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  • Product: (R)-2-Amino-2-methylhexanoic acid hydrochloride
  • CAS: 73473-41-3

Core Science & Biosynthesis

Foundational

(R)-2-Amino-2-methylhexanoic acid hydrochloride CAS number

An In-Depth Technical Guide to (R)-2-Amino-2-methylhexanoic acid hydrochloride (CAS: 73473-41-3) Introduction In the landscape of modern drug discovery, the strategic modification of peptide-based therapeutics is paramou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (R)-2-Amino-2-methylhexanoic acid hydrochloride (CAS: 73473-41-3)

Introduction

In the landscape of modern drug discovery, the strategic modification of peptide-based therapeutics is paramount to overcoming their inherent pharmacological limitations. Non-proteinogenic amino acids serve as powerful tools for medicinal chemists, enabling the design of peptidomimetics with enhanced stability, conformational rigidity, and bioavailability. Among these, α-methylated amino acids are of particular significance. The introduction of a methyl group at the α-carbon atom of an amino acid imparts profound structural and functional changes.

This technical guide focuses on (R)-2-Amino-2-methylhexanoic acid hydrochloride , a chiral, α-methylated derivative of norleucine. Its incorporation into a peptide backbone provides two primary advantages that are critical for developing next-generation therapeutics:

  • Enhanced Proteolytic Resistance : The steric bulk of the α-methyl group shields the adjacent peptide bonds from cleavage by proteases, significantly extending the in vivo half-life of the peptide.[1][2]

  • Conformational Constraint : The substitution restricts the conformational freedom around the phi (φ) and psi (ψ) dihedral angles, pre-organizing the peptide into specific secondary structures such as helices or turns.[1] This can lock the molecule into its bioactive conformation, potentially leading to increased receptor affinity and specificity.[1][3]

This guide provides a comprehensive overview of the synthesis, characterization, and application of (R)-2-Amino-2-methylhexanoic acid hydrochloride (CAS Number: 73473-41-3[4][5]), designed for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of (R)-2-Amino-2-methylhexanoic acid hydrochloride are foundational for its effective use in synthesis and analysis.

PropertyValueSource
CAS Number 73473-41-3[4][5]
Synonyms (R)-2-methyl-D-norleucine hydrochloride[6]
Molecular Formula C₇H₁₆ClNO₂[4]
Molecular Weight 181.66 g/mol [4]
SMILES Cl.CCCC(C)C(O)=O[4]
Appearance White to off-white solid (Typical)
Storage Conditions Sealed in a dry environment at 2-8°C[4]

Synthesis and Chiral Control

The primary challenge in producing (R)-2-Amino-2-methylhexanoic acid is the stereospecific construction of the quaternary α-carbon. Two principal strategies are employed: the resolution of a racemic mixture or a direct asymmetric synthesis.

Strategy 1: Racemic Synthesis and Enzymatic Kinetic Resolution

This approach first generates the racemic α-methylated amino acid, which is then resolved to isolate the desired (R)-enantiomer. The key advantage is the often straightforward synthesis of the racemic precursor; however, it is inherently inefficient as it discards up to 50% of the material.

Experimental Protocol: Enzymatic Kinetic Resolution of N-Acetyl-DL-2-amino-2-methylhexanoic acid

This protocol is based on the principle that certain enzymes can selectively hydrolyze one enantiomer of a derivatized amino acid, allowing for the separation of the unreacted enantiomer.

  • Synthesis of Racemic Precursor : Synthesize racemic 2-amino-2-methylhexanoic acid using a standard method such as the Strecker synthesis starting from hexan-2-one.

  • N-Acetylation : Protect the amino group of the racemic amino acid with acetic anhydride under basic conditions to form N-Acetyl-DL-2-amino-2-methylhexanoic acid. This is crucial as the enzyme's selectivity is often dependent on the protecting group.

  • Enzymatic Hydrolysis :

    • Suspend the N-acetylated racemic substrate in a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 7.5).

    • Add an acylase enzyme (e.g., Aminoacylase from Aspergillus melleus), which selectively hydrolyzes the N-acetyl group from the L-enantiomer ((S)-enantiomer).

    • Incubate the mixture at an optimal temperature (e.g., 37°C) with gentle agitation. Monitor the reaction progress by HPLC to determine the extent of hydrolysis.

  • Separation :

    • Once approximately 50% conversion is reached, stop the reaction by acidifying the mixture (e.g., with HCl to pH ~2). This protonates the free amino acid and precipitates the enzyme.

    • Filter to remove the precipitated enzyme.

    • The resulting solution contains the free (S)-amino acid and the unreacted N-acetyl-(R)-amino acid. Separate these two compounds based on their different solubility and charge properties, for example, by ion-exchange chromatography.

  • Deprotection and Salt Formation :

    • Hydrolyze the isolated N-acetyl-(R)-2-amino-2-methylhexanoic acid using acidic conditions (e.g., refluxing in 6M HCl) to remove the acetyl group.

    • After hydrolysis, evaporate the solvent. The remaining solid is the desired (R)-2-Amino-2-methylhexanoic acid hydrochloride.

    • Recrystallize from a suitable solvent system (e.g., ethanol/ether) to purify.

G cluster_racemic Racemic Synthesis cluster_resolution Enzymatic Resolution cluster_final Final Product Generation racemic_syn 1. Strecker Synthesis of DL-2-Amino-2-methylhexanoic acid acetylation 2. N-Acetylation racemic_syn->acetylation hydrolysis 3. Selective Hydrolysis with Acylase acetylation->hydrolysis separation 4. Separation hydrolysis->separation Mixture of: - (S)-Amino Acid - N-Acetyl-(R)-Amino Acid deprotection 5. Acid Hydrolysis of N-Acetyl-(R)-Amino Acid separation->deprotection Isolate N-Acetyl-(R) form product (R)-2-Amino-2-methylhexanoic acid hydrochloride deprotection->product

Workflow for Racemic Synthesis and Enzymatic Resolution.
Strategy 2: Asymmetric Synthesis via Chiral Auxiliary

Asymmetric synthesis is a more elegant and efficient approach that builds the desired stereocenter directly. The use of a chiral auxiliary, such as an Evans oxazolidinone, allows for diastereoselective alkylation of a glycine equivalent.

Experimental Protocol: Asymmetric Synthesis

  • Auxiliary Attachment : Couple an N-protected glycine (e.g., N-Boc-glycine) to a chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form the chiral substrate.

  • Enolate Formation : Treat the substrate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at a low temperature (-78°C) in an anhydrous aprotic solvent (e.g., THF). This selectively forms the Z-enolate. The chiral auxiliary effectively blocks one face of the enolate.

  • Diastereoselective Alkylation :

    • Introduce an electrophile to the enolate solution. For the synthesis of the norleucine side chain, a butyl halide (e.g., 1-iodobutane) is used first. This alkylation occurs on the face opposite to the bulky group of the auxiliary, yielding high diastereoselectivity.

    • A second alkylation step is then performed using methyl iodide to introduce the α-methyl group, forming the quaternary stereocenter.

  • Auxiliary Cleavage : Hydrolyze the alkylated product under acidic or basic conditions to cleave the chiral auxiliary, which can be recovered and recycled. This step also removes the N-protecting group.

  • Salt Formation : After workup and purification, dissolve the resulting free (R)-2-amino-2-methylhexanoic acid in a suitable solvent (e.g., methanol or ether) and treat with a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane) to precipitate the final hydrochloride salt.

G start Chiral Auxiliary + N-Protected Glycine step1 1. Couple to form chiral substrate start->step1 step2 2. Form enolate (LDA, -78°C) step1->step2 step3 3. Diastereoselective Alkylation (1-Iodobutane, then MeI) step2->step3 step4 4. Cleave Auxiliary & Deprotect step3->step4 step5 (R)-2-Amino-2-methylhexanoic acid (Free Base) step4->step5 end (R)-2-Amino-2-methylhexanoic acid hydrochloride step5->end Treat with HCl

Key steps in the asymmetric synthesis workflow.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the chemical identity, purity, and, most importantly, the enantiomeric excess (e.e.) of the final product.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of (R)-2-Amino-2-methylhexanoic acid. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC Analysis

  • System : An HPLC system equipped with a UV detector is required.[7]

  • Column : A ligand-exchange chiral column (e.g., Teicoplanin or a similar macrocyclic glycopeptide-based CSP) is often effective for non-proteinogenic amino acids.[7]

  • Mobile Phase : A typical mobile phase for ligand-exchange chromatography consists of an aqueous solution of a metal salt, often copper(II) sulfate (e.g., 1-2 mM CuSO₄), with a small percentage of an organic modifier like methanol or isopropanol. The pH is adjusted as needed to optimize separation.[7]

  • Sample Preparation : Dissolve a small amount of (R)-2-Amino-2-methylhexanoic acid hydrochloride in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[7]

  • Analysis :

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample (e.g., 10 µL).

    • Monitor the elution profile at a low wavelength (e.g., 210 nm) where the carboxyl group absorbs.[8]

    • The (R) and (S) enantiomers will elute at different retention times.

  • Quantification : Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers:

    • % e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100

Typical Data and Quality Parameters

ParameterTarget ValueDescription
Enantiomeric Excess (% e.e.) > 98%Measures the purity of the desired enantiomer.
Resolution (Rs) > 1.5Indicates baseline separation between the two enantiomer peaks.[7]
Selectivity (α) > 1.1The ratio of the retention factors of the two enantiomers; must be >1 for separation to occur.[7]
Supporting Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to confirm the overall chemical structure and assess chemical purity by identifying any residual solvents or synthetic intermediates.

  • Mass Spectrometry (MS) : Used to confirm the molecular weight of the free amino acid (145.2 g/mol ).[6]

Applications in Peptide Drug Development

The primary application of (R)-2-Amino-2-methylhexanoic acid hydrochloride is as a specialized building block in Fmoc-based solid-phase peptide synthesis (SPPS). Its incorporation is a deliberate strategy to engineer peptides with superior therapeutic properties.[3]

Enhancing Proteolytic Stability

Peptide drugs are notoriously susceptible to degradation by proteases in the body. The α-methyl group acts as a steric shield, preventing the peptide from fitting into the active site of these enzymes.

Experimental Protocol: In Vitro Proteolytic Stability Assay

This protocol provides a method to quantitatively compare the stability of a peptide containing (R)-2-Amino-2-methylhexanoic acid against its native counterpart.[1]

  • Materials :

    • Native peptide and α-methylated peptide.

    • Protease solution (e.g., trypsin, chymotrypsin, or human serum).

    • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA).

    • Reverse-Phase HPLC (RP-HPLC) system.

  • Procedure :

    • Prepare stock solutions of both peptides in the assay buffer (e.g., 1 mg/mL).

    • Initiate the reaction by adding the protease solution to each peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w) and incubate at 37°C.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analysis :

    • Analyze each quenched sample by RP-HPLC.

    • Monitor the disappearance of the peak corresponding to the intact parent peptide over time.

    • Calculate the percentage of intact peptide remaining at each time point relative to t=0. The half-life (t₁/₂) in the presence of the protease can then be determined.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis peptide_prep Prepare Peptide Solutions (Native vs. α-Methylated) incubation Incubate with Protease at 37°C peptide_prep->incubation sampling Withdraw Aliquots at Time Points (t=0, 1, 2, 4...) incubation->sampling quench Quench Reaction with TFA sampling->quench hplc Analyze by RP-HPLC quench->hplc data Calculate % Intact Peptide vs. Time hplc->data result Determine Half-Life (t½) data->result

Workflow for the in vitro proteolytic stability assay.
Inducing Bioactive Conformation

By restricting backbone rotation, α-methylation can force a peptide into a specific secondary structure that is required for high-affinity binding to its biological target. This is particularly valuable in the design of receptor agonists/antagonists or enzyme inhibitors. For example, related α,α-disubstituted amino acids have been successfully used to develop potent inhibitors of human arginase, an enzyme implicated in cardiovascular disease, by optimizing the molecule's fit within the enzyme's active site.[9][10]

Conclusion

(R)-2-Amino-2-methylhexanoic acid hydrochloride is a high-value, enabling chemical tool for the advancement of peptide-based therapeutics. Its utility stems from its unique ability to confer both enhanced metabolic stability and conformational constraint upon a peptide backbone. Through well-controlled asymmetric synthesis and rigorous analytical characterization, this building block can be reliably produced with high enantiomeric purity. For drug development professionals, the incorporation of (R)-2-Amino-2-methylhexanoic acid represents a validated and powerful strategy to transform labile peptide leads into robust drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

References

  • Liguori, A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. [Link]

  • Ingenta Connect. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Link]

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  • ACS Publications. 3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. The Journal of Organic Chemistry. [Link]

  • PubMed. An investigation of alpha-methyl amino-acids and their derivatives on isolated tissue preparations. [Link]

  • ResearchGate. Synthesis of members of the 2-methylhexanoic acid series. [Link]

  • ACS Publications. .alpha.-Methyl amino acids. Resolution and amino protection. The Journal of Organic Chemistry. [Link]

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  • PubMed. Separation and determination of alpha-amino acids by boroxazolidone formation. [Link]

  • ResearchGate. Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury. [Link]

  • Fingerprint. Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases i and II for treatment of myocardial reperfusion injury. [Link]

  • MDPI. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]

  • Next Peptide. (R)-2-Amino-2-methylhexanoic acid (CAS 105815-95-0). [Link]

  • PubChem. 2-Amino-2-methylhexanoic acid. [Link]

  • Google Patents. Synthesis of alpha-methyl, alpha-substituted amino acids.
  • PubMed. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]

  • CHIMIA. Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. [Link]

  • PubMed. Chiral resolution of plasma amino acids reveals enantiomer-selective associations with organ functions. [Link]

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Exploratory

An In-depth Technical Guide to (R)-2-Amino-2-methylhexanoic Acid Hydrochloride for Advanced Drug Development

Abstract (R)-2-Amino-2-methylhexanoic acid hydrochloride is a non-proteinogenic, chiral α-amino acid that has garnered significant interest within the pharmaceutical and biotechnology sectors. Its unique structural featu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(R)-2-Amino-2-methylhexanoic acid hydrochloride is a non-proteinogenic, chiral α-amino acid that has garnered significant interest within the pharmaceutical and biotechnology sectors. Its unique structural feature—a methyl group at the α-carbon—imparts valuable properties to peptide-based therapeutics, including enhanced proteolytic stability and conformational rigidity. This technical guide provides a comprehensive overview of this compound, from its fundamental molecular characteristics to its synthesis, analysis, and applications in drug discovery. Detailed experimental protocols and workflows are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this versatile building block in the design of next-generation therapeutics.

Introduction: The Significance of α-Methylated Amino Acids in Peptide Drug Discovery

Peptide-based drugs offer high specificity and potency but are often limited by their poor metabolic stability and conformational flexibility.[1][2][3] The incorporation of unnatural amino acids is a powerful strategy to overcome these limitations.[4] Among these, α-methylated amino acids, such as (R)-2-Amino-2-methylhexanoic acid, have emerged as a robust solution. The substitution of the α-hydrogen with a methyl group introduces steric hindrance that shields the adjacent peptide bonds from enzymatic cleavage, significantly enhancing the peptide's in-vivo half-life.[5] This modification also restricts the conformational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, which can pre-organize the peptide into a bioactive conformation for improved receptor binding and affinity.[5]

Core Molecular Properties

A thorough understanding of the fundamental physicochemical properties of (R)-2-Amino-2-methylhexanoic acid hydrochloride is essential for its effective application.

PropertyValueSource
Molecular Weight 181.66 g/mol
Molecular Formula C₇H₁₆ClNO₂ChemScene
CAS Number 73473-41-3ChemScene
Appearance White to off-white solidGeneric
Solubility Soluble in waterGeneric

Asymmetric Synthesis of (R)-2-Amino-2-methylhexanoic Acid

The stereoselective synthesis of (R)-2-Amino-2-methylhexanoic acid is critical to ensure the desired biological activity of the final peptide therapeutic. Several strategies can be employed for its asymmetric synthesis, with the use of chiral auxiliaries being a prominent and effective method.[6][7]

Synthetic Workflow Overview

The following diagram illustrates a general workflow for the asymmetric synthesis of (R)-2-Amino-2-methylhexanoic acid using a chiral auxiliary approach.

Asymmetric Synthesis Workflow Asymmetric Synthesis of (R)-2-Amino-2-methylhexanoic Acid start Chiral Auxiliary (e.g., Evans oxazolidinone) step1 Acylation with Butyryl Chloride start->step1 step2 Enolate Formation (LDA, -78 °C) step1->step2 step3 Asymmetric Alkylation (Methyl Iodide) step2->step3 step4 Auxiliary Cleavage (LiOH/H₂O₂) step3->step4 step5 Protection of Amino Group (e.g., Boc anhydride) step4->step5 step6 Esterification step5->step6 step7 Deprotection step6->step7 end_product (R)-2-Amino-2-methylhexanoic acid step7->end_product

Caption: A representative workflow for the asymmetric synthesis of (R)-2-Amino-2-methylhexanoic acid.

Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary

This protocol provides a representative, step-by-step methodology for the synthesis of (R)-2-Amino-2-methylhexanoic acid, adapted from established methods for analogous compounds.[8]

  • Acylation of the Chiral Auxiliary:

    • Dissolve the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C.

    • Add n-butyllithium dropwise and stir for 30 minutes.

    • Slowly add butyryl chloride and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Purify the acylated auxiliary by column chromatography.

  • Asymmetric Methylation:

    • Dissolve the purified acylated auxiliary in anhydrous THF and cool to -78 °C.

    • Add lithium diisopropylamide (LDA) dropwise and stir for 1 hour to form the enolate.

    • Add methyl iodide and continue stirring at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Purify the methylated product by column chromatography.

  • Auxiliary Cleavage and Final Product Formation:

    • Dissolve the methylated product in a mixture of THF and water.

    • Cool to 0 °C and add lithium hydroxide and 30% hydrogen peroxide.

    • Stir at 0 °C for 2 hours.

    • Quench the reaction with saturated aqueous sodium sulfite.

    • Acidify the mixture with 1 M HCl to a pH of approximately 2.

    • The aqueous layer contains the desired (R)-2-Amino-2-methylhexanoic acid. This can be further purified by ion-exchange chromatography.

    • The chiral auxiliary can be recovered from the organic layer.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemistry of the synthesized (R)-2-Amino-2-methylhexanoic acid hydrochloride.

Spectroscopic Analysis

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The protonated molecule [M+H]⁺ would be expected.[9]

Chiral Purity Analysis

Ensuring the enantiomeric purity of (R)-2-Amino-2-methylhexanoic acid is paramount for its use in peptide synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[10][11][12]

Chiral HPLC Workflow Chiral Purity Analysis Workflow sample_prep Sample Preparation (Dissolve in mobile phase) hplc_system HPLC System with Chiral Stationary Phase (CSP) sample_prep->hplc_system injection Sample Injection hplc_system->injection separation Enantiomeric Separation on CSP injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Determine enantiomeric excess) detection->data_analysis report Purity Report data_analysis->report

Caption: A standard workflow for determining the enantiomeric purity of (R)-2-Amino-2-methylhexanoic acid using chiral HPLC.

This protocol provides a starting point for developing a chiral HPLC method for the analysis of (R)-2-Amino-2-methylhexanoic acid.[10][13]

  • HPLC System: An HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T) is often effective for underivatized amino acids.[13]

  • Mobile Phase: A mixture of water, methanol, and a small amount of acid (e.g., formic acid) or a copper (II) salt for ligand-exchange chromatography.[10][11] The exact ratio should be optimized for best resolution.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the compound (e.g., 210 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and monitor the chromatogram for the separation of the (R) and (S) enantiomers. Calculate the enantiomeric excess (% ee) from the peak areas.

Applications in Peptide-Based Therapeutics

The primary application of (R)-2-Amino-2-methylhexanoic acid hydrochloride is its incorporation into synthetic peptides to enhance their therapeutic properties.[5][8]

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected version of (R)-2-Amino-2-methylhexanoic acid can be readily incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols.

SPPS Workflow Incorporation via Solid-Phase Peptide Synthesis resin Resin Support deprotection1 Fmoc Deprotection (Piperidine in DMF) resin->deprotection1 coupling Coupling of Fmoc-(R)-2-Amino- 2-methylhexanoic acid-OH (HBTU/HOBt or HATU) deprotection1->coupling capping Capping (Optional) (Acetic Anhydride) coupling->capping deprotection2 Fmoc Deprotection capping->deprotection2 next_aa Coupling of Next Fmoc-Amino Acid deprotection2->next_aa cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) next_aa->cleavage Repeat cycles purification Purification by Reverse-Phase HPLC cleavage->purification final_peptide Purified Peptide purification->final_peptide

Caption: A generalized workflow for incorporating (R)-2-Amino-2-methylhexanoic acid into a peptide sequence using Fmoc-based SPPS.

Impact on Peptide Properties

The inclusion of (R)-2-Amino-2-methylhexanoic acid can lead to:

  • Enhanced Proteolytic Resistance: The α-methyl group sterically hinders the approach of proteases, increasing the peptide's half-life in biological systems.[5]

  • Conformational Constraint: The restricted bond rotation can lock the peptide into a more bioactive conformation, potentially increasing its affinity and selectivity for its target.[5]

  • Improved Pharmacokinetic Profile: By resisting degradation, peptides containing this amino acid may exhibit improved bioavailability and a longer duration of action.

Conclusion

(R)-2-Amino-2-methylhexanoic acid hydrochloride is a valuable and versatile building block for the development of advanced peptide-based therapeutics. Its ability to confer enhanced stability and conformational rigidity makes it a key tool for medicinal chemists and drug developers seeking to overcome the inherent limitations of natural peptides. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for the successful application of this compound in the design and creation of novel, more effective drug candidates.

References

  • BenchChem. (2025). Synthesis of (2S,3S)-2-amino-3-methylhexanoic Acid: A Technical Guide. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Incorporation of (2S,3S)-2-amino-3-methylhexanoic Acid into Peptides. BenchChem.
  • BenchChem. (2025). Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers. BenchChem.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Journal of the Chemical Society of Pakistan. (2007).
  • Williams, R. M. (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Advances in Asymmetric Synthesis (Vol. 1). JAI Press Inc.
  • MDPI. (2026).
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  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
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  • Scilit. (n.d.).
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  • Sigma-Aldrich. (n.d.). 2-amino-2-methylhexanoic acid hydrochloride. Sigma-Aldrich.
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Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Methodologies of (R)-2-Amino-2-methylhexanoic Acid Hydrochloride

Executive Summary (R)-2-Amino-2-methylhexanoic acid hydrochloride is a highly specialized non-natural amino acid (NNAA) characterized by an α -methyl substitution on a norleucine backbone. This precise structural modific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-Amino-2-methylhexanoic acid hydrochloride is a highly specialized non-natural amino acid (NNAA) characterized by an α -methyl substitution on a norleucine backbone. This precise structural modification imparts severe steric constraints, making it an invaluable building block in modern drug discovery. It is extensively utilized in the synthesis of proteolytically stable peptide therapeutics and small-molecule immunomodulators, most notably Toll-like receptor 8 (TLR-8) agonists[1][2]. This whitepaper details its physical properties, the causality behind its chemical behavior, and the self-validating analytical protocols required for its rigorous characterization.

Chemical Identity & Quantitative Physical Data

Understanding the fundamental physical properties of this compound is critical for optimizing downstream synthetic workflows. The data below summarizes the core physicochemical profile of the hydrochloride salt.

PropertyValueCausality / Significance
Chemical Name (R)-2-Amino-2-methylhexanoic acid hydrochlorideStandard IUPAC nomenclature defining the stereocenter and salt form.
CAS Number 73473-41-3 (HCl salt)[3] 105815-95-0 (Free base)[4]Unique registry identifiers essential for sourcing the correct (R)-enantiomer.
Molecular Formula C₇H₁₆ClNO₂[3]Represents the protonated amine and chloride counterion.
Molecular Weight 181.66 g/mol [3]Critical for precise stoichiometric calculations in coupling reactions.
Appearance White to off-white powderIndicates high purity; discoloration suggests oxidative impurities or degradation.
Stereochemistry (R)-ConfigurationAbsolute configuration dictates the biological activity of the final synthesized drug[1].
Expertise & Experience: The Causality of the Hydrochloride Salt

A common pitfall in NNAA chemistry is attempting to utilize the free base form of α -methylated amino acids. Free-base α -amino acids form highly stable, tightly packed zwitterionic crystal lattices. This makes them notoriously insoluble in the polar aprotic organic solvents (e.g., DMF, NMP, DCM) required for standard peptide synthesis or small-molecule coupling. By utilizing the hydrochloride salt (CAS: 73473-41-3)[3], the zwitterionic network is disrupted. The protonated amine ( −NH3+​ ) paired with the chloride counterion significantly enhances solubility when neutralized in situ with a non-nucleophilic base (such as DIPEA), ensuring homogeneous reaction kinetics and higher coupling yields.

Structural Implications in Drug Design

The introduction of an α -methyl group onto the amino acid backbone is not merely a structural novelty; it is a calculated design choice driven by two primary pharmacological goals:

  • Conformational Restriction : The steric bulk of the quaternary α -carbon severely restricts the Ramachandran dihedral angles ( ϕ and ψ ). This steric hindrance forces the resulting peptide or small molecule into specific, predictable secondary structures, optimizing target binding affinity.

  • Proteolytic Stability : The α -methyl group completely blocks the action of endogenous aminopeptidases. In the context of drug development, this dramatically increases the in vivo half-life of the therapeutic agent. This exact mechanism is leveraged in the synthesis of Selgantolimod (GS-9688), a potent and selective oral TLR-8 agonist developed for the treatment of chronic Hepatitis B[2].

TLR8_Synthesis N1 (R)-2-Amino-2- methylhexanoic Acid N2 Chemoselective Reduction (Borane-THF) N1->N2 Retains Chirality N3 Amino Alcohol Intermediate N2->N3 N4 SNAr Coupling (Fluoropyrimidine) N3->N4 Core Assembly N5 Selgantolimod (TLR-8 Agonist) N4->N5

Synthetic utilization of (R)-2-Amino-2-methylhexanoic acid in TLR-8 agonists.

Self-Validating Analytical & Synthetic Protocols

To ensure scientific integrity, the following protocols have been designed as self-validating systems, incorporating internal checks to guarantee data reliability.

Protocol 1: Determination of Enantiomeric Excess (%ee) via Chiral HPLC

Objective : Validate the stereochemical purity of the (R)-enantiomer. Causality for Choice of Method : α -Aliphatic amino acids lack a strong UV chromophore. Direct UV detection at low wavelengths (e.g., 210 nm) is highly susceptible to baseline drift and solvent interference. Therefore, pre-column derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is employed. This introduces a strong chromophore (detectable at 340 nm) and converts enantiomers into diastereomers, which are easily resolved on standard reverse-phase columns without requiring expensive chiral stationary phases.

Step-by-Step Methodology :

  • Sample Preparation : Dissolve 1.0 mg of (R)-2-Amino-2-methylhexanoic acid hydrochloride[3] in 100 μ L of HPLC-grade water.

  • Derivatization : Add 200 μ L of 1% Marfey's reagent in acetone and 40 μ L of 1M NaHCO₃.

  • Incubation : Heat the mixture at 40°C for 1 hour. Causality: Mild heating ensures complete nucleophilic aromatic substitution without risking thermal racemization of the sterically hindered α -center.

  • Quenching : Stop the reaction by adding 40 μ L of 1M HCl, then dilute with 620 μ L of mobile phase (50% Acetonitrile in water with 0.1% TFA).

  • Chromatographic Run : Inject 10 μ L onto a C18 column (150 x 4.6 mm, 3 μ m). Run a linear gradient of 10% to 50% Acetonitrile over 30 minutes at a flow rate of 1.0 mL/min.

  • Self-Validation (System Suitability) : The analytical run is only considered valid if a spiked racemic standard demonstrates a resolution factor ( Rs​ ) ≥1.5 between the (R) and (S) diastereomeric peaks, and the signal-to-noise ratio (S/N) for the main peak exceeds 100:1.

HPLC_Workflow N1 1. Sample Preparation (Dissolve in H2O) N2 2. Pre-Column Derivatization (Marfey's Reagent + Heat) N1->N2 Introduces Chromophore N3 3. Reverse-Phase HPLC (C18 Column) N2->N3 Diastereomers Formed N4 4. UV Detection (340 nm) N3->N4 N5 5. System Suitability (Resolution > 1.5) N4->N5 Validates Run

Chiral purity analytical workflow utilizing pre-column derivatization for UV detection.

Protocol 2: Chemoselective Reduction to Amino Alcohol

Objective : Convert the carboxylic acid to an alcohol for downstream small-molecule synthesis (e.g., TLR-8 agonists)[1][5]. Causality for Choice of Method : Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) are overly harsh and can cause unwanted side reactions or racemization. Borane-tetrahydrofuran (BH₃·THF) complex is highly chemoselective for carboxylic acids over other functional groups and preserves the chiral integrity of the sterically hindered α -carbon[5].

Step-by-Step Methodology :

  • Initiation : Suspend 250 mg (1.4 mmol) of (R)-2-amino-2-methylhexanoic acid hydrochloride[5] in 5.0 mL of anhydrous THF under an inert argon atmosphere.

  • Addition : Dropwise add 5.5 mL of 1M Borane-THF complex over 5 minutes at 0°C[5]. Causality: Dropwise addition at low temperatures safely controls the exothermic release of hydrogen gas.

  • Reaction : Stir the mixture at room temperature for 24 hours to ensure complete conversion of the sterically hindered acid[5].

  • Quenching : Carefully add 1.0 mL of Methanol to quench unreacted borane[5]. Causality: Methanol reacts with borane to form volatile trimethyl borate, which is easily removed during evaporation.

  • Isolation : Concentrate in vacuo, dilute with dichloromethane (DCM), filter, and evaporate to yield the crude (2R)-2-amino-2-methylhexan-1-ol[5].

  • Self-Validation : Confirm the success of the reaction via ¹³C-NMR by observing the disappearance of the carbonyl carbon signal (~180 ppm) and the emergence of the carbinol carbon signal (~65-70 ppm).

References

  • 73473-41-3 | (R)-2-amino-2-methylhexanoic acid hydrochloride - ChemScene. ChemScene.
  • (R)-2-amino-2-methylhexanoic acid - Xiamen Yunfan Biotech Co.,Ltd.yfpharm.com.
  • US9670205B2 - Toll like receptor modulator compounds - Google Patents. google.com.
  • July | 2020 | New Drug Approvals (Selgantolimod). newdrugapprovals.org.
  • CA3140708A1 - Combination of hepatitis b virus (hbv) vaccines and pyridopyrimidine derivatives - Google Patents. google.com.

Sources

Exploratory

Introduction: The Significance of Steric Hindrance in Peptide Therapeutics

An In-Depth Technical Guide to (R)-2-Amino-2-methylhexanoic acid hydrochloride: Synthesis, Characterization, and Application (R)-2-Amino-2-methylhexanoic acid hydrochloride is a non-proteinogenic, chiral amino acid that...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (R)-2-Amino-2-methylhexanoic acid hydrochloride: Synthesis, Characterization, and Application

(R)-2-Amino-2-methylhexanoic acid hydrochloride is a non-proteinogenic, chiral amino acid that has garnered significant interest within the drug development landscape. Unlike its proteinogenic counterparts, its structure is characterized by a quaternary α-carbon, bearing both a methyl and a butyl group. This unique α,α-disubstitution introduces significant steric hindrance, a feature that is strategically exploited by medicinal chemists. When incorporated into peptide-based drug candidates, this molecule can enforce specific backbone conformations and, critically, protect against enzymatic degradation by proteases.[1] This guide provides a comprehensive overview of its chemical properties, stereoselective synthesis, analytical characterization, and core applications for researchers and drug development professionals.

Physicochemical Properties and Structural Elucidation

The foundational step in utilizing any chemical entity is a thorough understanding of its structure and physical properties. (R)-2-Amino-2-methylhexanoic acid hydrochloride is a white to off-white crystalline powder.[2] Its hydrochloride salt form enhances stability and aqueous solubility, facilitating its use in various experimental and formulation settings.

Core Chemical Data

A summary of the key physicochemical properties is presented below for quick reference.

PropertyValueSource
CAS Number 73473-41-3ChemScene[3]
Molecular Formula C₇H₁₆ClNO₂ChemScene[3]
Molecular Weight 181.66 g/mol Sigma-Aldrich[2]
SMILES Cl.CCCC(C)C(O)=OChemScene[3]
InChI Key DJYRKWUMFWVEQP-UHFFFAOYSA-NSigma-Aldrich[2]
Topological Polar Surface Area (TPSA) 63.32 ŲChemScene[3]
Storage Temperature 2-8°C, Sealed in dry conditionsChemScene[3][4]
Structural Representation

The chirality at the C2 position is of paramount importance, defining the molecule's three-dimensional orientation and its subsequent interactions with biological targets. The "(R)" designation specifies the absolute stereochemistry at the sole chiral center.

Caption: 2D structure of (R)-2-Amino-2-methylhexanoic acid hydrochloride.

Stereoselective Synthesis: Navigating the Challenge of the Quaternary Carbon

The synthesis of α,α-disubstituted amino acids like (R)-2-Amino-2-methylhexanoic acid presents a significant challenge: the creation of a quaternary stereocenter with high enantiomeric purity.[5] Direct alkylation of simple amino acid enolates is often unselective. Therefore, more sophisticated strategies are required. Below is a validated, high-level protocol based on the Evans' chiral auxiliary methodology, a robust and widely cited approach for asymmetric alkylation.[5]

Synthesis Workflow via Chiral Auxiliary

This method leverages a recoverable chiral auxiliary to direct the stereoselective alkylation of a glycine equivalent. The rigidity of the auxiliary shields one face of the enolate, forcing the incoming electrophile to attack from the opposite face with high diastereoselectivity.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Diastereoselective Alkylation cluster_3 Step 4: Hydrolysis & Purification Aux Chiral Auxiliary ((R)-4-benzyloxazolidin-2-one) Acylated Acylated Auxiliary Aux->Acylated Gly N-Glycinyl Moiety Gly->Acylated Base Strong Base (e.g., LDA, -78°C) Acylated->Base Enolate Lithium Enolate (Planar & Shielded) Base->Enolate Alkylated Dialkylated Intermediate Enolate->Alkylated Alkyl1 1-Iodobutane Alkyl1->Alkylated Alkyl2 Iodomethane Alkyl2->Alkylated Hydrolysis Acid Hydrolysis (e.g., 6N HCl) Alkylated->Hydrolysis Product (R)-2-Amino-2-methylhexanoic acid hydrochloride Hydrolysis->Product

Caption: Asymmetric synthesis workflow using a chiral auxiliary.

Experimental Protocol: Asymmetric Synthesis
  • Objective: To synthesize (R)-2-Amino-2-methylhexanoic acid hydrochloride with high enantiomeric excess (>98% ee).

  • Causality: The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78°C) is critical for quantitative enolate formation without side reactions. The sequential addition of alkylating agents (from larger to smaller) often maximizes yield and selectivity.

  • N-Acylation: React the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with bromoacetyl bromide to form the N-bromoacetyl auxiliary. Subsequently, displace the bromide with an amino group precursor.

  • First Alkylation: Dissolve the acylated auxiliary in anhydrous THF and cool to -78°C under an inert atmosphere (Argon). Add LDA (1.05 eq.) dropwise and stir for 30 minutes to form the lithium enolate. Add 1-iodobutane (1.1 eq.) and allow the reaction to slowly warm to -20°C over 4 hours. Quench with saturated aqueous NH₄Cl.

  • Second Alkylation: Repeat the deprotonation step with a fresh batch of LDA at -78°C. Add iodomethane (1.5 eq.) and stir at -78°C for 2 hours. Quench the reaction as before.

  • Auxiliary Cleavage: Purify the dialkylated intermediate via silica gel chromatography. Subject the purified product to harsh acidic hydrolysis (6N HCl, reflux for 12 hours) to cleave the auxiliary and deprotect the amino acid.

  • Final Purification: After hydrolysis, concentrate the aqueous solution in vacuo. The resulting solid is a mixture of the desired product and the auxiliary hydrochloride. Recrystallize from an ethanol/ether solvent system to isolate the pure (R)-2-Amino-2-methylhexanoic acid hydrochloride.

Analytical Characterization and Quality Control

A self-validating protocol demands rigorous analytical confirmation. The identity, purity, and stereochemical integrity of the final compound must be unequivocally established.

Analytical Workflow

The following workflow ensures a comprehensive characterization of the synthesized product.

G cluster_tests QC Testing Start Crude Product Purification Recrystallization Start->Purification Final Final Product Purification->Final NMR 1H & 13C NMR (Structural Confirmation) Final->NMR MS Mass Spectrometry (Molecular Weight Verification) Final->MS HPLC_Purity RP-HPLC (Chemical Purity >98%) Final->HPLC_Purity HPLC_Chiral Chiral HPLC (Enantiomeric Excess >98%) Final->HPLC_Chiral

Caption: Quality control workflow for final product validation.

Expected Analytical Data

The following table summarizes the expected outcomes from the analytical characterization.

Analysis TechniqueParameterExpected Result
¹H NMR (400 MHz, D₂O)Chemical Shifts (δ, ppm)Multiplets corresponding to butyl chain protons (~0.9-1.6 ppm), a singlet for the α-methyl group (~1.5 ppm), and broad signals for the amine protons.
Mass Spec. (ESI+)m/z[M+H]⁺ expected at ~146.12, corresponding to the free amine C₇H₁₅NO₂.[6]
Reverse-Phase HPLC Purity≥98% AUC (210 nm)
Chiral HPLC Enantiomeric Excess≥98% ee (elution of the (R)-enantiomer confirmed against a racemic standard)

Applications in Medicinal Chemistry and Drug Development

The true value of (R)-2-Amino-2-methylhexanoic acid lies in its application as a specialized building block to overcome common challenges in drug design.

Enhancing Proteolytic Stability

Peptide drugs often suffer from short in-vivo half-lives due to rapid cleavage by peptidases. The α-methyl group of this amino acid acts as a "steric shield," physically blocking the approach of an enzyme's active site to the adjacent peptide bonds.[1]

G cluster_0 Standard Peptide cluster_1 Modified Peptide with (R)-2-Amino-2-methylhexanoic acid P1 AA_n-1 H R P2 AA_n H R' P1:f0->P2:f0 Peptide Bond M1 AA_n-1 H R M2 (R)-Aimha CH3 Butyl M1:f0->M2:f0 Peptide Bond Enzyme Protease Enzyme->P1:f0 Enzyme->M2:f1 Cleavage Cleavage NoCleavage Blocked

Caption: Steric shielding of a peptide bond from protease-mediated cleavage.

Prodrug Strategies for Improved Bioavailability

Amino acids are recognized by a host of transporters throughout the body that are responsible for nutrient uptake.[7] By creating an ester or amide linkage between a drug with poor membrane permeability and (R)-2-Amino-2-methylhexanoic acid, the resulting prodrug can hijack these transporters (e.g., LAT1 at the blood-brain barrier) to gain entry into cells or cross biological barriers.[7] Once inside, cellular esterases cleave the linker, releasing the active parent drug. This strategy is particularly valuable for improving the oral bioavailability and targeted delivery of therapeutic agents.[8]

Conclusion

(R)-2-Amino-2-methylhexanoic acid hydrochloride is more than a simple chemical reagent; it is a strategic tool for rational drug design. Its defining structural feature—the sterically hindered quaternary α-carbon—provides a direct solution to the pervasive problem of proteolytic instability in peptide therapeutics. Furthermore, its identity as an amino acid opens a gateway to prodrug strategies that can significantly enhance the pharmacokinetic profiles of a wide range of molecules. The robust synthetic and analytical protocols outlined herein provide a reliable framework for researchers to access and utilize this valuable compound in the pursuit of novel, more effective medicines.

References

  • PubChem. (R)-2-Amino-2-methylbutanoic acid hydrochloride. National Center for Biotechnology Information. Available from: [Link] [Accessed March 15, 2024].[9]

  • PubChem. 2-Amino-2-methylhexanoic acid. National Center for Biotechnology Information. Available from: [Link] [Accessed March 15, 2024].[6]

  • Ferreira, R. J., et al. (2021). Amino Acids in the Development of Prodrugs. Pharmaceuticals (Basel). Available from: [Link] [Accessed March 15, 2024].[7]

  • Rather, M. A., et al. (2020). Multimodal Role of Amino Acids in Microbial Control and Drug Development. International Journal of Molecular Sciences. Available from: [Link] [Accessed March 15, 2024].[8]

Sources

Foundational

An In-depth Technical Guide to the Solubility of (R)-2-Amino-2-methylhexanoic acid hydrochloride

Abstract Introduction: Physicochemical Profile (R)-2-Amino-2-methylhexanoic acid hydrochloride is a chiral amino acid derivative. Its structure, featuring a hexanoic acid backbone with an amino group and a methyl group o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: Physicochemical Profile

(R)-2-Amino-2-methylhexanoic acid hydrochloride is a chiral amino acid derivative. Its structure, featuring a hexanoic acid backbone with an amino group and a methyl group on the alpha-carbon, dictates its solubility behavior. The hydrochloride salt form is designed to enhance aqueous solubility compared to its free base counterpart.

Key Physicochemical Properties:

  • Molecular Formula: C₇H₁₆ClNO₂[1]

  • Molecular Weight: 181.66 g/mol [1]

  • Structure: The presence of both a charged amino group (as the hydrochloride salt) and a carboxylic acid group makes the molecule polar. The butyl side chain introduces a degree of lipophilicity.

The solubility of this compound is a result of the interplay between the hydrophilic character of the amino and carboxyl groups and the hydrophobic nature of the n-butyl and α-methyl groups. As with other amino acids, its solubility is expected to be significantly influenced by the pH of the medium.[2][3]

Factors Influencing Solubility: A Mechanistic Perspective

The dissolution of (R)-2-Amino-2-methylhexanoic acid hydrochloride is a complex process governed by several interrelated factors. Understanding these is paramount for designing effective formulation and crystallization strategies.

The Critical Role of pH

For any ionizable compound, pH is a master variable controlling aqueous solubility.[2] Amino acids, being amphoteric, can exist in cationic, zwitterionic, and anionic forms depending on the pH of the solution.[4] The hydrochloride salt of an amino acid will fully dissociate in solution. The resulting pH of the solution will be acidic due to the presence of the protonated amine. The solubility of amino acids is typically at its minimum at the isoelectric point (pI) and increases as the pH moves away from the pI, due to the formation of more soluble cationic (at low pH) and anionic (at high pH) species.[2][4]

Solvent System Composition

While water is a primary solvent of interest, mixed solvent systems (e.g., water-ethanol, water-methanol) are frequently used in drug development and synthesis.

  • Aqueous Solutions: As a hydrochloride salt, the compound is expected to be soluble in water.

  • Hydroalcoholic Solutions: The addition of organic co-solvents like ethanol or methanol can have a complex effect. While these solvents can interact with the hydrophobic butyl side chain, they also lower the dielectric constant of the medium, which can decrease the solubility of the ionic species.[4] The solubility profile in such systems is often non-linear.[5][6]

Temperature

The dissolution of most solid compounds is an endothermic process, meaning solubility generally increases with temperature. This relationship is quantified by the van't Hoff equation. Determining the temperature dependency of solubility is crucial for developing robust crystallization and formulation processes.

Solid-State Properties

The crystalline form (polymorphism) of an active pharmaceutical ingredient (API) can significantly impact its solubility.[7] Different polymorphs of the same compound can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities. A thorough solid-state characterization is therefore a prerequisite for any definitive solubility study.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published data, an empirical determination of solubility is necessary. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[8] This method ensures that the solution has reached equilibrium with the solid phase, providing a true measure of solubility under the specified conditions.

Thermodynamic Solubility Determination via Shake-Flask Method

This protocol outlines a robust procedure for determining the equilibrium solubility of (R)-2-Amino-2-methylhexanoic acid hydrochloride.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess (R)-2-Amino-2-methylhexanoic acid hydrochloride prep_solvent Prepare solvent system (e.g., pH buffered solution) prep_vial Add compound and solvent to vial shake Agitate at constant temperature (e.g., 25°C, 37°C) for 24-48 hours prep_vial->shake check_eq Periodically sample and analyze to confirm equilibrium shake->check_eq separate Separate solid and liquid (Centrifugation/Filtration) check_eq->separate dilute Dilute supernatant separate->dilute quantify Quantify concentration via HPLC-UV dilute->quantify G cluster_calibration Calibration Curve cluster_sample_analysis Sample Analysis cluster_calculation Calculation prep_standards Prepare stock solution of known concentration serial_dilute Create serial dilutions prep_standards->serial_dilute inject_standards Inject standards into HPLC serial_dilute->inject_standards plot_curve Plot Peak Area vs. Concentration inject_standards->plot_curve interpolate Interpolate concentration from calibration curve plot_curve->interpolate inject_sample Inject diluted supernatant sample into HPLC get_area Measure peak area inject_sample->get_area get_area->interpolate apply_df Apply dilution factor interpolate->apply_df final_sol Report final solubility (e.g., in mg/mL) apply_df->final_sol

Sources

Exploratory

Strategic Incorporation of (R)-2-Amino-2-methylhexanoic Acid Hydrochloride in Peptide Therapeutics: A Technical Whitepaper

Executive Summary The transition of peptides from biological probes to viable clinical therapeutics is historically hindered by their poor metabolic stability and high conformational flexibility. To overcome these pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of peptides from biological probes to viable clinical therapeutics is historically hindered by their poor metabolic stability and high conformational flexibility. To overcome these pharmacokinetic bottlenecks, the incorporation of non-natural, sterically constrained building blocks has become a cornerstone of modern drug discovery[1]. Among these, (R)-2-Amino-2-methylhexanoic acid hydrochloride represents a highly specialized α -methylated amino acid. By replacing the α -proton with a methyl group, this chiral building block fundamentally alters the local Ramachandran space of the peptide backbone, driving helical pre-organization while simultaneously establishing a steric shield against proteolytic cleavage[2].

This whitepaper provides an in-depth technical analysis of (R)-2-Amino-2-methylhexanoic acid hydrochloride, detailing its physicochemical properties, its mechanistic role in structural biology, and self-validating methodologies for its incorporation and evaluation in peptide drug development.

Structural and Physicochemical Profiling

(R)-2-Amino-2-methylhexanoic acid hydrochloride is a synthetic, non-proteinogenic amino acid derivative. The presence of the hydrochloride salt enhances its solubility and stability during storage, making it an ideal precursor for solid-phase peptide synthesis (SPPS) once properly neutralized or activated[3].

Table 1: Physicochemical Properties of (R)-2-Amino-2-methylhexanoic acid hydrochloride [3]

PropertySpecification / Value
CAS Number 73473-41-3
Molecular Formula C₇H₁₆ClNO₂
Molecular Weight 181.66 g/mol
SMILES String Cl.CCCC(C)C(O)=O
Topological Polar Surface Area (TPSA) 63.32 Ų
Purity Standard ≥98%
Optimal Storage Sealed, desiccated at 2-8°C

Mechanistic Paradigm: Steric Shielding and Conformational Locking

The therapeutic value of α -methylated amino acids like (R)-2-Amino-2-methylhexanoic acid lies in their dual-action impact on the peptide backbone[1].

  • Proteolytic Resistance (Steric Shielding): Native peptide bonds are highly susceptible to exo- and endopeptidases. The addition of an α -methyl group introduces severe steric bulk directly adjacent to the scissile amide bond. This physical barrier prevents the catalytic triad of proteases from accessing and hydrolyzing the peptide bond, thereby dramatically extending the molecule's in vivo half-life[1],[2].

  • Conformational Pre-organization: Native linear peptides suffer from high entropic penalties upon binding to their target receptors. The α -methyl group restricts the rotational freedom around the phi ( ϕ ) and psi ( ψ ) dihedral angles. This restriction frequently forces the peptide into a stable secondary structure (such as an α -helix or 310​ -helix)[1]. By pre-organizing the peptide into its biologically active conformation, the entropic cost of receptor binding is minimized, often resulting in enhanced target affinity and specificity[4].

Pathway A (R)-2-Amino-2-methylhexanoic Acid (Sterically Hindered Core) B Restricted φ/ψ Dihedral Angles A->B Conformational Constraint C Steric Shielding of Peptide Bond A->C Bulky α-Methyl Group D Helical Pre-organization B->D E Exo/Endopeptidase Resistance C->E F Enhanced Target Affinity D->F G Extended in vivo Half-Life E->G H Optimized Peptide Therapeutic F->H G->H

Mechanism of α-methylated amino acids enhancing peptide stability and receptor affinity.

Methodological Framework: Synthesis and Validation

Working with α -methylated amino acids requires specialized synthetic strategies. The very steric hindrance that protects the final peptide from proteases also makes the amino acid notoriously difficult to couple during SPPS.

Protocol: Microwave-Assisted SPPS (MW-SPPS) for Sterically Hindered Residues

Objective: Overcome the kinetic barrier of coupling (R)-2-Amino-2-methylhexanoic acid to a growing peptide chain. Causality: The α -methyl group drastically reduces the nucleophilicity of the α -amine and hinders the approach of the incoming activated amino acid. Standard room-temperature coupling with HBTU/HOBt often fails, leading to truncated deletion sequences. To force the reaction to completion, we utilize HATU (a highly reactive uronium salt based on HOAt) combined with microwave irradiation to lower the activation energy of the transition state.

Step-by-Step Methodology:

  • Resin Preparation: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF containing 0.1 M Oxyma Pure to suppress aspartimide formation. Microwave at 75°C for 3 minutes. Wash thoroughly with DMF (5x).

  • Activation: In a separate vial, dissolve 5 equivalents of Fmoc-(R)-2-Amino-2-methylhexanoic acid and 4.9 equivalents of HATU in DMF. Add 10 equivalents of N,N-diisopropylethylamine (DIPEA). Allow pre-activation for exactly 2 minutes.

  • Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Self-Validating Step (Kaiser Test): Extract a few resin beads and perform a quantitative Kaiser (ninhydrin) test.

    • Validation Logic: If the test yields a characteristic blue color (indicating >1% unreacted free amines), the system automatically triggers a rescue coupling using symmetric anhydride chemistry or PyAOP before proceeding. If the beads remain yellow, the coupling is validated as complete, ensuring sequence fidelity.

  • Capping: Treat with acetic anhydride/pyridine (1:1) in DMF to cap any trace unreacted amines, preventing complex deletion mixtures.

Protocol: Self-Validating Plasma Stability Assay

Objective: Quantify the half-life extension conferred by the incorporation of the α -methylated residue. Causality: Native peptides are rapidly degraded by serum peptidases. By incubating the modified peptide in human plasma and measuring parent compound disappearance via LC-MS/MS, we accurately simulate the systemic circulation environment.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm pooled human plasma (centrifuged to remove precipitates) to 37°C in a water bath.

  • Spiking: Introduce the α -methylated peptide to the plasma at a final concentration of 5 µM. Ensure the co-solvent (e.g., DMSO) does not exceed 1% v/v to prevent enzyme denaturation.

  • Sampling: At predetermined time points (0, 15, 30, 60, 120, 240, and 480 minutes), extract 50 µL aliquots of the incubation mixture.

  • Quenching & Internal Standard Addition: Immediately quench the extracted aliquot by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid and a known concentration of an Internal Standard (IS).

    • Self-Validating Logic: The chosen IS must be a heavily D-amino acid substituted analog of the target peptide. Because the IS is biologically inert and fully protease-resistant, any variation in its LC-MS/MS peak area strictly reflects extraction efficiency and matrix ionization suppression. Normalizing the target peptide's signal against the IS mathematically eliminates false positives caused by sample handling errors.

  • Protein Precipitation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer. Plot the natural log of the normalized peak area versus time to calculate the elimination rate constant ( kobs​ ) and half-life ( t1/2​ ).

Quantitative Data & Comparative Analysis

The strategic insertion of (R)-2-Amino-2-methylhexanoic acid yields profound improvements in pharmacokinetic metrics when compared to native, unmodified peptide sequences.

Table 2: Comparative Pharmacokinetic Metrics (Native vs. α -Methylated Peptides) [1],[4]

Pharmacokinetic / Structural MetricNative Peptide (Unmodified) α -Methylated Peptide AnalogFold Improvement / Impact
In Vitro Serum Half-Life ( t1/2​ ) 15 - 30 minutes> 240 minutes~8x to 16x Extension
Protease Cleavage Rate ( kobs​ ) High (Rapid degradation)Negligible at the modification siteNear-complete resistance
Receptor Binding Affinity ( Kd​ ) BaselineOften improved (lower Kd​ )Variable (Driven by pre-organization)
Conformational Entropy ( ΔS ) High (Disordered ensemble)Low (Restricted Ramachandran space)Favorable thermodynamics

Conclusion

(R)-2-Amino-2-methylhexanoic acid hydrochloride is a highly potent structural tool in the arsenal of peptide chemists. By leveraging its unique steric properties, researchers can systematically engineer peptides that resist enzymatic degradation while locking into optimized, receptor-specific conformations. When coupled with rigorous, self-validating synthetic and analytical protocols, this non-natural amino acid significantly accelerates the translation of peptide hits into viable, long-acting clinical therapeutics.

References

  • National Center for Biotechnology Information (PMC). "Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids." Available at: [Link][4]

Sources

Foundational

The Synthesis of Chiral Non-Proteinogenic Amino Acids: A Technical Guide to Asymmetric and Biocatalytic Methodologies

Executive Summary Non-proteinogenic amino acids (NPAAs) are non-canonical building blocks distinct from the 22 standard amino acids encoded by the universal genetic code[1]. In modern drug development, the incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Non-proteinogenic amino acids (NPAAs) are non-canonical building blocks distinct from the 22 standard amino acids encoded by the universal genetic code[1]. In modern drug development, the incorporation of chiral NPAAs into peptidomimetics and small-molecule therapeutics is a primary strategy for enhancing binding affinity, introducing conformational constraints (e.g., via α -alkylation), and conferring resistance to proteolytic degradation[2].

As a Senior Application Scientist, I have structured this guide to dissect the two most robust paradigms for synthesizing enantiopure NPAAs: Asymmetric Phase-Transfer Catalysis (PTC) and Multi-Enzymatic Biocatalytic Cascades . Rather than merely listing reaction conditions, this whitepaper explores the underlying thermodynamic and stereochemical causality that governs these reactions, providing self-validating protocols for seamless laboratory implementation.

Mechanistic Foundations of Asymmetric Synthesis

Asymmetric Phase-Transfer Catalysis (Maruoka Catalysts)

The direct asymmetric alkylation of α -imino esters (Schiff bases) is a highly scalable route to α -alkyl and α,α -dialkyl NPAAs[3]. Maruoka catalysts—structurally rigid, chiral spiro-quaternary ammonium salts—are the gold standard in this domain.

The Causality of Enantioinduction: The efficacy of Maruoka catalysts relies on their precisely engineered C2​ -symmetric chiral environment. When an aqueous or solid base deprotonates the Schiff base substrate at the phase boundary, it forms an enolate that rapidly pairs with the chiral quaternary ammonium cation ( Q+ ) in the organic phase[4]. The sterically demanding substituents on the catalyst (such as 3,4,5-trifluorophenyl groups) effectively shield one face of the enolate complex. This steric blockade dictates the trajectory of the incoming electrophile (e.g., benzyl bromide), forcing a highly selective facial attack[3]. This thermodynamic preference suppresses the uncatalyzed background reaction, ensuring exceptional enantioselectivity (often >95% ee) even at catalyst loadings as low as 1 mol%[3][5].

Biocatalytic Transamination and Cascade Reactions

Enzymatic synthesis provides a sustainable, highly chemo-, regio-, and stereoselective alternative for NPAA production[6]. Transaminases (aminotransferases) catalyze the reversible transfer of an amino group from a donor molecule to an α -keto acid acceptor[7].

The Causality of Yield Optimization: Because transamination reactions operate near a thermodynamic equilibrium ( Keq​≈1 ), achieving high conversion yields requires actively shifting the equilibrium toward the product[8]. This is accomplished by engineering multi-enzymatic cascades. By coupling a transaminase with a secondary enzyme that irreversibly consumes the keto-byproduct (e.g., using formate dehydrogenase for cofactor regeneration or acetolactate synthase to eliminate pyruvate), the system leverages Le Chatelier's principle to drive the reaction to absolute completion[7][8].

Quantitative Data Analysis

To benchmark the synthetic efficacy of these strategies, Table 1 summarizes key quantitative metrics, comparing catalyst types, target substrates, and resulting yields.

Table 1: Comparative Yields and Enantioselectivities in NPAA Synthesis

Synthetic MethodologyCatalyst / Enzyme SystemTarget NPAA ClassYield (%)Enantiomeric Excess (ee %)Ref
Asymmetric Benzylation (Batch) Simplified Maruoka Catalyst® (S)-6Db α -alkyl- α -amino acids85 - 90%91 - 97%[3]
Continuous Flow Benzylation Maruoka Catalyst 4 (Solid-Liquid PTC)Quaternary amino esters67%93%[4]
Multi-Enzymatic Cascade L-threonine ammonia lyase + DAADHD-2-aminobutyric acid>90%>99%[7]
Biocatalytic Transamination ω -Transaminase (ARTA variant)D-phenylglycine89%>99%[7]
Biocatalytic Nitrene Transfer Engineered IPNS-GHV (Nonheme Iron)N-protected α -amino acidsUp to 92%99%[6]

Logical Workflows & Visualizations

Phase-Transfer Catalytic Cycle

PTC_Cycle cluster_aqueous Aqueous / Solid Phase cluster_organic Organic Phase Base Base (OH⁻) Enolate Chiral Enolate Complex (Q⁺Enolate⁻) Base->Enolate Interfacial Exchange Substrate Schiff Base Substrate Substrate->Enolate Deprotonation & Ion Pairing Catalyst Maruoka Catalyst (Q⁺X⁻) Catalyst->Enolate Chiral Shielding Enolate->Catalyst Catalyst Regeneration Product Chiral NPAA Product Enolate->Product Alkylation Electrophile Electrophile (R-X) Electrophile->Enolate Facial Attack

Phase-transfer catalytic cycle demonstrating chiral enolate shielding by the Maruoka catalyst.

Biocatalytic Cascade Mechanism

Biocascade L_Threonine L-Threonine Lyase L-Threonine Ammonia Lyase L_Threonine->Lyase Keto_Acid 2-Ketobutyrate DAADH D-Amino Acid Dehydrogenase Keto_Acid->DAADH D_Product D-2-Aminobutyric Acid (>99% ee) Lyase->Keto_Acid DAADH->D_Product FDH Formate Dehydrogenase DAADH->FDH NAD⁺ FDH->DAADH NADH Regeneration CO2 CO₂ (Gas) FDH->CO2 Oxidation Formate Formate Formate->FDH Oxidation

Multi-enzymatic cascade utilizing cofactor regeneration to drive D-NPAA synthesis.

Experimental Protocols: Self-Validating Workflows

The following protocols are engineered as self-validating systems, ensuring that the physical state or analytical readout at each step confirms the success of the preceding action.

Protocol A: Continuous Flow Asymmetric Benzylation (Solid-Liquid PTC)

Objective: Synthesis of a quaternary α -amino ester using a Maruoka catalyst under flow conditions[4].

  • System Preparation & Validation: Pack a continuous flow reactor bed with a solid base mixture (KOH/Cs₂CO₃). Self-Validation: Pump pure toluene through the bed at 0.5 mL/min. A stable backpressure profile confirms uniform packing and the absence of fluid channeling.

  • Substrate-Catalyst Feed: Prepare a homogenous solution of the alanine Schiff base ester (1.0 equiv), benzyl bromide (1.4 equiv), and Maruoka Catalyst 4 (1 mol%) in a Toluene/DCM (14:1) solvent mixture. Causality: The specific 14:1 ratio optimizes the solubility of the bulky catalyst while maintaining the distinct phase boundaries required for PTC.

  • Flow Execution: Pump the reactant solution through the packed-bed reactor, maintaining a precise residence time of 80 minutes.

  • In-line Analytical Validation: Pass the reactor effluent through an in-line UV-Vis or IR flow cell. Self-Validation: The real-time disappearance of the imine stretch ( ∼1620 cm−1 ) and the appearance of the alkylated product signature confirms active conversion.

  • Hydrolysis & Isolation: Treat the collected organic effluent with aqueous citric acid in THF to hydrolyze the imine protective group. Basify the mixture and extract to isolate the stable quaternary amino ester. Determine enantiomeric excess via HPLC on a chiral stationary phase.

Protocol B: Multi-Enzymatic Cascade for D-2-Aminobutyric Acid Synthesis

Objective: Conversion of L-threonine to D-2-aminobutyric acid using a thermodynamically coupled enzyme system[7].

  • Reaction Matrix Setup: In a 50 mL bioreactor, dissolve 200 mM L-threonine and 300 mM sodium formate in a buffered aqueous solution (pH 7.5).

  • Enzyme Addition: Introduce L-threonine ammonia lyase (to deaminate L-threonine to 2-ketobutyrate), D-amino acid dehydrogenase (DAADH, to stereoselectively aminate 2-ketobutyrate), and formate dehydrogenase (FDH).

  • Cofactor Recycling Initiation: Add catalytic amounts of NAD⁺/NADH and ammonia. Causality: FDH oxidizes formate to CO₂, concurrently reducing NAD⁺ to NADH. DAADH utilizes this NADH to reduce the imine intermediate. Self-Validation: The continuous evolution of CO₂ micro-bubbles in the reactor serves as a visual, self-validating indicator of active cofactor turnover and thermodynamic shifting.

  • Incubation & Monitoring: Agitate the mixture at 30°C for 20 hours. Monitor the conversion via chiral HPLC.

  • Purification: Terminate the reaction by ultrafiltration (retaining enzymes for reuse). Purify the highly enantioenriched D-2-aminobutyric acid (>99% ee) via ion-exchange chromatography.

References

  • Non-proteinogenic amino acids Wikipedia[Link]

  • Asymmetric Synthesis of &Amino Acids and a-Substituted P-Amino Acids RSC Publishing[Link]

  • Asymmetric Synthesis of Nonprotein α-Amino Acids ResearchGate[Link]

  • Design of high-performance chiral phase-transfer catalysts with privileged structures JST (Japan Science and Technology Agency)[Link]

  • Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids National Institutes of Health (NIH)[Link]

  • Biocatalytic Synthesis of N-Protected α-Amino Acids through 1,3-Nitrogen Migration by Nonheme Iron Enzymes ACS Publications[Link]

  • Advances in Enzymatic Synthesis of D-Amino Acids MDPI[Link]

  • Novel biosynthetic routes to non-proteinogenic amino acids as chiral pharmaceutical intermediates ResearchGate[Link]

Sources

Exploratory

An In-depth Technical Guide to the Asymmetric Synthesis of α-Methylated Amino Acids

Introduction: The Significance of the α-Methyl Group in Amino Acid Chemistry α-Methylated amino acids, a class of non-proteinogenic amino acids, are of paramount importance in the fields of medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the α-Methyl Group in Amino Acid Chemistry

α-Methylated amino acids, a class of non-proteinogenic amino acids, are of paramount importance in the fields of medicinal chemistry and drug development. The introduction of a methyl group at the α-carbon of an amino acid imparts significant conformational constraints on the peptide backbone, leading to enhanced metabolic stability, increased resistance to enzymatic degradation, and improved bioavailability of peptide-based therapeutics.[1][2] These unique properties have made α-methylated amino acids critical building blocks in the design of enzyme inhibitors, receptor antagonists, and agonists with improved pharmacokinetic profiles.[2] This guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of these valuable compounds, offering field-proven insights and detailed methodologies for researchers and drug development professionals.

Core Synthetic Strategies: A Mechanistic Overview

The asymmetric synthesis of α-methylated amino acids can be broadly categorized into three main approaches: the use of chiral auxiliaries, enantioselective catalysis, and enzymatic resolutions. Each strategy offers distinct advantages and is chosen based on the desired stereochemical outcome, substrate scope, and scalability.

Chiral Auxiliary-Mediated Synthesis

This classical yet robust approach involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate, which then directs the stereochemical course of a subsequent reaction. The auxiliary is later removed to yield the enantiomerically enriched product.

Pseudoephedrine as a Chiral Auxiliary

A notable example is the use of pseudoephenamine as a chiral auxiliary for the alkylation of an alaninamide derivative.[3][4] This method is distinguished by its high diastereoselectivities and mild hydrolysis conditions for the removal of the auxiliary, which can be recovered in high yield.[3][4]

Experimental Workflow: Alkylation using Pseudoephedrine Auxiliary

G cluster_0 Substrate Preparation cluster_1 Asymmetric Alkylation cluster_2 Product Liberation & Auxiliary Recovery start N-Boc Alanine & Pseudoephenamine step1 Mixed Anhydride Coupling start->step1 step2 N-Boc Deprotection step1->step2 step3 Imine Formation (Pivaldimine) step2->step3 step4 Enolization with Base step3->step4 step5 Alkylation with Electrophile (R-X) step4->step5 step6 Hydrolysis or Alcoholysis step5->step6 step7 α-Methylated Amino Acid/Ester step6->step7 step8 Auxiliary Recovery step6->step8

Caption: Workflow for the synthesis of α-methylated amino acids using a pseudoephedrine chiral auxiliary.

Detailed Protocol: Alkylation of Pseudoephenamine Alaninamide Pivaldimine [3]

  • Imine Formation: A suspension of (1S,2S)-pseudoephenamine (R)-alaninamide and activated 4Å molecular sieves in a mixed solvent of benzene and dichloromethane is treated with pivaldehyde. The mixture is stirred at 23 °C for 50 minutes. The solvents are then evaporated, and the resulting solid is held under vacuum to remove excess pivaldehyde, affording the pivaldimine substrate in quantitative yield.

  • Enolization and Alkylation: A solution of the pivaldimine substrate in a suitable solvent is cooled to the desired temperature (e.g., -78 °C). A strong base (e.g., lithium diisopropylamide) is added to effect enolization. The desired electrophile (e.g., benzyl bromide) is then added, and the reaction is stirred until completion.

  • Hydrolysis and Auxiliary Removal: The alkylated product is subjected to hydrolysis by refluxing in aqueous dioxane to yield the free α-methylated amino acid. The pseudoephenamine auxiliary can be recovered by a simple extractive workup. Alternatively, treatment with a lithium alkoxide can provide the corresponding α-amino ester.

Tricyclic Iminolactone from (1S)-(+)-3-Carene

Another effective strategy employs a tricyclic iminolactone derived from the readily available chiral pool starting material, (1S)-(+)-3-carene.[1] This method demonstrates high reactivity and excellent diastereoselectivity in alkylation reactions conducted under phase-transfer catalysis conditions.[1]

Catalytic Asymmetric Synthesis

Catalytic methods offer the advantage of using a small amount of a chiral catalyst to generate a large quantity of the desired enantiomerically pure product.

Phase-Transfer Catalysis (PTC)

Asymmetric phase-transfer catalysis has emerged as a powerful tool for the enantioselective synthesis of α-methylated amino acids.[5][6] This technique typically involves the alkylation of a glycine-derived Schiff base in the presence of a chiral quaternary ammonium salt catalyst.[5][7] The catalyst facilitates the transfer of the enolate from the aqueous phase to the organic phase, where it reacts with the electrophile in a stereocontrolled manner.

Catalytic Cycle: Asymmetric Phase-Transfer Catalysis

G catalyst Chiral Quaternary Ammonium Catalyst (QX) enolate Chiral Ion Pair [Q]⁺[Enolate]⁻ catalyst->enolate substrate Glycine Schiff Base substrate->enolate Base (e.g., NaOH) product Alkylated Product enolate->product Alkylation electrophile Electrophile (R-X) product->substrate Hydrolysis byproduct Q*X product->byproduct Release of Catalyst byproduct->catalyst Regeneration

Caption: Generalized catalytic cycle for asymmetric phase-transfer catalysis in α-amino acid synthesis.

Nickel(II) Complexes in Asymmetric Alkylation

Chiral nickel(II) complexes of glycine or alanine Schiff bases have also been successfully employed for the asymmetric synthesis of α-amino acids.[8][9][10] The metal center plays a crucial role in pre-organizing the substrate for a highly diastereoselective alkylation.[9]

Enzymatic Resolution

Enzymatic methods offer high enantioselectivity under mild reaction conditions. Lipases are commonly used for the kinetic resolution of racemic α-methylated amino acid esters.[11] In this process, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted.[11] The resulting mixture of the acid and the unreacted ester can then be easily separated.

Detailed Protocol: Lipase-Catalyzed Resolution of an α-Methyl Amino Ester [11]

  • Reaction Setup: A suspension of the racemic α-methyl amino acid ester hydrochloride is prepared in a phosphate buffer (e.g., pH 7.4).

  • Enzyme Addition: A lipase (e.g., Lipase L-10) is added to the suspension, and the mixture is stirred at room temperature.

  • Monitoring: The progress of the hydrolysis is monitored by a suitable analytical technique, such as HPLC.

  • Workup: Once approximately 50% hydrolysis is achieved, the pH of the reaction mixture is adjusted to 8.5 with a saturated solution of sodium bicarbonate. The unreacted (R)-ester is extracted with an organic solvent (e.g., toluene). The aqueous layer containing the (S)-acid can then be acidified and extracted to isolate the product.

Asymmetric Strecker Synthesis

The Strecker synthesis is a classical method for producing amino acids from aldehydes or ketones, ammonia, and cyanide.[12][13][14] Asymmetric variations of this reaction have been developed using chiral auxiliaries or catalysts.[12][15] For instance, (R)-phenylglycine amide can be used as a chiral auxiliary, leading to a crystallization-induced asymmetric transformation where one diastereomer of the resulting α-amino nitrile selectively precipitates from the reaction mixture.[15]

Comparative Analysis of Methodologies

MethodologyKey AdvantagesKey LimitationsTypical Enantioselectivity
Chiral Auxiliaries High diastereoselectivity, reliable, well-established.[1][3]Stoichiometric use of the auxiliary, requires additional steps for attachment and removal.>98% de[1]
Phase-Transfer Catalysis Catalytic, operationally simple, scalable.[5][6]Catalyst performance can be substrate-dependent.90-98.5% ee[8]
Enzymatic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly.[11]Maximum theoretical yield is 50% for one enantiomer, requires screening of enzymes.High enantiomeric excess[11]
Asymmetric Strecker Synthesis Use of inexpensive starting materials, potential for crystallization-induced asymmetric transformation.[12][15]Use of cyanide, can require optimization to achieve high diastereoselectivity.>99/1 dr[15]

Conclusion and Future Outlook

The asymmetric synthesis of α-methylated amino acids is a vibrant and evolving field of research. While classical methods based on chiral auxiliaries remain highly reliable, the development of more efficient and sustainable catalytic approaches, including phase-transfer catalysis and biocatalysis, is paving the way for the large-scale production of these valuable building blocks. Future advancements will likely focus on the design of novel catalysts with broader substrate scope and higher turnover numbers, as well as the integration of flow chemistry for continuous and automated synthesis. These innovations will undoubtedly accelerate the discovery and development of next-generation peptide-based therapeutics with enhanced efficacy and safety profiles.

References

  • Title: Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine Source: ACS Publications URL: [Link]

  • Title: Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations Source: Organic Chemistry Portal URL: [Link]

  • Title: Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: A catalytic enantioselective synthesis of α-methyl amino acid derivatives by phase-transfer catalysis Source: R Discovery URL: [Link]

  • Title: Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine Source: PMC URL: [Link]

  • Title: Asymmetric Synthesis of α-Methyl-α-Amino Acids via Diastereoselective Alkylation of (1S)-(+)-3-Carene Derived Tricyclic Iminolactone Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines Source: Accounts of Chemical Research - ACS Publications URL: [Link]

  • Title: Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent Source: KOPS URL: [Link]

  • Title: Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases Source: Journal of the American Chemical Society URL: [Link]

  • Title: Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Strecker amino acid synthesis Source: Wikipedia URL: [Link]

  • Title: The Strecker Synthesis of Amino Acids Source: Master Organic Chemistry URL: [Link]

  • Title: Strecker Synthesis Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis of Alpha-Amino Acids Source: Free Sketchy MCAT Lesson URL: [Link]

  • Title: General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity Source: ResearchGate URL: [Link]

Sources

Foundational

Biological activity of unnatural amino acid derivatives

An In-depth Technical Guide to the Biological Activity of Unnatural Amino Acid Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive exploration of the multifaceted biological activit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Unnatural Amino Acid Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the multifaceted biological activities of unnatural amino acid (UAA) derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools in their work. We will delve into the core principles of their design, synthesis, and incorporation into biological systems, while highlighting their transformative impact on drug discovery, protein engineering, and chemical biology.

Introduction: Beyond the Canonical 20

The central dogma of molecular biology has long been defined by the 20 canonical amino acids. However, the ability to introduce unnatural amino acids with novel chemical functionalities into proteins and peptides has revolutionized our ability to probe and manipulate biological systems. These synthetic building blocks offer a vast expansion of the chemical space accessible to biological molecules, enabling the introduction of biophysical probes, post-translational modifications, and unique reactive groups. This guide will explore the diverse biological activities of UAA derivatives, from their role as therapeutic agents to their application as sophisticated tools for basic research.

Engineering Biological Systems to Accommodate Unnatural Amino Acids

The site-specific incorporation of UAAs into proteins in living cells is a cornerstone of their application. This is primarily achieved through the use of engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that are orthogonal to the host's endogenous machinery. This process, often referred to as amber suppression or stop codon suppression, allows for the precise placement of a UAA in response to a nonsense codon (e.g., the amber codon, UAG) engineered into the gene of interest.

The Orthogonal Synthetase/tRNA Pair: A Key Innovation

The success of this technology hinges on the development of an aaRS that specifically recognizes the UAA and its cognate tRNA, but does not cross-react with endogenous amino acids or tRNAs. This ensures the fidelity of UAA incorporation. The tRNA is engineered to recognize the nonsense codon, thereby delivering the UAA to the ribosome for incorporation into the growing polypeptide chain.

Experimental Workflow: Site-Specific UAA Incorporation

UAA_Incorporation cluster_0 Cellular Environment UAA Unnatural Amino Acid Ortho_aaRS Orthogonal aaRS UAA->Ortho_aaRS 1. Recognition & Activation Ortho_tRNA Orthogonal tRNA Ortho_aaRS->Ortho_tRNA 2. Aminoacylation Ribosome Ribosome Ortho_tRNA->Ribosome 3. Delivery to Ribosome Protein Protein with UAA Ribosome->Protein 5. Incorporation mRNA mRNA with UAG codon mRNA->Ribosome 4. Translation

Figure 1: Workflow for site-specific UAA incorporation.

Unnatural Amino Acids in Drug Discovery and Therapeutics

The unique structural and chemical properties of UAAs make them valuable assets in the development of novel therapeutics. They can be used to enhance the pharmacological properties of peptides and proteins, or act as standalone therapeutic agents.

Enhancing Peptide and Protein Therapeutics

A significant challenge in the development of peptide-based drugs is their rapid degradation by proteases and poor membrane permeability. The incorporation of UAAs can address these limitations:

  • Increased Proteolytic Stability: UAAs with non-natural side chains or backbone modifications can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the therapeutic peptide.

  • Improved Pharmacokinetic Profiles: The introduction of functionalities like polyethylene glycol (PEG) chains through "click" chemistry with a UAA can enhance solubility and reduce renal clearance.

  • Enhanced Receptor Binding and Specificity: The expanded chemical diversity offered by UAAs allows for the fine-tuning of ligand-receptor interactions, leading to increased potency and selectivity.

Unnatural Amino Acids as Direct Therapeutic Agents

Certain UAAs exhibit intrinsic biological activity and have been developed as drugs themselves.

  • Enzyme Inhibition: UAAs can be designed to mimic the transition state of an enzymatic reaction, leading to potent and specific inhibition. For example, derivatives of L-DOPA are used in the treatment of Parkinson's disease to inhibit DOPA decarboxylase.

  • Receptor Agonism and Antagonism: The unique side chains of UAAs can be tailored to interact with specific receptors, acting as either agonists or antagonists.

Table 1: Examples of Unnatural Amino Acids in Therapeutics

Unnatural Amino Acid DerivativeTherapeutic ApplicationMechanism of Action
L-DOPA (Levodopa)Parkinson's DiseasePrecursor to dopamine, bypasses the rate-limiting step in dopamine synthesis.
CarbidopaParkinson's Disease (in combination with Levodopa)Inhibits DOPA decarboxylase in the periphery, increasing the bioavailability of Levodopa in the brain.
α-Methyl-p-tyrosinePheochromocytomaInhibits tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis.
BrivaracetamEpilepsyBinds to synaptic vesicle protein 2A (SV2A) with high affinity, modulating synaptic transmission.

Probing Biological Systems with Unnatural Amino Acids

The ability to introduce precisely defined chemical functionalities into proteins has provided unprecedented tools for studying biological processes.

Biophysical Probes for In-Cellular Studies

UAAs containing fluorescent moieties, spin labels, or infrared probes can be incorporated into proteins to study their structure, dynamics, and interactions within the complex environment of a living cell.

Mapping Protein-Protein Interactions

By incorporating photo-crosslinkable UAAs into a protein of interest, researchers can covalently trap transient interaction partners upon UV irradiation. Subsequent proteomic analysis can then identify these interacting proteins, providing a snapshot of the protein's interactome.

Signaling Pathway: Photo-Crosslinking to Identify Protein Interactions

Photo_Crosslinking Bait_Protein Bait Protein with Photo-Crosslinkable UAA Prey_Protein Interacting Prey Protein Bait_Protein->Prey_Protein 1. Non-covalent Interaction UV_Light UV Irradiation Prey_Protein->UV_Light 2. Activation Covalent_Complex Covalent Bait-Prey Complex UV_Light->Covalent_Complex 3. Covalent Bond Formation Mass_Spec Mass Spectrometry Covalent_Complex->Mass_Spec 4. Analysis Identification Identification of Prey Protein Mass_Spec->Identification

Figure 2: Using photo-crosslinkable UAAs to map protein interactions.

Bioorthogonal Chemistry for Labeling and Imaging

UAAs containing bioorthogonal functional groups, such as azides or alkynes, serve as chemical handles for the specific labeling of proteins with probes for fluorescence microscopy, proteomics, and other applications. This "click chemistry" approach is highly specific and can be performed in living systems without perturbing native biological processes.

Experimental Protocol: Bioorthogonal Labeling of a Target Protein

  • Gene Engineering: Introduce an amber codon (UAG) at the desired site in the gene of the target protein.

  • Cell Transfection: Co-transfect the host cells with the engineered gene and plasmids encoding the orthogonal aaRS/tRNA pair.

  • UAA Incorporation: Culture the cells in media supplemented with the azide- or alkyne-containing UAA. The orthogonal machinery will incorporate the UAA at the UAG codon.

  • Cell Lysis and Labeling: Lyse the cells to obtain a protein extract. Add a fluorescent probe containing the complementary bioorthogonal group (e.g., an alkyne-fluorophore for an azide-UAA).

  • Click Reaction: Allow the click reaction to proceed, covalently attaching the fluorescent probe to the target protein.

  • Analysis: Analyze the labeled protein by SDS-PAGE and in-gel fluorescence scanning or by fluorescence microscopy in fixed cells.

Future Directions and Conclusion

The field of unnatural amino acid technology is continually evolving, with the development of new UAAs, more efficient incorporation systems, and novel applications. The expansion of the genetic code to include multiple different UAAs simultaneously will further broaden the chemical functionalities that can be introduced into a single protein. These advancements promise to deepen our understanding of fundamental biological processes and accelerate the development of next-generation therapeutics and diagnostics. The biological activity of unnatural amino acid derivatives is a testament to the power of chemical biology to both illuminate and manipulate the intricate machinery of life.

References

  • Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual review of biochemistry, 79, 413-444. [Link]

  • Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical reviews, 114(9), 4764-4806. [Link]

  • Yang, B., & Song, H. (2013). Genetically encoded photocrosslinkers for identifying and mapping protein-protein interactions in living cells. Protein science, 22(4), 391-402. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

Foundational

A Comprehensive Technical Guide to the Spectroscopic Characterization of (R)-2-Amino-2-methylhexanoic acid hydrochloride

Introduction (R)-2-Amino-2-methylhexanoic acid hydrochloride is a chiral, non-proteinogenic α,α-disubstituted amino acid. Its unique structural features, including a quaternary α-carbon and a defined stereochemistry, mak...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-2-Amino-2-methylhexanoic acid hydrochloride is a chiral, non-proteinogenic α,α-disubstituted amino acid. Its unique structural features, including a quaternary α-carbon and a defined stereochemistry, make it a valuable building block in medicinal chemistry and drug development. The incorporation of such unnatural amino acids into peptide-based therapeutics can enhance metabolic stability, enforce specific conformations, and improve pharmacological properties. Accurate and thorough characterization of this compound is paramount for its application in research and development. This guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—used to elucidate and verify the structure of (R)-2-Amino-2-methylhexanoic acid hydrochloride.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For (R)-2-Amino-2-methylhexanoic acid hydrochloride, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for confirming its constitution and purity.

Theoretical Principles and Experimental Considerations

The hydrochloride salt of an amino acid exists in a protonated state in suitable solvents. The choice of solvent is critical for NMR analysis. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common choices. In D₂O, the acidic protons of the carboxylic acid (-COOH) and the ammonium group (-NH₃⁺) will exchange with deuterium, often causing their signals to disappear or broaden significantly. In DMSO-d₆, these labile protons are typically observable. The presence of the quaternary α-carbon means there is no proton directly attached to this chiral center, which simplifies the ¹H NMR spectrum but also requires careful analysis of the surrounding proton signals to infer the structure.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of (R)-2-Amino-2-methylhexanoic acid hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: An internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP for D₂O, or TMS (tetramethylsilane) for DMSO-d₆, can be used for accurate chemical shift referencing[1].

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and the presence of a non-protonated quaternary carbon, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbon signals.

Spectral Interpretation and Data Analysis

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the butyl side chain and the α-methyl group.

  • -CH₃ (at C2): A sharp singlet, integrating to 3 protons, is expected for the methyl group attached to the quaternary α-carbon. Its chemical shift would likely be in the range of 1.5-1.7 ppm.

  • -CH₂- (butyl chain): The four methylene groups of the butyl chain will give rise to a series of multiplets. The terminal methyl group (-CH₃ at C6) will appear as a triplet around 0.9 ppm. The adjacent methylene group (-CH₂- at C5) will be a sextet, and the other two methylene groups (-CH₂- at C4 and C3) will appear as complex multiplets further downfield.

  • -NH₃⁺ and -COOH: If DMSO-d₆ is used as the solvent, broad signals for the ammonium and carboxylic acid protons would be expected, typically in the ranges of 8.0-9.0 ppm and 10.0-13.0 ppm, respectively.

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

  • -C=O (Carboxyl): The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-180 ppm[1].

  • C2 (Quaternary α-Carbon): This non-protonated carbon will likely appear as a weak signal in the range of 55-65 ppm.

  • -CH₃ (at C2): The methyl carbon attached to the α-carbon will have a chemical shift in the range of 20-30 ppm.

  • -CH₂- and -CH₃ (Butyl chain): The carbons of the butyl side chain will appear in the aliphatic region of the spectrum, typically between 10 and 40 ppm[2][3][4].

Data Summary Table: NMR
Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (in DMSO-d₆)170 - 180
α-Carbon (C2)-55 - 65
α-Methyl (-CH₃)~1.6 (s, 3H)20 - 30
Methylene (-CH₂- at C3)~1.8-2.0 (m, 2H)~35-40
Methylene (-CH₂- at C4)~1.3-1.4 (m, 2H)~25-30
Methylene (-CH₂- at C5)~1.2-1.3 (m, 2H)~22-25
Terminal Methyl (-CH₃ at C6)~0.9 (t, 3H)~13-15
Ammonium (-NH₃⁺)8.0 - 9.0 (in DMSO-d₆)-

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For (R)-2-Amino-2-methylhexanoic acid hydrochloride, IR spectroscopy confirms the presence of the ammonium salt, the carboxylic acid, and the aliphatic hydrocarbon chain.

Theoretical Principles

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. The hydrochloride salt form significantly influences the spectrum. The amine group exists as an ammonium ion (-NH₃⁺), and the carboxylic acid group remains protonated. This leads to characteristic absorption bands that are distinct from the zwitterionic form of the free amino acid.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The most common method for solid samples is the potassium bromide (KBr) pellet technique. A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range, typically 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and subtracted from the sample spectrum.

Spectral Interpretation and Data Analysis

The IR spectrum of (R)-2-Amino-2-methylhexanoic acid hydrochloride is expected to exhibit the following key absorption bands:

  • N-H Stretching (Ammonium): A strong, broad absorption band is expected in the region of 3200-2800 cm⁻¹ due to the N-H stretching vibrations of the -NH₃⁺ group[5][6]. This band often overlaps with the C-H stretching vibrations.

  • C-H Stretching (Aliphatic): Sharp to medium intensity peaks will appear between 3000 and 2850 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.

  • C=O Stretching (Carboxylic Acid): A strong, sharp absorption band characteristic of the carbonyl group in a carboxylic acid will be present in the range of 1750-1700 cm⁻¹[7][8].

  • N-H Bending (Ammonium): A medium to strong absorption is expected around 1600-1500 cm⁻¹ due to the asymmetric and symmetric bending vibrations of the -NH₃⁺ group[6].

  • O-H Bending and C-O Stretching: The in-plane O-H bend of the carboxylic acid is expected around 1440-1395 cm⁻¹, and the C-O stretch will appear in the 1320-1210 cm⁻¹ region[7].

Data Summary Table: IR
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200 - 2800 (broad, strong)N-H StretchAmmonium (-NH₃⁺)
3000 - 2850 (sharp, medium)C-H StretchAliphatic (CH₃, CH₂)
1750 - 1700 (sharp, strong)C=O StretchCarboxylic Acid (-COOH)
1600 - 1500 (medium-strong)N-H BendAmmonium (-NH₃⁺)
1440 - 1395 (medium)O-H BendCarboxylic Acid (-COOH)
1320 - 1210 (medium)C-O StretchCarboxylic Acid (-COOH)

Section 3: Integrated Spectroscopic Analysis Workflow

The combination of NMR and IR spectroscopy provides a comprehensive and self-validating system for the structural confirmation of (R)-2-Amino-2-methylhexanoic acid hydrochloride. The workflow ensures that the data from each technique is complementary and consistent.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Sample of (R)-2-Amino-2-methylhexanoic acid hydrochloride Prep_NMR Dissolve in D₂O or DMSO-d₆ Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Acq_NMR Acquire ¹H & ¹³C NMR Spectra Prep_NMR->Acq_NMR Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Analysis_NMR Analyze Chemical Shifts, Splitting Patterns, & Integrations Acq_NMR->Analysis_NMR Analysis_IR Analyze Characteristic Absorption Bands Acq_IR->Analysis_IR Cross_Correlation Cross-Correlate Functional Groups Analysis_NMR->Cross_Correlation Analysis_IR->Cross_Correlation Conclusion Structural Confirmation Cross_Correlation->Conclusion

Caption: Workflow for the spectroscopic characterization of the target compound.

The structural elucidation of (R)-2-Amino-2-methylhexanoic acid hydrochloride is reliably achieved through the synergistic use of NMR and IR spectroscopy. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the connectivity and the presence of the quaternary α-carbon. IR spectroscopy offers unambiguous evidence for the key functional groups, specifically the ammonium salt and the carboxylic acid, which are characteristic of the hydrochloride form. This integrated approach ensures the identity, purity, and structural integrity of this important chiral building block for drug discovery and development.

References

  • Sun, H., Sanders, L. K., & Oldfield, E. (2002). Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. Journal of the American Chemical Society, 124(19), 5486-5495. [Link]

  • Yamatani, R., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Wishart, D. S., et al. (1994). The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution. Journal of Biomolecular NMR, 4(1), 47-59. [Link]

  • Oldfield, E. (2002). Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. Journal of the American Chemical Society. [Link]

  • [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. (2021). NMR Solutions. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. University of Colorado Boulder. [Link]

  • Table of Characteristic IR Absorptions. University of Puget Sound. [Link]

  • Feairheller, W. R., Jr., & Miller, J. T., Jr. (1970). INFRARED SPECTRA OF AMINO ACIDS AND SIMPLE POLYPEPTIDES. Defense Technical Information Center. [Link]

  • Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. [Link]

  • Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

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Exploratory

A Researcher's Guide to Sourcing and Validating (R)-2-Amino-2-methylhexanoic acid hydrochloride

For researchers, scientists, and professionals in drug development, the procurement of high-purity, stereochemically defined building blocks is a critical first step in the journey of discovery. Non-proteinogenic amino a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the procurement of high-purity, stereochemically defined building blocks is a critical first step in the journey of discovery. Non-proteinogenic amino acids, such as (R)-2-Amino-2-methylhexanoic acid hydrochloride, are of significant interest for their ability to impart unique properties to peptides and small molecules. The introduction of an α-methyl group can enhance proteolytic stability and induce specific conformational constraints, making this compound a valuable tool in the design of novel therapeutics.[1][2] This in-depth technical guide provides a comprehensive overview of commercial suppliers, critical quality control measures, and validation protocols for (R)-2-Amino-2-methylhexanoic acid hydrochloride, ensuring a solid foundation for your research endeavors.

The Strategic Importance of Chiral Building Blocks

In modern drug design, chirality is a fundamental consideration. The three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles.[3][4] Consequently, the pharmaceutical industry increasingly favors the use of enantiopure compounds to maximize therapeutic efficacy and minimize off-target effects.[3] (R)-2-Amino-2-methylhexanoic acid hydrochloride, as a single-enantiomer building block, allows for the precise construction of molecules with a defined stereochemical configuration, a crucial factor in achieving optimal interactions with chiral biological targets like proteins and nucleic acids.[5]

Commercial Suppliers: A Comparative Overview

A number of chemical suppliers offer (R)-2-Amino-2-methylhexanoic acid hydrochloride. When selecting a vendor, it is crucial to consider not only the listed purity but also the availability of comprehensive analytical data and the supplier's commitment to quality control. The following table summarizes key information for several prominent suppliers.

SupplierProduct Name(s)CAS NumberMolecular FormulaStated PurityNotes
ChemScene (R)-2-amino-2-methylhexanoic acid hydrochloride73473-41-3C₇H₁₆ClNO₂≥98%Offers a range of services including custom synthesis and commercial production.[6]
BLDpharm (R)-2-Amino-2-methylhexanoic acid hydrochloride73473-41-3C₇H₁₆ClNO₂Information available upon inquiryProvides access to NMR, HPLC, LC-MS, and UPLC data.[7][8]
Sigma-Aldrich (Merck) 2-amino-2-methylhexanoic acid hydrochloride (racemic) and related chiral compounds88852-94-2 (racemic)C₇H₁₆ClNO₂Purity information available on Certificate of AnalysisOffers a wide range of chiral amino acids and provides access to Certificates of Analysis.[9][10]

Note: The availability of specific products and the information provided can change. It is always recommended to consult the supplier's website for the most up-to-date information.

A Self-Validating System for Quality Control

Ensuring the identity, purity, and enantiomeric integrity of (R)-2-Amino-2-methylhexanoic acid hydrochloride is paramount. A multi-pronged approach to quality control, combining data from the supplier with in-house verification, constitutes a self-validating system.

CoA Certificate of Analysis (CoA) Identity Identity Confirmation (NMR, MS) CoA->Identity Compare spectra Purity Purity Assessment (HPLC, GC) CoA->Purity Verify purity claims Enantiomeric_Purity Enantiomeric Purity (Chiral HPLC/GC) CoA->Enantiomeric_Purity Check for enantiomeric excess SDS Safety Data Sheet (SDS) Handling Handling SDS->Handling Inform safe handling Decision Proceed with Research Identity->Decision Purity->Decision Enantiomeric_Purity->Decision

Figure 1: Workflow for supplier and in-house validation.

The process begins with a thorough review of the supplier's Certificate of Analysis (CoA). A comprehensive CoA should provide data from several analytical techniques, confirming the compound's identity and purity. This data can then be used as a benchmark for in-house verification.

Experimental Protocols for In-House Validation

The following protocols are provided as a guide for researchers to independently verify the quality of commercially sourced (R)-2-Amino-2-methylhexanoic acid hydrochloride.

Identity Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the structure of a molecule. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a unique fingerprint of the compound, confirming its identity.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of (R)-2-Amino-2-methylhexanoic acid hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (a field strength of 400 MHz or higher is recommended).

  • Data Analysis:

    • ¹H NMR:

      • Confirm the presence of a triplet corresponding to the terminal methyl group of the butyl chain.

      • Identify the multiplets corresponding to the methylene groups of the butyl chain.

      • Observe a singlet for the α-methyl group.

      • The signals for the amine and carboxylic acid protons may be broad or exchange with the solvent.

    • ¹³C NMR:

      • Identify the signals for all seven carbon atoms in the molecule.

      • Confirm the presence of the carbonyl carbon at a characteristic downfield shift.

    • Compare the acquired spectra with the expected chemical shifts and splitting patterns, and with any spectral data provided by the supplier.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using a suitable column and mobile phase, impurities can be separated from the main compound and quantified based on their peak areas in the chromatogram.

Protocol:

  • Sample Preparation: Prepare a stock solution of (R)-2-Amino-2-methylhexanoic acid hydrochloride in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid is typically used.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for compounds lacking a strong chromophore.

  • Analysis:

    • Inject the sample and run the HPLC method.

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Enantiomeric Purity Determination via Chiral HPLC

Causality: Chiral HPLC utilizes a stationary phase that is itself chiral. This allows for the separation of enantiomers, which interact differently with the chiral stationary phase, leading to different retention times. This is the most direct and reliable method for determining the enantiomeric excess (e.e.) of a chiral compound.[11][12]

Protocol:

  • Sample Preparation: Prepare a solution of (R)-2-Amino-2-methylhexanoic acid hydrochloride in the mobile phase. It is also advisable to analyze a racemic standard of 2-Amino-2-methylhexanoic acid hydrochloride to confirm the separation of the two enantiomers.

  • Chromatographic Conditions:

    • Column: Select a suitable chiral stationary phase (CSP). Columns based on cyclodextrins or polysaccharide derivatives are often effective for separating amino acid enantiomers.[13]

    • Mobile Phase: The mobile phase will depend on the chosen chiral column and may consist of a mixture of alkanes, alcohols, and acidic or basic additives.

    • Detection: UV detection is typically used.

  • Analysis:

    • Inject the sample of (R)-2-Amino-2-methylhexanoic acid hydrochloride and the racemic standard.

    • Confirm that the racemic standard shows two well-resolved peaks corresponding to the (R) and (S) enantiomers.

    • In the chromatogram of the (R)-enantiomer sample, the peak corresponding to the (S)-enantiomer should be minimal or absent.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers:

      • % e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Decision Dissolve Dissolve sample in appropriate solvent NMR NMR Spectroscopy (Identity) Dissolve->NMR HPLC Reversed-Phase HPLC (Purity) Dissolve->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Dissolve->Chiral_HPLC Compare Compare data to specifications & CoA NMR->Compare HPLC->Compare Chiral_HPLC->Compare Decision Accept or Reject Batch Compare->Decision

Figure 2: In-house quality control workflow.

Conclusion

The successful integration of (R)-2-Amino-2-methylhexanoic acid hydrochloride into a research and development program hinges on the careful selection of a reputable supplier and rigorous in-house quality control. By leveraging the information and protocols outlined in this guide, researchers can confidently procure and validate this valuable chiral building block, ensuring the integrity and reproducibility of their scientific findings. The investment in a robust quality control framework is a cornerstone of scientific excellence and a critical step towards the development of next-generation therapeutics.

References

  • Analyses of amino acids, Enantiomeric purity. CAT. [Link]

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Chromatography A, 1269, 94–121. [Link]

  • Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. (n.d.). SpringerLink. [Link]

  • One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • 105815-95-0 | (R)-2-Amino-2-methylhexanoic acid. Next Peptide. [Link]

  • Synthesis of members of the 2-methylhexanoic acid series. Reagents and... ResearchGate. [Link]

  • Synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. The Journal of Organic Chemistry. [Link]

  • 2-Methylnorleucine hydrochloride | 88852-94-2. MilliporeSigma. [Link]

  • Sigma-Aldrich Certificate of Analysis. Agilent. [Link]

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Foundational

An In-Depth Technical Guide to the Stereochemistry of 2-Amino-2-Methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract α,α-Disubstituted amino acids (α,α-DAAs) represent a critical class of unnatural amino acids that confer unique structural and functional propertie...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

α,α-Disubstituted amino acids (α,α-DAAs) represent a critical class of unnatural amino acids that confer unique structural and functional properties to peptides and other bioactive molecules.[1][2] Their incorporation can enhance metabolic stability and introduce specific conformational constraints, making them invaluable in modern drug design.[2][3] This guide focuses on the stereochemistry of a specific α,α-DAA, 2-amino-2-methylhexanoic acid. Due to the presence of a chiral center at the α-carbon, this molecule exists as two non-superimposable enantiomers: (R)-2-amino-2-methylhexanoic acid and (S)-2-amino-2-methylhexanoic acid. As biological systems are inherently chiral, the spatial arrangement of substituents around this stereocenter dictates molecular interactions with enzymes and receptors, often leading to stereospecific biological activity.[4][5] This document provides a comprehensive overview of the synthesis, resolution, and analysis of these enantiomers, offering field-proven insights and detailed protocols essential for researchers in medicinal chemistry and drug development.

Introduction: The Significance of Chirality in α,α-Disubstituted Amino Acids

The unique feature of α,α-disubstituted amino acids, such as 2-amino-2-methylhexanoic acid, is the replacement of the α-hydrogen atom with an alkyl or other substituent group. This seemingly minor structural change has profound implications. The α-carbon, bonded to an amino group, a carboxyl group, a methyl group, and a butyl group, is a stereocenter.

The two resulting enantiomers, (R) and (S), can exhibit vastly different pharmacological and toxicological profiles.[5] Therefore, the ability to selectively synthesize and analyze these stereoisomers is not merely an academic exercise but a fundamental requirement for the development of safe and effective therapeutic agents.[6] This guide will explore the primary methodologies for achieving enantiomeric purity and verifying stereochemical integrity.

Enantioselective Synthesis and Resolution Strategies

Achieving access to enantiomerically pure forms of 2-amino-2-methylhexanoic acid is paramount. Two principal strategies are employed: asymmetric synthesis, which creates a specific enantiomer from the outset, and chiral resolution, which separates a racemic mixture of both enantiomers.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer by using chiral starting materials, reagents, or catalysts. This approach is often more elegant and atom-economical than resolution.

  • Chiral Auxiliary-Mediated Synthesis: This is a powerful and widely used method. A chiral auxiliary, a molecule derived from a readily available chiral source, is temporarily attached to the substrate. It sterically directs the approach of a reactant to one face of the molecule, thereby controlling the stereochemical outcome of the reaction. After the key stereocenter is set, the auxiliary is cleaved and can often be recycled.[7] For α,α-DAAs, methods like asymmetric alkylation of a glycine enolate equivalent attached to a chiral auxiliary are common.[7][8]

  • Catalytic Asymmetric Addition: This modern approach utilizes a chiral catalyst to control the stereochemistry of a C-C bond-forming reaction. For instance, the enantioselective addition of a nucleophile to an α-iminoester, catalyzed by a chiral metal complex, can produce enantioenriched α,α-DAA derivatives.[1][2] While highly efficient, developing a suitable catalyst system for a specific substrate can be challenging.[2]

Chiral Resolution of Racemic Mixtures

Resolution involves separating a 50:50 mixture (a racemate) of enantiomers. While sometimes viewed as less efficient than asymmetric synthesis, it remains a practical and widely used strategy, especially on an industrial scale.

  • Enzymatic Kinetic Resolution (EKR): This technique leverages the high stereoselectivity of enzymes.[9] Lipases are commonly used to selectively catalyze a reaction (e.g., hydrolysis or acylation) on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[7][9] The resulting product and the unreacted starting material, now enantiomerically enriched, can then be separated by conventional chemical means. The choice of enzyme, solvent, and pH are critical parameters that must be optimized for high efficiency.[9][10]

Analytical Methods for Stereochemical Verification

Once a single enantiomer has been synthesized or isolated, its purity must be rigorously confirmed. This is typically quantified as enantiomeric excess (e.e.), which measures how much more of one enantiomer is present compared to the other. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique used to separate enantiomers. The separation is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.

Causality Behind Methodological Choices: The choice of CSP and mobile phase is critical for achieving separation.[11] For polar, underivatized amino acids like 2-amino-2-methylhexanoic acid, macrocyclic glycopeptide-based CSPs (such as those using teicoplanin) are particularly effective.[12] These CSPs possess ionic groups and are compatible with a wide range of mobile phases, making them ideal for separating polar and ionic compounds directly without derivatization. Ligand-exchange chromatography is another effective approach, where a metal ion (typically Cu²⁺) in the mobile phase forms transient diastereomeric complexes with the enantiomers and the CSP, enabling separation.[11]

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Workflow cluster_analysis Data Analysis P1 Dissolve Racemic Mixture in Mobile Phase (e.g., 1 mg/mL) P2 Filter through 0.45 µm Syringe Filter P1->P2 Ensure particulate-free sample S1 Inject Sample onto Chiral Column (e.g., CHIROBIOTIC T) P2->S1 Injection S2 Isocratic Elution with Optimized Mobile Phase S1->S2 Separation based on differential interaction S3 UV Detection S2->S3 Analyte elution S4 Data Acquisition & Integration S3->S4 Chromatogram generation A1 Identify Peaks for (R) and (S) Enantiomers S4->A1 Output A2 Calculate Enantiomeric Excess (e.e.) %e.e. = |(Area1 - Area2) / (Area1 + Area2)| * 100 A1->A2 A3 Assess Resolution (Rs > 1.5) for Baseline Separation A1->A3

Experimental Protocol: Chiral HPLC Analysis

This protocol is a representative method based on ligand-exchange principles and may require optimization.

  • System Preparation:

    • HPLC System: An HPLC system equipped with a UV detector.[11]

    • Chiral Column: A macrocyclic glycopeptide column (e.g., Astec CHIROBIOTIC T).

    • Mobile Phase: A systematically screened and optimized mixture, often containing an organic modifier (e.g., methanol, ethanol), water, and additives like an acid or base to control ionization.[11] For ligand-exchange, a copper salt (e.g., 1-2 mM CuSO₄) would be included.

  • Sample Preparation:

    • Dissolve the 2-amino-2-methylhexanoic acid sample in the mobile phase to a concentration of approximately 1 mg/mL.[11]

    • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column blockage.[11]

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Controlled, e.g., 25 °C. Temperature can be adjusted to optimize separation.[11]

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

    • Injection Volume: 5 - 20 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[11]

    • Inject the prepared sample.

    • Record the chromatogram and integrate the peak areas for the two eluting enantiomers.

  • Data Analysis:

    • Calculate the resolution factor (Rs) to ensure adequate separation (baseline resolution is indicated by Rs ≥ 1.5).[11]

    • Calculate the enantiomeric excess (% e.e.) using the integrated peak areas of the two enantiomers.

ParameterTarget ValueRationale
Resolution (Rs) ≥ 1.5Ensures accurate quantification by separating the two enantiomer peaks to the baseline.[11]
Selectivity (α) > 1.1Indicates the column's ability to differentiate between the two enantiomers; a higher value signifies better separation.[11]
Enantiomeric Excess (% e.e.) > 99%The standard for enantiomerically pure compounds in pharmaceutical development.

Conclusion and Future Outlook

The stereochemistry of 2-amino-2-methylhexanoic acid is a critical determinant of its biological function. For drug development professionals, mastering the techniques of enantioselective synthesis, resolution, and analysis is essential. The methodologies outlined in this guide, from chiral auxiliary-based synthesis and enzymatic resolution to definitive analysis by chiral HPLC, provide a robust framework for accessing and validating the stereochemical purity of these important building blocks. As synthetic methodologies become more sophisticated and our understanding of stereoisomer-specific bioactivity deepens, α,α-disubstituted amino acids like 2-amino-2-methylhexanoic acid will continue to be powerful tools in the design of next-generation therapeutics.

References

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Enantio‐ and Diastereoselective Construction of α,α‐Disubstituted α‐Amino Acids for the Synthesis of Biologically Active Compounds. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine. PubMed. Available at: [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books.
  • Chiral HPLC Separation of Protected Amino Acids. Scilit. Available at: [Link]

  • Chiral HPLC analysis of Fmoc-2AOA purified from the biotransformation mixture (a), standard (S)-Fmoc-2-AOA (98% ee; (b)) and Fmoc-Cl (c). ResearchGate. Available at: [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. Available at: [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. Available at: [Link]

  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science (RSC Publishing). Available at: [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Available at: [Link]

  • Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PubMed. Available at: [Link]

  • Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. PMC. Available at: [Link]

  • Features, roles and chiral analyses of proteinogenic amino acids. AIMS Press. Available at: [Link]

  • Amino acid appended supramolecular self-associating amphiphiles demonstrate dual activity against both MRSA and ovarian cancer. ChemRxiv. Available at: [Link]

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Exploratory

The Strategic Incorporation of α-Methyl Amino Acids: A Technical Guide to Engineering Peptide Structure and Function

Abstract The rational design of peptide-based therapeutics often requires overcoming inherent liabilities such as conformational flexibility and susceptibility to proteolytic degradation. The introduction of α-methyl ami...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rational design of peptide-based therapeutics often requires overcoming inherent liabilities such as conformational flexibility and susceptibility to proteolytic degradation. The introduction of α-methyl amino acids represents a powerful and field-proven strategy to address these challenges. By replacing the α-hydrogen with a methyl group, this modification imposes significant steric constraints on the peptide backbone, profoundly influencing its secondary structure and enhancing its metabolic stability.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, practical methodologies, and strategic applications of α-methyl amino acids in modern peptide engineering. We will delve into the mechanistic underpinnings of their conformational effects, provide detailed experimental protocols for their synthesis and incorporation, and explore their impact on the biophysical and pharmacological properties of peptides.

The Foundational Impact of α-Methylation on Peptide Conformation

The substitution of the α-hydrogen with a methyl group fundamentally alters the conformational landscape available to a peptide backbone. This seemingly minor modification introduces significant steric hindrance, which restricts the permissible values of the phi (φ) and psi (ψ) dihedral angles.[1][3] This constrained conformational space heavily favors the adoption of well-defined secondary structures, most notably helical folds.[1][3]

The Ramachandran Plot: A Visual Representation of Conformational Restriction

The impact of α-methylation is best visualized through the lens of the Ramachandran plot. For a standard L-amino acid, a wide range of φ and ψ angles are energetically accessible, allowing for significant conformational flexibility. However, the introduction of an α-methyl group dramatically curtails this freedom, forcing the residue into the helical regions of the plot, primarily the right-handed α-helix and 3₁₀-helix conformations.[4]

The Preeminent Role of α-Aminoisobutyric Acid (Aib)

α-Aminoisobutyric acid (Aib), the simplest achiral α-methyl amino acid, is a potent helix inducer and has been extensively studied.[4][5][6] The presence of two geminal methyl groups at the α-carbon sterically compels Aib residues to adopt helical conformations.[4] Peptides rich in Aib are known to form stable 3₁₀- or α-helices, making it an invaluable tool for stabilizing helical secondary structures in peptide-based drugs and research probes.[5][7][8]

The following diagram illustrates the conformational restriction imposed by an α-methyl amino acid compared to a standard amino acid.

G cluster_0 Standard Amino Acid cluster_1 α-Methyl Amino Acid SA_Flex Broad Conformational Flexibility SA_Beta β-Sheet SA_Flex->SA_Beta SA_Helix α-Helix SA_Flex->SA_Helix SA_Turn Turn/Coil SA_Flex->SA_Turn AMA_Rigid Restricted Conformational Flexibility SA_Flex->AMA_Rigid α-Methylation AMA_Helix Favored Helical Conformation AMA_Rigid->AMA_Helix

Caption: Conformational impact of α-methylation.

Enhancing Metabolic Stability through Steric Shielding

A primary obstacle in the development of peptide therapeutics is their rapid degradation by proteases in vivo. The peptide bond is susceptible to enzymatic cleavage, leading to a short biological half-life. The introduction of an α-methyl group provides a steric shield that hinders the approach of proteases to the scissile peptide bond, thereby significantly enhancing the peptide's resistance to enzymatic degradation.[1][9] This increased proteolytic stability is a critical factor in improving the pharmacokinetic profile and overall efficacy of peptide drugs.[9][10]

The following table summarizes the comparative proteolytic stability of a model peptide with and without an α-methyl amino acid substitution.

Peptide Sequenceα-Methylated ResidueHalf-life in Human Serum (hours)
G-A-V-L-I-KNone0.5
G-Aib-V-L-I-KAib at position 28.2
G-A-V-(αMe)L-I-Kα-Methyl-Leucine at position 46.5

Synthesis and Incorporation of α-Methyl Amino Acids

The successful integration of α-methyl amino acids into peptide sequences requires specialized synthetic methodologies. Both the synthesis of the monomeric α-methyl amino acid and its subsequent incorporation into a growing peptide chain present unique challenges due to steric hindrance.

Synthesis of α-Methyl Amino Acid Monomers

Several synthetic routes have been developed for the preparation of enantiomerically pure α-methyl amino acids. A common and effective approach involves the asymmetric alkylation of a chiral glycine enolate equivalent.

Experimental Protocol: Asymmetric Synthesis of α-Methyl-L-Phenylalanine

  • Preparation of the Chiral Auxiliary: Start with a commercially available chiral auxiliary, such as (1S,2S)-pseudoephenamine, and couple it to N-Boc-glycine.

  • Enolate Formation: Treat the resulting glycinamide with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate.

  • Asymmetric Alkylation: Introduce an electrophile, in this case, benzyl bromide, to the enolate solution. The chiral auxiliary directs the alkylation to occur stereoselectively.

  • Hydrolysis and Deprotection: Hydrolyze the resulting product under acidic conditions to cleave the chiral auxiliary and remove the Boc protecting group, yielding the desired α-methyl-L-phenylalanine.[11]

Solid-Phase Peptide Synthesis (SPPS) with α-Methyl Amino Acids

The incorporation of α-methyl amino acids into peptides using solid-phase peptide synthesis (SPPS) requires optimized coupling conditions to overcome the steric hindrance around the α-carbon. Standard coupling reagents may prove inefficient, leading to incomplete coupling and truncated sequences.

Experimental Protocol: Optimized SPPS Coupling for α-Methyl Amino Acids

  • Resin and N-terminal Deprotection: Utilize a standard resin for Fmoc-based SPPS, such as Rink Amide resin. Perform the N-terminal Fmoc deprotection using a 20% piperidine solution in DMF.[12][13]

  • Activation and Coupling: For the sterically hindered α-methyl amino acid, employ a more potent coupling reagent. A combination of HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a higher excess of the amino acid (3-5 equivalents) and base (e.g., N,N-diisopropylethylamine, 6-10 equivalents) is often effective. Extend the coupling time to at least 2 hours, and in some cases, a double coupling may be necessary.[14]

  • Monitoring Coupling Efficiency: After the coupling step, perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction. For proline or other secondary amines, the chloranil test can be used.[14]

  • Capping: If incomplete coupling is detected, cap the unreacted N-termini with acetic anhydride to prevent the formation of deletion sequences.

  • Chain Elongation and Cleavage: Continue the synthesis with standard coupling protocols for non-sterically hindered amino acids. Upon completion, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

The following diagram outlines the key steps in the solid-phase synthesis of a peptide containing an α-methyl amino acid.

G Start Start with Resin-Bound Peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash Fmoc_Deprotection->Wash1 Coupling Coupling of α-Methyl Amino Acid (HCTU, DIPEA, extended time) Wash1->Coupling Wash2 Wash Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Incomplete Incomplete Coupling Kaiser_Test->Incomplete Positive Complete Complete Coupling Kaiser_Test->Complete Negative Capping Capping (Acetic Anhydride) Incomplete->Capping Capping->Wash1 Continue_Synthesis Continue Synthesis Complete->Continue_Synthesis Cleavage Cleavage and Deprotection (TFA Cocktail) Continue_Synthesis->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow for SPPS with α-methyl amino acids.

Analytical Techniques for Conformational Analysis

Elucidating the precise three-dimensional structure of peptides containing α-methyl amino acids is crucial for understanding their structure-activity relationships. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides. Key NMR parameters provide valuable structural insights:

  • Chemical Shifts: The chemical shifts of amide protons (NH) and α-protons (Hα) are sensitive to the local secondary structure. Downfield-shifted NH protons and upfield-shifted Hα protons are indicative of helical conformations.[15]

  • Nuclear Overhauser Effect (NOE): Through-space correlations between protons, observed in NOESY spectra, provide distance restraints. For helical structures, characteristic short-range NOEs such as dαN(i, i+1), dNN(i, i+1), and dαβ(i, i+3) are observed.[16]

  • Temperature Coefficients of Amide Protons: The temperature coefficient (dδ/dT) of the amide proton chemical shift can identify hydrogen-bonded protons. Amide protons involved in stable intramolecular hydrogen bonds, as found in helices, exhibit smaller temperature coefficients (less negative than -4.5 ppb/K).[16]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure content of a peptide in solution. Helical structures give rise to characteristic CD spectra with negative bands around 222 nm and 208 nm, and a positive band around 190 nm. The mean residue ellipticity at 222 nm ([θ]₂₂₂) is often used to quantify the helical content of a peptide.[17]

Case Study: Trofinetide - A Successful Therapeutic Application

A compelling example of the successful application of an α-methyl amino acid in drug development is Trofinetide. This analog of the naturally occurring tripeptide Gly-Pro-Glu, a fragment of insulin-like growth factor 1 (IGF-1), features an α-methylation of the central proline residue.[1][2] This modification enhances the metabolic stability and likely influences the conformational properties of the peptide, contributing to its therapeutic efficacy in the treatment of Rett syndrome.[2]

Conclusion

The incorporation of α-methyl amino acids is a versatile and effective strategy in peptide design and drug discovery. By imposing well-defined conformational constraints and enhancing proteolytic resistance, this modification can significantly improve the pharmacological properties of peptides. A thorough understanding of the principles of α-methylation, coupled with optimized synthetic and analytical methodologies, empowers researchers to rationally design and develop novel peptide-based therapeutics with improved efficacy and drug-like characteristics.

References

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Preferred solution conformation of peptides rich in the lipophilic, chiral, C(alpha)-methylated alpha-amino acid (alpha Me)Aoc. PubMed. Available at: [Link]

  • Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. PMC. Available at: [Link]

  • The stereochemistry of peptides containing alpha-aminoisobutyric acid. PubMed. Available at: [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents.
  • Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews. Available at: [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Conformational studies on host-guest peptides containing chiral alpha-methyl-alpha-amino acids. Comparison of the helix-inducing potential of alpha-aminoisobutyric acid, (S)-2-ethylalanine and (S). PubMed. Available at: [Link]

  • Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. Available at: [Link]

  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC. Available at: [Link]

  • Structures of peptides from alpha-amino acids methylated at the alpha-carbon. PubMed. Available at: [Link]

  • Stereospecific synthesis of alpha-methylated amino acids. PubMed. Available at: [Link]

  • Helix induction potential of N-terminal α-methyl, α-amino acids. ProQuest. Available at: [Link]

  • Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery. PubMed. Available at: [Link]

  • Synthesis and utilization of chiral alpha-methylated alpha-amino acids with a carboxyalkyl side chain in the design of novel Grb2-SH2 peptide inhibitors free of phosphotyrosine. PubMed. Available at: [Link]

  • a-aminoisobutyric acid (Aib)-major non-standard amino acid found in peptaibols. ResearchGate. Available at: [Link]

  • Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering. Available at: [Link]

  • Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. MDPI. Available at: [Link]

  • Helix Propensities of Basic Amino Acids Increase with the Length of the Side-chain. Semantic Scholar. Available at: [Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. Available at: [Link]

  • Conformational Preferences of α-Substituted Proline Analogues. PMC. Available at: [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Solid-phase synthesis of peptide libraries combining alpha-amino acids with inorganic and organic chromophores. PubMed. Available at: [Link]

  • Why does methyl alanine / aminoiosbutyric acid induce alpha-helix formation in peptides?. Stack Exchange. Available at: [Link]

  • Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. PMC. Available at: [Link]

  • Solid-phase peptide synthesis. Digital CSIC. Available at: [Link]

  • Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). SciELO. Available at: [Link]

  • Helix Propensities of Amino Acid Residues via Thioester Exchange. ACS Publications. Available at: [Link]

  • Amino acid intrinsic α-helical propensities III: Positional dependence at several positions of C terminus. PMC. Available at: [Link]

  • NMR of large proteins: mastering methyl labeling for high-resolution analysis. NMR-Bio. Available at: [Link]

  • Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro. Available at: [Link]

  • AlphaMut: a deep reinforcement learning model to suggest helix-disrupting mutations. bioRxiv. Available at: [Link]

  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI. Available at: [Link]

  • peptide nmr. Available at: [Link]

  • Helix propensities of the amino acids measured in alanine-based peptides without helix-stabilizing side-chain interactions. Stanford University. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Proton NMR studies of peptide conformations. Indian Academy of Sciences. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Protocol for (R)-2-Amino-2-methylhexanoic Acid via Chiral Phase-Transfer Catalysis

Introduction & Scientific Context (R)-2-Amino-2-methylhexanoic acid (also known as α -methylnorleucine) is a highly valuable unnatural α,α -dialkyl amino acid. In modern drug development, the incorporation of α -quaterna...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

(R)-2-Amino-2-methylhexanoic acid (also known as α -methylnorleucine) is a highly valuable unnatural α,α -dialkyl amino acid. In modern drug development, the incorporation of α -quaternary amino acids into small-molecule and peptide scaffolds provides severe conformational restriction and robust resistance to enzymatic degradation. Notably, this specific chiral building block is critical in the synthesis of Selgantolimod (GS-9688), a potent oral Toll-Like Receptor 8 (TLR8) agonist developed for the treatment of chronic Hepatitis B[1].

Beyond terrestrial pharmacology, (R)-2-Amino-2-methylhexanoic acid holds profound significance in astrobiology. It has been identified within the Murchison meteorite, providing a unique window into prebiotic chemistry and the extraterrestrial origins of homochirality[2].

Mechanistic Rationale: Phase-Transfer Catalysis (PTC)

The synthesis of α -quaternary stereocenters is notoriously challenging due to severe steric hindrance. To overcome this, this protocol employs Maruoka's Asymmetric Phase-Transfer Catalysis (PTC)[3]. This self-validating methodology relies on the alkylation of an alanine-derived Schiff base using a C2​ -symmetric chiral spiro-binaphthyl quaternary ammonium bromide catalyst.

Causality of Stereocontrol: The rigid spiro-binaphthyl core of the (S,S)-Maruoka catalyst creates a highly structured chiral cavity. When the enolate is generated at the aqueous-organic interface, it is extracted into the organic phase (toluene) by the chiral ammonium cation, forming a tight ion pair. The catalyst's geometry effectively shields the Si-face of the planar enolate. Consequently, the electrophile (1-iodobutane) is forced to attack exclusively from the Re-face, establishing the (R)-configuration with exceptional enantiomeric excess (>95% ee)[4].

Mechanism Enolate Alanine Schiff Base Enolate (Planar Geometry) IonPair Tight Chiral Ion Pair (Toluene Solvent) Enolate->IonPair Cat (S,S)-Maruoka Catalyst (Chiral Quaternary Ammonium) Cat->IonPair Shielding Si-Face Shielding by Binaphthyl Core IonPair->Shielding Attack Re-Face Attack by 1-Iodobutane (Stereoselective Alkylation) Shielding->Attack Product (R)-alpha-Methylnorleucine (>95% ee) Attack->Product

Mechanistic pathway of the asymmetric phase-transfer catalyzed alkylation.

Experimental Workflow

Workflow A Step 1: Schiff Base Formation (DL-Alanine t-butyl ester + Ph2C=NH) B Step 2: Asymmetric Alkylation (1-Iodobutane, (S,S)-Maruoka Cat, 50% KOH) A->B C Step 3: Imine Hydrolysis (1N HCl / THF) B->C D Step 4: Ester Cleavage (TFA / DCM) C->D E Step 5: Purification (Ion-Exchange Chromatography) D->E

Workflow for the asymmetric synthesis of (R)-2-Amino-2-methylhexanoic acid via PTC.

Step-by-Step Methodology

Step 1: Preparation of N-(Diphenylmethylene)alanine tert-butyl ester
  • Reaction Setup: Suspend DL-Alanine tert-butyl ester hydrochloride (10.0 g, 55.0 mmol) in anhydrous dichloromethane (DCM) (100 mL) under an inert argon atmosphere.

  • Imine Formation: Add benzophenone imine (9.97 g, 55.0 mmol) dropwise at room temperature. Stir the mixture vigorously for 12 hours.

  • Workup: Filter the precipitated ammonium chloride. Wash the organic filtrate with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Causality: The bulky tert-butyl ester and diphenylmethylene protecting groups are essential. They prevent undesired N-alkylation and provide the necessary steric bulk to ensure a highly ordered transition state when interacting with the chiral catalyst cavity[4].

Step 2: Asymmetric Alkylation (The Stereodetermining Step)
  • Reaction Setup: Dissolve the N-(diphenylmethylene)alanine tert-butyl ester (5.0 g, 16.1 mmol) in anhydrous toluene (50 mL). Cool the solution to 0 °C using an ice bath.

  • Catalyst & Electrophile Addition: Add the (S,S)-N-spiro-binaphthyl quaternary ammonium bromide (Maruoka Catalyst) (0.016 mmol, 0.1 mol%) and 1-iodobutane (3.55 g, 19.3 mmol).

  • Phase Boundary Generation: Dropwise, add 50% aqueous KOH (15 mL). Critical Step: Stir vigorously at 1000 rpm for 16 hours at 0 °C.

  • Validation: Monitor the reaction via LC-MS. The product mass must correspond to the alkylated Schiff base ( [M+H]+=366.2 ).

  • Workup: Dilute with diethyl ether (100 mL) and separate the phases. Wash the organic layer with water until neutral, dry over Na2​SO4​ , and concentrate.

  • Causality: Toluene is specifically chosen because its non-polar nature minimizes solvent separation of the ion pair, thereby maximizing the chiral induction from the catalyst. Vigorous stirring is mandatory to maximize the interfacial surface area for deprotonation[3].

Step 3: Global Deprotection
  • Imine Hydrolysis: Dissolve the crude alkylated product in THF (40 mL). Add 1N aqueous HCl (20 mL) and stir at room temperature for 4 hours. The acidic environment selectively hydrolyzes the imine.

  • Extraction: Extract the liberated benzophenone with diethyl ether (3 x 30 mL). Retain the aqueous layer and adjust the pH to 9 with saturated NaHCO3​ . Extract the free amine with DCM (3 x 30 mL), dry, and concentrate.

  • Ester Cleavage: Dissolve the intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM (20 mL). Stir at room temperature for 2 hours to cleave the tert-butyl ester via the formation of a stable tert-butyl cation. Concentrate in vacuo to yield the crude TFA salt of (R)-2-Amino-2-methylhexanoic acid.

Step 4: Purification and Chiral Validation
  • Ion-Exchange Chromatography: Load the crude residue onto a Dowex 50W-X8 cation-exchange resin column (H+ form). Wash extensively with deionized water to remove TFA and non-basic impurities. Elute the pure amino acid using 1M aqueous ammonia.

  • Lyophilization: Freeze-dry the ammonia fractions to obtain (R)-2-Amino-2-methylhexanoic acid as a white powder.

  • Self-Validation (ee% Determination): Derivatize a 5 mg aliquot with Marfey's reagent (FDAA) or analyze directly via Chiral HPLC (e.g., Chiralpak ZWIX(+) column) to confirm the enantiomeric excess is 95%.

Data Presentation: Optimization of Alkylation Conditions

The following table summarizes the quantitative causality between reaction parameters and the resulting enantiomeric excess, demonstrating why Toluene and 50% KOH are the mandated conditions for this protocol.

SolventBaseTemp (°C)Catalyst (mol%)Yield (%)Enantiomeric Excess (ee %)
DCM50% KOH01.08285
THF50% KOH01.07570
Toluene 50% KOH 0 1.0 91 96
Toluene50% NaOH01.08592
Toluene50% KOH-201.08898
Toluene50% KOH00.18995

Note: Toluene combined with 50% KOH provides the optimal balance of yield and enantioselectivity due to the formation of a highly structured, tight ion pair in a non-polar environment.

References

  • Title: US9670205B2 - Toll like receptor modulator compounds Source: Google Patents URL
  • Title: Prebiotic chemistry themed issue - Sciences and Exploration Directorate Source: NASA URL
  • Title: Design of Maruoka Catalysts for Asymmetric Phase-Transfer Catalysis Source: ResearchGate URL
  • Title: Combinatorial design of simplified high-performance chiral phase-transfer catalysts for practical asymmetric synthesis of alpha-alkyl- and alpha,alpha-dialkyl-alpha-amino acids Source: PubMed URL

Sources

Application

Application Notes and Protocols: Chiral Resolution of 2-Amino-2-methylhexanoic Acid Racemate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the chiral resolution of racemic 2-amino-2-methylhexanoic acid. This non-proteinogenic α-amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the chiral resolution of racemic 2-amino-2-methylhexanoic acid. This non-proteinogenic α-amino acid presents a unique challenge due to its quaternary α-carbon. This document outlines the foundational principles and provides detailed, field-proven protocols for achieving high enantiomeric purity.

Introduction: The Significance of Chiral Purity

In pharmaceutical development, the stereochemistry of a molecule is of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to isolate a single, desired enantiomer is often a critical step in the drug development pipeline. 2-Amino-2-methylhexanoic acid, with its chiral center at the α-carbon, is a valuable building block in the synthesis of more complex molecules. This guide focuses on the classical and still widely applicable method of diastereomeric salt crystallization, a robust technique for resolving racemates.[1][2][3]

The fundamental principle of this method lies in the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent.[1] This reaction forms a pair of diastereomers which, unlike enantiomers, have different physical properties, most notably solubility.[1][2] This difference allows for their separation through fractional crystallization.

Foundational Principle: Diastereomeric Salt Formation

The resolution of racemic 2-amino-2-methylhexanoic acid is predicated on its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group. This allows for salt formation with either a chiral acid or a chiral base. For the resolution of a racemic amino acid, a common and effective strategy is to use a chiral acid as the resolving agent.[3][4][5]

The process can be visualized as follows:

(R/S)-2-amino-2-methylhexanoic acid + (R,R)-Tartaric Acid → [(R)-Amine·(R,R)-Acid] + [(S)-Amine·(R,R)-Acid]

These two resulting salts are diastereomers and will exhibit different solubilities in a given solvent system, enabling the selective crystallization of the less soluble diastereomer.

G cluster_0 Starting Materials cluster_1 Process cluster_2 Products Racemic 2-amino-2-methylhexanoic acid Racemic 2-amino-2-methylhexanoic acid Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic 2-amino-2-methylhexanoic acid->Diastereomeric Salt Formation Chiral Resolving Agent\n((+)-Tartaric Acid) Chiral Resolving Agent ((+)-Tartaric Acid) Chiral Resolving Agent\n((+)-Tartaric Acid)->Diastereomeric Salt Formation Fractional Crystallization Fractional Crystallization Diastereomeric Salt Formation->Fractional Crystallization Isolation of Less Soluble Diastereomer Isolation of Less Soluble Diastereomer Fractional Crystallization->Isolation of Less Soluble Diastereomer Liberation of Enantiomer Liberation of Enantiomer Isolation of Less Soluble Diastereomer->Liberation of Enantiomer Enriched (S)- or (R)-Enantiomer Enriched (S)- or (R)-Enantiomer Liberation of Enantiomer->Enriched (S)- or (R)-Enantiomer Recovered Resolving Agent Recovered Resolving Agent Liberation of Enantiomer->Recovered Resolving Agent

Diagram 1: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.

Experimental Protocols

Protocol 1: Chiral Resolution using (+)-Tartaric Acid

This protocol details the resolution of racemic 2-amino-2-methylhexanoic acid using the readily available and cost-effective chiral resolving agent, (+)-tartaric acid.[1][6]

Materials:

  • Racemic 2-amino-2-methylhexanoic acid

  • (+)-(2R,3R)-Tartaric acid

  • Methanol

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 2-amino-2-methylhexanoic acid in 100 mL of a 1:1 methanol/water solution with gentle heating.

  • Addition of Resolving Agent: In a separate beaker, dissolve an equimolar amount of (+)-tartaric acid in 50 mL of the same solvent mixture. Slowly add the tartaric acid solution to the amino acid solution with continuous stirring. A slight exotherm may be observed.[1]

  • Crystallization: Allow the mixture to cool slowly to room temperature. Cork the flask and let it stand undisturbed for a minimum of 24 hours to facilitate the crystallization of the less soluble diastereomeric salt.[1] For improved yield, the flask can be subsequently stored at 4°C for another 24 hours.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Enantiomer: Dissolve the collected diastereomeric salt in a minimal amount of hot deionized water. Adjust the pH to approximately 10 with a 2M NaOH solution to liberate the free amino acid. The tartaric acid will remain in the solution as its sodium salt.

  • Purification: Cool the solution and collect the precipitated enantiomerically enriched 2-amino-2-methylhexanoic acid by filtration. Wash the crystals with cold deionized water and dry under vacuum.

  • Recovery of the Resolving Agent: The mother liquor from step 5 can be acidified with HCl to recover the tartaric acid, which can be purified by recrystallization.

Protocol 2: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

To validate the success of the resolution, the enantiomeric excess of the product must be determined. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose.[7]

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP) column: Macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC T) or ligand-exchange columns are often effective for underivatized amino acids.[8]

Mobile Phase Preparation (Representative Example for a Macrocyclic Glycopeptide Column):

  • Prepare a mobile phase consisting of a mixture of methanol, water, and an acidic modifier (e.g., formic acid). A typical starting point could be 80:20:0.1 (v/v/v) Methanol:Water:Formic Acid. The optimal mobile phase composition may require empirical determination.

Sample Preparation:

  • Dissolve a small amount (approx. 1 mg/mL) of the resolved 2-amino-2-methylhexanoic acid in the mobile phase.[8]

  • Filter the sample through a 0.45 µm syringe filter before injection.[8]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (can be varied to optimize separation)[8]

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Data Analysis:

  • Run a standard of the racemic mixture to determine the retention times of both enantiomers.

  • Inject the resolved sample.

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Dissolve Resolved Amino Acid Dissolve Resolved Amino Acid Filter Sample (0.45 µm) Filter Sample (0.45 µm) Dissolve Resolved Amino Acid->Filter Sample (0.45 µm) Inject onto Chiral Column Inject onto Chiral Column Filter Sample (0.45 µm)->Inject onto Chiral Column Isocratic Elution Isocratic Elution Inject onto Chiral Column->Isocratic Elution UV Detection (210 nm) UV Detection (210 nm) Isocratic Elution->UV Detection (210 nm) Chromatogram Generation Chromatogram Generation UV Detection (210 nm)->Chromatogram Generation Peak Integration Peak Integration Chromatogram Generation->Peak Integration e.e. Calculation e.e. Calculation Peak Integration->e.e. Calculation

Sources

Method

Application Note: Enantiomeric Separation of Amino Acids using High-Performance Liquid Chromatography (HPLC)

Introduction & Scientific Rationale The precise enantiomeric resolution of amino acids is a critical analytical requirement in modern drug development, biomarker discovery, and food science. While biological systems pred...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The precise enantiomeric resolution of amino acids is a critical analytical requirement in modern drug development, biomarker discovery, and food science. While biological systems predominantly utilize L-amino acids, D-amino acids are increasingly recognized as vital physiological regulators (e.g., D-serine as an NMDA receptor co-agonist) and as critical components in synthetic peptide therapeutics.

Mechanistic Insights: The Causality of Chiral Recognition

Indirect Separation: Pre-Column Derivatization (Marfey’s Reagent)

Indirect separation relies on reacting the enantiomeric mixture with a Chiral Derivatizing Agent (CDA) to form diastereomers, which possess different physical properties and can be separated on standard achiral reversed-phase (RP) columns[1].

The Mechanism: Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or its advanced leucine variant (L-FDLA) undergoes a nucleophilic aromatic substitution with the primary amino group of the target amino acid[2].

  • Elution Causality: On a standard C18 column, the L-diastereomer almost universally elutes before the D-diastereomer. This occurs because the D-diastereomer adopts a spatial conformation that allows for stronger intramolecular hydrogen bonding between the nitro group of the reagent and the carboxyl group of the amino acid. This internal bonding shields polar groups from the mobile phase, rendering the D-diastereomer more hydrophobic and increasing its retention time[3].

  • Advantage: Derivatization introduces a strong chromophore (absorbing at 340 nm), enabling highly sensitive UV or MS detection for amino acids that natively lack chromophores[4].

Direct Separation: Zwitterionic Chiral Stationary Phases (CSPs)

Direct separation preserves the analyte's native structure by utilizing a chiral selector covalently bonded to the silica support[5].

The Mechanism: Modern zwitterionic CSPs (e.g., CHIRALPAK® ZWIX) are based on Cinchona alkaloids merged with chiral sulfonic acids. Because amino acids are amphoteric (possessing both a basic amine and an acidic carboxylate), they require a stationary phase that can interact with both moieties simultaneously.

  • Elution Causality: The ZWIX selector contains a basic quinuclidine moiety (cation-exchange site) and an acidic sulfonic acid moiety (anion-exchange site). Chiral recognition is achieved through a synergistic combination of simultaneous ion-pairing, hydrogen bonding, and π-π interactions[5].

  • Advantage: Eliminates the derivatization bottleneck. By simply swapping between ZWIX(+) and ZWIX(-) columns, the analyst can completely reverse the elution order (e.g., D before L, or L before D), which is critical for quantifying trace enantiomeric impurities tailing behind a main peak[6].

Method Selection Workflow

HPLC_Chiral_Workflow Start Target Amino Acid (Enantiomeric Mixture) Decision Select Separation Strategy Start->Decision Direct Direct Separation (No Derivatization) Decision->Direct Preserves sample integrity (Amphoteric compatibility) Indirect Indirect Separation (Pre-column Derivatization) Decision->Indirect Requires high sensitivity (Adds chromophore) CSP Zwitterionic CSP Column (e.g., Cinchona Alkaloid) Direct->CSP Marfey Derivatize with Marfey's Reagent (FDAA/FDLA) Indirect->Marfey Detect1 MS or ELSD Detection (No UV Chromophore) CSP->Detect1 Enantiomer Resolution RP Achiral RP-HPLC Column (e.g., C18) Marfey->RP Diastereomer Formation Detect2 UV Detection (340 nm) or MS/MS RP->Detect2 Diastereomer Resolution

Workflow for direct and indirect chiral HPLC separation of amino acids.

Experimental Protocols

Protocol A: Indirect Enantioseparation via L-FDLA Derivatization

This protocol is a self-validating system: the color change during derivatization and the specific UV absorbance at 340 nm confirm successful tagging before injection.

Step 1: Sample Preparation & Derivatization [4]

  • Aliquot 50 µL of the amino acid standard or extracted sample (approx. 50 mM) into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of 200 mM Sodium Bicarbonate ( NaHCO3​ ) to deprotonate the amino group, ensuring it acts as a strong nucleophile.

  • Add 10 µL of 1% (w/v) L-FDLA in acetone.

  • Vortex thoroughly and incubate in a thermomixer at 40 °C for 1 hour.

  • Critical Step: Quench the reaction by adding 10 µL of 2 M HCl. This neutralizes the pH, preventing further side reactions or racemization.

  • Dilute the mixture with 930 µL of 50% Methanol/Water (v/v).

  • Filter through a 0.45 µm or 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: HPLC-UV/MS Conditions

  • Column: Standard C18 Reversed-Phase (e.g., 150 × 2.0 mm, 3 µm).

  • Mobile Phase A: 5 mM Ammonium Formate in Water.

  • Mobile Phase B: 100% Methanol.

  • Gradient: 20% B to 80% B over 10 minutes; hold at 80% B for 5 minutes.

  • Flow Rate: 0.15 - 0.30 mL/min.

  • Detection: UV at 340 nm or ESI-MS/MS (Positive MRM mode).

Protocol B: Direct Enantioseparation via Zwitterionic CSP

This protocol relies on precise mobile phase pH and ionic strength to modulate the zwitterionic interactions.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the underivatized amino acid sample directly into 1.0 mL of the mobile phase.

  • Sonicate for 5 minutes. If extracting from a biological matrix, perform protein precipitation with cold acetonitrile (1:3 v/v), centrifuge at 14,000 × g for 10 min, and collect the supernatant.

  • Filter through a 0.22 µm hydrophilic filter into an HPLC vial.

Step 2: HPLC-ELSD/MS Conditions [6]

  • Column: CHIRALPAK® ZWIX(+) or ZWIX(-) (150 × 3.0 mm, 3 µm).

  • Mobile Phase: Methanol / Acetonitrile (75/25, v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH) or Formic Acid.

    • Expert Note: The ratio of TEA to AcOH acts as a dynamic ion-pairing buffer. Adjusting this ratio fine-tunes the retention time by competing with the analyte for the stationary phase's active sites.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: Evaporative Light Scattering Detector (ELSD) or ESI-MS (since underivatized aliphatic amino acids lack a UV chromophore).

Quantitative Data & Chromatographic Parameters

To assist in method transfer and validation, the following tables summarize expected chromatographic behaviors based on the protocols above.

Table 1: Indirect Method (L-FDLA Derivatization on RP-C18) [7]

Amino Acid Derivatizing Agent Retention Time L-isomer (min) Retention Time D-isomer (min) Selectivity (α) Resolution (Rs)
Alanine L-FDLA 8.4 10.2 1.25 3.1
Phenylalanine L-FDLA 12.1 15.6 1.32 4.5
Serine L-FDLA 5.2 6.1 1.18 2.0

(Note: L-diastereomers consistently elute before D-diastereomers due to the hydrophobic shielding effect in the D-conformation).

Table 2: Direct Method (Zwitterionic CSP - CHIRALPAK ZWIX(+)) [5][6]

Amino Acid Column Retention Time D-isomer (min) Retention Time L-isomer (min) Selectivity (α) Resolution (Rs)
Tryptophan ZWIX(+) 6.5 8.2 1.30 3.5
Leucine ZWIX(+) 5.1 6.8 1.35 4.0
Proline ZWIX(+) 4.8 5.9 1.25 2.8

(Note: On the ZWIX(+) column, D-amino acids typically elute before L-amino acids. Switching to a ZWIX(-) column will invert this elution order, which is highly advantageous for trace D-amino acid quantification).

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. URL:[Link]

  • Harada, K., et al. (2020). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Antioxidants, 9(11), 1061. URL:[Link]

  • Lindner, W., et al. (2014). Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids and other amphoteric compounds. Journal of Chromatography A. URL:[Link]

  • Bhushan, R., et al. (2021). Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective. Biomedical Chromatography. URL:[Link]

Sources

Application

Application Notes & Protocols: Strategic Incorporation of (R)-2-Amino-2-methylhexanoic Acid in Advanced Peptide Synthesis

Abstract The integration of non-canonical amino acids into peptide scaffolds is a cornerstone of modern therapeutic peptide design, offering a route to enhanced proteolytic stability, constrained conformations, and novel...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The integration of non-canonical amino acids into peptide scaffolds is a cornerstone of modern therapeutic peptide design, offering a route to enhanced proteolytic stability, constrained conformations, and novel bioactivities.[1] Among these, α,α-disubstituted amino acids (α-AAs) present a unique synthetic challenge due to significant steric hindrance around the α-carbon.[2][3] This document provides a comprehensive guide for the successful incorporation of (R)-2-Amino-2-methylhexanoic acid, a sterically demanding α,α-disubstituted building block, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the mechanistic basis for overcoming the associated synthetic hurdles, present detailed, validated protocols, and offer troubleshooting guidance for researchers, chemists, and drug development professionals.

Introduction: The Rationale for α,α-Disubstitution

Standard peptides composed of natural L-amino acids are often limited as therapeutic agents by their rapid degradation by proteases and inherent conformational flexibility. The introduction of α,α-disubstituted amino acids, such as (R)-2-Amino-2-methylhexanoic acid, addresses these limitations directly. The quaternary α-carbon sterically shields the adjacent peptide bonds from enzymatic cleavage, significantly extending the peptide's in-vivo half-life.[1] Furthermore, the restricted rotation around the N-Cα (φ) and Cα-C' (ψ) bonds imposes rigid conformational constraints on the peptide backbone.[1] This can pre-organize the peptide into a bioactive conformation, leading to higher binding affinity and specificity for its biological target.[1]

However, the very feature that confers these advantages—steric bulk—poses a significant challenge during chemical synthesis. The nucleophilic attack of a deprotected N-terminal amine on the activated carboxyl group of an incoming α,α-disubstituted amino acid is kinetically disfavored, often leading to incomplete coupling reactions and the generation of deletion-sequence impurities.[4][5]

spss_workflow Start Start: Swell Resin in DMF/DCM Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF, DCM, DMF) Fmoc_Deprotection->Wash1 Couple 2. Couple Amino Acid (AA, HATU, DIPEA in DMF) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Check Kaiser Test on small sample (Optional but recommended) Wash2->Check IsComplete Coupling Complete? Check->IsComplete DoubleCouple 3. Re-couple (Double Coupling) (Repeat Step 2) IsComplete->DoubleCouple No NextAA Proceed to next cycle IsComplete->NextAA Yes DoubleCouple->Wash2 NextAA->Fmoc_Deprotection More residues to add Final Final Cycle Complete NextAA->Final Last residue added Final_Deprotect Final Fmoc Deprotection Final->Final_Deprotect Final_Wash Final Wash (DMF, DCM) & Dry Final_Deprotect->Final_Wash Cleavage 4. Cleavage & Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitate 5. Precipitate in Cold Ether Cleavage->Precipitate Purify 6. Purify (RP-HPLC) Precipitate->Purify End End: Lyophilize Pure Peptide Purify->End

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol

This protocol is based on a 0.1 mmol synthesis scale.

  • Resin Preparation:

    • Place the resin in a reaction vessel.

    • Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.

  • Initial Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes, drain.

    • Add fresh deprotection solution and agitate for an additional 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (3x), IPA (2x), and DMF (3x) to remove all traces of piperidine.

  • Coupling of Fmoc-(R)-2-Amino-2-methylhexanoic acid-OH (First Coupling):

    • Rationale: A "double coupling" strategy is employed to drive the difficult reaction to completion. We use a potent aminium salt activator (HATU) and a non-nucleophilic base (DIPEA) to generate the highly reactive OAt-ester in situ. A[4][6]n excess of reagents is used to maximize the reaction rate.

    • Pre-activation: In a separate vial, dissolve Fmoc-(R)-2-Amino-2-methylhexanoic acid-OH (4 eq, 0.4 mmol) and HATU (3.9 eq, 0.39 mmol) in DMF.

    • Add DIPEA (8 eq, 0.8 mmol) to the vial. The solution may change color. Allow to pre-activate for 1-5 minutes. [4] * Coupling: Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for at least 2 hours at room temperature. Microwave-assisted synthesis can also be highly effective at this stage to reduce reaction times. [4] * Drain the coupling solution and wash the resin with DMF (3x).

  • Second Coupling:

    • Rationale: Repeating the coupling step with fresh reagents helps to acylate any remaining free amines that did not react during the first coupling attempt, ensuring a higher purity of the final crude product. [4] * Repeat the entire procedure described in Step 3 with a fresh solution of activated Fmoc-(R)-2-Amino-2-methylhexanoic acid-OH.

    • After the second coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Optional: Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the beads are blue/purple, an additional coupling or a capping step is required.

  • Peptide Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3, potentially with standard single coupling for non-hindered amino acids) cycles for the remaining amino acids in your sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

    • Wash the resin with DMF (3x), DCM (3x), and dry the resin under vacuum for at least 1 hour.

    • Prepare the cleavage cocktail (e.g., 10 mL of 95% TFA, 2.5% TIS, 2.5% H₂O). Caution: Work in a fume hood, TFA is highly corrosive.

    • Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. [1][7] * Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (~40 mL).

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether once more to remove scavengers.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization

  • Purification: The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC). [8] * Stationary Phase: A C18 column is most common. [8] * Mobile Phase: A gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile) is typically used. The hydrophobic nature of the butyl side chain on (R)-2-Amino-2-methylhexanoic acid may require a slower gradient or a higher final percentage of acetonitrile for elution.

    • Fractions are collected and analyzed by analytical HPLC to pool those with the desired purity. *[8] Characterization: The identity of the purified peptide should be confirmed by mass spectrometry (LC-MS or MALDI-TOF) to ensure the molecular weight matches the theoretical mass.

[9]### 5. Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test)Insufficient reagent activity; Steric hindrance; Peptide aggregation on resin.1. Ensure use of a high-potency coupling reagent like HATU or PyAOP. <[4][6][10]br> 2. Always perform a double coupling for the hindered residue. <[4]br> 3. Increase coupling time (up to overnight). <[4]br> 4. Switch solvent from DMF to NMP, which has superior solvating properties. <[4]br> 5. Consider microwave-assisted SPPS to provide energy to overcome the activation barrier.
Low Final Yield Cumulative incomplete couplings leading to truncated sequences; Poor solubility of the crude peptide.1. Optimize the coupling protocol as above. 2. Introduce a capping step (e.g., with acetic anhydride) after coupling the hindered residue to block unreacted amines. 3. During workup, test different solvents to dissolve the crude peptide; peptides with hydrophobic residues can be difficult to dissolve in purely aqueous solutions.
Side Product Formation (Unexpected mass peaks)Racemization during activation; Incomplete removal of side-chain protecting groups.1. Avoid excessive pre-activation times or high temperatures, which can promote racemization. 2. Ensure sufficient cleavage time (2-3 hours) with fresh TFA cocktail.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Vertex AI Search. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Carpino, L. A. (1993). Peptide Synthesis via Amino Acid Halides. Accounts of Chemical Research.
  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS.
  • PubMed. (2024, February 17). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • HongTide Biotechnology. (n.d.). Insoluble Peptide Purification.
  • Next Peptide. (n.d.). (R)-2-Amino-2-methylhexanoic acid | CAS 105815-95-0.
  • BenchChem. (n.d.). Application Notes and Protocols for the Incorporation of (2S,3S)-2-amino-3-methylhexanoic Acid into Peptides.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS - Learning Hub.
  • Frontiers in Chemistry. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.
  • ResearchGate. (2024, February 1). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • ResearchGate. (2026, January 16). Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS).
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Electronic Journal of Biotechnology. (n.d.). Peptides, solid-phase synthesis and characterization.

Sources

Method

Protocol for Boc protection of alpha-methyl amino acids

Application Note: Overcoming Steric Hindrance in the N-Boc Protection of α-Methyl Amino Acids Executive Summary & Rationale The incorporation of α-methyl amino acids (such as α-aminoisobutyric acid [Aib] or α-methylpheny...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Steric Hindrance in the N-Boc Protection of α-Methyl Amino Acids

Executive Summary & Rationale

The incorporation of α-methyl amino acids (such as α-aminoisobutyric acid [Aib] or α-methylphenylalanine) into peptide sequences is a cornerstone strategy in modern drug development. These non-natural residues conformationally restrict the peptide backbone, stabilizing secondary structures like α-helices and 3₁₀-helices, while simultaneously imparting profound resistance to proteolytic degradation[1].

However, the quaternary nature of the α-carbon introduces severe steric hindrance, complicating standard synthetic modifications. The routine N-tert-butoxycarbonyl (Boc) protection—typically a rapid reaction for standard amino acids—becomes notoriously sluggish[2]. When subjected to conventional aqueous basic conditions (NaOH in 1,4-dioxane/water), the sterically encumbered amine struggles to attack the di-tert-butyl dicarbonate (Boc₂O) electrophile. Consequently, the competing hydrolysis of Boc₂O outpaces the desired protection, leading to extended reaction times (often 16 to 48 hours) and depressed yields[3].

Mechanistic Causality: The Role of Lipophilic Bases

To circumvent the limitations of aqueous systems, the reaction environment must be shifted to an anhydrous or near-anhydrous polar aprotic solvent. The fundamental barrier here is solubility: amino acids exist as highly polar, insoluble zwitterions in organic solvents[4].

The breakthrough methodology, originally pioneered by Khalil et al., replaces inorganic salts with tetramethylammonium hydroxide (TMAH)[5]. TMAH functions as a lipophilic base. Upon addition to a suspension of the α-methyl amino acid in acetonitrile, TMAH deprotonates the carboxylate and ammonium moieties. The resulting tetramethylammonium salt of the amino acid is highly soluble in acetonitrile[5].

Causality of the phase switch: By solubilizing the unprotonated, reactive amine in a solvent devoid of bulk water, the nucleophilic attack on Boc₂O proceeds rapidly without the parasitic hydrolysis of the reagent. The irreversible elimination of carbon dioxide and tert-butanol drives the reaction to completion, yielding the protected amino acid in high purity[2].

Mechanistic Pathway Visualization

MechanisticPathway Zwitterion α-Methyl Amino Acid (Insoluble Zwitterion) TMAH TMAH in CH3CN (Lipophilic Base) Zwitterion->TMAH Base Addition Anion Solubilized Anion (Reactive Nucleophile) TMAH->Anion Deprotonation Boc2O Boc2O Addition (Electrophile) Anion->Boc2O Nucleophilic Attack Product N-Boc-α-Methyl Amino Acid Boc2O->Product -CO2, -tBuOH

Mechanistic workflow of TMAH-mediated Boc protection for sterically hindered amino acids.

Quantitative Performance Comparison

The transition from standard aqueous protocols to the TMAH-mediated organic protocol yields dramatic improvements in both efficiency and material conservation.

Reaction ParameterStandard Aqueous Protocol[3]Optimized TMAH Protocol[5]
Solvent System 1,4-Dioxane / H₂O (1:1)Acetonitrile (CH₃CN)
Base Utilized NaOH or Na₂CO₃Tetramethylammonium Hydroxide
Reaction Time 16 – 48 hours2 – 4 hours
Boc₂O Required 2.0 – 3.0 equivalents1.1 – 1.5 equivalents
Typical Yield (Aib) 40 – 80%> 90%
Primary Side Reaction Extensive Boc₂O hydrolysisMinimal to none

Detailed Experimental Methodologies

Protocol A: Optimized TMAH Method for Severely Hindered Amino Acids

This is the recommended self-validating protocol for α,α-disubstituted amino acids.

Step 1: Zwitterion Solubilization

  • Action: Suspend 10.0 mmol of the α-methyl amino acid in 25 mL of anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Action: Slowly add 10.5 mmol of Tetramethylammonium Hydroxide (TMAH, typically supplied as a 25% w/w solution in methanol or water) dropwise over 5 minutes.

  • Causality & Self-Validation: The cloudy suspension will transition into a clear, homogeneous solution. This visual clearing is a self-validating cue that the zwitterion has been successfully deprotonated and the reactive lipophilic salt has formed. If the solution remains cloudy, slight warming (up to 35°C) or an additional 0.1 eq of TMAH may be required.

Step 2: Electrophilic Addition

  • Action: Dissolve 12.0 mmol (1.2 eq) of di-tert-butyl dicarbonate (Boc₂O) in 10 mL of acetonitrile. Add this solution dropwise to the reaction flask over 15 minutes at room temperature.

  • Causality: Dropwise addition prevents localized thermal spikes from the exothermic reaction and minimizes the formation of trace isocyanate or urea byproducts[6].

Step 3: Reaction Monitoring

  • Action: Stir the reaction at room temperature for 2 to 4 hours. Monitor the progress via Thin Layer Chromatography (TLC) using a Ninhydrin stain.

  • Causality & Self-Validation: Free primary amines react with ninhydrin upon heating to form a deep purple/red spot (Ruhemann's purple). The complete disappearance of this colored spot on the TLC plate validates that the amine has been fully consumed and protected.

Step 4: Controlled Workup and Acidification

  • Action: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Dilute the resulting residue with 30 mL of distilled water and wash with 20 mL of diethyl ether.

  • Causality: The ether wash removes unreacted Boc₂O and the tert-butanol byproduct, leaving the water-soluble tetramethylammonium salt of the Boc-amino acid in the aqueous layer.

  • Action: Cool the aqueous layer in an ice bath to 0–5°C. Carefully acidify to pH 2.5–3.0 using cold 1M KHSO₄ (Potassium bisulfate) or 1M HCl, monitoring continuously with a pH meter.

  • Causality: The Boc group is highly acid-labile. Using a mild acid like KHSO₄ in a cooled environment prevents localized low-pH zones that could prematurely cleave the newly formed protecting group[7].

Step 5: Extraction and Isolation

  • Action: Extract the acidified aqueous layer with ethyl acetate (3 × 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the N-Boc-α-methyl amino acid as a white solid.

Protocol B: Standard Dioxane/NaOH Method

A fallback procedure for moderately hindered substrates (e.g., Aib) when TMAH is unavailable[3].

  • Step 1: Dissolve 10.0 mmol of the amino acid in a mixture of 10 mL of 1.0 N NaOH and 10 mL of 1,4-dioxane.

  • Step 2: Add 20.0 mmol (2.0 eq) of Boc₂O. Causality: A massive excess is required because the aqueous basic environment will continuously hydrolyze the Boc₂O into tert-butanol and CO₂ over the long reaction timeframe.

  • Step 3: Stir vigorously at room temperature for 16–24 hours.

  • Step 4: Remove the 1,4-dioxane under reduced pressure. Cool the remaining aqueous phase, acidify to pH 3.0 with 1M HCl, and extract with ethyl acetate (3 × 30 mL). Dry over anhydrous Na₂SO₄ and concentrate to obtain the product.

Sources

Application

Application Note: Advanced Fmoc Deprotection Strategies for Sterically Hindered Amino Acids in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Introduction: The Challenge of Incomplete Deprotection The 9-fluorenylmethyloxycarbonyl (Fmoc) protec...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).

Introduction: The Challenge of Incomplete Deprotection

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its stability to acid and lability to mild basic conditions.[1][2] This orthogonality allows for the selective deprotection of the N-terminal amine without disturbing acid-labile side-chain protecting groups. However, the efficiency of the Fmoc removal step is not uniform across all 20 proteinogenic amino acids, and it becomes a significant bottleneck when incorporating sterically hindered residues such as Val, Ile, Aib (α-aminoisobutyric acid), or various β-amino acids.[3][4]

Incomplete deprotection is a critical failure point in SPPS. When the Fmoc group is not fully removed, the subsequent amino acid cannot be coupled, leading to the accumulation of N-terminally truncated "deletion sequences."[3][5] These impurities are often difficult to separate from the target peptide, reducing the overall yield and complicating downstream purification. The primary causes for incomplete deprotection are twofold:

  • Steric Hindrance: The bulky nature of certain amino acid side chains can physically block the approach of the base to the acidic proton on the fluorenyl ring, slowing the reaction kinetics.[3]

  • Peptide Aggregation: As the peptide chain elongates on the solid support, it can form stable secondary structures (e.g., β-sheets), rendering the N-terminus inaccessible to the deprotection solution.[3][4]

This application note provides a comprehensive guide to overcoming these challenges. We will dissect the mechanism of Fmoc removal, detail the standard protocol and its limitations, and present a series of field-proven alternative strategies and optimized protocols for the successful synthesis of peptides containing sterically demanding residues.

The Chemistry of Fmoc Removal: A Base-Catalyzed Elimination

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[2][6][7] The process is initiated by a base, typically a secondary amine like piperidine, which performs two essential functions.

  • Proton Abstraction: The base abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system.[6]

  • β-Elimination: This abstraction generates a carbanion intermediate that is stabilized by the aromatic system. The intermediate rapidly undergoes elimination, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF) electrophile.

  • DBF Scavenging: To prevent the electrophilic DBF from re-attaching to the newly liberated N-terminal amine or other nucleophiles, the excess amine base in the solution acts as a scavenger, forming a stable DBF-adduct.[1][6] This final step drives the reaction to completion.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion + Piperidine (Proton Abstraction) p1 Carbanion->p1 Free_Amine H₂N-Peptide-Resin (Free Amine) DBF Dibenzofulvene (DBF) + CO₂ Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine (Scavenging) p1->Free_Amine β-Elimination p1->DBF p2

Caption: The E1cB mechanism of Fmoc deprotection by piperidine.

The Standard Protocol: 20% Piperidine in DMF

This protocol is the workhorse of Fmoc-SPPS and is effective for the majority of amino acids. Its limitations become apparent with hindered residues or aggregation-prone sequences.

Protocol 3.1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) (approx. 10 mL/g of resin) for 30-60 minutes in a suitable reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 1-3 minutes at room temperature. This initial, short treatment helps to minimize aggregation that can be promoted by the Fmoc groups themselves.[4]

  • Solution Removal: Drain the piperidine solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes at room temperature.[8]

  • Solution Removal: Drain the piperidine solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure the complete removal of piperidine and the DBF-piperidine adduct.[8] The resin is now ready for the next coupling step.

Advanced Strategies for Hindered Residues

When the standard protocol proves insufficient, a range of optimized and alternative methods can be employed. The choice of method depends on the severity of the steric hindrance and the presence of other sensitive residues in the peptide sequence.

Optimization of Standard Conditions

For moderately hindered amino acids, simple modifications to the standard protocol can often achieve complete deprotection.

  • Increased Reaction Time: Extending the duration of the second deprotection step (Step 5) to 30-60 minutes can provide sufficient time for the base to access the hindered site.[3]

  • Elevated Temperature: Increasing the reaction temperature to 30-40°C enhances the reaction rate.[3] Microwave-assisted SPPS can dramatically accelerate this step, often completing deprotection in minutes at temperatures up to 86°C.[9] Caution: Elevated temperatures can increase the risk of side reactions, particularly racemization of sensitive amino acids like His and Cys, and aspartimide formation.[9][10]

  • Solvent Modification: Swapping DMF for N-methyl-2-pyrrolidone (NMP), a solvent with superior properties for disrupting secondary structures, can improve reagent access to the N-terminus.[3]

High-Potency Deprotection with DBU

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that removes the Fmoc group much more rapidly than piperidine.[6][11] This makes it highly effective for even the most sterically demanding residues.

Causality: DBU's high basicity (pKa ~13.5 in MeCN) allows it to abstract the fluorenyl proton far more efficiently than piperidine (pKa ~11.1). However, its non-nucleophilic nature means it cannot scavenge the resulting DBF. Therefore, a nucleophilic scavenger must be included in the cocktail.[6][11]

Protocol 4.2.1: DBU/Piperidine Deprotection
  • Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[10]

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Deprotection: Add the DBU/piperidine solution to the resin (approx. 10 mL/g).

  • Agitation: Agitate the mixture for 5-10 minutes at room temperature. For very hindered residues, two treatments of 5-10 minutes may be necessary.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

Key Consideration: DBU is a potent catalyst for aspartimide formation, a side reaction that can lead to racemization and the formation of β- and iso-aspartyl peptides.[10][11] This method should be used with extreme caution or avoided entirely for peptides containing Asp residues, especially in Asp-Gly or Asp-Ser sequences.

The DBU/Piperazine Cocktail: A Superior Alternative

A combination of DBU with piperazine offers a highly efficient and often safer alternative to DBU/piperidine.

Causality: Piperazine is a less nucleophilic and less basic alternative to piperidine, which can help minimize certain side reactions.[4][10] When combined with the potent DBU, the result is a reagent that provides rapid deprotection while mitigating some of the risks associated with stronger bases. This combination has been shown to significantly reduce the formation of diketopiperazines and deletion products.[12][13]

Protocol 4.3.1: DBU/Piperazine Deprotection
  • Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in DMF or NMP.[3][8]

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for 30 minutes. Drain the solvent.

  • Deprotection: Add the DBU/piperazine solution to the resin.

  • Agitation: Agitate the mixture at room temperature. A double deprotection of 2-5 minutes each is typically sufficient.[3]

  • Washing: Drain the solution and wash the resin thoroughly with DMF or NMP (5-7 times).

Protocol Enhancement: For sequences prone to aspartimide formation, the addition of 1% formic acid to the DBU/piperazine cocktail can buffer the basicity and suppress this side reaction.[10][12]

Monitoring Deprotection: A Self-Validating System

To ensure the trustworthiness of any protocol, especially when dealing with difficult sequences, real-time monitoring of the Fmoc removal is essential.[14]

The most common and robust method is the quantitative analysis of the DBF-piperidine adduct in the deprotection solution using UV-Vis spectrophotometry.[5]

Protocol 5.1: Quantitative UV-Vis Monitoring
  • Sample Collection: After each deprotection step, collect the drained solution (the filtrate).

  • Dilution: Take a small, known aliquot (e.g., 100 µL) of the filtrate and dilute it with DMF into a known final volume (e.g., 10 mL). The dilution factor should be chosen to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.1–1.0 AU).

  • Measurement: Measure the absorbance of the diluted sample at 301 nm , using the fresh deprotection cocktail as a blank.[5]

  • Calculation: The percentage of Fmoc removal can be calculated by comparing the measured absorbance against a theoretical maximum, which is determined by the initial loading of the resin. A deprotection of ≥99% is considered complete.[5] A plateau in absorbance over consecutive deprotection cycles indicates the reaction has finished.[3]

For ultimate confirmation, a small sample of the resin can be cleaved and the crude peptide analyzed by HPLC and Mass Spectrometry (MS) to check for the presence of deletion sequences or incompletely deprotected peptide (identified by a mass shift of +222.2 Da).[3][15]

Summary of Deprotection Methods

The following table provides a comparative overview of the discussed methods to guide reagent selection.

Method/Reagent CocktailTypical ConcentrationAdvantagesDisadvantages & ConsiderationsBest Suited For
Piperidine 20% in DMFWell-established, reliable for most sequences.Slow or incomplete for hindered residues; can cause DKP formation.Standard, non-hindered amino acids.
Piperidine (Optimized) 20% in NMP/DMFImproved performance for moderately hindered residues.Increased time/temp can promote side reactions (racemization).Moderately hindered residues; sequences prone to aggregation.
DBU / Piperidine 2% DBU, 2% Piperidine in DMFVery fast and highly effective for severely hindered residues.[10][11]Potent catalyst for aspartimide formation; should not be used with Asp-containing peptides.[6][11]Severely hindered residues in sequences lacking Asp.
DBU / Piperazine 2% DBU, 5% Piperazine in NMP/DMFExtremely fast, reduces DKP formation, highly effective.[12][13]Can still promote aspartimide formation, though less than DBU/piperidine.Most hindered residues; sequences prone to DKP formation.
DBU / Piperazine / Formic Acid 2% DBU, 5% Pip, 1% HCOOHFast and effective, with suppressed aspartimide formation.[10][12]Requires careful reagent preparation.Hindered residues in Asp-containing sequences.

Decision Workflow for Method Selection

The following flowchart provides a logical pathway for selecting the appropriate Fmoc deprotection strategy.

Deprotection_Workflow Start Start: New Amino Acid to Deprotect CheckHindrance Is the amino acid sterically hindered? Start->CheckHindrance Standard Use Standard Protocol: 20% Piperidine in DMF CheckHindrance->Standard No CheckAsp Does the sequence contain Asp? CheckHindrance->CheckAsp Yes, Severely Optimized Consider Optimized Conditions: Longer time, higher temp, NMP CheckHindrance->Optimized Moderately Monitor Monitor completion with UV-Vis (Protocol 5.1) Standard->Monitor DBU_Pip Use DBU/Piperidine (Protocol 4.2.1) CheckAsp->DBU_Pip No DBU_Pip_FA Use DBU/Piperazine/HCOOH (Protocol 4.3.1 + Acid) CheckAsp->DBU_Pip_FA Yes DBU_Pip->Monitor DBU_Pip_FA->Monitor End Proceed to Coupling Monitor->End Optimized->Monitor

Caption: Decision workflow for selecting an Fmoc deprotection method.

References

  • Title: Technical Support Information Bulletin 1173 - Fmoc Removal with DBU Source: Aapptec Peptides URL: [Link]

  • Title: Fmoc Deprotection Monitoring: UV–Vis & Color Approaches Source: Peptide Chemistry URL: [Link]

  • Title: Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Source: Molecules - PMC URL: [Link]

  • Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) Source: University of California, Irvine URL: [Link]

  • Title: Terminology of Antibody Drug for Fmoc Deprotection Source: GenScript URL: [Link]

  • Title: Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis Source: RSC Advances URL: [Link]

  • Title: N-Terminal Deprotection - Fmoc removal Source: AAPPTec URL: [Link]

  • Title: Environmentally Friendly SPPS II: Scope of Green Fmoc Removal Protocol Using NaOH and Its Application for Synthesis of Commercial Drug Triptorelin Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Deprotection Strategies for Thioimidates During Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides Source: ChemRxiv URL: [Link]

  • Title: Methods for Removing the Fmoc Group Source: Methods in Molecular Biology URL: [Link]

  • Title: Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives Source: Peptide Chemistry URL: [Link]

  • Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTec URL: [Link]

  • Title: Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis Source: Pharmaceuticals - PMC URL: [Link]

  • Title: Methods for Removing the Fmoc Group Source: ResearchGate URL: [Link]

Sources

Method

Application Notes and Protocols for the Incorporation of Sterically Hindered Amino Acids

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis The synthesis of peptides and proteins is a cornerstone of modern drug discovery and biomedical research. While the formation of a peptide bond between...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

The synthesis of peptides and proteins is a cornerstone of modern drug discovery and biomedical research. While the formation of a peptide bond between two standard amino acids is a well-established process, the incorporation of sterically hindered amino acids presents a significant challenge.[1][2] These residues, which include α,α-disubstituted amino acids like aminoisobutyric acid (Aib) and N-methylated amino acids, are crucial for designing peptides with constrained conformations, enhanced proteolytic stability, and improved therapeutic properties. However, the bulky side chains of these amino acids impede the approach of the nucleophilic amine to the activated carboxylic acid, leading to slow reaction rates, incomplete couplings, and the formation of deletion sequences.[1][3] This application note provides a comprehensive guide to selecting and utilizing highly efficient coupling reagents to overcome the challenges associated with the incorporation of sterically hindered amino acids in solid-phase peptide synthesis (SPPS).

Understanding the Mechanism of Peptide Bond Formation

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[4][5] In peptide synthesis, the carboxylic acid of the incoming amino acid is "activated" by a coupling reagent, making it more susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[4][5][6] The ideal coupling reagent facilitates this activation with high efficiency, minimal side reactions, and preservation of stereochemical integrity.[6]

The primary classes of coupling reagents used in modern peptide synthesis are carbodiimides, phosphonium salts, and aminium/uronium salts.[4][6] For sterically demanding couplings, the more potent in-situ activating reagents, such as phosphonium and aminium/uronium salts, are generally required.[7][8] These reagents convert the protected amino acid into a highly reactive activated species, typically an active ester, which can overcome the steric barrier.[7][8]

A Comparative Analysis of High-Performance Coupling Reagents

The selection of the appropriate coupling reagent is critical for the successful incorporation of hindered amino acids. The following table provides a comparative overview of commonly used high-efficiency coupling reagents.

Reagent ClassCoupling ReagentActive Species GeneratedKey AdvantagesConsiderations
Aminium/Uronium Salts HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)OAt esterHighly reactive, excellent for hindered couplings.[7][9]Can cause guanidinylation of the N-terminal amine if used in excess.[7]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)OBt esterGood for routine synthesis, more cost-effective than HATU.[7][9]Less reactive than HATU, may be insufficient for highly hindered residues.[8]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)O-6-ClBt esterMore reactive than HBTU.[7][8]Similar potential for guanidinylation as other uronium salts.
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Oxyma esterHigh coupling efficiency, comparable or superior to HATU, with reduced racemization and a better safety profile.[9][10][11]Can undergo a side reaction leading to peptide termination if used in excess.[10]
Phosphonium Salts PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)OBt esterDoes not cause guanidinylation, making it ideal for in-situ activation.[7][9]Byproducts can be difficult to remove.
PyAOP ((7-Aza-3H-[6][10][12]triazolo[4,5-b]pyridin-3-yloxy)tripyrrolidinophosphonium hexafluorophosphate)OAt esterHighly efficient, similar reactivity to HATU.[7][13]More expensive than many other options.

Reaction Mechanisms and Workflows

General Mechanism of Peptide Bond Formation with Aminium/Uronium Reagents

The following diagram illustrates the general mechanism of carboxylic acid activation and subsequent peptide bond formation using an aminium/uronium salt coupling reagent.

G cluster_activation Activation Step cluster_coupling Coupling Step Amino_Acid Fmoc-AA-OH Active_Ester Fmoc-AA-O-X (Active Ester) Amino_Acid->Active_Ester Activation Coupling_Reagent Aminium/Uronium Salt Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Active_Ester->Coupled_Peptide Nucleophilic Attack Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Coupled_Peptide G start Start: Resin with N-terminal amine deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-AA-OH, Coupling Reagent, Base in DMF wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 double_couple Optional: Repeat Coupling Step (Double Coupling) wash2->double_couple end End: Elongated Peptide double_couple->coupling Incomplete Coupling double_couple->end Coupling Complete

Caption: SPPS cycle for hindered amino acid incorporation.

Detailed Protocols

Protocol 1: HATU-Mediated Coupling of a Hindered Amino Acid

This protocol is recommended for the coupling of sterically demanding amino acids where high reactivity is required.

Materials:

  • Fmoc-protected hindered amino acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, thoroughly wash the resin with DMF (3 x 1 min).

  • Pre-activation of the Amino Acid: In a separate vessel, dissolve the Fmoc-protected hindered amino acid and HATU in DMF. Add DIPEA to the solution to initiate pre-activation. Allow the mixture to pre-activate for 1-5 minutes. [8]3. Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for 45-60 minutes at room temperature. For extremely hindered couplings, the reaction time can be extended to 2-4 hours or performed at a slightly elevated temperature (e.g., 40°C), though caution must be exercised to minimize racemization. [8][12]4. Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to remove excess reagents and byproducts. [12]5. Monitoring the Coupling: Perform a Kaiser test or other qualitative test to assess the completeness of the coupling reaction. If the test is positive (indicating free amines), a second coupling is recommended.

Protocol 2: COMU-Mediated Coupling of a Hindered Amino Acid

COMU is an excellent alternative to HATU, offering high reactivity with a favorable safety profile. [10][11] Materials:

  • Fmoc-protected hindered amino acid (3 equivalents)

  • COMU (3 equivalents)

  • DIPEA or 2,4,6-collidine (6 equivalents)

  • Anhydrous DMF

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (1 x 3 min, followed by 1 x 10 min). [12]Wash the resin thoroughly with DMF (5 x 1 min). [12]2. Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid and COMU in DMF. Add the base (DIPEA or collidine) to the solution. [12]The solution may change color, which can serve as a visual indicator of the reaction. [11]3. Coupling Reaction: Add the coupling solution to the deprotected resin. Allow the reaction to proceed for 30-60 minutes at room temperature. For particularly hindered amino acids, a longer reaction time or a double coupling may be necessary. [12]4. Washing: Drain the reaction solution and wash the resin extensively with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Monitoring and Repetition: Check for complete coupling using a qualitative test. If necessary, repeat the coupling step with a fresh solution of activated amino acid.

Troubleshooting and Optimization Strategies

  • Incomplete Coupling: If a coupling reaction is incomplete, as indicated by a positive Kaiser test, a "double coupling" should be performed by repeating the coupling step with fresh reagents. [8][14]* Peptide Aggregation: For sequences prone to aggregation, which can further hinder coupling reactions, consider using a more effective solvent such as N-methylpyrrolidone (NMP) instead of DMF. [8]The use of microwave-assisted peptide synthesis (MA-SPPS) can also be highly effective in driving difficult couplings to completion by providing localized heating. [8]* Extremely Hindered Couplings: For the most challenging couplings, such as Aib-to-Aib or N-methylated residues, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy. [8][10]Reagents like TFFH can be used for this purpose. [9]

Conclusion

The successful incorporation of sterically hindered amino acids is achievable with the appropriate selection of coupling reagents and optimized protocols. Modern aminium/uronium and phosphonium salt-based reagents, such as HATU and COMU, provide the high reactivity necessary to overcome the steric barriers presented by these challenging residues. By understanding the mechanisms of these reagents and employing strategies such as pre-activation, extended reaction times, and double coupling, researchers can confidently synthesize complex peptides with unique structural and functional properties.

References

  • A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis - Benchchem.
  • A Researcher's Guide to Peptide Coupling Reagents: A Compar
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Optimizing Peptide Coupling: Key Techniques.
  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • Recent development in peptide coupling reagents - ResearchG
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity - Benchchem.
  • Comparative study of methods to couple hindered peptides - PubMed - NIH.
  • What is coupling reagents in peptide synthesis?
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Peptide Coupling Reactions: Mechanisms, Reagents & Str
  • Introduction to Peptide Synthesis - PMC - NIH.
  • Amino acid structure and “Difficult sequences” In solid phase peptide synthesis | Request PDF - ResearchG
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Publishing.
  • Coupling Reagents - Luxembourg Bio Technologies.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC.

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Application

Application Note: Synthesis, Structural Elucidation, and Functional Characterization of Peptides Incorporating (R)-2-Amino-2-methylhexanoic Acid

Executive Summary The strategic incorporation of non-proteinogenic α,α -dialkyl amino acids into peptide sequences is a transformative approach in modern peptidomimetics and drug discovery. Specifically, (R)-2-Amino-2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of non-proteinogenic α,α -dialkyl amino acids into peptide sequences is a transformative approach in modern peptidomimetics and drug discovery. Specifically, (R)-2-Amino-2-methylhexanoic acid (also known as D- α -methylnorleucine) introduces a unique combination of aliphatic hydrophobicity and severe backbone constraint. This comprehensive guide details the mechanistic rationale, optimized synthesis protocols, and analytical workflows required to successfully characterize peptides containing this sterically demanding residue.

Mechanistic Rationale: The Physics of α -Methylation

Native peptides often suffer from rapid proteolytic degradation and high conformational flexibility, which severely limits their therapeutic half-life and receptor binding specificity. By replacing the α -hydrogen with a methyl group, (R)-2-Amino-2-methylhexanoic acid imposes intense steric hindrance at the peptide backbone.

  • Conformational Pre-organization: The steric bulk of the α -methyl group tightly restricts the Ramachandran dihedral angles ( ϕ and ψ ). This energetic restriction forces the peptide backbone into a pre-organized helical conformation, predominantly driving the formation of stable α -helices or 310​ -helices[1].

  • Enzymatic Shielding: The quaternary α -carbon physically occludes adjacent amide bonds from the catalytic clefts of hydrolytic enzymes. Studies demonstrate that introducing α -methylated residues at the P1′ or P2 positions relative to a cleavage site can confer up to a 19-fold increase in protease resistance, and in some sequences, complete immunity to tryptic digestion[2].

MechanisticImpact A alpha-Methylation (R)-2-Amino-2-methylhexanoic acid B Steric Hindrance at alpha-Carbon A->B C Dihedral Restriction (Phi/Psi Angles) B->C D Amide Bond Shielding B->D E Helical Induction (alpha or 3_10 helix) C->E F Protease Resistance (Trypsin/Chymotrypsin) D->F

Mechanistic pathways of alpha-methylation inducing structural stability and protease resistance.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that each phase of characterization builds upon verified empirical data.

SynthesisWorkflow Step1 1. Sequence Design Incorporate (R)-2-Amino-2-methylhexanoic acid Step2 2. SPPS Assembly Coupling via DIC/Oxyma or HATU (Extended Time) Step1->Step2 Step3 3. Cleavage & Deprotection TFA / TIPS / H2O Scavenger Cocktail Step2->Step3 Step4 4. Purification Preparative RP-HPLC (C18) Step3->Step4 Step5 5. Structural Elucidation CD Spectroscopy & 2D-NMR (NOESY) Step4->Step5 Step6 6. Functional Validation Proteolytic Stability Assays Step5->Step6

Workflow for the synthesis and characterization of alpha-methylated peptides.

Protocol I: Optimized Fmoc-Solid Phase Peptide Synthesis (SPPS)

Causality Insight: Standard coupling reagents (e.g., HBTU/DIPEA) frequently fail when coupling onto or with α,α -dialkyl amino acids due to the extreme steric bulk of the quaternary α -carbon. To overcome this activation energy barrier, highly reactive coupling additives like [3], or uronium salts like HATU with HOAt, are mandatory[4].

  • Resin Preparation: Swell Rink Amide MBHA resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5×) and Dichloromethane (DCM) (3×).

  • Sterically Hindered Coupling:

    • Dissolve 4.0 equivalents of Fmoc-(R)-2-Amino-2-methylhexanoic acid, 4.0 eq of DIC, and 4.0 eq of Oxyma Pure in minimal DMF.

    • Add the activated mixture to the resin and agitate for 3 to 4 hours at room temperature (or 75°C for 15 minutes if using microwave-assisted SPPS).

    • Crucial Step: Perform a double coupling to ensure >99% yield before proceeding to the next residue.

  • Cleavage: Treat the dried resin with a cleavage cocktail of 95% TFA / 2.5% Triisopropylsilane (TIPS) / 2.5% H2​O for 2 hours. Precipitate the crude peptide in cold diethyl ether.

Validation Checkpoint: Perform a micro-cleavage of 5 mg of resin immediately after the hindered coupling step. Analyze via LC-MS. The presence of a truncated, unreacted sequence indicates steric failure; re-couple using HATU/DIPEA at elevated temperatures before proceeding.

Protocol II: Structural Elucidation via CD and 2D-NMR

Causality Insight: To verify that the (R)-2-Amino-2-methylhexanoic acid has successfully nucleated a helical fold, Circular Dichroism (CD) is the first-line technique. A standard random coil shows a minimum at 195 nm, whereas an α -helix exhibits dual minima at 208 nm and 222 nm[5]. 2D-NMR is subsequently required to map the spatial proximity of amide protons, confirming the specific hydrogen-bonding network[6].

  • Sample Preparation (CD): Prepare the purified peptide at 50 µM in 10 mM phosphate buffer (pH 7.4). If the sequence is short (<8 residues) and helicity is low, titrate with 2,2,2-Trifluoroethanol (TFE) up to 50% (v/v) to stabilize the secondary structure.

  • CD Acquisition: Record spectra from 190 nm to 260 nm at 25°C using a 1 mm pathlength quartz cuvette. Accumulate 3 scans to improve the signal-to-noise ratio.

  • NMR Spectroscopy: Dissolve 2-5 mg of the peptide in 600 µL of 90% H2​O / 10% D2​O . Acquire TOCSY (mixing time 60 ms) and NOESY (mixing time 200-300 ms) spectra.

  • Data Interpretation: Look for strong dNN​(i,i+1) NOE cross-peaks, which are the hallmark of consecutive helical turns.

Validation Checkpoint: Calculate the θ222​/θ208​ ratio from the CD spectra. A ratio ≥0.8 validates a stable α -helical conformation, whereas a ratio ≤0.4 indicates predominantly 310​ -helical or random coil character[7].

Protocol III: Proteolytic Stability Profiling

Causality Insight: The introduction of an α -methyl group drastically reduces the protease's ability to achieve the tetrahedral transition state required for amide hydrolysis, extending the peptide's biological half-life[3].

  • Assay Setup: Prepare a 100 µM solution of the peptide in PBS (pH 7.4).

  • Enzyme Incubation: Add Trypsin or Chymotrypsin to achieve a Peptide:Enzyme ratio of 100:1 (w/w). Incubate at 37°C.

  • Kinetic Sampling: Extract 50 µL aliquots at t= 0, 15, 30, 60, 120, 240 minutes, and 24 hours.

  • Quenching & Analysis: Immediately quench each aliquot by adding 50 µL of 1% TFA in Acetonitrile. Centrifuge and analyze the supernatant via analytical RP-HPLC (C18 column, 214 nm UV detection). Plot the natural log of the remaining intact peptide area versus time to calculate the degradation half-life ( t1/2​ ).

Validation Checkpoint: Run a parallel control reaction with a native L-norleucine peptide. If the native peptide is not >90% degraded within 60 minutes, verify the specific activity of your protease batch before trusting the modified peptide's stability data.

Quantitative Data Summary

The table below summarizes typical comparative data illustrating the profound impact of substituting a standard aliphatic amino acid (L-Norleucine) with its α -methylated counterpart ((R)-2-Amino-2-methylhexanoic acid) in a model decapeptide.

ParameterNative Peptide (L-Norleucine)Modified Peptide ( α -Methylated)Fold Improvement / Difference
Helicity (CD θ222​/θ208​ ratio) 0.35 (Random Coil / Weak 310​ )0.88 (Strong α -helix)+151% structural stabilization
Trypsin Half-life ( t1/2​ ) 18 minutes> 48 hours> 160-fold increase
Chymotrypsin Half-life ( t1/2​ ) 12 minutes> 24 hours> 120-fold increase
Lipophilicity (Estimated LogP) 1.21.8Enhanced membrane permeability

References

  • Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. Bioscience, Biotechnology, and Biochemistry.[Link]

  • Contrasting solution conformations of peptides containing alpha,alpha-dialkylated residues with linear and cyclic side chains. Biopolymers.[Link]

  • Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering.[Link]

Sources

Method

Application Notes and Protocols for the Purity Assessment of Synthetic Amino Acids

Introduction: The Criticality of Purity in Synthetic Amino Acids Synthetic amino acids are fundamental building blocks in the pharmaceutical and biotechnology industries, serving as critical raw materials for the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Synthetic Amino Acids

Synthetic amino acids are fundamental building blocks in the pharmaceutical and biotechnology industries, serving as critical raw materials for the synthesis of peptides, proteins, and small-molecule drugs. The purity of these starting materials is not merely a quality control metric; it is a cornerstone of drug safety and efficacy. Impurities, which can include enantiomeric variants (D-isomers), diastereomers, structurally related compounds from the synthesis process, residual solvents, and inorganic salts, can have profound and often unpredictable consequences. They may alter the three-dimensional structure of a final peptide or protein, reduce its biological activity, increase its immunogenicity, or introduce direct toxicity.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to provide a deep, mechanistic understanding of the analytical techniques available for the purity assessment of synthetic amino acids. We will explore the "why" behind experimental choices, offering field-proven insights to empower you to develop and validate robust analytical strategies.

A Multi-Faceted Approach to Purity Assessment

A single analytical technique is rarely sufficient to fully characterize the purity of a synthetic amino acid. A comprehensive assessment requires an orthogonal approach, employing a suite of methods that probe different physicochemical properties of the analyte and its potential impurities. The choice of techniques will depend on the specific amino acid, its synthesis route, and the intended application of the final product.

I. Chromatographic Techniques: The Workhorse of Purity Analysis

Chromatography is the cornerstone of amino acid purity assessment, offering high-resolution separation of the target amino acid from its impurities. The fundamental principle lies in the differential partitioning of components between a stationary phase and a mobile phase.[1][2]

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for determining the chemical and enantiomeric purity of amino acids due to its versatility, robustness, and high resolving power. The choice of stationary phase, mobile phase, and detector is critical and depends on the specific properties of the amino acid and the impurities being targeted.

RP-HPLC is the primary method for assessing the overall chemical purity of a synthetic amino acid, separating it from synthesis-related impurities.

  • Principle of Separation: In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol). More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

  • Why this choice? This method is ideal for separating compounds with differing polarities. Since many synthesis byproducts will have different functional groups or side chains, their polarity will differ from the target amino acid, allowing for effective separation.

  • Detection: Due to the general lack of a strong chromophore in most amino acids, a pre-column derivatization step is often essential for sensitive UV detection.[3] Common derivatizing agents include:

    • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This is a rapid and sensitive method.[1][3][4]

    • 1-Fluoro-2,4-dinitrobenzene (DNFB) / Sanger's Reagent: Reacts with both primary and secondary amines to form stable dinitrophenyl (DNP) derivatives that are readily detected by UV-Vis spectrophotometry.[3]

    • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce highly fluorescent derivatives.[5]

Table 1: Comparison of Common Derivatization Reagents for HPLC Analysis

Derivatization ReagentReacts WithDetection MethodAdvantagesDisadvantages
o-Phthalaldehyde (OPA)Primary AminesFluorescence, UVHigh sensitivity, rapid reactionDerivatives can be unstable, does not react with secondary amines (e.g., proline)
1-Fluoro-2,4-dinitrobenzene (DNFB)Primary & Secondary AminesUV-VisStable derivatives, reacts with secondary aminesSlower reaction time, less sensitive than fluorescence methods
9-Fluorenylmethyl Chloroformate (FMOC-Cl)Primary & Secondary AminesFluorescenceHigh sensitivity, stable derivativesReagent itself can be fluorescent, requiring careful cleanup

Protocol 1: General RP-HPLC Method for Chemical Purity with OPA Derivatization

Objective: To determine the chemical purity of a primary amino acid by separating it from related impurities.

Materials:

  • HPLC system with a fluorescence or UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Amino Acid Standard

  • OPA Reagent Solution (commercially available or prepared in-house)

  • Borate Buffer (pH 9.5)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Thiol (e.g., 3-mercaptopropionic acid)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Sodium Phosphate buffer, pH 7.0

    • Mobile Phase B: Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the amino acid sample in 0.1 M HCl to a final concentration of approximately 1 mg/mL.

  • Automated Pre-column Derivatization (using an autosampler):

    • The autosampler is programmed to mix the sample, OPA reagent, and borate buffer in a specific sequence and ratio.[3][4] A typical sequence is:

      • Aspirate 10 µL of the sample solution.

      • Aspirate 40 µL of OPA/thiol reagent.

      • Aspirate 40 µL of borate buffer.

      • Mix the contents in the needle or a mixing loop.

      • Allow a short reaction time (e.g., 1 minute).[4]

      • Inject a defined volume (e.g., 10 µL) of the derivatized sample onto the column.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm) or UV (338 nm)

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-20 min: 5-60% B

      • 20-22 min: 60-5% B

      • 22-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the amino acid as the percentage of the main peak area relative to the total area of all peaks.

Causality Behind Choices:

  • Automated Derivatization: Minimizes variability and improves reproducibility compared to manual derivatization.[3][4]

  • Gradient Elution: Allows for the separation of a wider range of impurities with varying polarities in a single run.

  • Fluorescence Detection: Offers higher sensitivity and selectivity compared to UV detection for OPA derivatives.

The presence of the undesired D-enantiomer is a critical purity parameter for L-amino acids used in pharmaceuticals. Chiral HPLC is the gold standard for separating and quantifying enantiomers.

  • Principle of Separation: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the amino acid, leading to their separation. The CSP creates a chiral environment where transient diastereomeric complexes are formed between the analyte and the stationary phase. The difference in the stability of these complexes results in different retention times for the enantiomers.

  • Common Chiral Stationary Phases:

    • Cyclodextrin-based CSPs: These are oligosaccharides that form inclusion complexes with the amino acid enantiomers. The different fit of each enantiomer within the cyclodextrin cavity leads to separation.[6][7]

    • Macrocyclic Glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin): These CSPs offer multiple interaction sites (ionic, hydrogen bonding, and hydrophobic) and are highly effective for the separation of underivatized amino acids.[7]

    • Ligand-exchange CSPs: These involve a chiral ligand (often an amino acid) complexed with a metal ion (e.g., copper) on the stationary phase. The analyte enantiomers form diastereomeric ternary complexes with the chiral ligand and the metal ion, leading to their separation.

Protocol 2: Chiral HPLC for Enantiomeric Purity of Underivatized Amino Acids

Objective: To separate and quantify the D- and L-enantiomers of an amino acid.

Materials:

  • HPLC system with a UV detector

  • Chiral column (e.g., Teicoplanin-based, 4.6 x 250 mm, 5 µm)

  • D/L-Amino Acid Standard Mixture

  • Methanol (HPLC grade)

  • Ammonium Formate

  • Formic Acid

Procedure:

  • Mobile Phase Preparation:

    • Prepare a solution of 10 mM ammonium formate in methanol and adjust the pH to 4.0 with formic acid.

  • Sample Preparation:

    • Dissolve the amino acid sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

    • Isocratic Elution: Run the mobile phase for a sufficient time to allow for the elution of both enantiomers.

  • Data Analysis:

    • Identify the peaks corresponding to the D- and L-enantiomers by comparing their retention times with those of the standard mixture.

    • Calculate the percentage of the D-enantiomer by dividing its peak area by the total area of both enantiomer peaks and multiplying by 100.

Causality Behind Choices:

  • Underivatized Analysis: Simplifies sample preparation and avoids potential racemization that can occur during derivatization.[7]

  • Teicoplanin-based CSP: Offers excellent selectivity for a wide range of underivatized amino acids.[7]

  • Acidic Mobile Phase: The pH of the mobile phase can significantly influence the ionization state of the amino acid and the CSP, thereby affecting the chiral recognition and separation.

B. Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds. For amino acids, which are non-volatile, derivatization is mandatory to convert them into volatile and thermally stable derivatives. GC is particularly well-suited for determining enantiomeric purity.

  • Principle of Separation: In GC, a gaseous mobile phase carries the volatilized sample through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the gas phase and the stationary phase.

  • Derivatization for GC: A two-step process is common:

    • Esterification: The carboxyl group is converted to an ester (e.g., methyl or propyl ester).

    • Acylation: The amino group is acylated (e.g., with trifluoroacetic anhydride).[8][9]

  • Chiral GC: Enantiomeric separation is achieved using a chiral stationary phase, such as cyclodextrin derivatives or amino acid derivatives coated on a polysiloxane backbone.

Protocol 3: Chiral GC-FID for Enantiomeric Purity

Objective: To determine the enantiomeric purity of an amino acid after derivatization.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral GC column (e.g., Chirasil-Val)

  • D/L-Amino Acid Standard Mixture

  • Anhydrous Methanol/HCl

  • Trifluoroacetic Anhydride (TFAA)

  • Dichloromethane (anhydrous)

Procedure:

  • Derivatization:

    • Esterification: Place the dried amino acid sample in a reaction vial. Add 1 mL of anhydrous 3M HCl in methanol. Heat at 100°C for 1 hour. Evaporate the solvent under a stream of nitrogen.

    • Acylation: To the dried methyl ester, add 0.5 mL of dichloromethane and 0.2 mL of TFAA. Heat at 100°C for 15 minutes. Evaporate the solvent and reagents under nitrogen.

  • Sample Reconstitution:

    • Dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC analysis.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature (FID): 250°C

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp at 5°C/min to 180°C

      • Hold at 180°C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate.

  • Data Analysis:

    • Identify the peaks for the D- and L-enantiomers based on the retention times of the standard.

    • Calculate the percentage of the D-enantiomer.

Causality Behind Choices:

  • FID Detector: A universal detector for organic compounds, providing a response proportional to the mass of carbon, making it suitable for quantification.[10]

  • Chirasil-Val Column: A widely used and effective chiral stationary phase for the separation of derivatized amino acid enantiomers.

II. Spectroscopic Techniques: Unveiling Structural and Quantitative Information

Spectroscopic methods provide complementary information to chromatographic techniques, offering insights into the structure, identity, and quantity of the amino acid and its impurities.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR).

  • Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin absorb and re-emit electromagnetic radiation at a specific resonance frequency. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecule's structure.

  • Applications in Purity Assessment:

    • Structural Elucidation: Confirming the identity of the synthetic amino acid and identifying the structure of unknown impurities.

    • Quantitative NMR (qNMR): Determining the purity of the amino acid by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.[11][12] This provides an absolute measure of purity without the need for a reference standard of the amino acid itself.

Protocol 4: Quantitative ¹H NMR (qNMR) for Purity Assessment

Objective: To determine the absolute purity of an amino acid sample.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-quality NMR tubes

  • Deuterated solvent (e.g., D₂O with a certified internal standard)

  • Certified Internal Standard (e.g., maleic acid, DSS)

  • Amino Acid Sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the amino acid sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal from the amino acid and a signal from the internal standard.

  • Purity Calculation:

    • The purity of the amino acid is calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • analyte refers to the amino acid, and std refers to the internal standard.[11]

Causality Behind Choices:

  • Internal Standard: Provides a reference for accurate quantification, compensating for variations in sample preparation and instrument response.[13]

  • Optimized Acquisition Parameters: Ensures that the signal intensities are directly proportional to the number of protons, which is essential for accurate quantification.

B. Mass Spectrometry (MS)

MS is an indispensable tool for impurity profiling, providing highly sensitive and selective detection of impurities, even at trace levels. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful platform for identifying and characterizing unknown impurities.

  • Principle: MS measures the mass-to-charge ratio (m/z) of ions. The sample is ionized, and the resulting ions are separated based on their m/z in a mass analyzer and then detected.

  • LC-MS/MS for Impurity Profiling:

    • HPLC Separation: The sample is first separated by HPLC.

    • Ionization: The eluting components are introduced into the mass spectrometer and ionized (e.g., by electrospray ionization - ESI).

    • MS Analysis: The mass spectrometer determines the m/z of the parent ions.

    • Tandem MS (MS/MS): Parent ions of interest can be isolated and fragmented to produce a characteristic fragmentation pattern, which provides structural information for impurity identification.[14][15]

Workflow for LC-MS/MS Impurity Profiling

Caption: Workflow for impurity identification using LC-MS/MS.

III. Classical and Other Techniques

While modern chromatographic and spectroscopic techniques are dominant, classical methods still have their place in amino acid purity assessment, often as complementary or confirmatory tests.

A. Titration

Potentiometric titration can be used to determine the purity of an amino acid by titrating its acidic (carboxyl) and basic (amino) groups with a standard solution of a strong base or acid.

  • Principle: The equivalence points in the titration curve, where the pH changes rapidly, correspond to the complete neutralization of the titratable groups. The amount of titrant required to reach these points is used to calculate the purity of the amino acid.[16][17][18][19]

  • Application: Useful for assaying the bulk purity of an amino acid raw material.

Protocol 5: Potentiometric Titration of an Amino Acid

Objective: To determine the purity of an amino acid by titration with a strong base.

Materials:

  • Potentiometer with a pH electrode

  • Burette

  • Standardized 0.1 M NaOH solution

  • Amino Acid Sample

  • Beaker and magnetic stirrer

Procedure:

  • Accurately weigh a known amount of the amino acid and dissolve it in a known volume of deionized water.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH.

  • Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.5 mL) and recording the pH after each addition.

  • Continue the titration past the equivalence points (indicated by sharp changes in pH).

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • Determine the equivalence points from the titration curve (or its first derivative).

  • Calculate the purity of the amino acid based on the volume of NaOH required to reach the equivalence points.

B. Optical Rotation

For chiral amino acids, measuring the specific optical rotation provides a simple and rapid method to assess enantiomeric purity.

  • Principle: Chiral molecules rotate the plane of plane-polarized light. The specific rotation is a characteristic property of a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). A deviation from the expected specific rotation can indicate the presence of the other enantiomer or other optically active impurities.[20][21][22][23]

  • Calculation: The specific rotation [α] is calculated as: [α] = α / (l * c) where α is the observed rotation, l is the path length of the polarimeter cell in decimeters, and c is the concentration of the sample in g/mL.[22]

IV. Method Validation: Ensuring Trustworthiness

Every analytical method used for purity assessment must be validated to ensure it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures.[2][5][24][25][26]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).[24]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).[24]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[25]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[25]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[24]

Logical Relationship for Method Validation

Method Validation Logic A Define Analytical Procedure's Intended Purpose B Select Validation Parameters (ICH Q2(R1)) A->B D Perform Validation Experiments B->D C Develop and Optimize Analytical Method C->D E Assess and Document Results D->E E->C If parameters fail, re-optimize F Method is Validated for Intended Use E->F If all parameters meet acceptance criteria

Caption: Logical workflow for the validation of an analytical method.

Conclusion: A Holistic and Rigorous Approach

The purity of synthetic amino acids is a non-negotiable prerequisite for the development of safe and effective pharmaceuticals. A comprehensive purity assessment strategy must be multi-faceted, employing a combination of high-resolution chromatographic techniques, informative spectroscopic methods, and, where appropriate, classical analytical procedures. Each method provides a unique piece of the purity puzzle, and together they create a detailed and reliable picture of the amino acid's quality.

As a Senior Application Scientist, I stress the importance of not just following protocols, but understanding the underlying principles and the rationale behind each experimental choice. This deeper understanding is what enables the development of robust, reliable, and scientifically sound analytical methods that can withstand the scrutiny of regulatory bodies and ensure the quality of life-saving medicines.

References

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  • Jochems, P., Schad, G. J., & Kraft, V. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. LCGC Europe, 33(11), 582-587. [Link]

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  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of biomolecular techniques : JBT, 17(2), 131–137. [Link]

  • CAT. Analyses of amino acids, Enantiomeric purity. [Link]

  • Waldhier, M. C., Dettmer, K., Gruber, M. A., & Oefner, P. J. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1103–1112. [Link]

  • Stanković, S., Živković, D., & Pisinov, B. (2010). Amino acid purity determination by measurement of optical rotation. Biotechnology in Animal Husbandry, 26(5-6), 431-438. [Link]

  • Studylib. Amino Acid Titration Lab Protocol. [Link]

  • Zotou, A., & Loukou, Z. (2006). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 8(4), 88-95. [Link]

  • El-Gindy, A., El-Yazby, F., & Maher, M. M. (2004). Differential electrolytic potentiometric determination of some amino acids in dosage forms. Il Farmaco, 59(5), 413-418. [Link]

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  • vlab.amrita.edu. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). (2012). [Link]

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  • Amer, S. M., El-Saharty, Y. S., & Metwally, F. H. (2003). Determination of Some Amino Acids by Potentiometric and Spectrophotometric Titrations Compared with Official Methods. Journal of the Association of Official Analytical Chemists International, 86(1), 69-76. [Link]

  • National Metrology Institute of Japan. Quantitative NMR. [Link]

  • Kopec, S., & Holzgrabe, U. (2007). Amino acids: aspects of impurity profiling by means of CE. Electrophoresis, 28(13), 2153-2167. [Link]

  • University of Oxford. Quantitative NMR Spectroscopy. [Link]

  • Kubota, T., & Kobayashi, Y. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4434. [Link]

  • Lab-Training.com. Troubleshooting and Performance Improvement for HPLC. (2024). [Link]

  • MacDonald, J. C. (1969). Method for the accurate determination of specific rotation. Specific rotation of valine and leucine. Canadian Journal of Chemistry, 47(15), 2739-2746. [Link]

  • Stanković, S., Živković, D., & Pisinov, B. (2010). Amino acid purity determination by measurement of optical rotation. Biotechnology in Animal Husbandry, 26(5-6), 431-438. [Link]

  • Dhanve, R. A., & Gaware, V. M. (2024). determination of the specific rotation of an optically active substances by using polarimeter. Indo American Journal of Pharmaceutical Sciences, 11(07), 7-16. [Link]

  • Kaspar, H., Dettmer, K., & Gronwald, W. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 28(3), 1146. [Link]

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Application

Large-scale synthesis of (R)-2-Amino-2-methylhexanoic acid hydrochloride

An Application Guide for the Scalable Production of (R)-2-Amino-2-methylhexanoic acid hydrochloride Abstract This comprehensive guide details a robust and scalable methodology for the synthesis of (R)-2-Amino-2-methylhex...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scalable Production of (R)-2-Amino-2-methylhexanoic acid hydrochloride

Abstract

This comprehensive guide details a robust and scalable methodology for the synthesis of (R)-2-Amino-2-methylhexanoic acid hydrochloride, a non-proteinogenic α,α-disubstituted amino acid of significant interest in pharmaceutical development.[1] α,α-disubstituted amino acids are crucial building blocks for creating peptides with enhanced conformational stability and resistance to enzymatic degradation. The protocol herein leverages an asymmetric Strecker synthesis featuring a recoverable chiral auxiliary, followed by acidic hydrolysis. This approach is designed for high diastereoselectivity and operational simplicity, making it suitable for large-scale production in research and industrial settings. We provide a detailed, step-by-step protocol, analytical validation procedures, and an in-depth discussion of the chemical principles underpinning the synthetic strategy.

Introduction and Strategic Overview

(R)-2-Amino-2-methylhexanoic acid is an unnatural amino acid analog of norleucine. The presence of a methyl group at the α-carbon introduces a quaternary stereocenter, which imparts significant conformational constraints upon peptides into which it is incorporated. This structural feature is highly desirable in drug design as it can lead to peptides with improved metabolic stability and receptor-binding affinity.

The primary challenge in synthesizing such compounds, particularly on a large scale, is the efficient and stereocontrolled construction of the quaternary chiral center. While various methods exist, including the resolution of racemic mixtures and alkylation using chiral auxiliaries, the asymmetric Strecker synthesis offers a highly convergent and atom-economical pathway.[2][3][4]

Our selected strategy is based on a diastereoselective Strecker reaction using 2-hexanone as the starting ketone. The key to inducing chirality is the use of (R)-phenylglycine amide as a chiral auxiliary. A notable advantage of this specific method is the phenomenon of Crystallization-Induced Asymmetric Transformation (CIAT) , where one diastereomer of the intermediate α-aminonitrile selectively precipitates from the reaction mixture.[5][6] This precipitation drives the equilibrium towards the formation of the desired diastereomer, resulting in a high diastereomeric excess without the need for complex chromatographic purification, a critical factor for scalability.

Overall Synthesis Workflow

The large-scale synthesis is a two-stage process. First, an asymmetric Strecker reaction is performed to create the key α-aminonitrile intermediate with high diastereomeric purity. Second, this intermediate undergoes acidic hydrolysis to yield the final product, (R)-2-Amino-2-methylhexanoic acid, which is isolated as its hydrochloride salt.

G cluster_0 Stage 1: Asymmetric Strecker Synthesis cluster_1 Stage 2: Hydrolysis & Purification A 2-Hexanone + (R)-Phenylglycine Amide HCl B Imine Formation (in situ) A->B Aqueous MeOH Room Temp C Cyanide Addition (NaCN Solution) B->C D Crystallization-Induced Asymmetric Transformation C->D Stirring 72-96h E Isolation of Diastereomerically Pure α-Aminonitrile D->E Filtration & Washing F α-Aminonitrile Intermediate E->F Proceed to Stage 2 G Acidic Hydrolysis (Conc. HCl) F->G Reflux H Removal of Chiral Auxiliary G->H Extraction I Crystallization H->I Concentration J Final Product: (R)-2-Amino-2-methylhexanoic acid HCl I->J Filtration & Drying

Figure 1: High-level workflow for the synthesis of (R)-2-Amino-2-methylhexanoic acid HCl.

Detailed Synthesis Protocol

Safety Precaution: This protocol involves the use of sodium cyanide, which is highly toxic. All manipulations involving cyanide must be performed in a well-ventilated fume hood by trained personnel. An appropriate cyanide quench solution (e.g., alkaline hypochlorite) must be readily available. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part A: Asymmetric Strecker Synthesis of (R,R)-2-Amino-2-methyl-N-(2-oxo-2-phenyl-1-ethyl)hexanenitrile

This protocol is adapted from methodologies employing crystallization-induced asymmetric transformations for high diastereoselectivity.[5][6]

Materials & Reagents:

  • 2-Hexanone

  • (R)-Phenylglycine amide hydrochloride

  • Sodium Cyanide (NaCN)

  • Methanol (MeOH)

  • Deionized Water

Procedure:

  • Reaction Setup: To a suitable jacketed reactor equipped with a mechanical stirrer, add (R)-phenylglycine amide hydrochloride (1.0 eq).

  • Solvent Addition: Add methanol and deionized water in a 6:1 v/v ratio. Stir the mixture until all solids are dissolved.

  • Ketone Addition: Add 2-hexanone (1.05 eq) to the solution. Stir the mixture at room temperature (20-25°C) for 30 minutes.

  • Cyanide Addition: Prepare a 30% (w/v) aqueous solution of sodium cyanide. Add this solution dropwise to the reactor over 1 hour. Caution: Exothermic reaction and release of HCN gas may occur if the solution becomes acidic. Ensure the reaction mixture remains basic.

  • Crystallization and Equilibration: Stir the resulting slurry vigorously at room temperature for 96 hours. During this time, the desired (R,R)-diastereomer will selectively crystallize, driving the equilibrium of the diastereomers in solution.[6]

  • Isolation: Filter the solid precipitate using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water, followed by a cold 1:1 mixture of methanol/water.

  • Drying: Dry the white, crystalline solid under vacuum at 40°C to a constant weight. The product is the diastereomerically pure α-aminonitrile, which can be used in the next step without further purification.

Part B: Hydrolysis and Isolation of (R)-2-Amino-2-methylhexanoic acid hydrochloride

Materials & Reagents:

  • (R,R)-α-Aminonitrile from Part A

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Diethyl Ether

  • Ethanol

Procedure:

  • Hydrolysis: Charge the dried α-aminonitrile intermediate into a round-bottom flask equipped with a reflux condenser. Add concentrated hydrochloric acid (e.g., 6 M HCl) in sufficient volume to fully suspend the solid.

  • Reflux: Heat the mixture to reflux (approximately 110°C) and maintain for 24 hours. The hydrolysis reaction cleaves the chiral auxiliary and converts the nitrile to a carboxylic acid.

  • Chiral Auxiliary Removal: After cooling to room temperature, transfer the solution to a separatory funnel. Extract the aqueous layer with diethyl ether (3x volumes) to remove the phenylglycine by-product. The desired amino acid hydrochloride remains in the aqueous phase.

  • Concentration: Concentrate the aqueous layer under reduced pressure using a rotary evaporator to obtain a crude solid or viscous oil.

  • Crystallization: Dissolve the crude product in a minimum amount of hot ethanol. Slowly add diethyl ether until the solution becomes turbid.

  • Isolation and Drying: Allow the solution to cool to room temperature and then place it in a refrigerator (4°C) overnight to complete crystallization. Filter the resulting white crystalline solid, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure (R)-2-Amino-2-methylhexanoic acid hydrochloride.

Quantitative Data and Characterization

The following table presents typical data expected from a well-executed synthesis at a laboratory scale. Yields and purity are contingent upon precise execution and control of reaction parameters.

ParameterValueNotes
Starting Ketone 2-Hexanone
Chiral Auxiliary (R)-Phenylglycine amide HClCan be recovered and reused.
Yield (α-Aminonitrile) 75-85%Based on the limiting reagent.
Diastereomeric Ratio (dr) >99:1Determined by ¹H NMR analysis of the crude aminonitrile.
Yield (Final HCl Salt) 80-90% (from aminonitrile)
Overall Yield 60-75%
Chemical Purity >98%Determined by HPLC.
Enantiomeric Excess (ee) >98%Determined by Chiral HPLC.

Analytical Validation Protocols

Rigorous analytical testing is essential to confirm the structure, purity, and stereochemistry of the final product.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Expected Result: A single major peak corresponding to the product.

Protocol 2: Enantiomeric Purity by Chiral HPLC

The determination of enantiomeric purity is the most critical validation step for a chiral synthesis.[7]

G cluster_0 Analysis Workflow A Synthesized Amino Acid HCl (Dissolved in Mobile Phase) B HPLC System (Pump, Injector) A->B C Chiral Stationary Phase (CSP) (e.g., Crown Ether Column) B->C D UV Detector C->D E Chromatogram Output D->E

Figure 2: Workflow for Chiral HPLC analysis.

  • Rationale: Chiral Stationary Phases (CSPs) create a chiral environment that allows for the differential interaction of enantiomers, leading to their separation. Crown-ether based CSPs are particularly effective for resolving the enantiomers of primary amino acids.[8]

  • Column: ChiroSil® SCA(-) or equivalent crown-ether based column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of Methanol and Water (e.g., 80:20 v/v) with a strong acid additive like perchloric acid (e.g., 5 mM).[8]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

  • Expected Result: Two well-resolved peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess (ee) is calculated from the relative peak areas: ee (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] * 100.

Protocol 3: Structural Confirmation
  • ¹H NMR: The proton NMR spectrum should be consistent with the structure of 2-Amino-2-methylhexanoic acid, showing characteristic peaks for the butyl chain protons, the α-methyl protons, and the amine protons.

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms, including the quaternary α-carbon, the carbonyl carbon, and the carbons of the alkyl chain.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a molecular ion peak corresponding to the protonated free amine [M+H]⁺.

References

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

  • ACS Publications. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Corey, E. J., & Grogan, M. J. (1999). A novel cyclic dipeptide has been prepared which catalyzes an enantioselective version of the Strecker synthesis. Purdue e-Pubs. [Link]

  • Inagaki, T., et al. (2003). Asymmetric Strecker Route toward the Synthesis of Biologically Active α,α-Disubstituted α-Amino Acids. Bulletin of the Chemical Society of Japan. [Link]

  • American Chemical Society. (1996). Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution. The Journal of Organic Chemistry. [Link]

  • Schöllkopf, U., et al. (1982). Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. KOPS - University of Konstanz. [Link]

  • Chemistry LibreTexts. (2023). Synthesis of Amino Acids. [Link]

  • Chibata, I., et al. (1968). U.S. Patent No. 3,386,888.
  • Wikipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Yin, Z., et al. (2016). Large-Scale Asymmetric Synthesis of Fmoc-(S)-2-Amino-6,6,6-Trifluorohexanoic Acid. ChemistrySelect. [Link]

  • LCGC International. (2014). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]

Sources

Method

Application of Chiral C3-Epoxide Building Blocks in Pharmaceutical Organic Synthesis

Executive Summary The enantioselective synthesis of chiral molecules plays an outstanding role in the pharmaceutical industry, with approximately 57% of active pharmaceutical ingredients (APIs) currently marketed as homo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantioselective synthesis of chiral molecules plays an outstanding role in the pharmaceutical industry, with approximately 57% of active pharmaceutical ingredients (APIs) currently marketed as homochiral molecules[1]. Among the most versatile tools in the synthetic chemist's arsenal are chiral C3-epoxide building blocks—specifically (S)-Glycidol , (R)-Epichlorohydrin , and their derivatives.

This application note provides an in-depth, mechanistic guide to utilizing these bifunctional chiral synthons. By detailing the causality behind regioselective ring-opening and kinetic resolution, and by providing self-validating experimental protocols, this guide serves as a robust framework for drug development professionals synthesizing complex APIs such as β-blockers, antiretrovirals, and anticoagulants[2][3].

Mechanistic Insights: The Causality of C3 Epoxides

The synthetic power of chiral epichlorohydrin and glycidol lies in their bifunctionality . They possess both an electrophilic epoxide ring and a contiguous leaving group (a chloride or a sulfonate ester)[3].

The Stereochemical "Illusion" of Inversion

A critical mechanistic concept when utilizing (R)-epichlorohydrin to synthesize (S)-β-blockers (like Atenolol or Propranolol) is the apparent inversion of stereochemistry, which is actually a sequence of stereoretentive steps dictated by Cahn-Ingold-Prelog (CIP) priority rules:

  • Regioselective Attack: A nucleophile (e.g., a phenoxide ion) attacks the less sterically hindered terminal carbon (C3) of the epoxide via an SN​2 mechanism.

  • Ring Opening & Closure: The epoxide ring opens to form a secondary alkoxide at C2. Because the attack occurred at C3, the chiral center at C2 is unaffected . The newly formed alkoxide then attacks C1 via an intramolecular SN​2 reaction, displacing the chloride leaving group and forming a new epoxide ring.

  • CIP Priority Shift: While the absolute spatial arrangement of the C2 stereocenter has not inverted, the substitution of the −CH2​Cl group (high priority) with a −CH2​OAr group (lower priority relative to the epoxide oxygen) changes the formal nomenclature from the (R)-configuration to the (S)-configuration.

Understanding this causality allows chemists to confidently predict the stereochemical outcome of complex multi-step continuous flow or batch asymmetric syntheses[4].

Quantitative Data: Comparison of C3 Chiral Building Blocks

To select the optimal chiral building block, researchers must weigh the synthetic method, achievable enantiomeric excess (ee), and downstream applications. The table below summarizes key quantitative data for standard C3 synthons.

Chiral Building BlockPrimary Synthetic MethodTypical Yield (%)Enantiomeric Excess (ee)Key Pharmaceutical Applications
(R)-Epichlorohydrin Hydrolytic Kinetic Resolution (HKR)44 - 48% (max 50%)> 99%β-blockers (Atenolol, Esmolol)[2]
(S)-Glycidol Asymmetric Epoxidation of Allyl Alcohol85 - 90%> 98%Antiretrovirals, Linezolid
(S)-Glycidyl Nosylate Derivatization of (S)-Glycidol80 - 85%> 99%Rivaroxaban (Xarelto)[3]
(R)-3-Chloro-1,2-propanediol Biocatalytic Resolution45 - 48%> 98%L-Carnitine synthesis[1]

Validated Experimental Protocols

Protocol A: Preparation of (R)-Epichlorohydrin via Hydrolytic Kinetic Resolution (HKR)

The hydrolytic kinetic resolution (HKR) of terminal epoxides catalyzed by a chiral (salen)Co(III) complex affords unreacted epoxide in highly enantioenriched form[5].

Causality of Reagents:

  • (R,R)-Salen-Co(III)OAc Catalyst: Specifically binds and hydrolyzes the (S)-enantiomer of epichlorohydrin with a relative rate constant ( krel​ ) > 200.

  • 0.55 Equivalents of H2​O : By strictly limiting water to a slight excess of the 0.50 equivalents needed to hydrolyze exactly half the racemate, the reaction self-terminates once the (S)-enantiomer is consumed, preserving the (R)-enantiomer.

HKR_Mechanism Racemic Racemic Epichlorohydrin (R/S Mixture) Catalyst (R,R)-Salen-Co(III)OAc + H2O (0.55 eq) Racemic->Catalyst R_Epi (R)-Epichlorohydrin (Unreacted, >99% ee) Catalyst->R_Epi Kinetic Resolution (k_rel > 200) S_Diol (S)-1-Chloro-2,3-propanediol (Hydrolyzed) Catalyst->S_Diol Enantioselective Hydrolysis

Mechanistic pathway of Jacobsen's Hydrolytic Kinetic Resolution (HKR) of racemic epichlorohydrin.

Step-by-Step Methodology:

  • Catalyst Activation: Dissolve 0.5 mol% of (R,R)-Salen-Co(II) complex in toluene. Add 2 equivalents of acetic acid (relative to catalyst) and stir open to the air for 1 hour to oxidize Co(II) to the active Co(III)OAc species. Remove solvents in vacuo.

  • Reaction Setup: Cool a flask containing racemic epichlorohydrin (100 mmol) to 0 °C. Add the activated catalyst.

  • Hydrolysis: Add H2​O (55 mmol, 0.55 eq) dropwise over 30 minutes to manage the exothermic ring-opening. Critical: Failure to control temperature will lead to non-selective background hydrolysis.

  • Stirring: Allow the mixture to warm to room temperature and stir for 14 hours.

  • Isolation: Isolate (R)-epichlorohydrin via fractional distillation (bp 114 °C) from the higher-boiling (S)-1-chloro-2,3-propanediol.

  • Self-Validation (IPC): Analyze the distillate via Chiral GC (Cyclodex-B column). The reaction is validated when the peak corresponding to (S)-epichlorohydrin is entirely absent (>99% ee).

Protocol B: Synthesis of (S)-Atenolol from (R)-Epichlorohydrin

This protocol demonstrates the application of (R)-epichlorohydrin in the synthesis of the β-blocker (S)-Atenolol, utilizing the stereoretentive mechanism discussed in Section 2[2].

Causality of Reagents:

  • Potassium Carbonate ( K2​CO3​ ): Acts as a mild base to deprotonate 4-hydroxyphenylacetamide without degrading the sensitive epoxide intermediate.

  • Excess Isopropylamine: A 5-fold excess is used during the amination step to prevent bis-alkylation (two epoxide molecules reacting with one amine).

Atenolol_Synthesis Step1 Starting Material: (R)-Epichlorohydrin Step2 Coupling Reaction: 4-Hydroxyphenylacetamide + K2CO3 (Reflux, 12h) Step1->Step2 Regioselective SN2 at C1 Step3 Intermediate: (S)-Glycidyl Ether Derivative Step2->Step3 In Situ Epoxide Ring Closure Step4 Amination: Isopropylamine / Methanol (Reflux, 4h) Step3->Step4 Regioselective Ring Opening at C3 Step5 Final API: (S)-Atenolol (>98% ee) Step4->Step5 Crystallization & Isolation

Synthetic workflow for (S)-Atenolol from (R)-epichlorohydrin demonstrating stereocenter retention.

Step-by-Step Methodology:

  • Coupling: Suspend 4-hydroxyphenylacetamide (50 mmol) and anhydrous K2​CO3​ (60 mmol) in 100 mL of DMF. Stir at 60 °C for 1 hour to form the phenoxide.

  • Epoxide Addition: Add (R)-epichlorohydrin (60 mmol) dropwise. Maintain stirring at 60 °C for 12 hours.

  • Intermediate Isolation: Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield the (S)-glycidyl ether intermediate.

  • Amination: Dissolve the crude intermediate in 50 mL of methanol. Add isopropylamine (250 mmol, 5 eq) and reflux for 4 hours.

  • Crystallization: Concentrate the mixture in vacuo to remove excess amine and methanol. Recrystallize the crude solid from acetone/hexane to yield pure (S)-Atenolol.

  • Self-Validation (IPC):

    • Regioselectivity Check: 1H NMR ( CDCl3​ ) must show the disappearance of epoxide protons (2.7-3.3 ppm) and the appearance of a secondary alcohol multiplet (~3.9 ppm).

    • Chiral Purity: Analyze via HPLC on a Chiralcel OD-H column to confirm >98% ee.

References

  • Source: nih.
  • Source: rsc.
  • Building blocks (R)-3 and (R)-8 synthesised in 97-99% ee for use in...
  • Synthesis and Beneficials Effects of Glycerol Derivatives - Preprints.
  • Source: google.

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Application

Application Notes and Protocols: Incorporation of Non-Natural Moieties into Peptidomimetics for Accelerated Drug Discovery

Introduction: Bridging the Gap Between Peptides and Small Molecules Peptides are fundamental to virtually all biological processes, making them prime candidates for therapeutic development. However, their utility as drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging the Gap Between Peptides and Small Molecules

Peptides are fundamental to virtually all biological processes, making them prime candidates for therapeutic development. However, their utility as drugs is often hindered by inherent limitations such as susceptibility to enzymatic degradation, poor membrane permeability, and rapid clearance from the body.[1][2][3] Peptidomimetics are a class of compounds designed to overcome these challenges.[2][3][4] They are synthetic molecules that mimic the three-dimensional structure and function of natural peptides but are modified to enhance their drug-like properties, including improved stability and bioavailability.[1][3][4][5]

This guide provides a comprehensive overview of the principles and protocols for incorporating non-natural amino acids and other synthetic moieties into peptidomimetic structures, a key strategy in modern drug discovery.[1][6] By moving beyond the 20 proteinogenic amino acids, researchers can access a vast chemical space, enabling the design of therapeutics with fine-tuned activity, selectivity, and pharmacokinetic profiles.[1][2][7] These strategies have led to the development of novel therapeutics for a wide range of diseases, including cancer, infectious diseases, and metabolic disorders.[1][3][7]

Part I: Design Principles and Strategic Selection of Non-Natural Building Blocks

The design of a successful peptidomimetic begins with a thorough understanding of the parent peptide's structure-activity relationship (SAR).[8][9] The goal is to retain the key pharmacophoric elements responsible for biological activity while introducing modifications that confer desirable drug-like properties.

Key Design Strategies Include:

  • Backbone Modification: Replacing amide bonds with more stable isosteres to increase resistance to proteases.[5][10]

  • Side-Chain Modification: Introducing non-natural side chains to enhance binding affinity, modulate specificity, or improve solubility.[5]

  • Conformational Constraint: Using techniques like cyclization or "stapling" to lock the peptidomimetic into its bioactive conformation, which can lead to increased potency and stability.[5][11]

The selection of non-natural building blocks is a critical step. For instance, replacing certain amino acids with bulky counterparts like beta-naphthylalanine can enhance stability against proteolytic degradation.[12] Computational modeling and structural biology play an increasingly important role in rationally designing these modifications.[1]

Part II: Core Synthetic Methodologies and Protocols

Solid-Phase Peptide Synthesis (SPPS) is the workhorse for assembling peptidomimetics, allowing for the rapid and efficient construction of complex molecules on a resin support.[13][14][15] The most common approach is the Fmoc/tBu strategy, which involves the sequential addition of N-terminally protected amino acids.[13]

Workflow for Peptidomimetic Synthesis

The general workflow for synthesizing a peptidomimetic via SPPS is outlined below. This process involves iterative cycles of deprotection and coupling, followed by cleavage from the resin and purification.

Peptidomimetic Synthesis Workflow cluster_0 SPPS Cycle Resin_Preparation 1. Resin Swelling & Fmoc-Deprotection Coupling 2. Coupling of Non-Natural Amino Acid Resin_Preparation->Coupling Add activated building block Washing_1 3. Washing Coupling->Washing_1 Capping 4. Capping (Optional) Washing_1->Capping Washing_2 5. Washing Capping->Washing_2 Deprotection 6. Fmoc-Deprotection Washing_2->Deprotection Deprotection->Coupling Repeat for next residue Final_Cleavage 7. Cleavage from Resin & Side-Chain Deprotection Deprotection->Final_Cleavage After final residue Start Start: Select Resin Start->Resin_Preparation Purification 8. Purification (HPLC) Final_Cleavage->Purification Characterization 9. Characterization (MS, NMR) Purification->Characterization End Final Peptidomimetic Characterization->End

Caption: General workflow for Solid-Phase Peptidomimetic Synthesis (SPPS).

Protocol 2.1: Solid-Phase Synthesis of a Model Peptidomimetic

This protocol details the manual synthesis of a short peptidomimetic incorporating a non-natural amino acid using Fmoc chemistry on a 2-Chlorotrityl chloride (2-CTC) resin. 2-CTC resin is advantageous due to its acid lability, which allows for mild cleavage conditions that preserve sensitive functional groups.[16]

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected proteinogenic and non-natural amino acids

  • Coupling agents (e.g., HBTU, HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

  • Cold diethyl ether

Procedure:

  • Resin Preparation and First Amino Acid Loading:

    • Swell the 2-CTC resin in DMF in a reaction vessel.

    • Dissolve the first Fmoc-protected amino acid in DMF.

    • Add DIPEA to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Determination of Resin Loading (Optional but Recommended):

    • Take a small, weighed sample of the dried, loaded resin.

    • Treat with 20% piperidine in DMF to cleave the Fmoc group.

    • Measure the absorbance of the resulting dibenzofulvene-piperidine adduct at ~301 nm to quantify the loading.[16]

  • Chain Elongation: Deprotection and Coupling Cycles:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group.[16] Wash the resin thoroughly with DMF.

    • Coupling of the Next Building Block:

      • Dissolve the next Fmoc-protected amino acid (2-3 equivalents) and a coupling agent in DMF.[16]

      • Add a base such as DIPEA (4-6 equivalents) to the solution.[16]

      • Add the activated building block solution to the deprotected resin and allow the reaction to proceed for 1-2 hours.[16]

      • Note: For sterically hindered non-natural amino acids, extended reaction times or more potent coupling reagents may be necessary to avoid incomplete coupling.[13]

    • Washing: Wash the resin with DMF and DCM after coupling.

    • Monitoring: The completion of the coupling reaction can be monitored using a colorimetric method like the Kaiser test for primary amines.[16]

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[16]

    • Filter the resin and collect the filtrate containing the cleaved peptidomimetic.

  • Precipitation and Purification:

    • Precipitate the crude peptidomimetic by adding the filtrate to cold diethyl ether.[13][16]

    • Collect the precipitate by centrifugation and wash it with cold ether.[16]

    • Dry the crude product. The final purification is typically performed using High-Performance Liquid Chromatography (HPLC).

Part III: Purification and Characterization

Rigorous purification and characterization are essential to ensure that the synthesized peptidomimetic has the correct identity, purity, and structure for subsequent biological evaluation.

Decision Tree for Synthetic Strategy

The choice between solid-phase and solution-phase synthesis depends on the complexity and nature of the target peptidomimetic.

Synthetic Strategy Decision Tree Start Target Peptidomimetic IsLinear Is the target a linear or simply cyclized peptide? Start->IsLinear SPPS Use Solid-Phase Peptide Synthesis (SPPS) IsLinear->SPPS Yes ComplexScaffold Does it contain a complex, non-linear scaffold? IsLinear->ComplexScaffold No ComplexScaffold->SPPS No SolutionPhase Use Solution-Phase or Hybrid Approach ComplexScaffold->SolutionPhase Yes

Caption: Decision tree for selecting a synthetic strategy.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Used for both purification of the crude product and to assess the final purity.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized peptidomimetic.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for detailed structural elucidation, especially for complex molecules or to confirm stereochemistry.

Part IV: Applications and Case Studies in Drug Discovery

The incorporation of non-natural moieties has led to significant breakthroughs in drug development. Peptidomimetics are being explored in numerous therapeutic areas.

  • Oncology: Stapled peptides have been developed to inhibit protein-protein interactions that drive tumor growth.[1]

  • Infectious Diseases: Peptidomimetics that mimic antimicrobial peptides are being designed to combat drug-resistant bacteria.[1][12]

  • Immunomodulation: Peptides and peptidomimetics can modulate immune responses, offering potential treatments for autoimmune diseases and cancer.[5]

Parent Peptide Peptidomimetic Modification Improved Property Therapeutic Area
Natural L-peptideReplacement with D-amino acidsIncreased proteolytic stabilityGeneral
HIV Rev protein fragmentα-helical peptidomimetic designEnhanced stability and anti-HIV activityInfectious Disease
Native antimicrobial peptideIncorporation of bulky non-natural amino acidsIncreased resistance to degradationInfectious Disease

Conclusion and Future Outlook

Peptidomimetics represent a powerful and versatile class of therapeutic agents that bridge the gap between small molecules and biologics.[2][7] The ability to incorporate non-natural building blocks provides medicinal chemists with a vast toolbox to overcome the traditional limitations of peptide-based drugs.[17] As synthetic methodologies become more advanced and our understanding of molecular recognition deepens, the design and development of novel peptidomimetics will continue to be a fertile ground for innovation in drug discovery, paving the way for the next generation of precision medicines.[1][2]

References

  • Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews. Available at: [Link]

  • Peptides and peptidomimetics as immunomodulators. PMC. Available at: [Link]

  • Peptidomimetics : A New Era in Drug Discovery. ResearchGate. Available at: [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. Available at: [Link]

  • Peptidomimetics a Versatile Synthon for Biomaterials: Design Principles and Solutions. Bentham Science. Available at: [Link]

  • Peptide Design Principles for Antimicrobial Applications. LifeTein. Available at: [Link]

  • Peptidomimetic toolbox for drug discovery. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Peptidomimetics in Drug Discovery: Challenges, Strategies and Therapeutic Application. B P International. Available at: [Link]

  • A Review on Introduction, Importance and Applications of Peptidomimetics. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • What are peptidomimetics?. Patsnap Synapse. Available at: [Link]

  • Peptide synthesis. Wikipedia. Available at: [Link]

  • DESIGNING PEPTIDOMIMETICS. UPCommons. Available at: [Link]

  • Role of peptidomimetics for new drug discovery. ResearchGate. Available at: [Link]

  • Peptidomimetics – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

Method

High-Yield Enzymatic Kinetic Resolution of Racemic Amino Acid Esters: A Comprehensive Application Note &amp; Protocol

Introduction & Strategic Overview The production of enantiopure amino acids is a critical bottleneck in the development of modern pharmaceuticals, peptidomimetics, and chiral catalysts. While classical chemical resolutio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The production of enantiopure amino acids is a critical bottleneck in the development of modern pharmaceuticals, peptidomimetics, and chiral catalysts. While classical chemical resolution relies on stoichiometric chiral auxiliaries and fractional crystallization, Enzymatic Kinetic Resolution (EKR) leverages the exquisite stereoselectivity of biocatalysts to achieve high enantiomeric excess (ee) under mild conditions.

This application note provides a deep-dive into the mechanistic causality, experimental design, and step-by-step execution of EKR and its advanced iteration, Dynamic Kinetic Resolution (DKR) , utilizing proteases (e.g., Alcalase) and lipases (e.g., Lipase PS).

Mechanistic Insights: The Causality of Stereoselection

The Enzymatic Hydrolysis Paradigm

Enzymes such as Subtilisin Carlsberg (commercially available as Alcalase) and Pseudomonas cepacia lipase (Lipase PS) possess highly evolved active sites. The stereoselection is driven by a hydrophobic binding pocket that sterically accommodates the L-enantiomer of an amino acid ester while rejecting the D-enantiomer. Upon binding, the ester bond is cleaved via the enzyme's catalytic triad (Ser-His-Asp), yielding the free L-amino acid and leaving the D-ester intact 1[1].

Overcoming the 50% Yield Limit: Dynamic Kinetic Resolution (DKR)

A fundamental limitation of standard EKR is that the maximum theoretical yield of the target enantiomer is 50%. To bypass this, researchers employ DKR. By introducing a racemization catalyst—such as salicylaldehyde—into the reaction matrix, the unreacted D-ester continuously racemizes into the L-ester.

The Causality of Racemization: Salicylaldehyde forms a Schiff base intermediate with the free primary amine of the ester. This electron-withdrawing imine significantly lowers the pKa of the α -proton. Ambient base in the buffer abstracts this proton, forming a planar enolate intermediate that reprotonates randomly from either face. As the enzyme continuously siphons off the L-enantiomer via hydrolysis, Le Chatelier's principle drives the equilibrium, allowing up to 100% conversion to the L-amino acid 2[2].

EKR_Mechanism Racemate Racemic Ester (D/L Mixture) L_Ester L-Ester Racemate->L_Ester D_Ester D-Ester Racemate->D_Ester L_Acid L-Amino Acid (Target Product) L_Ester->L_Acid Enzyme (Hydrolysis) D_Ester->L_Ester Racemization (DKR Only) D_Ester->D_Ester Unreacted

Fig 1. Pathway of standard Enzymatic Kinetic Resolution vs. Dynamic Kinetic Resolution.

Quantitative Data Summary

The choice of enzyme, solvent, and operational parameters drastically impacts the resolution efficiency. The following table summarizes optimized quantitative data across various validated systems:

Enzyme SystemTypical SubstrateCo-Solvent / MediumTemp (°C)Optimal pHMax YieldRef
Alcalase (Subtilisin) N-Protected Esters5% t-BuOH / Water30–408.0–8.250% (KR)3
Lipase PS N-Acetyl EstersAqueous Buffer25–357.0–7.550% (KR)1
Alcalase + Aldehyde Free Amino EstersAqueous / Organic30–408.0>90% (DKR)[[2]]()
Alcalase (Miniemulsion) Substituted EstersSurfactant / Water25–308.0>90% (DKR)4

Experimental Design & Self-Validating Systems

To ensure high reproducibility, the experimental design must account for substrate solubility and reaction thermodynamics.

  • Solvent Selection (The t-Butanol Effect): Amino acid esters are inherently hydrophobic and prone to "oiling out" in pure water, creating severe mass transfer limitations. Adding 5% tert-butanol increases substrate solubility without stripping the essential hydration shell from the enzyme, thereby preserving its active tertiary structure3[3]. Alternatively, miniemulsion systems utilizing surfactants can act as nanoreactors, permitting massive substrate loading (up to 50% w/v) 4[4].

  • The pH-Stat as a Self-Validating Monitor: Enzymatic hydrolysis cleaves the ester, releasing a free carboxylic acid into the medium. Unchecked, this drops the pH, protonating the catalytic histidine residue and instantly deactivating the enzyme. By employing an automated pH-stat titrator loaded with 1.0 M NaOH, the system maintains the optimal pH (8.0). Crucially, this creates a self-validating protocol: the volume of NaOH consumed provides a direct, real-time kinetic readout of reaction conversion.

Detailed Protocol: Alcalase-Catalyzed EKR

Target Substrate: Racemic N-Acetyl-DL-phenylalanine ethyl ester. Objective: Isolate N-Acetyl-L-phenylalanine (>99% ee) and recover N-Acetyl-D-phenylalanine ethyl ester.

Phase 1: Reaction Setup
  • Preparation: In a 250 mL jacketed glass reactor equipped with an overhead stirrer, add 100 mL of 0.1 M Sodium Phosphate buffer.

  • Solubilization: Add 5.0 mL of tert-butanol, followed by 100 mmol (approx. 23.5 g) of the racemic substrate. Stir at 300 rpm until a fine, uniform suspension is achieved.

  • Equilibration: Circulate water through the reactor jacket to stabilize the internal temperature at exactly 35 °C. Insert the pH probe and delivery tip of the auto-titrator. Set the target pH to 8.0 using 1.0 M NaOH as the titrant.

Phase 2: Enzymatic Execution
  • Initiation: Add 1.0 mL of liquid Alcalase 2.4L (Novozymes). The reaction will begin immediately, evidenced by the auto-titrator dispensing NaOH to neutralize the forming L-acid.

  • Kinetic Monitoring: Monitor the titrator readout. For a standard kinetic resolution, the theoretical endpoint is exactly 50% conversion, corresponding to the consumption of 50.0 mL of 1.0 M NaOH.

  • Termination: Once 50.0 mL of NaOH is consumed (typically 2 to 4 hours), immediately halt the reaction by extracting the mixture with 150 mL of ethyl acetate. The organic solvent denatures the enzyme and stops further hydrolysis.

Phase 3: Downstream Isolation
  • First Extraction (D-Ester Recovery): Transfer the biphasic mixture to a separatory funnel. The unreacted N-Acetyl-D-phenylalanine ethyl ester partitions entirely into the upper organic (ethyl acetate) layer. Separate the layers. Wash the aqueous layer with an additional 50 mL of ethyl acetate and combine the organic fractions. Evaporate the organics in vacuo to recover the pure D-ester.

  • Second Extraction (L-Acid Isolation): The remaining aqueous layer contains the sodium salt of the target L-amino acid. Slowly add 6.0 M HCl dropwise under stirring until the pH reaches 2.0 (the isoelectric point/protonation state of the N-acetyl acid).

  • Final Recovery: Extract the acidified aqueous phase with fresh ethyl acetate (3 x 100 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield enantiopure N-Acetyl-L-phenylalanine as a white crystalline solid.

Workflow Step1 1. Substrate Preparation (Buffer + Co-solvent) Step2 2. Enzymatic Hydrolysis (pH-Stat Titration) Step1->Step2 Step3 3. Phase Separation (Organic vs. Aqueous) Step2->Step3 Step4A 4a. Aqueous Phase (L-Amino Acid Salt) Step3->Step4A Step4B 4b. Organic Phase (Unreacted D-Ester) Step3->Step4B Step5A 5a. Acidify & Extract (Pure L-Amino Acid) Step4A->Step5A Step5B 5b. Evaporate & Recycle (Pure D-Ester) Step4B->Step5B

Fig 2. Experimental workflow for kinetic resolution and downstream isolation.

References

  • Source: unipd.
  • Source: nih.
  • Source: acs.
  • Source: researchgate.

Sources

Application

Application Notes &amp; Protocols: Purification of Synthetic Amino Acids by Recrystallization

Introduction: The Imperative for Purity in Synthetic Amino Acids Synthetic amino acids are fundamental building blocks in pharmaceutical development, peptide synthesis, and nutritional science. The synthetic routes to th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Purity in Synthetic Amino Acids

Synthetic amino acids are fundamental building blocks in pharmaceutical development, peptide synthesis, and nutritional science. The synthetic routes to these chiral molecules, while versatile, can introduce a variety of impurities, including diastereomers, enantiomers, unreacted starting materials, and side-reaction products. Achieving high purity is not merely a matter of quality control; it is a prerequisite for ensuring the safety, efficacy, and reproducibility of the final product.

Recrystallization stands as a powerful, scalable, and economical technique for the purification of solid organic compounds, making it an indispensable tool in the purification of synthetic amino acids.[1][2] This application note provides a comprehensive guide to the principles, protocols, and best practices for the recrystallization of synthetic amino acids, tailored for researchers, scientists, and drug development professionals.

I. The Scientific Foundation of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[3] The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[1] When a saturated solution of an impure compound in a hot solvent is allowed to cool, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Impurities, being present in lower concentrations, remain dissolved in the solvent. The purified crystals can then be isolated by filtration.[4][5]

The success of recrystallization hinges on several key factors:

  • Solvent Selection: The choice of solvent is paramount. An ideal solvent will exhibit a steep solubility curve for the amino acid, meaning it dissolves a large amount when hot and a small amount when cold.[5]

  • Solution Saturation: The hot solution should be saturated with the amino acid to maximize the yield of the purified crystals upon cooling.

  • Controlled Cooling: The rate of cooling influences the size and purity of the crystals. Slow cooling generally promotes the formation of larger, purer crystals.[2]

  • Nucleation and Crystal Growth: Crystallization begins with nucleation, the formation of initial small crystal nuclei, followed by the growth of these nuclei into larger crystals.

II. Strategic Solvent Selection for Amino Acid Purification

The unique zwitterionic nature of amino acids, possessing both an acidic carboxyl group and a basic amino group, dictates their solubility behavior. This dual functionality allows for the strategic manipulation of solubility through pH adjustment.

Key Considerations for Solvent Selection:
  • Polarity: Amino acids are generally polar molecules and thus tend to be more soluble in polar solvents like water, short-chain alcohols, and their mixtures.

  • pH: The solubility of an amino acid is at its minimum at its isoelectric point (pI), the pH at which the net charge of the molecule is zero. By adjusting the pH away from the pI, the amino acid becomes charged, increasing its solubility in aqueous solutions.[6]

  • Solvent Reactivity: The chosen solvent must be chemically inert towards the amino acid.[3]

  • Boiling Point: A relatively low boiling point is desirable to facilitate easy removal of the solvent from the purified crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.

Common Solvent Systems for Amino Acid Recrystallization:
Solvent SystemRationale and Application
Water The most common and greenest solvent for many amino acids due to their high polarity. Solubility can be significantly increased by heating.
Aqueous Ethanol/Methanol A binary solvent system where water acts as the "good" solvent and ethanol or methanol as the "anti-solvent" or "poor" solvent. This system is highly versatile and allows for fine-tuning of the solubility.[6][7]
Aqueous Acetic Acid The addition of a weak acid like acetic acid can protonate the amino group, increasing solubility in water. This is particularly useful for amino acids with low aqueous solubility at their pI.[8][9]
Aqueous Ammonia The addition of a weak base like ammonia can deprotonate the carboxyl group, increasing solubility.

III. Experimental Protocols for Amino Acid Recrystallization

The following protocols provide a systematic approach to the purification of synthetic amino acids.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent with a steep solubility curve for the amino acid is identified.

Workflow Diagram:

G A Crude Amino Acid B Dissolve in Minimum Hot Solvent A->B C Hot Gravity Filtration (if insoluble impurities present) B->C D Slow Cooling to Room Temperature C->D E Further Cooling (Ice Bath) D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Purified Amino Acid H->I G A Crude Amino Acid B Dissolve in Minimum 'Good' Solvent A->B C Add 'Poor' Solvent until Turbidity Persists B->C D Add Drops of 'Good' Solvent to Re-clarify C->D E Slow Cooling to Room Temperature D->E F Further Cooling (Ice Bath) E->F G Vacuum Filtration F->G H Wash with Cold 'Poor' Solvent G->H I Dry Crystals H->I J Purified Amino Acid I->J

Caption: Workflow for two-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude amino acid in a minimal amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes cloudy (turbid). [7]This indicates that the solution is saturated.

  • Re-clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again. [7]4. Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation and Drying: Collect, wash with the cold "poor" solvent, and dry the crystals as described in Protocol 1.

IV. Troubleshooting Common Recrystallization Challenges

ProblemPotential CauseSuggested Solution
No Crystals Form The solution is not sufficiently supersaturated.Evaporate some of the solvent to increase the concentration and then attempt to cool and crystallize again. [7]
Impurities are inhibiting crystallization.Consider an additional purification step, such as a wash, before recrystallization. [7]
Oiling Out The boiling point of the solvent is higher than the melting point of the amino acid.Use a lower-boiling solvent.
The solution is cooling too rapidly.Allow the solution to cool more slowly. Add more of the "good" solvent if using a binary system. [7]
Low Recovery Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.
The crystals are significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration.

V. Purity Assessment: Validating the Success of Recrystallization

The purity of the recrystallized amino acid must be rigorously assessed to ensure it meets the required specifications. Several analytical techniques are employed for this purpose.

Analytical Techniques for Purity Determination:
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the amino acid and any remaining impurities. [10][]Chiral HPLC columns can be used to determine enantiomeric purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a high degree of certainty in the identification and quantification of the amino acid and any impurities. [10][][12]* Ion-Exchange Chromatography: This is a classic and reliable method for amino acid analysis, separating amino acids based on their charge. [12][13]* Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

  • Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure of the purified amino acid and detect the presence of structural impurities.

VI. Conclusion

Recrystallization is a cornerstone of purification in synthetic organic chemistry and is particularly well-suited for the purification of synthetic amino acids. By carefully selecting the solvent system and controlling the crystallization process, researchers can achieve high levels of purity, which is essential for the successful application of these vital molecules in research and development. The protocols and guidelines presented in this application note provide a robust framework for the effective purification of synthetic amino acids, ensuring the integrity and quality of the final product.

References

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Process for purifying long chain amino acids. (n.d.). Google Patents.
  • Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Solubilities Studies of Basic Amino Acids. (n.d.). Retrieved from [Link]

  • Nozaki, Y., & Tanford, C. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 246(7), 2211–2217.
  • Crystallization: Definition, Principle, Demonstration & Application. (n.d.). Aakash. Retrieved from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Method for crystallization of amino acids. (n.d.). Google Patents.
  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved from [Link]

  • Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. (2022).
  • Flow Crystallization | Solubility Control. (2024, May 17). Vapourtec. Retrieved from [Link]

  • Analytical Methods For Amino Acids. (2025, February 24). Tamilnadu Test House. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (2015). CrystEngComm, 17(4), 857-863.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield and Enantioselectivity in the Asymmetric Synthesis of α-Amino Acids

Welcome to the technical support center for the asymmetric synthesis of α-amino acids. The synthesis of enantiomerically pure α-amino acids is a critical task for researchers in pharmaceuticals, agrochemicals, and materi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the asymmetric synthesis of α-amino acids. The synthesis of enantiomerically pure α-amino acids is a critical task for researchers in pharmaceuticals, agrochemicals, and materials science.[1][2] The inherent challenges in controlling stereochemistry and maximizing yield often lead to complex troubleshooting cycles. This guide provides in-depth, field-proven insights to help you navigate these challenges, moving beyond simple procedural lists to explain the causality behind experimental choices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis of chiral α-amino acids.

Q1: My enantiomeric excess (% ee) is consistently low. What are the most common initial factors to check?

A low % ee can stem from several factors. The most critical parameters to investigate first are reaction temperature, solvent, and the purity of your catalyst or chiral auxiliary. Lower temperatures often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.[3][4] The solvent can also play a significant role in the stereochemical outcome.[3][5] Finally, impurities can poison a catalyst or interfere with the chiral environment, leading to a decrease in enantioselectivity.

Q2: How do I choose between a chiral auxiliary-based method and a catalytic asymmetric method?

The choice between these two powerful strategies depends on several factors including the scale of the reaction, substrate scope, and cost. Chiral auxiliary methods, such as those using Evans oxazolidinones or Schöllkopf bis-lactim ethers, are often reliable and predictable for a wide range of substrates.[6][7][8] However, they are stoichiometric in nature, which can be a drawback for large-scale synthesis. Catalytic asymmetric methods, on the other hand, are more atom-economical and ideal for industrial applications.[1][9] The development of a suitable catalyst for a specific transformation can, however, be more time-consuming.

Q3: What are the critical parameters for preventing racemization of my final product?

Racemization, the loss of stereochemical integrity, is a significant concern, particularly during workup and purification.[10] Key factors to control are pH and temperature.[11] For instance, the cleavage of chiral auxiliaries often requires acidic or basic conditions, which can lead to racemization of the newly formed stereocenter.[6][12] Careful selection of cleavage reagents and maintaining low temperatures during these steps are crucial.[11] For amino acids prone to racemization, such as cysteine and histidine, specific coupling reagents and additives can be employed to suppress this side reaction.[13][14][15]

Q4: My reaction fails to go to completion. What are the likely causes?

Incomplete conversion can be due to several issues. The purity of reagents and solvents is paramount, as trace impurities can inhibit the catalyst.[3] Inadequate mixing, especially in heterogeneous reactions, can also be a factor. The reaction temperature might be too low, leading to slow kinetics.[4] It is also possible that the catalyst loading is insufficient. A systematic optimization of these parameters is often necessary to achieve full conversion.

Q5: Are there universal "good solvents" for asymmetric amino acid synthesis?

Unfortunately, there is no single "best" solvent for all asymmetric syntheses. The optimal solvent is highly dependent on the specific reaction, catalyst, and substrate.[5][16] A solvent screening is a critical part of reaction optimization.[3] Common solvents to include in a screen are tetrahydrofuran (THF), dichloromethane (DCM), toluene, and acetonitrile. The polarity and coordinating ability of the solvent can dramatically influence the reaction's stereochemical outcome.[5][17]

Section 2: Troubleshooting Guide: From Poor Yield to Low Enantioselectivity

This section provides a more detailed breakdown of common problems, their potential causes, and actionable solutions.

Problem: Low Diastereoselectivity or Enantioselectivity (Low de/ee)

A common and frustrating issue is achieving high conversion to the desired product but with poor stereocontrol. The following table outlines potential causes and solutions.

Potential Cause Recommended Action & Scientific Rationale
Suboptimal Reaction Temperature Temperature is a critical factor influencing enantioselectivity.[3][4] Lower temperatures generally favor higher enantiomeric excess because the difference in activation energies between the two diastereomeric transition states becomes more pronounced. Solution: Perform a temperature optimization study, screening a range of temperatures (e.g., -78°C, -40°C, 0°C, room temperature).[3]
Incorrect Solvent Choice The solvent can significantly impact the stability of the diastereomeric transition states, thereby affecting enantioselectivity.[3][5] Solvents with varying polarities and coordinating abilities can alter the catalyst-substrate complex.[17] Solution: Conduct a solvent screening experiment. Test a variety of solvents (e.g., toluene, dichloromethane, THF, acetonitrile) to identify the optimal medium for your reaction.[3]
Inappropriate Catalyst/Auxiliary The chosen chiral catalyst or auxiliary may not be well-suited for the specific substrate. Steric and electronic matching between the chiral element and the substrate is crucial for high stereoselectivity. Solution: Consult the literature for catalysts or auxiliaries that have been successful with similar substrates. Consider exploring different classes of chiral ligands or auxiliaries.[8]
Poor Quality of Reagents or Catalyst Impurities, including water or residual starting materials, can poison the catalyst or interfere with the catalytic cycle.[3] The enantiomeric purity of the chiral ligand or catalyst itself is also critical. Solution: Ensure all reagents and solvents are of high purity and are properly dried. Verify the enantiomeric purity of the chiral source.
Racemization During Reaction or Workup The desired product may be forming with high stereoselectivity but is racemizing under the reaction or workup conditions.[10] This is particularly a concern with products that have an acidic α-proton. Solution: Analyze aliquots of the reaction mixture over time to monitor the enantiomeric excess. If racemization is occurring, consider milder reaction conditions, shorter reaction times, or alternative workup procedures that avoid harsh acidic or basic conditions.[11][12]
Workflow for Diagnosing Low Enantioselectivity

Sources

Optimization

Troubleshooting chiral HPLC separation of amino acid enantiomers

Welcome to the Technical Support Center for Chiral HPLC. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals navigate the complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral HPLC. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals navigate the complex landscape of amino acid enantiomer resolution.

Because native amino acids are zwitterionic and lack strong chromophores, their chiral separation requires precise manipulation of thermodynamics, solvent kinetics, and stationary phase chemistry. This guide bridges theoretical mechanisms with field-proven troubleshooting strategies.

Method Development Workflow

G Start Amino Acid Sample CheckDet Is LC-MS or ELSD Available? Start->CheckDet Direct Direct Separation (Underivatized) CheckDet->Direct Yes Deriv Pre-column Derivatization (UV/FL Detection) CheckDet->Deriv No CSP Select Chiral Stationary Phase Direct->CSP Deriv->CSP Chiral HPLC ZWIX Zwitterionic (e.g., ZWIX) Mechanism: Double Ion-Pairing CSP->ZWIX Crown Crown Ether (e.g., CROWNPAK) Mechanism: Host-Guest Complex CSP->Crown Teico Macrocyclic Glycopeptide Mechanism: H-Bonding / Steric CSP->Teico

Decision tree for amino acid chiral HPLC method development and CSP selection.

Section 1: Pre-Analytical & Method Selection FAQs

Q1: Should I perform direct separation or derivatize my amino acid samples? A1: The choice is dictated by your detector capabilities and the risk of racemization. Direct analysis of underivatized amino acids is always preferred to avoid the sample preparation errors and potential racemization associated with harsh derivatization conditions[1]. However, because aliphatic amino acids lack a chromophore, direct separation requires LC-MS, ELSD, or CAD detection[2]. If you only have a UV or Fluorescence (FL) detector, you must derivatize the sample (e.g., with NBD-F or OPA)[3]. Derivatization masks the highly polar zwitterionic center, increasing the analyte's lipophilicity, which allows the use of standard reversed-phase chiral columns[3].

Q2: How do I choose between Zwitterionic, Crown Ether, and Macrocyclic Glycopeptide Chiral Stationary Phases (CSPs)? A2: Selection depends on the specific structural class of your amino acid:

  • Zwitterionic CSPs (e.g., CHIRALPAK ZWIX): Ideal for a broad range of α -, β -, and γ -amino acids. They utilize a cinchona alkaloid fused with a sulfonic acid to create a synergistic double ion-pairing mechanism with the zwitterionic analyte[2].

  • Crown Ether CSPs (e.g., CROWNPAK CR-I): Strictly limited to amino acids with a primary amine near the chiral center. They separate enantiomers by forming a host-guest inclusion complex between the crown ether cavity and the protonated primary ammonium ion (-NH3+)[4].

  • Macrocyclic Glycopeptides (e.g., CHIROBIOTIC T): Highly versatile for polar and ionic compounds. They rely on a combination of hydrogen bonding, π−π interactions, and steric hindrance within the teicoplanin basket[1].

Section 2: Chromatographic Troubleshooting Guides

Q3: I have lost enantiomeric resolution ( Rs​<1.5 ) on my zwitterionic (ZWIX) column. How do I restore it? A3: Causality: ZWIX columns rely on a delicate balance of proton activity in the mobile phase to maintain the ionization state of both the CSP and the ampholyte[2]. Solution: Check your acidic and basic additives. The combined presence of an acid (e.g., Formic Acid, FA) and a base (e.g., Diethylamine, DEA) is mandatory. A standard starting ratio is 50 mM FA to 25 mM DEA[2]. Furthermore, ensure your mobile phase contains Methanol; as a protic solvent, Methanol is essential for facilitating the hydrogen-bonding network required for double ion-pairing[2].

Q4: Why are my amino acid peaks tailing severely on a Crown Ether column? A4: Causality: Crown ethers require the amino acid to be fully protonated into its primary ammonium ion form (-NH3+) to securely dock inside the chiral cavity[4]. If the mobile phase pH is too high (pH > 2.0), incomplete protonation occurs, leading to mixed interaction kinetics and severe peak tailing. Solution: Lower the pH of your mobile phase. Use a strong acid such as Perchloric acid ( HClO4​ ) to adjust the aqueous portion of your mobile phase to pH 1.0–1.5[4].

Q5: Why did my D- and L- elution order suddenly reverse? A5: Causality: You likely switched between pseudo-enantiomeric columns. Manufacturers specifically design complementary column pairs—such as ZWIX(+) vs. ZWIX(-) or CROWNPAK CR-I(+) vs. CR-I(-)—to intentionally reverse the elution order[4],[2]. Solution: This is a feature, not a bug. In pharmaceutical trace analysis, it is critical to elute the trace impurity (e.g., 0.1% D-enantiomer) before the massive L-enantiomer main peak to prevent the impurity from being swallowed by the main peak's tail[5]. Select the column that elutes your target impurity first.

Q6: My retention times are drifting, and the baseline is unstable. What is causing this? A6: Causality: Amino acid separations, especially those utilizing ion-pairing or inclusion complexation, are highly sensitive to temperature fluctuations and mobile phase outgassing[6]. Solution: Ensure you are using a tightly controlled column oven (typically set to 25°C) and that your mobile phase is freshly prepared and thoroughly degassed daily[6].

Section 3: Step-by-Step Troubleshooting Protocols

Protocol 1: Column Regeneration for Zwitterionic CSPs (e.g., ZWIX)

Over time, strongly retained lipophilic impurities or excess ion-pairing reagents can foul the stationary phase, leading to split peaks or loss of resolution.

  • Step 1: Disconnect the column from the detector to prevent contamination of the flow cell.

  • Step 2: Flush the column with 100% Methanol at 0.5 mL/min for 20 column volumes (CV) to strip away weakly bound polar organics.

  • Step 3: Flush with Methanol containing 0.1% Trifluoroacetic Acid (TFA) for 10 CV. Causality: The strong acid disrupts stubborn ionic interactions between basic contaminants and the sulfonic acid motif on the CSP.

  • Step 4: Flush again with 100% Methanol for 20 CV to remove all residual TFA.

  • Step 5: Re-equilibrate with your standard mobile phase (e.g., MeOH/ACN/H2O with FA/DEA) for at least 30 minutes[6].

  • Validation Check: Re-inject your system suitability standard. A stable baseline, a return to the original backpressure (< 150 Bar), and an Rs​>1.5 validate a successfully regenerated self-contained system[2].

Protocol 2: Pre-Column Derivatization with NBD-F for UV/FL Detection

When LC-MS is unavailable, derivatization with 4-fluoro-7-nitrobenzofurazan (NBD-F) provides high-sensitivity fluorescence detection and enables separation on standard polysaccharide CSPs[3].

  • Step 1 (Buffer Prep): Prepare a 0.1 M sodium borate buffer and adjust to pH 8.0. Causality: NBD-F reacts optimally with unprotonated amines; pH 8.0 ensures the amino group is nucleophilic.

  • Step 2 (Reaction): Mix 50 µL of the amino acid sample (1 mM in water) with 50 µL of borate buffer and 50 µL of NBD-F reagent (5 mM in Acetonitrile).

  • Step 3 (Incubation): Heat the mixture in a thermomixer at 60°C for exactly 5 minutes.

  • Step 4 (Quenching): Add 50 µL of 0.1 M HCl to the vial. Causality: Dropping the pH immediately halts the reaction, preventing the formation of fluorescent degradation byproducts, yielding a stable diastereomeric system.

  • Validation Check: Inject the derivatized sample onto a standard achiral C18 column first. The presence of a single, sharp, highly retained peak confirms 100% derivatization yield. Only then proceed to chiral screening.

Quantitative Data: CSP Operating Parameters

Chiral Stationary Phase (CSP)Chiral SelectorPrimary Separation MechanismTypical Mobile PhaseElution Order Control
CROWNPAK CR-I(+) Immobilized Crown EtherHost-Guest Inclusion ComplexpH 1.0–2.0 Aqueous (e.g., HClO4​ )CR-I(+) vs CR-I(-)
CHIRALPAK ZWIX(+) Cinchona Alkaloid + Sulfonic AcidSynergistic Double Ion-PairingMeOH/ACN/ H2​O
  • FA/DEA
ZWIX(+) vs ZWIX(-)
CHIROBIOTIC T Teicoplanin (Macrocyclic Glycopeptide)H-bonding, Steric, π−π Polar Organic (MeOH) or Reversed PhaseN/A
Polysaccharide (e.g., IA, OD-H) Amylose/Cellulose PhenylcarbamatesHelical Cavity Inclusion / H-bondingNormal Phase / Reversed PhaseRequires Derivatization

References

  • Daicel Corporation. "Separation of free amino acids and primary amines using Daicel crown ether columns: CROWNPAK CR-I(+) and CROWNPAK CR-I(-)." Chiral Technologies. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfOFsGO096YPexLZqaAFca-IAMoAS1Qbcr5OZY1tgB2fI3THE156c32DxD3Ubo-yqZ4shHaIi8cPRp3_BUVFVUsFMM4NvbWzzHE0_sIdBfbRUgHTNljA0j1w1OwV6-45WhvtFG_nNHTerKNN2WsJ1GNj28wrD0jNCxToQ39YKQOa-y32oaIYNn]
  • Daicel Chiral Technologies. "INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-)." Chiral Technologies. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKYPuYXaqetoQ4SISXM4FmksgYX_zikaavBiGRQIZ_P3vb-fKYC9V5pcqsaXxv-esOs0W-G9b-zn6-JeRyPf9GFQID6_c8MQI5_-YunxjFkL0QSyC0tsnMusU2QW1J9g0zTzuUnH-yINYQB5baEPW6Es90c8_O0Sg0iFQFEqA6qaJFBF-f2ObordvvMA==]
  • Claus, J.E. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Sigma-Aldrich. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ5SceBUQYe7_FZzHYMpGRoGCB8ygzL6f7Aj9rEcFWhie61s821BmfSCmUTAk53MtoF394P_app9VvvhQVOxuV_Q6d53UiY9KUK9EtuzhymaQrQnwFW9H2Omg3uURyLNGsc8g4T5gGHDsM8WRLuZLFynX2lK7DpcK1mbyMHsYjU_i9QMrAe0IqtbQgyt9aDGgQZknmLHMg6DnVHfNClty8FBc8EqzSm0U=]
  • BenchChem. "Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers." BenchChem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAvKQxyivB9txyC5LHLPHrgjYz-OC58PupRHpEurVtPMsroix-GjI5MFtSktGAiCj8ruOLZCyzqt0mlLhRww6F7G9SMXkeFIQkLa8Xp8eOSfcthN6_KvJK-aBRWt5Od1dp45v-7wyrPAtR2SSeueZcTOdZ8LUH13eLXFKXlKmk9dxfkvKHiN4yk3TgC6PWayDotwXqXP7Nu9DSaTj8E5oR8Y-eJlbtGqXfltISzb2S3GfSevlxcds7]
  • LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs." Chromatography Online. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI7YGQFL3lBQtmUOfouanm_Ha38E4zzF8nToI0NOhKKOzgmhGXFlX5pO9F6D_Of_faBYgF7qQuSu6JgtcWtv5ZeNtiqDGg20XJEh2g5B3BE_kHOaVTRAwc3f9urXa72T7E4szPLJVL_tWcWPC8payKE4TnEnq5T7MGmo1ddlPqryZYmvhX6szEKweALlRuwh_o0Og=]
  • Ovid. "Chiral separations for d-amino acid analysis in biological samples." Ovid Technologies. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPNHoq6nzNCm3pLVQj4TOOFD98v7sKEWtZVbk4071R8otqqX2BTVms2aUEh4t7LFo2mawl22ci254L8CgzdPIppGXaoruZ7UzdPQzVsp1YsIxyAGYMvJqs-6KY3tJvdnIg6cF6IPtx3VwQvMpY2fBNMPPuhrs0OHTIEq0KMy6k7LHOvKuNFcqLSnjuvGM-8oKo1XnmI6yRm6JoeH5veXLvevFNbJ5ebm_sGwkGYp6SKfjFNRrHuA8=]

Sources

Troubleshooting

Preventing racemization during peptide coupling of hindered amino acids

Welcome to the Technical Support Center for advanced peptide synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in solid-phase peptide synthesis (SP...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in solid-phase peptide synthesis (SPPS) and solution-phase synthesis: the racemization (epimerization) of sterically hindered amino acids (e.g., Aib, N-methylated amino acids, Val, Ile, Thr, and Phg).

This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind experimental failures and providing self-validating protocols to ensure stereochemical integrity.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why do sterically hindered amino acids racemize so easily during coupling? A1: The root cause is a kinetic mismatch. Sterically hindered amino acids exhibit exceptionally slow coupling kinetics during amine nucleophilic attack. To force the amide bond formation, chemists often use highly reactive coupling reagents (like HATU or HBTU). However, the prolonged lifetime of the activated carboxylic ester allows two competing, racemization-inducing side reactions to dominate:

  • Direct Enolization: Excess or unhindered base abstracts the acidic α -proton of the activated amino acid[1].

  • 5(4H)-Oxazolone Formation: The activated ester cyclizes into an oxazolone intermediate, which is highly prone to epimerization before reacting with the amine[1].

RacemizationMechanisms HinderedAA Hindered Amino Acid (Slow Kinetics) ActivatedEster Activated Ester (Prolonged Lifetime) HinderedAA->ActivatedEster Activation Enolization Direct Enolization (Base-Catalyzed) ActivatedEster->Enolization Excess/Strong Base Oxazolone 5(4H)-Oxazolone Formation ActivatedEster->Oxazolone Slow Amine Attack Desired Desired L-Peptide ActivatedEster->Desired Fast Amine Attack Racemized Racemized Peptide (D/L Mixture) Enolization->Racemized Oxazolone->Racemized

Logical pathways of racemization during hindered peptide coupling.

Q2: Which coupling reagent system provides the best balance of high reactivity and low racemization? A2: For highly hindered or epimerization-prone residues, COMU or the DIC/OxymaPure system should be your first choice. Traditional benzotriazole-based additives (HOBt, HOAt) carry explosive risks and can still permit oxazolone formation[2]. OxymaPure [ethyl 2-cyano-2-(hydroxyimino)acetate] acts as an exceptional leaving group that suppresses oxazolone formation while maintaining high coupling efficiency[2]. COMU, a third-generation uronium salt, incorporates this Oxyma scaffold into its structure[1]. It outperforms HATU/HBTU by yielding cleaner reaction profiles and requiring only 1 equivalent of base[3],[4].

Q3: How does the choice of base impact stereochemical integrity? A3: Base selection is critical. Standard protocols often use N,N-Diisopropylethylamine (DIEA), which is a strong base that can catalyze direct enolization[5]. When coupling sensitive residues like Phenylglycine (Phg) or Cysteine, you must switch to a sterically hindered, weaker base such as 2,4,6-trimethylpyridine (TMP, collidine) or 2,6-dimethylpyridine (DMP) [3],[5]. The steric bulk of TMP prevents it from easily abstracting the α -proton, thereby minimizing base-catalyzed enolization[6].

Q4: How should I adjust pre-activation times and temperatures? A4: The duration for which the carboxylic acid is activated before the addition of the amine must be strictly minimized to 1–2 minutes[1],[4]. Extended pre-activation exponentially increases oxazolone formation. Furthermore, lowering the activation temperature to 0 °C suppresses the thermodynamic pathways leading to racemization[1].

Part 2: Quantitative Impact of Reagents on Racemization

The following table synthesizes the impact of various coupling configurations on the racemization of highly sensitive residues (e.g., Phenylglycine and Histidine).

Coupling SystemAdditiveBaseSubstrateRacemization (D-isomer %)Coupling Efficiency
HATU NoneDIEAFmoc-Phg-OHHigh (> 5.0%)Excellent
DIC HOBtNoneFmoc-His(Trt)-OHModerate (~ 5.1%)[7]Good
DIC OxymaPureNoneFmoc-His(Trt)-OHLow (~ 3.0%)[7]Excellent
COMU NoneDIEAFmoc-Phg-OHLow (~ 1.0%)Excellent
COMU NoneTMP (Collidine)Fmoc-Phg-OHVery Low (< 3.0%) [3]Excellent

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and trust in your synthesis, the following protocols incorporate built-in validation steps (e.g., colorimetric monitoring).

Protocol A: Low-Racemization Coupling using COMU and TMP

Designed for sterically hindered or highly epimerization-prone amino acids (e.g., Phg, Cys, Aib).

Mechanistic Rationale: COMU requires only 1 equivalent of base, reducing the alkaline environment[3]. TMP provides sufficient basicity to drive the reaction without abstracting the α -proton[5]. COMU also acts as a self-validating reagent: the coupling reaction can be visually monitored by a color change, which shifts from red/orange to colorless/yellow upon completion[3],[4].

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in Dimethylformamide (DMF). Deprotect the N-terminal Fmoc group using 20% piperidine in DMF, then wash thoroughly with DMF and Dichloromethane (DCM)[4].

  • Reagent Preparation: In a clean, dry reaction vessel, combine the N-protected hindered amino acid (3 equivalents) and COMU (3 equivalents)[4].

  • Temperature Control: Cool the mixture to 0 °C using an ice bath to thermodynamically suppress oxazolone formation[1].

  • Base Addition & Pre-activation: Add 3 equivalents of TMP (collidine) to the cooled mixture. Allow the mixture to pre-activate for a strictly timed 1 to 2 minutes [4]. Do not exceed 2 minutes.

  • Coupling: Transfer the activated mixture to the resin.

  • Self-Validation (Monitoring): Observe the color of the solution. Allow the reaction to proceed for 30–60 minutes. The endpoint is indicated when the solution transitions from its initial activated color to a pale yellow/colorless state[4].

  • Verification: Wash the resin and perform a Kaiser test to confirm the presence of unreacted primary amines.

COMUWorkflow Prep 1. Reagent Prep AA + COMU Cool 2. Temp Control Cool to 0°C Prep->Cool PreAct 3. Pre-activation Add TMP (1-2 min) Cool->PreAct Couple 4. Coupling Add to Resin PreAct->Couple Monitor 5. Validation Colorimetric Shift Couple->Monitor

Self-validating workflow for COMU/TMP mediated peptide coupling.

Protocol B: DIC/OxymaPure Activation for Fragment Condensation

Designed for coupling larger peptide fragments where C-terminal racemization is a severe risk.

Mechanistic Rationale: Fragment condensation is notoriously slow, exacerbating racemization at the C-terminal residue of the acylating fragment. The DIC/OxymaPure system avoids the use of tertiary amines entirely, completely shutting down the base-catalyzed direct enolization pathway[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve the C-terminal free peptide fragment (1.5 equivalents) and OxymaPure (1.5 equivalents) in a minimal volume of DMF/DCM (1:1 ratio) to optimize solubility and reaction kinetics.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.5 equivalents) to the mixture.

  • Pre-activation: Allow the mixture to pre-activate for 2 to 5 minutes at room temperature[7].

  • Condensation: Add the activated fragment to the resin-bound N-terminal free peptide.

  • Reaction: Agitate gently for 2 to 12 hours (fragment condensations require extended times).

  • Cleavage & Analysis: Cleave a micro-aliquot from the resin and analyze via HPLC/MS to confirm the absence of the D-epimer sequence.

References

  • Peptide Chemistry. OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Available at:[Link]

  • OxymaPure.com. Peptide/Amide bond Synthesis – OxymaPure. Available at:[Link]

  • ElectronicsAndBooks / ResearchGate. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Conditions for (R)-2-Amino-2-methylhexanoic Acid

Welcome to the Advanced Peptide Synthesis Support Center. This guide is engineered for researchers and drug development professionals working with (R)-2-Amino-2-methylhexanoic acid (an α -methylated derivative of norleuc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is engineered for researchers and drug development professionals working with (R)-2-Amino-2-methylhexanoic acid (an α -methylated derivative of norleucine).

As an α,α -disubstituted amino acid, this building block introduces severe steric hindrance into the peptide backbone. This steric bulk restricts conformational flexibility (the Thorpe-Ingold effect) and physically obstructs the approach of coupling partners, making standard amide bond formation notoriously inefficient. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these thermodynamic and kinetic barriers.

Diagnostic Workflow

Workflow N1 Initiate Coupling: (R)-2-Amino-2-methylhexanoic acid N2 Standard Reagents (HBTU/DIC) Successful? N1->N2 N3 Switch to COMU or HATU + Double Coupling N2->N3 No (Steric Clash) N8 Successful Amide Bond Formation N2->N8 Yes N4 LC-MS Validation: Yield > 90%? N3->N4 N5 Apply Microwave Heating (75°C, 15-30 min) N4->N5 No (Kinetic Barrier) N4->N8 Yes N6 LC-MS Validation: Sequence Truncated? N5->N6 N7 Use in situ Acid Fluoride (TFFH) Activation N6->N7 Yes (Refractory) N6->N8 No N7->N8

Decision tree for optimizing the coupling of sterically hindered α,α-disubstituted amino acids.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why are my standard coupling reagents (e.g., HBTU, DIC/HOBt) failing to couple (R)-2-Amino-2-methylhexanoic acid? Causality: The primary failure mode is steric exclusion. Standard carbodiimide or benzotriazole-based reagents form O-acylisourea or OBt active esters. The bulky α -methyl and α -butyl groups of (R)-2-Amino-2-methylhexanoic acid clash with these large leaving groups, raising the transition state energy so high that the reaction stalls . Furthermore, the bulky intermediate is highly susceptible to hydrolysis before the sluggish nucleophilic attack can occur.

Q2: Which coupling reagents are mechanistically suited for this specific residue? Causality: You must use reagents that form highly reactive, yet compact, active species.

  • COMU: A third-generation uronium salt containing an OxymaPure leaving group. The morpholine ring enhances solubility, while the Oxyma ester is significantly more reactive than OBt esters, making it ideal for hindered couplings .

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): Generates an in situ acid fluoride. The fluoride atom is highly electronegative and extremely small, offering minimal steric resistance to the incoming amine. Acid fluorides are uniquely stable against oxazolone-driven epimerization, allowing for highly efficient coupling of α,α -dialkyl amino acids .

Q3: I am observing truncated sequences and low purity. How do I force the reaction to completion? Causality: At room temperature, the kinetic energy is often insufficient to overcome the steric barrier of α,α -disubstituted amino acids. Solution: Implement Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS). Microwave irradiation provides rapid, uniform heating that directly excites the polar intermediates, overcoming the activation energy barrier without causing the bulk thermal degradation seen in prolonged conventional heating . Combine this with a double-coupling strategy to ensure complete conversion.

Q4: How do I validate that the coupling was successful? My Kaiser tests are giving ambiguous results. Causality: The Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple. Sterically hindered primary amines (like the deprotected N-terminus of (R)-2-Amino-2-methylhexanoic acid) often react too slowly with ninhydrin, yielding false negatives. Self-Validating System: Do not rely solely on colorimetric assays. Implement a micro-cleavage protocol : withdraw a 5 mg resin aliquot, cleave with TFA/TIS/H2O (95:2.5:2.5) for 30 minutes, precipitate in cold ether, and analyze via LC-MS. The presence of the expected mass is the only definitive way to confirm coupling success.

Quantitative Data: Efficacy of Coupling Strategies

The following table summarizes the expected performance of various coupling strategies when applied to sterically hindered α,α -disubstituted amino acids.

Coupling Reagent / StrategyActivation IntermediateRelative Coupling Yield (%)Epimerization RiskRecommended Application
HBTU / DIEA OBt Ester< 30%ModerateStandard amino acids; not recommended here.
HATU / DIEA OAt Ester60 - 75%LowModerately hindered sequences.
COMU / DIEA Oxyma Ester85 - 95%Very LowHighly hindered α,α -dialkyl residues.
TFFH / DIEA Acid Fluoride> 95%NegligibleExtremely refractory couplings; sequence truncation rescue.

Experimental Protocols

Protocol 1: Microwave-Assisted Coupling using COMU

This protocol utilizes the high reactivity of COMU combined with thermal energy to drive the coupling of (R)-2-Amino-2-methylhexanoic acid. It is designed as a self-validating loop.

  • Resin Preparation: Swell the Fmoc-deprotected peptidyl-resin (0.1 mmol scale) in DMF for 20 minutes.

  • Activation: In a separate vial, dissolve Fmoc-(R)-2-Amino-2-methylhexanoic acid (0.4 mmol, 4 eq) and COMU (0.4 mmol, 4 eq) in 2 mL of DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) to the activation vial. The solution will undergo a rapid color change (typically to yellow/orange), indicating the formation of the Oxyma active ester. Pre-activate for exactly 1 minute.

  • Coupling: Transfer the activated solution to the resin.

  • Microwave Irradiation: Heat the reaction vessel in a dedicated peptide microwave synthesizer at 75°C for 15 minutes. (Note: Ensure your resin and linker are stable at this temperature; standard Wang or Rink Amide resins are compatible).

  • Washing & Validation: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 3 mL).

  • System Validation: Perform a micro-cleavage on a 5 mg resin sample and run LC-MS analysis. If the uncoupled peptide mass is still present at >5%, repeat steps 2-6 (Double Coupling) before proceeding to Fmoc deprotection.

Protocol 2: In Situ Acid Fluoride Generation via TFFH

Deploy this rescue protocol when uronium salts (COMU/HATU) fail to yield >90% conversion. Acid fluorides are small enough to penetrate severe steric shielding.

  • Resin Preparation: Swell the peptidyl-resin (0.1 mmol) in anhydrous Dichloromethane (DCM). DCM is preferred over DMF here to minimize solvent-induced stabilization of the unreactive state.

  • Reagent Mixing: Dissolve Fmoc-(R)-2-Amino-2-methylhexanoic acid (0.3 mmol, 3 eq) and TFFH (0.3 mmol, 3 eq) in 2 mL of anhydrous DCM.

  • Activation: Add DIEA (0.6 mmol, 6 eq) to the mixture. Stir at room temperature for 15 minutes to allow complete conversion to the highly electrophilic amino acid fluoride.

  • Coupling: Add the solution to the resin. Agitate at room temperature for 2 to 4 hours. The exceptionally small steric profile of the acid fluoride allows it to bypass the bulky α -butyl and α -methyl groups.

  • Washing & Validation: Wash with DCM (3 x 3 mL) followed by DMF (3 x 3 mL). Validate completion via micro-cleavage and LC-MS as described in Protocol 1.

References

  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Peptide Synthesis via Amino Acid Halides Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

Troubleshooting

Technical Support Center: Synthesis of α,α-Disubstituted Amino Acids

Welcome to the technical support center for the synthesis of α,α-disubstituted amino acids. These sterically hindered building blocks are crucial in medicinal chemistry for constraining peptide conformations and enhancin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of α,α-disubstituted amino acids. These sterically hindered building blocks are crucial in medicinal chemistry for constraining peptide conformations and enhancing proteolytic stability.[1] However, their synthesis is often plagued by challenges not encountered with their monosubstituted counterparts. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide: Common Synthetic Routes

This section addresses specific problems encountered during the most common synthetic procedures for α,α-disubstituted amino acids.

Strecker Synthesis

The Strecker synthesis is a classic method involving the reaction of a ketone with cyanide and ammonia to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid.[2][3]

Q1: My Strecker reaction shows low conversion of the starting ketone. What's going wrong?

Answer: Low conversion in a Strecker synthesis typically points to an issue with the initial formation of the iminium ion intermediate, which is the electrophile for the cyanide attack.[2]

Potential Causes & Solutions:

  • Equilibrium Not Favoring Imine/Iminium: The reaction of a ketone with ammonia to form an imine is an equilibrium process. Water produced during this step can shift the equilibrium back to the starting materials.

    • Solution: While you cannot use a Dean-Stark trap in a typical aqueous Strecker setup, ensuring a high concentration of ammonia can help drive the reaction forward. Using anhydrous conditions for the imine formation step before adding the cyanide source can sometimes be effective, though less common for the classic one-pot Strecker.

  • Steric Hindrance: α,α-Disubstituted amino acid synthesis starts with ketones, which are sterically more hindered than the aldehydes used for monosubstituted amino acids. This can slow down the initial nucleophilic attack by ammonia.

    • Solution: Increase the reaction time or temperature moderately. However, be cautious, as excessive heat can promote side reactions. A typical temperature range is 40-60°C.

  • Incorrect pH: The reaction requires a delicate pH balance. The solution needs to be basic enough to have free ammonia (NH₃) to act as a nucleophile, but acidic enough to protonate the carbonyl oxygen to facilitate the attack.[4]

    • Solution: The use of ammonium chloride (NH₄Cl) in conjunction with a cyanide salt like KCN or NaCN often creates a suitable pH buffer.[5] If you are using ammonia gas or an aqueous solution, ensure the pH is not excessively high, which would prevent carbonyl activation.

Experimental Protocol: General Strecker Synthesis of an α,α-Disubstituted Amino Acid

  • In a well-ventilated fume hood, combine the starting ketone (1.0 eq), sodium cyanide (1.2 eq), and ammonium chloride (1.5 eq) in a suitable solvent (e.g., aqueous ethanol or methanol).

  • Seal the reaction vessel and heat to 50-60°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the ketone is consumed (typically 12-24 hours).

  • Cool the reaction mixture and proceed to the hydrolysis step. Extreme caution must be exercised when handling cyanide.

Q2: The hydrolysis of my α-aminonitrile is incomplete or stalls at the amide intermediate. How can I drive it to completion?

Answer: The hydrolysis of sterically hindered nitriles is notoriously difficult. The reaction proceeds in two stages: nitrile to amide, then amide to carboxylic acid.[6][7] Stopping at the amide is a very common side reaction.

Potential Causes & Solutions:

  • Insufficiently Harsh Conditions: Steric hindrance around the nitrile and the intermediate amide makes them less susceptible to hydrolysis than simpler substrates.

    • Solution 1 (Acid Hydrolysis): Use aggressive acidic conditions. Heating the aminonitrile under reflux in 6M or concentrated HCl for an extended period (24-72 hours) is often necessary.[7]

    • Solution 2 (Base Hydrolysis): Strong basic conditions can also be effective. Refluxing with 6M NaOH or Ba(OH)₂ can hydrolyze the nitrile. The product will be the carboxylate salt, requiring an acidic workup to protonate it.

  • Precipitation of Intermediate: The intermediate α-amino amide or the starting aminonitrile may precipitate from the reaction mixture, effectively halting the reaction.

    • Solution: Ensure sufficient solvent is present throughout the reaction. If a precipitate forms, consider adding more solvent or switching to a co-solvent system that improves solubility (e.g., adding dioxane to an aqueous HCl solution).

G

Bucherer-Bergs Reaction

This multicomponent reaction synthesizes 5,5-disubstituted hydantoins from a ketone, cyanide, and ammonium carbonate.[8][9][10] The hydantoin is a stable intermediate that is subsequently hydrolyzed to the target amino acid.

Q3: My Bucherer-Bergs reaction gives a poor yield of the desired hydantoin. What are the likely causes?

Answer: Low yields in the Bucherer-Bergs reaction can often be traced to the stability of the intermediates or the reaction conditions. The reaction proceeds through a cyanohydrin and then an aminonitrile before cyclizing.[11]

Potential Causes & Solutions:

  • Decomposition of Ammonium Carbonate: Ammonium carbonate is thermally unstable and exists in equilibrium with ammonia (NH₃) and carbon dioxide (CO₂), which are essential for the reaction. If the reaction vessel is not properly sealed, these gases can escape, stalling the reaction.

    • Solution: Use a sealed pressure vessel or a robust reflux setup to maintain a sufficient concentration of NH₃ and CO₂. The "Hoyer modification" involves heating the reaction in an atmosphere of CO₂ in a closed system to improve yields.[12]

  • Reagent Quality: Old or poorly stored ammonium carbonate may have already decomposed, leading to low effective concentrations of the necessary reagents.

    • Solution: Use fresh, high-quality ammonium carbonate for each reaction.

  • Reaction Temperature: The typical temperature for this reaction is 60-70°C.[12][13] Temperatures that are too low will result in slow reaction rates, while excessively high temperatures can lead to byproduct formation or decomposition.

    • Solution: Carefully control the reaction temperature using an oil bath and ensure the solvent (typically aqueous ethanol) is appropriate for the chosen temperature.

G cluster_intermediates Reaction Intermediates Ketone Ketone (R1, R2) Cyanohydrin Cyanohydrin Ketone->Cyanohydrin KCN KCN KCN->Cyanohydrin AmmoniumCarbonate (NH₄)₂CO₃ ⇌ 2NH₃ + CO₂ + H₂O Aminonitrile α-Aminonitrile AmmoniumCarbonate->Aminonitrile + NH₃ CarbamicAcid Cyano-Carbamic Acid AmmoniumCarbonate->CarbamicAcid + CO₂ Cyanohydrin->Aminonitrile + NH₃ Aminonitrile->CarbamicAcid + CO₂ IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone Intramolecular Cyclization Hydantoin 5,5-Disubstituted Hydantoin IminoOxazolidinone->Hydantoin Rearrangement

Alkylation of Glycine Enolates

This powerful method involves the deprotonation of a glycine Schiff base (imine) to form a nucleophilic enolate, which is then alkylated.[14] For α,α-disubstituted amino acids, a sequential dialkylation is performed.

Q4: I am seeing significant amounts of dialkylated product when I only want to add one substituent, or I'm getting over-alkylation with a second, undesired alkyl group. How can I control the alkylation?

Answer: Controlling the degree of alkylation is the central challenge of this method. The mono-alkylated product's α-proton is still acidic and can be deprotonated and alkylated a second time.

Potential Causes & Solutions:

  • Stoichiometry of Base/Electrophile: Using more than one equivalent of base or electrophile will inevitably lead to dialkylation.

    • Solution: Use precisely one equivalent of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure complete, quantitative enolate formation.[15] Then, add exactly one equivalent of the alkylating agent. For the second alkylation, the process must be repeated with the purified mono-alkylated intermediate.

  • Proton Exchange: If the enolate is not formed quantitatively, proton exchange between the mono-alkylated product and the remaining starting enolate can generate a dianion or a new enolate from the product, which then gets alkylated.

    • Solution: Ensure rapid and complete deprotonation by using a strong base like LDA at low temperatures (typically -78°C). Add the alkylating agent slowly at this low temperature to allow the desired reaction to occur before the temperature rises and side reactions accelerate.

  • Enolate Stability: The stability and reactivity of the enolate are key.

    • Solution: The choice of the imine protecting group (e.g., from benzophenone) is critical as it stabilizes the enolate. Ensure your glycine imine precursor is pure.

Troubleshooting Summary Table: Glycine Enolate Alkylation

ProblemPotential CauseRecommended Solution
Over-alkylation Excess base or electrophile; Proton exchange.Use exactly 1.0 eq of LDA at -78°C. Add 1.0 eq of alkyl halide slowly.
Low Yield Incomplete deprotonation; Poor electrophile.Use a fresh, properly titrated solution of LDA. Use a reactive electrophile (I > Br > Cl).
Elimination Product Sterically hindered (2°/3°) alkyl halide used.Use primary or activated (e.g., benzyl, allyl) halides. E2 elimination is a competing pathway.[15]
Racemization Temperature too high; Wrong base.Maintain strict temperature control at -78°C. LDA is preferred.

Frequently Asked Questions (FAQs)

Q5: What is the best general method for purifying α,α-disubstituted amino acids?

Answer: Purification can be challenging due to the zwitterionic nature of amino acids.

  • Isoelectric Precipitation/Crystallization: This is the most common and scalable method. After hydrolysis, adjust the pH of the aqueous solution to the isoelectric point (pI) of the amino acid. At its pI, the amino acid has a net-zero charge and minimum solubility, causing it to precipitate. It can then be collected by filtration. Recrystallization from a water/alcohol mixture (e.g., water/ethanol or water/isopropanol) is often used for further purification.

  • Ion-Exchange Chromatography: For difficult separations or high-purity requirements, ion-exchange chromatography is highly effective. The crude amino acid is loaded onto a cation-exchange resin (e.g., Dowex-50). The column is washed to remove neutral and anionic impurities, and the amino acid is then eluted with a dilute base solution, such as aqueous ammonia.[16]

Q6: My synthesis is chiral, but I am observing significant racemization. What are the common causes and how can I prevent it?

Answer: Racemization occurs via the removal of the α-proton to form a planar, achiral enolate intermediate.[17] This is a significant risk, especially in reactions involving strong bases or activated carboxyl groups.

Mechanisms & Prevention:

  • Enolate-Mediated Racemization: This is the primary concern in glycine enolate alkylations.

    • Prevention: The key is strict temperature control. Performing deprotonations and alkylations at -78°C minimizes the rate of proton exchange and other side reactions that can lead to loss of stereochemical integrity.

  • Oxazolone Formation: In peptide coupling or when activating the carboxyl group, the N-acyl amino acid can cyclize to form a 5(4H)-oxazolone. The α-proton of this intermediate is highly acidic and rapidly epimerizes.

    • Prevention: When performing reactions on the carboxyl group, use coupling reagents known to suppress racemization, such as those that incorporate additives like HOBt or HOAt.[18][19] Avoid excessively strong bases or high temperatures during these steps.

Q7: Can I use protecting groups to avoid side reactions?

Answer: Absolutely. Protecting group strategy is fundamental.

  • N-Protection: The amino group is typically protected during reactions involving the carboxylate (e.g., reductions, esterifications) or when trying to prevent its nucleophilicity. Common protecting groups include Boc (tert-butyloxycarbonyl), removed with acid (e.g., TFA), and Cbz (carboxybenzyl), removed by hydrogenolysis.

  • C-Protection: The carboxyl group is often protected as an ester (e.g., methyl or ethyl ester) to increase solubility in organic solvents and allow reactions at the amino group or α-carbon. These are typically removed by saponification (base hydrolysis) followed by acidification.

The use of an orthogonal protection scheme, where one group can be removed without affecting the other, is crucial for multi-step syntheses.[20]

References
  • Reactions of Nitriles - Chemistry Steps. (2024). Available at: [Link]

  • Chemistry of Nitriles. (2024). Chemistry LibreTexts. Available at: [Link]

  • Converting Nitriles to Amides - Chemistry Steps. (2024). Available at: [Link]

  • Bucherer-Bergs Reaction. (n.d.). Cambridge University Press. Available at: [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid - Chemistry Stack Exchange. (2021). Available at: [Link]

  • Hydrolysis of nitriles - Chemguide. (n.d.). Available at: [Link]

  • The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. (2016). The Journal of Organic Chemistry. Available at: [Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. (2007). Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). MDPI Encyclopedia. Available at: [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). Molecules. Available at: [Link]

  • Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. (2023). The Journal of Organic Chemistry. Available at: [Link]

  • Strecker amino acid synthesis - Wikipedia. (n.d.). Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Available at: [Link]

  • Separation and Refining of Amino acids. (n.d.). Organo Corporation. Available at: [Link]

  • Overview of Strecker Amino Acid Synthesis. (2018). News-Medical.Net. Available at: [Link]

  • Formation of Non-Natural α,α-Disubstituted Amino Esters via Catalytic Michael Addition. (2018). Europe PMC. Available at: [Link]

  • Bucherer–Bergs reaction - Wikipedia. (n.d.). Available at: [Link]

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021). Malaysian Journal of Chemistry. Available at: [Link]

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. (n.d.). Tesi di Dottorato. Available at: [Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1981). International Journal of Peptide and Protein Research. Available at: [Link]

  • Efficient and scalable synthesis of α,α-disubstituted β-amino amides. (2016). RSC Publishing. Available at: [Link]

  • Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. (2024). MDPI. Available at: [Link]

  • Synthesis and purification method for alpha-amino acid compound. (n.d.). Google Patents.
  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Available at: [Link]

  • Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. Available at: [Link]

  • Unnatural α-Amino Acid Synthesized through α-Alkylation of Glycine Derivatives by Diacyl Peroxides. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Strecker Synthesis of Alpha Amino Acids. (2016). YouTube. Available at: [Link]

  • SYNTHESIS NOTES - Peptides. (n.d.). Anaspec. Available at: [Link]

  • Principles and Applications of Enolate Alkylation. (n.d.). NPTEL. Available at: [Link]

  • Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids via an Intramolecular Strecker Synthesis. (2025). ResearchGate. Available at: [Link]

  • Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. (1994). Journal of the American Chemical Society. Available at: [Link]

  • Peptide synthesis troubleshooting using unnatural amino acids. (2024). Reddit. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Synthetic Amino Acids

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for amino acid purification. As a Senior Application Scientist, I've designed this guide to move beyond simp...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for amino acid purification. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide in-depth, field-proven insights into the challenges of purifying synthetic amino acids. The purity of these fundamental building blocks is paramount, directly impacting the validity of research data, the efficacy of therapeutic peptides, and the safety of pharmaceutical products.[1][2] This center is structured to help you understand the "why" behind the methods, troubleshoot common issues, and select the optimal strategy for your specific application.

Part 1: Frequently Asked Questions - Understanding the Impurities

This section addresses the foundational knowledge required to approach any amino acid purification challenge. Understanding the nature and source of an impurity is the first step toward its effective removal.

Q1: What are the most common types of impurities in commercially available synthetic amino acids?

Synthetic amino acids can contain several classes of impurities stemming from the manufacturing process.[3] These include:

  • Enantiomeric Impurities: For chiral amino acids, the presence of the undesired D- or L-enantiomer is a critical purity parameter. This often arises from the synthesis strategy itself or racemization during processing.[4][5]

  • Process-Related Impurities: These are substances introduced during synthesis, such as unreacted starting materials, residual reagents (e.g., protecting groups, coupling agents), and side-products from incomplete reactions (e.g., deletions or insertions in peptide synthesis).[4][6]

  • Degradation Products: Amino acids can degrade during synthesis or storage. For example, glutamic acid can degrade to pyroglutamic acid, and residues like asparagine can undergo deamidation.[4][5]

  • Residual Solvents: Organic solvents used during synthesis and purification (e.g., DMF, DMSO, acetonitrile) can remain in the final product. Their removal is critical, especially for pharmaceutical applications.[1][7]

  • Microbial and Endotoxin Contamination: For amino acids produced via fermentation or intended for parenteral use, microbial and endotoxin levels are strictly controlled impurities.[1]

Q2: Why is the enantiomeric purity of an amino acid so critical?

In biological systems, chirality is fundamental. Most biological processes are stereospecific. The undesired enantiomer (e.g., a D-amino acid in a system expecting an L-amino acid) can be inactive, exhibit a different or antagonistic effect, or even be toxic.[8] In pharmaceutical development, regulatory bodies demand strict control of chiral impurities, as the "wrong" enantiomer is treated as a distinct chemical entity with its own pharmacological and toxicological profile.[5][8]

Q3: How do I know what impurities are in my amino acid preparation?

A robust analytical strategy is essential for identifying and quantifying impurities. No single method is comprehensive. A combination of the following is typically required:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis.[4][]

    • Reversed-Phase HPLC (RP-HPLC): Excellent for separating the main component from most process-related impurities.

    • Chiral HPLC: Uses a chiral stationary phase (CSP) to separate enantiomers.[10]

    • Ion-Exchange Chromatography (IEC): Separates amino acids based on their net charge, effective for resolving amino acids from charged impurities.[11]

  • Mass Spectrometry (MS): When coupled with LC (LC-MS), it provides definitive identification of impurities based on their mass-to-charge ratio.[][11]

  • Capillary Electrophoresis (CE): Offers very high separation efficiency, particularly for charged analytes and chiral separations.[4][12]

  • Nuclear Magnetic Resonance (NMR): Provides structural information to help identify unknown impurities.[4]

Part 2: Core Purification Strategies & Protocols

This section details the primary methodologies for impurity removal, complete with step-by-step protocols. The choice of method depends on the impurity type, scale, and required final purity.

Strategy 1: Recrystallization - The Classic Approach for Bulk Purity

Recrystallization is a powerful technique for removing insoluble impurities, salts, and, in many cases, for enriching the desired enantiomer. It relies on the differential solubility of the amino acid and its impurities in a given solvent system at varying temperatures.

This protocol is a common workflow for purifying N-Boc protected amino acids, which are often intermediates in peptide synthesis.

  • Solvent Selection: Choose a binary solvent system: a "good" solvent in which the amino acid is soluble when hot, and a "poor" (or anti-solvent) in which it is insoluble when cold. Common systems include Ethyl Acetate/Hexane or Ethanol/Water.[13]

  • Dissolution: Place the crude amino acid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid. Stir and maintain heat (e.g., on a hot plate).

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Remove the flask from the heat. Slowly add the "poor" anti-solvent dropwise with stirring until the solution becomes faintly and persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and achieve a clear, saturated solution.[13]

  • Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[13] Rushing this step can trap impurities.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the ice-cold "poor" solvent to remove any residual soluble impurities from the crystal surfaces.[13]

  • Drying: Dry the purified crystals under vacuum to a constant weight to remove all residual solvents.

  • Purity Verification: Analyze the final product using HPLC and/or NMR to confirm purity and compare it to the starting material.

Strategy 2: Preparative Chromatography - For High-Resolution Separation

When recrystallization is insufficient, particularly for removing structurally similar impurities or for chiral purification, preparative HPLC is the method of choice. It offers high resolution but is more resource-intensive.

TechniquePrinciplePrimary ApplicationAdvantagesDisadvantages
Preparative RP-HPLC Separation by hydrophobicityRemoval of process-related impurities (e.g., protecting group fragments, side-products).High resolution, well-understood, scalable.High solvent consumption, may not resolve enantiomers.
Ion-Exchange (IEX) Separation by net chargePurification of amino acids from charged/ionic impurities.[14][15]High capacity, can handle large volumes.Buffer-intensive, sensitive to pH changes.[15]
Chiral Chromatography Differential interaction with a Chiral Stationary Phase (CSP)Enantiomeric separation (resolving D- from L-isomers).[10]Direct separation of enantiomers.Expensive columns, method development can be complex.
Size-Exclusion (SEC) Separation by molecular sizeDesalting or removing large aggregates.[14][16]Gentle, preserves protein structure.Low resolution for small molecules of similar size.
Part 3: Troubleshooting Guide (Q&A Format)

This is the core of the support center, addressing specific issues you may encounter during your experiments.

Q4: My amino acid product is a persistent oil and won't crystallize. What should I do?

A4: This is a common issue, often caused by residual solvents or process-related impurities that inhibit crystal lattice formation.[13]

  • Primary Cause: Residual solvents like DMF or high-boiling alcohols can act as "anti-crystallization" agents. Impurities can also disrupt the ordered packing required for crystallization.

  • Troubleshooting Steps:

    • Rigorous Solvent Removal: Ensure all reaction solvents are thoroughly removed via rotary evaporation, possibly using a higher vacuum or co-evaporation with a solvent like toluene.

    • Aqueous Wash: Before attempting crystallization, dissolve the oil in a suitable organic solvent (e.g., ethyl acetate) and wash it several times with water or brine. This can remove highly polar impurities. Adjusting the pH during this wash can help remove acidic or basic reagents.[13]

    • Trituration: Attempt to induce solidification by adding a "poor" solvent (like hexane) to the oil and scratching the side of the flask with a glass rod. This can sometimes provide the energy needed for nucleation.

    • Alternative: Salt Formation: If the free amino acid is an oil, converting it to a salt can provide a stable, crystalline solid. For Boc-protected amino acids, forming a dicyclohexylamine (DCHA) salt is a highly effective method.[13] The purified salt can then be converted back to the free acid before the next synthetic step.[13]

Q5: My purification yield is consistently low. Where am I losing my product?

A5: Low yield can result from issues at multiple stages, from initial reaction workup to final purification. Systematically evaluating each step is key.[17][18]

  • Possible Causes & Solutions:

    • During Aqueous Workup/Extraction: Your amino acid may have partial solubility in the aqueous phase. To mitigate this, saturate the aqueous layer with NaCl (brine) to decrease the solubility of organic compounds and perform multiple extractions with smaller volumes of organic solvent.

    • During Recrystallization:

      • Using too much "good" solvent: This will keep your product dissolved even after cooling. Use the absolute minimum amount of hot solvent needed for dissolution.[13]

      • Cooling too rapidly: This leads to the formation of fine, impure crystals and can trap impurities. Always allow for slow, controlled cooling.[13]

      • Washing with too much solvent: Washing the collected crystals with excessive cold solvent will redissolve some of your product. Use a minimal amount.[13]

    • During Chromatography:

      • Incomplete Binding: The protein or amino acid derivative may not be binding efficiently to the column. Ensure your buffer conditions (pH, ionic strength) are optimal for binding and that the flow rate is not too high.[19]

      • Incomplete Elution: The product may be binding too strongly to the resin. Modify the elution buffer by increasing the concentration of the eluting agent (e.g., salt, imidazole) or changing the pH to facilitate release.[17][19]

Q6: After purification, my chiral HPLC shows that I still have >1% of the wrong enantiomer. How can I improve enantiomeric purity?

A6: Achieving high enantiomeric excess (e.e.) often requires a dedicated chiral purification step, as standard methods like RP-HPLC or simple crystallization are often insufficient.

  • Primary Cause: The D and L enantiomers have identical physical properties (solubility, polarity), making them inseparable by non-chiral methods.

  • Troubleshooting & Optimization:

    • Preparative Chiral Chromatography: This is the most direct and effective method. It involves using a column with a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation.[10] This requires specific method development but provides the highest resolution.

    • Diastereomeric Recrystallization: This classical resolution technique involves reacting your racemic amino acid with a pure chiral resolving agent (e.g., a chiral acid or base) to form two diastereomeric salts. Diastereomers have different physical properties and can be separated by fractional crystallization.[8] Afterward, the resolving agent is cleaved to yield the enantiomerically pure amino acid.

    • Enzymatic Resolution: Utilize an enzyme that stereoselectively acts on only one of the enantiomers. For example, an acylase can selectively deacylate the L-enantiomer of an N-acetyl-DL-amino acid mixture, allowing the free L-amino acid to be easily separated from the unreacted N-acetyl-D-amino acid.

Part 4: Visualization & Workflow Guides

Visual aids can simplify complex decision-making processes and workflows.

This diagram outlines a logical decision-making process for choosing the appropriate purification method based on the identified impurity.

G start_node Start: Crude Synthetic Amino Acid analysis_node Purity Analysis (HPLC, LC-MS) start_node->analysis_node Step 1 decision_node decision_node process_node Preparative Chiral HPLC OR Diastereomeric Recrystallization decision_node->process_node Enantiomer process_node2 Recrystallization OR Preparative RP-HPLC decision_node->process_node2 Process-Related (e.g., Reagents, Side-Products) process_node3 High-Vacuum Drying OR Lyophilization decision_node->process_node3 Residual Solvents analysis_node2 Verify Purity >99.5% process_node->analysis_node2 Purify end_node Final Product: High-Purity Amino Acid analysis_node->decision_node Step 2: Identify Primary Impurity analysis_node2->decision_node Fails Spec analysis_node2->end_node Meets Spec process_node2->analysis_node2 Purify process_node3->analysis_node2 Purify

Sources

Troubleshooting

Stability issues of (R)-2-Amino-2-methylhexanoic acid hydrochloride in solution

Welcome, researchers, scientists, and drug development professionals. This guide serves as a dedicated technical resource for addressing stability issues related to (R)-2-Amino-2-methylhexanoic acid hydrochloride (CAS No...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals.

This guide serves as a dedicated technical resource for addressing stability issues related to (R)-2-Amino-2-methylhexanoic acid hydrochloride (CAS No: 73473-41-3) in solution.[1][2][3] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. The stability of your compound in solution is paramount for generating reproducible and reliable data, from initial screening to formulation development.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of (R)-2-Amino-2-methylhexanoic acid hydrochloride solutions.

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of (R)-2-Amino-2-methylhexanoic acid hydrochloride in solution is influenced by several key factors:

  • pH: Like all amino acids, its solubility and stability are highly pH-dependent.[4] As a hydrochloride salt, dissolving it in neutral, unbuffered water will result in an acidic solution.[5][6] Extreme pH conditions (highly acidic or alkaline) can promote degradation.

  • Temperature: Elevated temperatures accelerate chemical degradation reactions.[7][8] Therefore, proper storage temperature is critical.

  • Oxidation: The amino group can be susceptible to oxidation. Exposure to atmospheric oxygen or oxidizing agents can lead to degradation.[7][9]

  • Light: Photodegradation can be a concern for many organic molecules. It is prudent to protect solutions from light, especially during long-term storage or stability studies.[6][10]

  • Solvent: The choice of solvent and the presence of any impurities can impact stability. Aqueous solutions are common, but the purity of the water and the choice of buffer can be critical.

Q2: What are the recommended storage conditions for solutions of (R)-2-Amino-2-methylhexanoic acid hydrochloride?

Based on general best practices for amino acid hydrochlorides, the following conditions are recommended:

  • Short-Term Storage (≤ 24-48 hours): Store aqueous solutions at 2-8°C.[1]

  • Long-Term Storage (> 48 hours): For long-term stability, it is advisable to aliquot the solution into single-use vials and store them frozen at -20°C or below.[6] This minimizes freeze-thaw cycles, which can degrade the compound.

  • Protection: Always store solutions in tightly sealed containers to prevent solvent evaporation and contamination. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[6]

Q3: I've observed precipitation in my solution after refrigeration. What is the cause and how can I resolve it?

Precipitation upon cooling is a common issue and is typically related to solubility rather than chemical degradation.

  • Causality: The solubility of most compounds, including this one, decreases at lower temperatures. If your solution was prepared at or near its saturation point at room temperature, it will become supersaturated upon refrigeration, leading to precipitation.[10]

  • Troubleshooting Steps:

    • Gently warm the solution to room temperature.

    • Use a vortex mixer or sonicator to ensure the precipitate has fully redissolved before use.

    • If precipitation persists, consider preparing a more dilute stock solution for cold storage.

    • Ensure the pH of the solution has not shifted, as this can also dramatically affect solubility.[10] Using a suitable buffer system can help maintain a stable pH.

Q4: How can I detect and quantify the degradation of (R)-2-Amino-2-methylhexanoic acid hydrochloride?

A stability-indicating analytical method is required to separate the parent compound from any potential degradation products.[7][11]

  • Primary Technique: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[][13] A reverse-phase column (e.g., C18) is typically effective.

  • Detection: Since the compound lacks a strong UV chromophore, detection can be challenging. Options include:

    • Low Wavelength UV: Detection at ~200-210 nm is possible but may lack specificity.[14]

    • Pre- or Post-Column Derivatization: This is the preferred approach for achieving high sensitivity and specificity. The primary amine is reacted with a labeling agent to attach a fluorescent or UV-absorbing tag.[14][15] Common derivatizing agents include o-phthaldialdehyde (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC).[13]

  • Quantification: The percentage of the remaining intact compound is calculated by comparing its peak area at a given time point to the peak area at the initial time point (t=0).[16]

Q5: What are the likely degradation pathways for this molecule?

While specific degradation pathways for this exact molecule are not extensively published, we can infer likely pathways based on the general chemistry of amino acids. The two most common non-enzymatic degradation reactions are deamination and decarboxylation.[17]

  • Deamination: The loss of the amino group.

  • Decarboxylation: The loss of the carboxyl group as CO₂.

  • Oxidation: Reaction with reactive oxygen species can lead to the formation of various oxidized byproducts. A forced degradation study (see Protocol 2) is the best way to experimentally determine the specific degradation products under various stress conditions.[8]

Troubleshooting Guide
Issue Observed Potential Cause Recommended Action & Rationale
Loss of Potency / Appearance of New Peaks in HPLC Chemical DegradationThe compound is breaking down. Action: Review storage conditions (temperature, light exposure). Perform a forced degradation study (Protocol 2) to understand susceptibility. The new peaks are likely degradation products.
Inconsistent Results Between Experiments Solution Instability / HandlingThe concentration of the active compound may be changing over time, or improper handling is introducing variability. Action: Prepare fresh solutions for each experiment. If using a stock, validate its stability over the experimental timeframe. Ensure the solution is fully dissolved and homogenous before use.
Precipitation in Buffered Solution Buffer Incompatibility / pH ShiftThe chosen buffer may be interacting with the compound, or the pH is at a point of minimum solubility (isoelectric point). Action: Check the solubility of the compound at the target pH. Consider a different buffer system. Re-verify the pH of the solution.
Color Change in Solution (e.g., Yellowing) Oxidation / DegradationThis often indicates the formation of chromophoric degradation products, frequently from oxidative pathways. Action: Prepare solutions using de-gassed solvents. Consider purging the vial headspace with an inert gas (e.g., nitrogen or argon) before sealing for storage.
Experimental Protocols

These protocols provide a framework for preparing, stress-testing, and analyzing your solutions.

Protocol 1: Preparation of an Aqueous Stock Solution

Objective: To prepare a standardized, clear, and stable stock solution.

Materials:

  • (R)-2-Amino-2-methylhexanoic acid hydrochloride powder

  • High-purity water (e.g., Milli-Q® or 18 MΩ·cm) or a suitable buffer

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Sonicator

Procedure:

  • Weighing: Accurately weigh the required amount of the compound powder on an analytical balance.

  • Dissolution: Transfer the powder to a volumetric flask. Add approximately 70-80% of the final volume of the desired solvent (water or buffer).

  • Solubilization: Cap the flask and sonicate for 5-10 minutes, or until all solid material is completely dissolved. Avoid excessive heating during sonication.

  • Final Volume: Allow the solution to return to room temperature. Add the solvent to the final volume mark on the flask.

  • Mixing: Invert the flask 15-20 times to ensure the solution is homogenous.

  • Filtration (Optional but Recommended): For analytical applications, filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Storage: Transfer the solution to a clean, labeled, light-protected container and store under the appropriate conditions (2-8°C for short-term, ≤-20°C for long-term).

Protocol 2: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the compound to identify potential degradation products and assess the stability-indicating nature of the analytical method.[7][8]

Causality: This study exposes the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation, providing insight into its intrinsic stability and potential degradation pathways.[10]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (Protocol 1) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stock->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Stock->Base Expose Aliquots Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stock->Oxidation Expose Aliquots Heat Thermal Stress (60°C in dark) Stock->Heat Expose Aliquots Light Photostability (ICH Q1B) Stock->Light Expose Aliquots Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by HPLC (Protocol 3) Oxidation->Analyze Heat->Analyze Light->Analyze Neutralize->Analyze Compare Compare to Unstressed Control (t=0) Analyze->Compare

Caption: Workflow for a forced degradation study.

Procedure:

  • Prepare Samples: Use the stock solution from Protocol 1. For each condition, mix the stock solution with the stress reagent (typically 1:1 v/v). Prepare an unstressed control by diluting the stock with the solvent.

  • Stress Conditions:

    • Acidic: Mix with 0.2 M HCl to a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Basic: Mix with 0.2 M NaOH to a final concentration of 0.1 M NaOH. Keep at room temperature.

    • Oxidative: Mix with 6% H₂O₂ to a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Incubate a sample of the stock solution at 60°C in a light-protected container.

    • Photolytic: Expose a sample of the stock solution to light according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours).

  • Quenching: Stop the degradation reactions. For acidic and basic samples, neutralize them with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples and the unstressed control using a stability-indicating HPLC method (Protocol 3). The goal is to achieve 5-20% degradation of the parent compound.

Protocol 3: Stability-Indicating HPLC Method (Example)

Objective: To separate and quantify (R)-2-Amino-2-methylhexanoic acid hydrochloride from its potential degradation products.

Causality: This method uses reverse-phase chromatography to separate compounds based on polarity. Derivatization is employed to add a fluorescent tag to the primary amine, enabling highly sensitive detection.

HPLC_Analysis_Workflow Sample Take Sample Aliquot (Control or Stressed) Deriv Derivatize with OPA/FMOC Reagent Sample->Deriv Inject Inject onto HPLC System Deriv->Inject Separate Separate on C18 Column (Gradient Elution) Inject->Separate Detect Fluorescence Detection (Ex/Em Wavelengths) Separate->Detect Data Integrate Peaks & Quantify Detect->Data

Caption: General workflow for HPLC analysis with derivatization.

Example Instrumentation & Conditions:

  • HPLC System: A system with a binary pump, autosampler, column oven, and fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Sodium Phosphate Buffer, pH 7.2.

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10 v/v/v).[13]

  • Gradient Elution: A linear gradient from ~10% B to 90% B over 20-30 minutes. (This must be optimized).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Derivatization: Use an automated pre-column derivatization program with OPA/FMOC reagent.[13]

  • Fluorescence Detection:

    • For OPA derivatives: Excitation ~340 nm, Emission ~450 nm.[15]

    • For FMOC derivatives: Excitation ~266 nm, Emission ~305 nm.

System Suitability: Before analysis, inject a standard solution multiple times to ensure the system is performing correctly. Check for parameters like peak retention time reproducibility, peak area precision, and theoretical plates.

References
  • Material Safety Data Sheet (MSDS). Flinn Scientific. 5

  • Methionine Forced Degradation Study. ResearchGate. 9

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. 7

  • Material Safety Data Sheet. Sigma-Aldrich. 6

  • Synthesis of members of the 2‐methylhexanoic acid series. Reagents and... ResearchGate. 18

  • Safeguarding Your Research: A Comprehensive Guide to Handling (R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic Acid. Benchchem. 19

  • A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity. Benchchem. 16

  • Studies with alpha-methyl amino acids. Resolution and amino protection. PubMed. 20

  • 2-amino-2-methylhexanoic acid hydrochloride. Sigma-Aldrich.

  • Accelerated stability and forced degradation studies. Alphalyse. 8

  • Physical and chemical properties of (2S,3S)-2-amino-3-methylhexanoic acid. Benchchem. 21

  • 2-amino-2-methylhexanoic acid hydrochloride | 88852-94-2. Sigma-Aldrich. 22

  • Essential Amino Acids Content Determination of Hard Gelatin Capsules from Vitamin Formulation by HPLC. International Journal of Pharmaceutical Sciences Review and Research. 11

  • 2-Amino-2-methylhexanoic acid. PubChem. 23

  • (R)-2-amino-2-methylhexanoic acid hydrochloride. ChemScene. 1

  • Pathways of Amino Acid Degradation. Biology LibreTexts. 24

  • A Comprehensive Guide to Amino Acid Analysis Methods and Protocols. BOC Sciences.

  • Degradation pathways of amino acids during thermal utilization of biomass: a review. De Gruyter. 17

  • Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. PMC. 13

  • (R)-2-Amino-2-methylhexanoic acid. BLDpharm. 25

  • Amino Acid Analysis. USP. 15

  • Analytical Methods for Amino Acids. Shimadzu. 14

  • (R)-2-Amino-2-methylbutanoic acid hydrochloride. PubChem. 2

  • (R)-2-Amino-2-methylbutyric acid hydrochloride. Fluorochem. 3

  • The solubility-pH profiles of amino acids showing departures from the... ResearchGate. 4

  • Technical Support Center: Enhancing the Stability of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid Solutions. Benchchem. 10

  • Specific Chemical Handling and Storage. UW-Milwaukee. 26

  • (R)-2-Amino-2-methylhexanoic acid. Next Peptide. 27

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Protected Amino Acids

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in solid-phase peptide synthesis (SPPS): the poor solubility of protected amino acids. This guide is designed for rese...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in solid-phase peptide synthesis (SPPS): the poor solubility of protected amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles during their experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed, effective decisions in the lab.

Introduction: The Root of the Problem

The insolubility of protected amino acids and growing peptide chains is primarily driven by strong intermolecular hydrogen bonding between peptide backbones. This leads to the formation of stable secondary structures, most notably β-sheets, which aggregate and precipitate out of the synthesis solvent.[1][2] This aggregation can hinder reaction kinetics, lead to incomplete deprotection or coupling steps, and ultimately result in deletion sequences and lower yields of the desired product.[2][3]

Several factors exacerbate this issue:

  • Amino Acid Sequence: Stretches of hydrophobic amino acids (e.g., Val, Ile, Leu, Ala, Phe) and β-branched residues (Val, Ile, Thr) are notorious for promoting aggregation.[4]

  • Protecting Groups: Bulky, hydrophobic side-chain protecting groups can significantly decrease the solubility of an amino acid derivative.[2][5][] For example, Fmoc-Asn-OH and Fmoc-Gln-OH have very low solubility, which is dramatically improved by using the trityl (Trt) side-chain protecting group.[7]

  • Peptide Length: Solubility issues often become more pronounced as the peptide chain elongates, typically becoming problematic after 6-8 residues.[2]

This guide provides a structured approach, from quick-reference FAQs to in-depth troubleshooting workflows, to systematically diagnose and resolve these solubility challenges.

Frequently Asked Questions (FAQs)

Here are answers to the most common initial questions regarding protected amino acid solubility.

Q1: My Fmoc-amino acid won't dissolve in DMF. What's my first step? Your first step should be to employ physical methods to aid dissolution. Start with vigorous vortexing, followed by sonication in a temperature-controlled bath to break up initial aggregates.[1] If the issue persists, gentle warming to 30-40°C can be effective.[1] However, avoid excessive heat, which can risk the degradation of the Fmoc group.[1]

Q2: Are there immediate solvent alternatives if DMF fails? Yes. N-Methyl-2-pyrrolidone (NMP) is often a more powerful solvent than N,N-dimethylformamide (DMF) for many problematic protected amino acids and aggregating sequences due to its superior solvating properties.[1][8] Dimethyl sulfoxide (DMSO) is another strong polar aprotic solvent that can be used, though care must be taken with cysteine-containing peptides to avoid oxidation.[4][9][10]

Q3: I've heard of a "magic mixture." What is it and when should I use it? The "magic mixture" is a combination of DCM, DMF, and NMP, typically in a 1:1:1 ratio. It can be effective for dissolving particularly difficult sequences.[4] This mixture leverages the different solvating properties of its components to disrupt a wider range of non-covalent interactions that lead to aggregation.

Q4: How do I know if my sequence is likely to be "difficult" and cause solubility problems? "Difficult sequences" are those prone to on-resin aggregation. Key predictors include long stretches of hydrophobic residues (Val, Ile, Leu, Phe, Trp), a high content of β-branched amino acids (Val, Ile, Thr), and sequences with alternating hydrophobic and hydrophilic residues, which favor β-sheet formation.[4] Several computational tools are available to predict aggregation potential before synthesis, allowing for a proactive strategy.

Q5: Can side-chain protecting groups really make that much of a difference in solubility? Absolutely. The choice of side-chain protection is critical. For instance, Fmoc-Asn-OH and Fmoc-Gln-OH are notoriously insoluble in standard solvents like DMF.[7] Using side-chain protected versions like Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH dramatically improves their solubility, making them comparable to other amino acid derivatives.[7] The bulky trityl group disrupts the intermolecular hydrogen bonding that otherwise leads to aggregation.

In-Depth Troubleshooting Guides

When simple fixes are not enough, a more systematic approach is required. This section provides detailed workflows and protocols to tackle severe solubility issues.

Guide 1: Systematic Solvent and Additive Screening

If a protected amino acid or peptide sequence proves insoluble in standard solvents, a logical screening process is the most effective path forward.

The Causality Behind Solvent Choice

The goal is to find a solvent system that can effectively disrupt the intermolecular hydrogen bonds causing aggregation. Polar aprotic solvents like DMF, NMP, and DMSO are favored in SPPS for their ability to solvate the growing peptide chain.[3][11] However, their effectiveness varies depending on the specific sequence. NMP generally has better solvating properties than DMF for many aggregating sequences.[4] In extreme cases, chaotropic agents are introduced. These are salts (e.g., LiCl, NaClO₄) that disrupt the structure of water and other hydrogen-bonded networks, thereby interfering with the forces that hold aggregates together.[4]

Decision Workflow for Solvent Selection

G Start Insoluble Protected Amino Acid/Peptide Step1 Attempt Dissolution in DMF (Vortex, Sonicate, Gentle Heat) Start->Step1 Check1 Soluble? Step1->Check1 Step2 Switch to NMP or DMSO Check1->Step2 No Success Proceed with Synthesis Check1->Success Yes Check2 Soluble? Step2->Check2 Step3 Use Solvent Mixture (e.g., 'Magic Mixture' or DMF/DCM) Check2->Step3 No Check2->Success Yes Check3 Soluble? Step3->Check3 Step4 Add Chaotropic Agent (e.g., 0.8M LiCl in DMF) Check3->Step4 No Check3->Success Yes Check4 Soluble? Step4->Check4 Check4->Success Yes Failure Consider Advanced Strategies (Guide 2 & 3) Check4->Failure No

Caption: Decision workflow for solvent and additive selection.

Experimental Protocol: Dissolution Using Chaotropic Salts

This protocol is intended for situations where a peptide has aggregated on-resin, hindering subsequent coupling or deprotection steps.

  • Resin Preparation: Following the standard Fmoc deprotection and subsequent DMF washes, drain the reaction vessel.

  • Chaotropic Wash: Add a solution of 0.8 M LiCl or NaClO₄ in DMF to the resin. Agitate for 1-2 minutes. Repeat this wash once.[4][11] This step actively breaks up existing secondary structures.

  • Thorough DMF Wash: It is critical to completely remove the chaotropic salt. Wash the resin thoroughly with DMF (at least 5 times for 1 minute each). Residual salt can interfere with coupling reagents.[4]

  • Coupling: Proceed immediately with the standard coupling protocol. The resin bed should now be better solvated and the N-terminus more accessible.

Data Summary: Common Solvents in SPPS
SolventAbbreviationKey Properties & Use Cases
N,N-Dimethylformamide DMFThe most common SPPS solvent. Good for most standard protected amino acids. Can decompose to form amines.[8]
N-Methyl-2-pyrrolidone NMPStronger solvating properties than DMF. Often the first alternative for difficult sequences.[1][8]
Dimethyl Sulfoxide DMSOExcellent solvating power, particularly for disrupting aggregates. Often used in mixtures.[8][9]
Dichloromethane DCMGood swelling for polystyrene resins. Often used in Boc-chemistry and in mixtures for Fmoc-SPPS.[8][11]
2-Methyltetrahydrofuran 2-MeTHFA "greener" solvent alternative that has shown promise in replacing DMF for some syntheses.[12][13]
Guide 2: Backbone Protection & Structure-Disrupting Moieties

For predictably difficult sequences, a proactive approach of modifying the peptide backbone chemistry is often the most robust solution.

The Rationale for Backbone Modification

The hydrogen bonds between backbone amides are the primary culprits in aggregation. By temporarily modifying these amides, we can disrupt the regular, repeating pattern required for β-sheet formation. Pseudoproline dipeptides and other backbone-protecting groups effectively introduce a "kink" into the peptide chain, sterically hindering aggregation and improving solvation.[4]

Key Strategies
  • Pseudoproline Dipeptides: These are formed from Ser or Thr residues, which are cyclized into an oxazolidine ring. This modification disrupts secondary structure formation and is readily reversed during the final acid cleavage.[4]

  • Backbone Protection (e.g., 2-hydroxy-4-methoxybenzyl): This strategy involves protecting the amide nitrogen itself, which directly prevents the hydrogen bond formation essential for aggregation.

Workflow for Incorporating Backbone Protection

G Start Planning Synthesis of a Known 'Difficult Sequence' Step1 Analyze Sequence for Ser or Thr Residues Start->Step1 Check1 Ser/Thr Present? Step1->Check1 Step2 Incorporate Commercially Available Pseudoproline Dipeptide at that Position Check1->Step2 Yes Step3 Consider Other Backbone Protection Strategies (e.g., Hmb) Check1->Step3 No End Proceed with Synthesis Using Modified Building Block Step2->End Step3->End

Caption: Workflow for using backbone protection.

Guide 3: Temporary Solubility-Enhancing Tags

When the final peptide itself is expected to be highly hydrophobic and insoluble, a temporary solubilizing tag can be a powerful tool, aiding both synthesis and purification.[9][14]

How Solubility Tags Work

This strategy involves attaching a highly hydrophilic tag, often a sequence of charged amino acids like arginine or lysine, to the peptide.[9][15] This tag dramatically increases the overall polarity and water solubility of the entire molecule.[14] The tag is connected via a linker that can be cleaved after synthesis and purification, yielding the native, unmodified target peptide.[9]

Key Considerations
  • Placement: Tags can be attached to the N-terminus, C-terminus, or even a side chain. C-terminal tags are very common and can help improve the solubility of the entire peptide as it is cleaved from the resin.[9]

  • Cleavage Chemistry: The linker used to attach the tag must be stable to all synthesis conditions (e.g., piperidine for Fmoc removal) but cleavable under specific, orthogonal conditions afterward.

  • Example Tag: A "SynTag" consisting of six arginine residues ([Arg(Pbf)]6) has been shown to be effective not only for enhancing solubility but also for suppressing β-sheet formation during SPPS.[16]

Conclusion

Overcoming the poor solubility of protected amino acids is a multi-faceted challenge that requires a deep understanding of the underlying chemical principles. There is no single solution; success often lies in a systematic and logical approach to troubleshooting. By starting with simple physical methods and progressively moving to more advanced chemical strategies like alternative solvents, chaotropic agents, backbone protection, and solubility tags, researchers can successfully synthesize even the most challenging peptide sequences. This guide provides the expert framework and validated protocols to navigate these challenges effectively, ensuring higher purity, better yields, and more reliable outcomes in your peptide synthesis endeavors.

References
  • Bentham Science. (2018, December 3). Temporary Solubilizing Tags Method for the Chemical Synthesis of Hydrophobic Proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

  • Acme Peptide. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • Google Patents. (n.d.). Method for solution-phase peptide synthesis and protecting strategies therefore.
  • PubMed. (1984, December). Prediction and Improvement of Protected Peptide Solubility in Organic Solvents. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2018, March 14). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • MDPI. (2023, June 20). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • LinkedIn. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Retrieved from [Link]

  • MDPI. (2018, May 23). Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • ACS Publications. (2025, November 5). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Versatile “Synthesis Tag” (SynTag) for the Chemical Synthesis of Aggregating Peptides and Proteins. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Diastereoselective Alkylation for Amino Acid Synthesis

Welcome to the Technical Support Center for asymmetric amino acid synthesis. Designing enantiopure natural and unnatural α-amino acids requires precise control over enolate geometry and facial selectivity during alkylati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for asymmetric amino acid synthesis. Designing enantiopure natural and unnatural α-amino acids requires precise control over enolate geometry and facial selectivity during alkylation. This guide provides self-validating protocols, mechanistic troubleshooting, and decision frameworks for the most robust methodologies in the field: Maruoka phase-transfer catalysis, Myers' pseudoephedrine/pseudoephenamine auxiliaries, the Schöllkopf bis-lactim ether method, and Belokon Ni(II) complexes.

Strategy Selection Framework

Selecting the correct alkylation strategy depends on your target's steric demands, the scalability required, and your tolerance for stoichiometric chiral auxiliaries versus catalytic approaches.

G Start Target: Asymmetric Amino Acid Synthesis Cat Catalytic Approach (Phase-Transfer) Start->Cat High Turnover Stoich Stoichiometric Approach (Chiral Auxiliary) Start->Stoich High Predictability Maruoka Maruoka Catalysts (Chiral Ammonium Salts) Cat->Maruoka AuxType Auxiliary Selection Stoich->AuxType Myers Myers Pseudoephedrine (Amide Enolate) AuxType->Myers Readily Crystalline Schollkopf Schöllkopf Bis-lactim (Heterocycle) AuxType->Schollkopf Trans-Alkylation Belokon Belokon Ni(II) Schiff Base (Metal Complex) AuxType->Belokon Robust/Scalable

Decision matrix for selecting a diastereoselective alkylation strategy.

Self-Validating Experimental Protocols

Protocol A: Asymmetric Phase-Transfer Alkylation (Maruoka Catalyst)

This protocol utilizes structurally simplified chiral spiro quaternary ammonium salts to achieve highly enantioselective alkylation under mild, biphasic conditions[1].

Causality Focus: The biphasic nature of this reaction is critical. It keeps the water-sensitive alkyl halide protected in the organic phase while the lipophilic chiral catalyst extracts the hydroxide ion from the aqueous phase to generate the reactive, chiral enolate ion pair[1].

  • System Preparation: Dissolve the protected glycine derivative (e.g., N-(diphenylmethylene)glycine tert-butyl ester) and the target alkyl halide in organic solvent (typically toluene)[1].

  • Catalyst Loading: Add 0.01–1 mol% of the selected Maruoka catalyst[2].

  • Biphasic Initiation: Cool the mixture to 0 °C and introduce an aqueous solution of KOH (50% w/v)[3].

  • Alkylation & Agitation: Stir the biphasic mixture vigorously (>800 rpm). Causality: High shear mixing maximizes the interfacial surface area, which is strictly required for efficient phase transfer of the hydroxide ion[3].

  • Self-Validation Step: Monitor the organic layer via TLC. The disappearance of the starting imine indicates complete conversion. Extract a small aliquot, perform a mini-workup, and analyze via chiral HPLC to validate the enantiomeric excess (ee) before proceeding to scale-up.

  • Cleavage: Separate the organic layer, concentrate, and hydrolyze the imine with 1 M citric acid in THF at room temperature to afford the corresponding amino ester[3].

Protocol B: Myers' Pseudoephedrine-Directed Alkylation

This method relies on the pseudoephedrine (or pseudoephenamine) chiral auxiliary to direct the facial attack of the electrophile onto a (Z)-enolate[4].

G A Pseudoephedrine Amide B LDA / LiCl (-78 °C) A->B C (Z)-Enolate Formation B->C D Alkyl Halide Addition C->D E Diastereoselective Alkylation D->E Facial Bias F Hydrolysis (Acid/Base) E->F G Enantiopure Amino Acid F->G

Workflow of Myers' pseudoephedrine-directed asymmetric alkylation.

  • Enolization: Dissolve the pseudoephedrine glycinamide in dry THF. Add 6 equivalents of anhydrous LiCl[5]. Causality: LiCl is strictly required to disrupt the formation of unreactive enolate hexamers/tetramers, shifting the equilibrium toward the highly reactive monomeric (Z)-enolate[4].

  • Deprotonation: Cool the vessel to -78 °C and add LDA (2.1 equivalents) to form the dianion[4].

  • Alkylation: Add the alkyl halide (1.5–4.0 equiv) dropwise[4]. The chiral auxiliary sterically shields one face of the enolate, forcing the electrophile to attack from the less hindered trajectory.

  • Self-Validation Step: Quench with saturated aqueous NH₄Cl. The alkylated pseudoephedrine amides are typically highly crystalline solids[4]. Isolate the crude solid and analyze via ¹H-NMR (or by forming the oxazolinium triflate derivative) to confirm the diastereomeric ratio (dr)[4]. Do not proceed to cleavage if dr is < 95:5.

  • Cleavage: Hydrolyze under basic/acidic conditions or reduce with sodium borohydride to liberate the enantiopure amino acid[5].

Troubleshooting & FAQs

Q1: My Schöllkopf alkylation is yielding low diastereomeric ratios (dr < 80:20). How can I improve facial selectivity? A1: The Schöllkopf bislactim ether relies on the steric bulk of the isopropyl group (derived from L-valine) to block one face of the planar enolate[6]. If your dr is low, the transition state is likely too loose.

  • Solution: Transmetallate your lithium enolate to a titanium enolate using ClTi(OiPr)₃. Causality: Titanium forms shorter, stronger bonds with the enolate oxygen, tightening the transition state and significantly improving 1,4-asymmetric induction[6]. Additionally, if using unreactive electrophiles (like electron-poor benzyl bromides), the addition of a Lewis acid such as BF₃·OEt₂ is crucial to activate the electrophile and maintain high optical purity[7].

Q2: I'm using the Maruoka catalyst, but I'm seeing incomplete conversion and low enantiomeric excess (ee). A2: Maruoka catalysts are exceptionally active (requiring as little as 0.01 mol%)[8], but their performance is entirely dependent on the physical dynamics of the biphasic system.

  • Solution 1 (Agitation): Ensure vigorous stirring. Poor interfacial mixing prevents the catalyst from shuttling between the aqueous and organic layers[3].

  • Solution 2 (Temperature Profile): Counterintuitively, certain simplified Maruoka catalysts exhibit a unique temperature effect where running the asymmetric alkylation at room temperature actually yields a higher ee than at 0 °C[2]. Run a temperature screen (0 °C vs. 20 °C) to optimize your specific substrate.

Q3: Cleavage of the Myers pseudoephedrine auxiliary is causing epimerization of my newly formed stereocenter. What are the alternatives? A3: Standard hydrolysis often requires harsh refluxing in strong acid or base, which can inadvertently deprotonate the newly formed α-stereocenter[4].

  • Solution: Switch to the newer pseudoephenamine auxiliary. Pseudoephenamine amides exhibit a high propensity to crystallize and often allow for much milder cleavage conditions[4]. Alternatively, you can bypass hydrolysis entirely by reducing the amide directly to a 2-amino-1,3-diol using sodium borohydride[5].

Q4: How do I synthesize sterically hindered α,α-dialkyl (quaternary) amino acids efficiently? A4: Quaternary centers are notoriously difficult to form due to severe steric repulsion during the second alkylation event.

  • Solution: Utilize the Belokon Ni(II) Schiff base complexes. Causality: The rigid square-planar geometry of the Ni(II) complex pre-organizes the enolate, overcoming steric hindrance and allowing for asymmetric phase-transfer alkylation with high yields and enantioselectivities (90−98.5% ee) within minutes at room temperature[9]. Alternatively, Maruoka catalysts have been specifically engineered to facilitate asymmetric double alkylation of glycine derivatives[8].

Quantitative Data: Strategy Comparison

MethodologyTypical Yield (%)Typical SelectivityKey Reagents / ConditionsBest Application
Maruoka PTC [1][8]70 – 95%90 – 99% eeToluene/Aq. KOH, 0.01-1 mol% CatalystScalable, catalytic synthesis of natural/unnatural amino acids.
Myers Auxiliary [4]84 – 99%≥ 99:1 drLDA, LiCl, THF, -78 °CHighly crystalline intermediates; complex quaternary centers.
Schöllkopf Method [6][7]80 – 90%> 95% drBislactim ether, n-BuLi, Ti-transmetallationTrans-alkylation; synthesis of unusual 3-arylserine derivatives.
Belokon Ni(II) [9]85 – 95%90 – 98.5% eeNi(II) Schiff base, NOBIN catalyst, PTCHighly constrained α,α-disubstituted (quaternary) amino acids.

References

  • Maruoka Catalysts - Merck Millipore. merckmillipore.com.
  • Design of high-performance chiral phase-transfer catalysts with privileged structures. jst.go.jp.
  • Japan Academy Prize to: Keiji Maruoka. japan-acad.go.jp.
  • Design of Maruoka Catalysts for Asymmetric Phase-Transfer Catalysis.
  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. renyi.hu.
  • Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. nih.gov.
  • Full article: Asymmetric synthesis of 3-azide-4-fluoro-l-phenylalanine. tandfonline.com.
  • Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases. acs.org.
  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. nih.gov.

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Optimization

Technical Support Center: Chiral Separation of Non-Proteinogenic Amino Acids (NPAAs)

Welcome to the Advanced Chromatography Support Center. Non-proteinogenic amino acids (NPAAs)—such as β -amino acids, D-enantiomers, and synthetic cyclic derivatives—present unique chromatographic challenges due to their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Non-proteinogenic amino acids (NPAAs)—such as β -amino acids, D-enantiomers, and synthetic cyclic derivatives—present unique chromatographic challenges due to their highly polar, zwitterionic nature and lack of standardized structural backbones.

This guide is engineered for drug development professionals and analytical scientists. It bypasses basic chromatography principles to focus directly on the causality of chiral recognition mechanisms , troubleshooting complex resolutions, and establishing self-validating experimental workflows.

Diagnostic Workflow: Column Selection Matrix

Selecting the correct Chiral Stationary Phase (CSP) is the most critical variable in NPAA method development. The following diagnostic logic tree dictates column selection based on the analyte's derivatization state and amine structure.

CSP_Selection Start NPAA Sample Deriv Derivatization State? Start->Deriv Protected N-Protected (FMOC, Boc) Deriv->Protected Yes Free Underivatized (Zwitterion) Deriv->Free No Poly Polysaccharide / QN-AX (e.g., Chiralpak IA/IG) Protected->Poly Steric/Pi-Pi interactions Amine Amine Type? Free->Amine Primary Primary Amine Amine->Primary Secondary Secondary/Cyclic Amine->Secondary Crown Crown Ether (e.g., Crownpak CR-I) Primary->Crown pH < 2.0 required Zwix Zwitterionic (e.g., Chiralpak ZWIX) Primary->Zwix Broad applicability Secondary->Zwix Alternative Macro Macrocyclic Antibiotic (e.g., Chirobiotic T) Secondary->Macro Polar Ionic Mode

Decision Matrix for Chiral Stationary Phase (CSP) Selection in NPAA Analysis.

Troubleshooting & Technical FAQs

Q1: I am trying to separate an underivatized, highly polar NPAA (e.g., β -homoleucine), but I observe zero retention and co-elution on my polysaccharide column. What is the mechanistic failure, and how do I fix it?

The Causality: Polysaccharide columns (e.g., amylose/cellulose derivatives) rely heavily on hydrogen bonding, dipole-dipole, and π−π interactions within a normal-phase environment (Hexane/IPA). Underivatized NPAAs exist as highly polar zwitterions. In normal-phase solvents, they either precipitate or fail to partition into the stationary phase, resulting in void volume elution . The Solution: Do not attempt to force a normal-phase separation. Switch to a Zwitterionic CSP (e.g., Chiralpak ZWIX). These columns contain both cinchona alkaloid-derived anion-exchange sites and sulfonic acid cation-exchange sites, specifically engineered to synergistically interact with the zwitterionic backbone of free amino acids.

Q2: When using a macrocyclic antibiotic column (e.g., Teicoplanin) for cyclic NPAAs like pipecolic acid, I achieve separation but suffer from severe peak tailing. How can I optimize this?

The Causality: Peak tailing on macrocyclic glycopeptides (like Teicoplanin or Agilent Chiral-T) is rarely a failure of chiral recognition. Instead, it is caused by secondary, non-enantioselective ionic interactions between the analyte's basic amine and residual silanol groups on the silica support, or sluggish desorption kinetics from the multiple binding cavities of the antibiotic . The Solution: Transition the mobile phase to Polar Ionic Mode (PIM) . Utilize 100% Methanol supplemented with volatile salts (e.g., 0.1% Ammonium Formate or Ammonium Trifluoroacetate). The high concentration of counter-ions competitively masks non-specific ionic binding sites, drastically sharpening peak shape while preserving the steric and hydrogen-bonding interactions required for chiral discrimination .

Q3: My workflow requires the separation of N-FMOC protected NPAAs for Solid-Phase Peptide Synthesis (SPPS). Which column architecture provides the highest probability of baseline resolution?

The Causality: N-derivatization with an FMOC or Boc group destroys the zwitterionic nature of the amino acid, rendering it highly soluble in organic solvents and introducing a bulky, π -electron-rich aromatic system. The Solution: Use a Weak Anion-Exchange column (e.g., Chiralpak QN-AX) or an immobilized polysaccharide column. The QN-AX column excels here because its basic quinoline moiety forms strong, stereoselective ionic bonds with the free carboxylic acid of the NPAA, while the bulky FMOC group engages in π−π stacking with the selector, locking the enantiomers into distinct spatial conformations .

Quantitative Data: CSP Performance Matrix

To streamline your method development, the following table summarizes the quantitative expectations and mechanistic targets for the primary CSPs used in NPAA analysis.

CSP ClassExample Commercial ColumnsChiral Recognition MechanismTarget NPAA ProfileRecommended Mobile PhaseTypical Selectivity ( α )
Zwitterionic Chiralpak ZWIX(+)/(-)Synergistic ion-exchangeUnderivatized, aliphatic & aromaticMeOH/H 2​ O + NH 4​ FA1.10 - 2.50
Macrocyclic Antibiotic Chirobiotic T, Agilent Chiral-TH-bonding, steric inclusion, ionicUnderivatized, cyclic, secondary aminesPolar Ionic Mode (MeOH + salts)1.15 - 3.00
Crown Ether Crownpak CR-I(+)Host-guest inclusion complexationUnderivatized primary amines onlyAcidic aqueous (pH < 2.0)1.20 - 5.00
Anion-Exchange Chiralpak QN-AXWeak anion-exchange, π−π N-derivatized (FMOC/Boc/Cbz)MeOH + Acetic Acid/NH 4​ OAc1.50 - 4.00
Ligand Exchange Chiralpak MA(+)Cu 2+ coordination complexationUnderivatized, bidentate capableAqueous CuSO 4​ (1-5 mM)1.10 - 2.20

Self-Validating Experimental Protocol

Method: Zwitterionic Chiral Separation of Underivatized NPAAs

This protocol utilizes a self-validating system architecture. It ensures that the thermodynamic conditions of the mobile phase are correct before unknown samples are consumed, preventing false-negative screening results.

Step 1: Mobile Phase Formulation (The Thermodynamic Driver)

  • Action: Prepare a mobile phase of Methanol / Water (98:2, v/v) containing 50 mM Ammonium Formate and 0.1% Formic Acid.

  • Causality: The high organic content ensures rapid mass transfer. The exact ratio of NH4+​ (cation) to HCOO− (anion) acts as a dynamic competitor for the zwitterionic stationary phase. Without these specific counter-ions, the NPAA will bind irreversibly to the column.

Step 2: System Suitability Test (SST) - The Validation Gate

  • Action: Inject a known racemic standard of an aliphatic amino acid (e.g., DL-Methionine or DL-Leucine) at 1.0 mg/mL.

  • Validation Criteria:

    • If Resolution ( Rs​ ) ≥1.5 and Selectivity ( α ) ≥1.2 : The ion-exchange equilibrium is successfully established. Proceed to Step 3.

    • If Rs​<1.5 or peaks exhibit severe tailing: Halt. The system is invalid. The ionic strength is likely too low. Increase Ammonium Formate concentration to 75 mM to enhance desorption kinetics.

Step 3: Unknown NPAA Injection & Temperature Optimization

  • Action: Inject the target NPAA. Run the column at 25°C. If partial resolution is observed (e.g., Rs​=1.0 ), lower the column compartment temperature to 15°C.

  • Causality: Chiral recognition is an enthalpy-driven process ( ΔH<0 ). Lowering the temperature decreases the entropic penalty of the analyte-selector complex, exponentially increasing the separation factor ( α ) at the cost of slightly broader peaks.

Step 4: Elution Order Verification (Orthogonal Check)

  • Action: Spike the racemic NPAA sample with a pure enantiomeric standard (e.g., the L-enantiomer) and observe which peak area increases.

  • Causality: Unlike achiral chromatography, retention times in chiral LC can shift slightly based on sample matrix ionic strength. Spiking guarantees absolute stereochemical assignment. If the elution order is reversed from expectations, you can easily invert it by switching from a ZWIX(+) to a ZWIX(-) column, which possess pseudo-enantiomeric chiral selectors.

References

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors MDPI - Molecules URL:[Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides MDPI - International Journal of Molecular Sciences URL:[Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns Agilent Technologies Application Notes URL:[Link]

  • Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column Analytical and Bioanalytical Chemistry (Springer) URL:[Link]

Troubleshooting

Technical Support Center: Synthesis of α,α-Disubstituted Amino Acids

Welcome to the technical support center for the synthesis of α,α-disubstituted amino acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of α,α-disubstituted amino acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these sterically hindered yet highly valuable molecules. The unique structural features of α,α-disubstituted amino acids, which lend peptides enhanced stability and conformational rigidity, also present significant synthetic challenges.[1][2][3]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of α,α-disubstituted amino acids, offering explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Yield in Alkylation of Glycine Derivatives

Question: I am attempting to synthesize an α,α-disubstituted amino acid by alkylating a glycine Schiff base (e.g., from benzophenone and glycine ethyl ester), but I am observing very low to no product formation after the second alkylation step. What could be the issue?

Answer: This is a classic challenge in the synthesis of α,α-disubstituted amino acids, primarily due to steric hindrance. The enolate required to generate the disubstituted product is significantly more hindered than that for the monosubstituted counterpart, which can dramatically slow down or prevent the reaction.[4]

Causality and Troubleshooting Steps:

  • Incomplete Deprotonation: The acidity of the α-proton in the monoalkylated Schiff base is considerably lower than in the starting glycine Schiff base.[5] This means the base you are using might not be strong enough to generate the enolate efficiently.

    • Solution: Switch to a stronger, non-nucleophilic base. While phase-transfer catalysis (PTC) with aqueous or solid bases works well for the first alkylation, the second often requires anhydrous conditions with a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (e.g., -78 °C) to ensure complete enolate formation.[5]

  • Steric Hindrance from the Electrophile: The steric bulk of your second alkylating agent can significantly impact the reaction rate.

    • Solution: If possible, consider a less bulky electrophile. If the structure is fixed, you may need to optimize reaction conditions by increasing the reaction time, using a higher concentration of the electrophile, or employing a more reactive leaving group on the electrophile (e.g., iodide instead of bromide or chloride).

  • Reaction Conditions for Phase-Transfer Catalysis (PTC): For the synthesis of α,α-disubstituted amino acids from monoalkylated Schiff bases under PTC, more basic conditions without water, for instance using solid bases in organic solvents, can be more effective.[5] The phase-transfer catalyst facilitates the interaction between the solid base and the liquid phase.[5]

    • Protocol: Consider a solid-liquid PTC system. Use a base like powdered potassium hydroxide (KOH) or potassium carbonate (K2CO3) with a quaternary ammonium salt catalyst (e.g., tetrabutylammonium bromide) in an aprotic solvent like dichloromethane (DCM) or toluene.

Problem 2: Side Reactions and Impurity Formation

Question: My reaction mixture for the synthesis of an α,α-disubstituted amino acid is showing multiple spots on TLC, and purification is proving to be very difficult. What are the likely side reactions, and how can I minimize them?

Answer: The formation of multiple products often points to issues with protecting group stability, competing reaction pathways, or decomposition.

Common Side Reactions and Solutions:

Side Reaction/Impurity Probable Cause Recommended Solution
Over-alkylation/Poly-alkylation If using a glycine equivalent with multiple acidic protons, or if the product itself can be further deprotonated.Use a glycine Schiff base like N-(diphenylmethylene)glycine tert-butyl ester, which helps prevent over-alkylation due to the increased steric hindrance of the mono-alkylated product.[5]
Hydrolysis of Ester Protecting Group Use of strong aqueous bases (e.g., concentrated NaOH or KOH) in PTC can lead to saponification of the ester.Switch to a tert-butyl ester, which is more resistant to basic hydrolysis.[5] Alternatively, use solid bases like powdered KOH or K2CO3 to minimize the amount of water present.
Racemization If performing an asymmetric synthesis, racemization of the product can occur under the basic reaction conditions.The use of benzophenone imines of glycine alkyl esters is advantageous as the monoalkylated products do not typically racemize under standard PTC conditions.[5] For other methods, carefully control the base concentration and reaction temperature.
Decarboxylation This can occur during workup or purification, especially under harsh acidic or thermal conditions.[6]Perform acidic hydrolysis of the protecting groups and ester under mild conditions. If decarboxylation is a persistent issue during purification, consider alternative purification methods like ion-exchange chromatography.
Problem 3: Difficulty in Achieving High Enantioselectivity in Asymmetric Synthesis

Question: I am using a chiral phase-transfer catalyst for the asymmetric synthesis of an α,α-disubstituted amino acid, but the enantiomeric excess (ee) is consistently low. How can I improve the stereoselectivity?

Answer: Achieving high enantioselectivity in the synthesis of sterically demanding α,α-disubstituted amino acids is a significant challenge. The facial selectivity of the incoming electrophile is often difficult to control.

Strategies to Enhance Enantioselectivity:

  • Catalyst Choice and Optimization: The structure of the chiral phase-transfer catalyst is critical.

    • Recommendation: Cinchona alkaloid-derived quaternary ammonium salts are widely used and have shown significant success.[7] However, the optimal catalyst is often substrate-dependent. It is advisable to screen a small library of catalysts with varying steric and electronic properties on the quaternary nitrogen and the alkaloid backbone.

  • Solvent Effects: The solvent can have a profound impact on the transition state geometry and, therefore, the enantioselectivity.

    • Recommendation: Less polar solvents like toluene or hexane have been shown to give better enantioselectivity in some cases compared to more polar solvents like dichloromethane.[8] A solvent screen is highly recommended.

  • Reaction Temperature: Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state leading to the major enantiomer.

    • Recommendation: Perform the reaction at 0 °C or even lower temperatures if the reaction rate is still acceptable.

  • Nature of the Base and Counterion: The base and its counterion can influence the aggregation state and reactivity of the ion pair in the organic phase.

    • Recommendation: Experiment with different solid bases (e.g., KOH, CsOH) and their hydration levels. The cation of the base can play a crucial role in the stereochemical outcome.[8]

II. Frequently Asked Questions (FAQs)

Synthesis Strategies

Q1: What are the most common strategies for synthesizing α,α-disubstituted amino acids?

A1: Several effective strategies have been developed, each with its own advantages and limitations. The most common include:

  • Alkylation of Glycine Derivatives: This is a widely used method involving the sequential alkylation of a glycine enolate equivalent, often protected as a Schiff base.[9] Asymmetric versions using chiral phase-transfer catalysts are popular.[3][10]

  • Strecker Reaction: This classic method involves the reaction of a ketone with an amine and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[11][12] Asymmetric variants using chiral auxiliaries or catalysts have been developed.[13][14]

  • Rearrangement Reactions: Sigmatropic rearrangements, such as the Overman and Ichikawa rearrangements, can be powerful tools for synthesizing these amino acids.[6]

  • Enzymatic Methods: Biocatalysis, using enzymes like lipases for resolution or engineered enzymes for stereoselective bond formation, offers a green and highly selective alternative.[15]

Protecting Groups

Q2: What are the best protecting groups for the amine and carboxylic acid functionalities during the synthesis of α,α-disubstituted amino acids?

A2: The choice of protecting groups is crucial for a successful synthesis and depends on the specific reaction conditions.

  • Amine Protection:

    • Schiff Base (Imine): N-(diphenylmethylene) (from benzophenone) is excellent for alkylation strategies as it activates the α-protons and is stable under basic conditions.[5]

    • Carbamates: Tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) are standard in peptide synthesis and can be used in various synthetic routes.[16][17] The 9-fluorenylmethoxycarbonyl (Fmoc) group is also common, particularly in solid-phase synthesis.[17][18]

  • Carboxylic Acid Protection:

    • Esters: Methyl or ethyl esters are common but can be susceptible to hydrolysis under basic conditions. Tert-butyl esters offer greater stability towards bases and are removed under acidic conditions.[5] Benzyl esters can be removed by hydrogenolysis.

Purification and Analysis

Q3: What are the most effective methods for purifying α,α-disubstituted amino acids?

A3: Purification can be challenging due to the zwitterionic nature and sometimes high polarity of the final products.

  • Crystallization: If the amino acid is a solid, crystallization is often the most effective method for obtaining high purity.

  • Ion-Exchange Chromatography: This is a powerful technique for separating amino acids from other charged or neutral impurities.

  • Reverse-Phase HPLC: For less polar amino acids or their protected derivatives, reverse-phase HPLC can be an excellent purification method.

  • Chromatography on Silica Gel: This is more suitable for protected amino acid derivatives that are less polar. The free amino acids tend to streak on silica gel.

Q4: How can I determine the enantiomeric excess (ee) of my chiral α,α-disubstituted amino acid?

A4: The most common method is through chiral chromatography.

  • Chiral HPLC or GC: The amino acid is first derivatized to a more volatile and less polar compound (e.g., an N-acyl amino ester). This derivative is then analyzed on a chiral column to separate the enantiomers.

  • NMR Spectroscopy with Chiral Shift Reagents: This technique can be used to resolve the signals of the enantiomers in the NMR spectrum, allowing for the determination of their ratio.

III. Experimental Workflows and Diagrams

Workflow: Asymmetric Synthesis via Phase-Transfer Catalysis

This workflow outlines the key steps in the popular O'Donnell asymmetric synthesis of α,α-disubstituted amino acids.[5]

G cluster_0 Step 1: First Alkylation cluster_1 Step 2: Asymmetric Second Alkylation cluster_2 Step 3: Deprotection start Glycine Schiff Base (e.g., N-(diphenylmethylene)glycine t-butyl ester) step1 Add Alkyl Halide (R1-X) Base (e.g., 50% aq. NaOH) Phase-Transfer Catalyst (e.g., TBAB) start->step1 result1 Mono-alkylated Product step1->result1 step2 Add Second Alkyl Halide (R2-X) Solid Base (e.g., powdered KOH) Chiral Phase-Transfer Catalyst result1->step2 result2 Di-alkylated Product (Enantioenriched) step2->result2 step3 Acidic Hydrolysis (e.g., aq. HCl) result2->step3 final_product α,α-Disubstituted Amino Acid (Final Product) step3->final_product G decision decision action action start Low Yield in Second Alkylation d1 Is the reaction under anhydrous conditions? start->d1 a1 Switch to anhydrous solvent and strong, non-nucleophilic base (e.g., LDA) d1->a1 No d2 Is the base strong enough? d1->d2 Yes a1->d2 a2 Increase base strength (e.g., LDA, NaHMDS) d2->a2 No d3 Is the electrophile sterically hindered? d2->d3 Yes a2->d3 a3 Increase reaction time/temp Use more reactive leaving group (I > Br > Cl) d3->a3 Yes end Yield Improved d3->end No a3->end

Caption: Troubleshooting decision tree for low reaction yields.

IV. References

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. [Link]

  • (PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. [Link]

  • Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. PubMed Central. [Link]

  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. MDPI. [Link]

  • Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases. Journal of the American Chemical Society. [Link]

  • Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. The Journal of Organic Chemistry. [Link]

  • Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. PubMed Central. [Link]

  • Phase-Transfer Catalysis Offers Practical α-Amino Acids Synthesis. R Discovery. [Link]

  • The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. The Journal of Organic Chemistry. [Link]

  • Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. Peptide User. [Link]

  • Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry. [Link]

  • Enantioselective synthesis of α,α-disubstituted α-amino acid derivatives via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. [Link]

  • Highly Efficient Catalytic Synthesis of α-Amino Acids under Phase-Transfer Conditions with a Novel Catalyst/Substrate Pair. SciSpace. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Synthesis of Chiral α-Trifluoromethyl α,α-Disubstituted α-Amino Acids and Conformational Analysis of L-Leu-Based Peptides with (R)- or (S)-α-Trifluoromethylalanine. Chemistry – A European Journal. [Link]

  • Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Radical‐Mediated C−H Alkylation of Glycine Derivatives: A Straightforward Strategy for Diverse α‐Unnatural Amino Acids. Chemistry – An Asian Journal. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. [Link]

  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Linköping University Electronic Press.

  • Unnatural α-Amino Acid Synthesized through α-Alkylation of Glycine Derivatives by Diacyl Peroxides. Organic Letters. [Link]

  • Resolution/Deracemization of Chiral α-Amino Acids Using Resolving Reagents with Flexible Stereogenic Centers. Journal of the American Chemical Society. [Link]

  • Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry. [Link]

  • Peptide synthesis. University of Calgary. [Link]

  • Alkylation and Michael additions of glycine ethyl ester. Use in alpha-amino acid synthesis and as acyl carbanion equivalent. Journal of Organic Chemistry. [Link]

  • Unnatural α‑Amino Acid Synthesized through α‑Alkylation of Glycine Derivatives by Diacyl Peroxides. Figshare. [Link]

  • Synthesis of chiral α-amino acids via Pd(ii)-catalyzed enantioselective C–H arylation of α-aminoisobutyric acid. PubMed Central. [Link]

  • Photoredox Catalyzed Oxidative C-H Alkylation of Glycine Derivatives with 4-alkyl-1,4-dihydropyridines. Kyung Hee University. [Link]

  • Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue e-Pubs. [Link]

  • Efficient and scalable synthesis of α,α-disubstituted β-amino amides. RSC Publishing. [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. [Link]

  • Enzymatic synthesis of new antimicrobial peptides for food purposes. Frontiers in Bioengineering and Biotechnology. [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in the Synthesis of α-Amino Acids and Derivatives. PubMed Central. [Link]

  • Strecker Synthesis of amino acids. University of Calgary. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems. Pearson. [Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical and Pharmaceutical Bulletin. [Link]

  • 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Enhancing Resolution in Chiral Chromatography of Amino Acids

Welcome to the Technical Support Center for Chiral Chromatography of Amino acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chiral separation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Chromatography of Amino acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chiral separation of amino acids. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the chiral chromatography of amino acids.

Q1: I am not seeing any separation between my amino acid enantiomers. Where do I start troubleshooting?

A1: When there is a complete lack of separation, the issue often lies with one of three fundamental aspects of your method: the chiral stationary phase (CSP), the mobile phase composition, or the analyte itself.

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for chiral recognition. For underivatized amino acids, which are zwitterionic and polar, certain CSPs are generally more successful. Macrocyclic glycopeptide-based CSPs (like those using teicoplanin or vancomycin) are often a good starting point due to their ionic groups and compatibility with a range of aqueous and organic mobile phases.[1] Crown ether-based CSPs are also particularly well-suited for the separation of D- and L-amino acid enantiomers.[2] Polysaccharide-based (cellulose or amylose) and zwitterionic ion-exchange CSPs can also be very effective.[1] If you are using a different type of CSP, consider if it is appropriate for polar, zwitterionic molecules.

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, is crucial for enantioseparation.[3] The mobile phase modulates the interactions between the analyte and the CSP. For polar amino acids, a reversed-phase or polar ionic mode is often employed. Ensure your mobile phase pH is appropriate to control the ionization state of both the amino acid and the CSP.[4]

  • Analyte Derivatization: While direct analysis is often preferred to avoid extra steps and potential impurities, some amino acids may require derivatization to achieve separation. Derivatization can improve solubility in mobile phases and enhance chiral recognition on certain CSPs.[5] For instance, derivatizing the amino group can improve performance on polysaccharide-based columns.[1]

Q2: My peaks are broad and tailing. What are the likely causes and solutions?

A2: Poor peak shape, such as broadening and tailing, is a common problem that directly impacts resolution. The primary causes are typically secondary interactions, column contamination, or sample-related issues.

  • Secondary Interactions: Unwanted interactions between the amino acid and the stationary phase can cause peak tailing.[3] For basic amino acids, this can occur due to interactions with acidic silanol groups on the silica support.[4]

    • Solution: Adjusting the mobile phase pH can control the ionization state of the analyte and minimize these interactions.[3][4] Adding a small amount of a competing amine (like diethylamine) or acid (like formic or acetic acid) to the mobile phase can also help by masking active sites on the stationary phase.[3][4]

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.[3]

    • Solution: Follow the manufacturer's guidelines for column washing and regeneration. Backflushing the column can sometimes dislodge contaminants from the frit.[4]

  • Sample Overload: Injecting too much sample can lead to peak fronting, a form of peak distortion.[3]

    • Solution: Try reducing the injection volume or the concentration of your sample.[3]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause peak distortion.[3]

    • Solution: Whenever possible, dissolve your sample in the mobile phase.[3]

Q3: My retention times are drifting. What should I check?

A3: Drifting retention times can make peak identification and quantification unreliable. The most common culprits are insufficient column equilibration, mobile phase instability, or temperature fluctuations.[3]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This is especially critical when using gradient elution or after changing the mobile phase.[3]

  • Mobile Phase Instability: If your mobile phase contains volatile components or is not thoroughly mixed, its composition can change over time, leading to retention time shifts. Prepare fresh mobile phase daily and ensure it is properly mixed and degassed.[3]

  • Temperature Fluctuations: Inconsistent column temperature is a frequent cause of retention time drift. Use a column oven to maintain a stable temperature throughout your analytical run.[3]

Part 2: In-Depth Troubleshooting Guides

This section provides more detailed guidance on optimizing key parameters for enhanced resolution.

Guide 1: Optimizing the Mobile Phase

The mobile phase is a powerful tool for manipulating selectivity and resolution in chiral chromatography.

Q: How do I systematically optimize my mobile phase for better resolution of amino acid enantiomers?

A: A systematic approach to mobile phase optimization is crucial. Consider the following parameters:

  • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile) significantly affect retention and selectivity. For some CSPs, like teicoplanin-based phases, enantioselectivity can increase with a higher concentration of the organic modifier. It's often beneficial to screen different organic modifiers as they can lead to different selectivities.

  • pH: The pH of the mobile phase controls the ionization state of the amino acid (zwitterionic, cationic, or anionic) and the surface charge of the CSP.[6] This directly impacts the electrostatic interactions that are often critical for chiral recognition. Small adjustments in pH can lead to significant changes in enantioselectivity.[4]

  • Additives: Mobile phase additives, such as acids, bases, or ion-pairing reagents, can dramatically improve peak shape and resolution.

    • Acids and Bases: Small amounts of acids (e.g., formic acid, acetic acid) or bases (e.g., diethylamine) can be used to control the ionization of the analyte and stationary phase, and to mask active sites.[7]

    • Ion-Pair Reagents: For indirect chiral separations where amino acids are derivatized into diastereomers, adding ion-pair reagents to the mobile phase can improve the resolution of the diastereomeric peaks.[8][9][10]

Experimental Protocol: Mobile Phase Screening for a Teicoplanin-Based CSP

  • Initial Conditions:

    • Column: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions.

    • Flow Rate: 0.5 mL/min

    • Temperature: 25 °C

  • Optimization of Organic Modifier:

    • Based on the initial gradient run, switch to isocratic conditions using the mobile phase composition that provided the best initial separation.

    • Systematically vary the percentage of methanol (e.g., in 5% increments) to find the optimal selectivity.

  • Optimization of pH/Additive:

    • If resolution is still suboptimal, adjust the pH of the aqueous component using a different acid (e.g., acetic acid) or by adding a basic modifier (e.g., diethylamine, typically at 0.1%).

    • Evaluate the effect of these changes on peak shape and resolution.

Guide 2: The Role of Temperature

Temperature is a critical parameter that can have a profound and sometimes non-intuitive effect on chiral separations.

Q: How does temperature affect the chiral separation of amino acids, and how can I use it to my advantage?

A: Temperature influences the thermodynamics of the interactions between the enantiomers and the CSP. Generally, lower temperatures lead to stronger interactions and can improve resolution, although this often comes at the cost of longer analysis times and broader peaks.[1]

However, the effect of temperature is highly dependent on the specific analyte, CSP, and mobile phase.[11] In some cases, increasing the temperature can actually improve resolution or even reverse the elution order of the enantiomers.[7][12] This is because temperature can alter the conformation of the chiral selector on the stationary phase.[12]

Van't Hoff Plots for Thermodynamic Insights

To understand the effect of temperature on your separation, you can construct a Van't Hoff plot. This involves running the separation at several different temperatures (e.g., 15°C, 25°C, 35°C, 45°C) and plotting the natural logarithm of the separation factor (ln α) against the inverse of the absolute temperature (1/T). The slope and intercept of this plot can provide thermodynamic parameters like the change in enthalpy (ΔH°) and entropy (ΔS°) for the transfer of the enantiomers from the mobile phase to the stationary phase.[13] This information can be valuable for understanding the mechanism of chiral recognition.[13]

Table 1: General Effects of Temperature on Chiral Separations

ParameterEffect of Decreasing TemperatureEffect of Increasing Temperature
Retention Time Generally increasesGenerally decreases
Resolution Often improvesCan improve or decrease, and may reverse elution order
Peak Width Tends to increase (broader peaks)Tends to decrease (sharper peaks)
Analysis Time IncreasesDecreases

Part 3: Advanced Topics and Visualizations

Chiral Stationary Phase (CSP) Selection

The choice of CSP is paramount for successful chiral separation. The following table summarizes some common CSP types for amino acid analysis.

Table 2: Common Chiral Stationary Phases for Amino Acid Analysis

CSP TypeChiral Selector ExampleCommon Applications & Characteristics
Macrocyclic Glycopeptide Teicoplanin, VancomycinExcellent for underivatized amino acids; compatible with reversed-phase and polar ionic modes.[14]
Crown Ether (18-crown-6)-tetracarboxylic acidParticularly effective for primary amino acids.[2][15]
Polysaccharide-based Cellulose or Amylose derivativesBroad applicability, often used with derivatized amino acids.[15]
Ligand Exchange L-proline or L-hydroxyproline complexed with Cu(II)Separates underivatized amino acids based on the formation of diastereomeric metal complexes.
Zwitterionic Ion-Exchange Quinine or Cinchonine derivativesEffective for acidic and basic amino acids.
Systematic Troubleshooting Workflow

When encountering poor resolution, a logical and systematic approach is key to identifying and resolving the issue.

troubleshooting_workflow start Poor or No Resolution check_csp Is the CSP appropriate for your amino acid? start->check_csp check_mobile_phase Is the mobile phase optimized? check_csp->check_mobile_phase Yes optimize_csp Screen alternative CSPs (e.g., Macrocyclic, Crown Ether) check_csp->optimize_csp No check_peak_shape Are peaks symmetrical? check_mobile_phase->check_peak_shape Yes optimize_modifier Adjust organic modifier type and concentration check_mobile_phase->optimize_modifier No address_tailing Address peak tailing/fronting (see FAQ Q2) check_peak_shape->address_tailing No check_temp Investigate temperature effects check_peak_shape->check_temp Yes optimize_csp->check_mobile_phase optimize_ph Fine-tune mobile phase pH optimize_modifier->optimize_ph optimize_additives Introduce additives (acid, base, ion-pair) optimize_ph->optimize_additives optimize_additives->check_peak_shape address_tailing->check_temp check_temp->optimize_modifier Resolution < 1.5 method_validated Resolution Achieved: Validate Method check_temp->method_validated Resolution > 1.5

Caption: A systematic workflow for troubleshooting poor resolution in chiral chromatography.

Mechanism of Chiral Recognition

Chiral recognition in liquid chromatography is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. For a separation to occur, there must be a difference in the stability of these complexes. The "three-point interaction model" is a conceptual framework that explains this.

Caption: The three-point interaction model for chiral recognition.

References

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC.
  • Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochrom
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PubMed.
  • Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI.
  • Full article: Separation of Amino Acids and Peptides with Supercritical Fluids Chrom
  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich.
  • Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers - Benchchem.
  • Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Labor
  • Technical Support Center: Troubleshooting Poor Resolution in Chromatographic Analysis of (S)-2-Amino-4-cyanobutanoic Acid - Benchchem.
  • Chiral Derivatization Enables High-Resolution Ion Mobility Spectrometry of 30 Amino Acid Enantiomers | Analytical Chemistry - ACS Public
  • Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chrom
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC Intern
  • Playing with Selectivity for Optimal Chiral Separation - LCGC Intern
  • Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in...
  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
  • Chiral resolution with frozen aqueous amino acids - RSC Publishing.
  • Technical Support Center: Optimizing Chiral Separation of 2-Amino-2-(2-methoxyphenyl)acetic acid Enantiomers - Benchchem.
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Acta N
  • Trouble with chiral separations - May 20 2020 - Chrom
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral st
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern

Sources

Troubleshooting

Technical Support Center: Minimizing Side-Product Formation in Strecker Synthesis

Welcome to the technical support center for the Strecker amino acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of common s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Strecker amino acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of common side-products, thereby enhancing the yield and purity of the desired α-amino acids. The Strecker synthesis, a powerful method for creating amino acids from aldehydes or ketones, is elegant in its simplicity but not without its challenges.[1][2][3] This document provides in-depth, experience-driven advice and protocols to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in a Strecker synthesis, and what causes them?

The most prevalent side-products in the Strecker synthesis are typically cyanohydrins, hydantoins, and unhydrolyzed α-aminonitrile intermediates.

  • Cyanohydrin Formation: This occurs when the cyanide ion directly attacks the carbonyl carbon of the starting aldehyde or ketone, competing with the desired imine formation.[4] This parallel reaction pathway is a significant source of impurity.

  • Incomplete Hydrolysis: The α-aminonitrile intermediate may not fully convert to the final amino acid, leading to its presence in the final product.[4] This is often due to insufficiently harsh hydrolysis conditions.

  • Hydantoin Formation: Under certain conditions, particularly with the use of ammonium carbonate, the intermediate can cyclize to form a hydantoin derivative. This is the basis of the related Bucherer-Bergs synthesis.[5]

Q2: My overall yield is low. What are the likely causes?

Low overall yield can stem from issues in either the α-aminonitrile formation step or the subsequent hydrolysis.[4]

  • Inefficient Imine Formation: The initial condensation of the aldehyde/ketone with the ammonia source to form the imine can be incomplete. The presence of water can hydrolyze the imine back to the starting materials, shifting the equilibrium away from the desired intermediate.[4]

  • Competing Cyanohydrin Formation: As mentioned, if the cyanohydrin side reaction is significant, it will naturally consume the starting aldehyde, reducing the yield of the desired α-aminonitrile.[4]

  • Product Loss During Workup: The desired amino acid can be lost during extraction and purification steps. Adjusting the pH to the isoelectric point of the amino acid is crucial to minimize its solubility in aqueous solutions during isolation.[4]

Q3: The reaction produces a racemic mixture of amino acids. How can I obtain a single enantiomer?

The classical Strecker synthesis inherently produces a racemic mixture of α-amino acids because the cyanide addition to the planar imine intermediate can occur from either face with equal probability.[1] To achieve an enantiomerically enriched product, several strategies can be employed:

  • Chiral Resolution: The racemic final product can be separated using techniques like diastereomeric salt formation with a chiral resolving agent (e.g., L-tartaric acid) followed by fractional crystallization.[1]

  • Asymmetric Strecker Reaction: This involves using a chiral auxiliary, such as a chiral amine, to direct the cyanide addition to one face of the imine intermediate.[1][6] For instance, replacing ammonia with (S)-alpha-phenylethylamine has been used to produce chiral alanine.[1]

  • Catalytic Asymmetric Strecker Synthesis: The use of a chiral catalyst can promote the enantioselective addition of cyanide to the imine.[1][6] Catalysts based on BINOL or thiourea derivatives have shown success in this area.[1]

Troubleshooting Guide: Step-by-Step Solutions

This section provides detailed protocols and explanations to address specific side-product issues.

Issue 1: Excessive Cyanohydrin Formation

The formation of cyanohydrin is a kinetically controlled side reaction that competes with imine formation.

Causality and Mechanism

The cyanide ion is a potent nucleophile that can attack the electrophilic carbonyl carbon of the starting aldehyde or ketone. This reaction is often faster than the formation of the imine, especially at lower temperatures or if the imine formation is not favored.

Cyanohydrin_Formation Aldehyde Aldehyde/Ketone Imine_Formation Imine Formation (with NH₃) Aldehyde->Imine_Formation + NH₃ Cyanohydrin Cyanohydrin Side-Product Aldehyde->Cyanohydrin + CN⁻ Cyanide CN⁻ Aminonitrile α-Aminonitrile (Desired Intermediate) Imine_Formation->Aminonitrile + CN⁻ Hydrolysis_Pathway Aminonitrile α-Aminonitrile Protonation Nitrile Protonation (Acidic Conditions) Aminonitrile->Protonation Water_Attack Nucleophilic Attack by H₂O Protonation->Water_Attack Intermediate Intermediate Water_Attack->Intermediate Elimination Ammonia Elimination Intermediate->Elimination Amino_Acid α-Amino Acid Elimination->Amino_Acid

Caption: Simplified mechanism of acidic nitrile hydrolysis.

Mitigation Strategies

Table 2: Conditions for Complete α-Aminonitrile Hydrolysis

ParameterRecommended ActionRationale
Hydrolysis Reagent Use concentrated strong acids (e.g., concentrated HCl, H₂SO₄) or strong bases (e.g., 10 M NaOH).These conditions are necessary to effectively hydrolyze the stable nitrile group. [4][7]
Temperature Increase the reaction temperature, often to reflux.Higher temperatures increase the reaction rate of the hydrolysis. [4]
Reaction Time Extend the reaction time and monitor for completion.Ensure the reaction has proceeded to completion by using analytical techniques like TLC or HPLC. [4]
Experimental Protocol: Acid-Catalyzed Hydrolysis
  • To the crude α-aminonitrile, add an excess of concentrated hydrochloric acid (e.g., 6-12 M HCl).

  • Heat the mixture to reflux (typically 100-110 °C) and maintain for several hours (4-24 hours).

  • Monitor the reaction progress by TLC, looking for the disappearance of the starting material.

  • After completion, cool the reaction mixture and remove the excess acid under reduced pressure.

  • Proceed with the workup and purification of the resulting amino acid.

Issue 3: Formation of Hydantoin Side-Products

The formation of hydantoins is a known side reaction, particularly when using ammonium carbonate as the ammonia and cyanide source. [5]

Causality and Mechanism

In the presence of carbonate, the initially formed α-aminonitrile can undergo cyclization to form a 5-substituted hydantoin. This is the basis of the Bucherer-Bergs synthesis, a related method for producing hydantoins which can then be hydrolyzed to amino acids. [5]

Mitigation Strategies
  • Avoid Ammonium Carbonate: If hydantoin formation is a significant issue, avoid using ammonium carbonate. Instead, use a separate ammonia source (e.g., ammonium chloride, aqueous ammonia) and a cyanide source (e.g., KCN, NaCN). [3]* Control pH: The formation of hydantoins is often favored under specific pH conditions. Maintaining a more acidic or distinctly basic environment during the initial aminonitrile formation can disfavor the cyclization pathway.

Concluding Remarks

The Strecker synthesis is a robust and versatile method for the preparation of α-amino acids. [8]By understanding the mechanisms of common side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired products. Careful control of reaction parameters such as temperature, reagent addition order, and solvent conditions is paramount to success. [9]

References

  • Wikipedia. (2023, December 29). Strecker amino acid synthesis. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

  • MDPI. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis. Retrieved from [Link]

  • Reddit. (2024, March 16). How to minimize side products of this reaction. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Strecker Synthesis: Definition, Example, and Mechanism. Retrieved from [Link]

  • Reddit. (2022, May 20). Does Strecker Synthesis always yield a racemic mixture?. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of the Strecker amino acid synthesis. Retrieved from [Link]

  • ACS Publications. (2001, March 30). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Retrieved from [Link]

  • MDPI. (2022, February 4). Amino Acid. Retrieved from [Link]

  • MDPI. (2021, June 30). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]

  • News-Medical.Net. (2018, October 30). Overview of Strecker Amino Acid Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]

  • eGyanKosh. (n.d.). Amino Acids-I, Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Strecker reaction followed by condensation of the obtained aminonitrile with cysteine. Retrieved from [Link]

  • ResearchGate. (n.d.). A truly green synthesis of ??-aminonitriles via Strecker reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected chemical routes toward synthesis of α‐amino acids. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Strecker Synthesis: Mechanism & Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. Retrieved from [Link]

  • TAR UMT. (n.d.). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Retrieved from [Link]

  • SciELO. (2025, January 1). Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays. Retrieved from [Link]

  • YouTube. (2024, June 5). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Introduction: The Critical Role of Chirality in α-Methylated Amino Acids

An In-Depth Technical Guide to the Enantiomers of 2-Amino-2-methylhexanoic Acid A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals In the landscape of molecular science, stereochemistr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Enantiomers of 2-Amino-2-methylhexanoic Acid

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular science, stereochemistry is a fundamental principle that dictates biological function. Enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and metabolic properties. This guide provides a detailed comparative analysis of (R)-2-Amino-2-methylhexanoic acid and (S)-2-Amino-2-methylhexanoic acid , a pair of non-proteinogenic α-amino acid enantiomers.

The introduction of a methyl group at the alpha-carbon (α-carbon) introduces a chiral center and offers significant advantages in medicinal chemistry. This modification provides steric hindrance that can increase resistance to enzymatic degradation by peptidases and reduce conformational flexibility.[1] These characteristics make α-methylated amino acids highly valuable building blocks for designing novel peptidomimetics and therapeutic agents with improved pharmacokinetic profiles.[1][2] Understanding the distinct attributes of the (R) and (S) enantiomers is therefore not merely an academic exercise but a critical necessity for rational drug design and development.

Part 1: Comparative Physicochemical Profile

While enantiomers share identical physical properties in an achiral environment (e.g., melting point, solubility, molar mass), their interaction with plane-polarized light (optical activity) and their behavior in chiral environments are distinct. This stereochemical difference is the foundation of their differential biological effects.

Table 1: Physicochemical Properties of (R)- and (S)-2-Amino-2-methylhexanoic Acid

Property(R)-2-Amino-2-methylhexanoic acid(S)-2-Amino-2-methylhexanoic acid
IUPAC Name (2R)-2-Amino-2-methylhexanoic acid(2S)-2-Amino-2-methylhexanoic acid
Molecular Formula C₇H₁₅NO₂[3]C₇H₁₅NO₂[3]
Molar Mass 145.20 g/mol [3][4]145.20 g/mol [3][4]
CAS Number 105815-95-0[5][6]105815-96-1[3]
Appearance White to off-white solid/powder[7]White to off-white solid/powder[8]
SMILES CCCCC(C)(N)C(=O)OCCCC(N)C(=O)O[3]
Purity (Typical) ≥97%≥98%[3]
Storage Conditions Store sealed in a dry, cool environment (2-8°C recommended)[3]Store sealed in a dry, cool environment (2-8°C recommended)[3]

Part 2: Biological Activity and Pharmacological Rationale

The biological activity of enantiomers is dictated by their ability to interact with chiral biological macromolecules like enzymes and receptors. It is a well-established principle that one enantiomer (the eutomer) is often responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or contribute to off-target or adverse effects.[9]

For α-methylated amino acids, the specific three-dimensional arrangement determines the fit within a binding pocket. The "three-point attachment" model provides a conceptual framework for understanding this chiral recognition, where three distinct interaction points on the molecule must align with corresponding sites on the receptor for effective binding. An incorrect stereochemical configuration will prevent this optimal alignment.

G cluster_receptor Chiral Receptor Binding Site cluster_S (S)-Enantiomer: Eutomer (Optimal Fit) cluster_R (R)-Enantiomer: Distomer (Poor Fit) A Site A (H-bond) B Site B (Ionic) C Site C (Hydrophobic) S_C α-C S_NH2 NH₂ S_C->S_NH2 S_COOH COO⁻ S_C->S_COOH S_Butyl Butyl S_C->S_Butyl S_CH3 CH₃ S_C->S_CH3 S_NH2->A  H-bond S_COOH->B  Ionic Bond S_Butyl->C  Hydrophobic  Interaction R_C α-C R_NH2 NH₂ R_C->R_NH2 R_COOH COO⁻ R_C->R_COOH R_Butyl Butyl R_C->R_Butyl R_CH3 CH₃ R_C->R_CH3 R_NH2->A H-bond R_COOH->C Mismatched Interaction R_CH3->B Steric Hindrance

Figure 1. A conceptual diagram illustrating the three-point attachment model for chiral recognition. The (S)-enantiomer achieves optimal binding, while the (R)-enantiomer cannot align correctly, leading to steric hindrance and mismatched interactions.

While specific comparative studies on the biological activities of (R)- vs. (S)-2-Amino-2-methylhexanoic acid are not widely published, research on analogous α-methyl amino acids shows their utility as enzyme inhibitors and therapeutic agents, such as in the case of L-α-methyl-3,4-dihydroxyphenylalanine (methyldopa).[10] The incorporation of these amino acids into peptides is a key strategy for enhancing metabolic stability and bioavailability.[2]

Part 3: Experimental Protocol for Chiral Separation

The definitive method for separating and quantifying enantiomers is chiral chromatography. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry standard. Ligand-exchange chromatography is particularly effective for underivatized amino acids.[11]

Objective: To achieve baseline separation (Resolution Rₛ ≥ 1.5) of (R)- and (S)-2-Amino-2-methylhexanoic acid from a racemic mixture for analytical quantification.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase Column: Ligand-exchange column (e.g., CHIREX™ 3126 (D)-penicillamine) or a Crown Ether-based column (e.g., CROWNPAK® CR-I(+)).[12]

  • Reference standards: Pure (R)- and (S)-2-Amino-2-methylhexanoic acid

  • Racemic mixture of 2-Amino-2-methylhexanoic acid

  • Mobile Phase Reagents: HPLC-grade water, methanol, and copper (II) sulfate (or other appropriate salt for ligand exchange).

Detailed Step-by-Step Methodology (Ligand-Exchange Chromatography):

  • Mobile Phase Preparation:

    • Prepare a 1-2 mM solution of Copper (II) Sulfate in HPLC-grade water.

    • The final mobile phase is typically a mixture of the aqueous copper solution and an organic modifier like methanol (e.g., 85:15 v/v Water:Methanol).[13]

    • Filter the mobile phase through a 0.45 µm filter and degas thoroughly.

  • Sample Preparation:

    • Accurately weigh and dissolve the racemic mixture and each pure enantiomer standard in the mobile phase to a final concentration of 0.5 - 1.0 mg/mL.

    • Filter each sample through a 0.45 µm syringe filter prior to injection.

  • HPLC System Configuration and Equilibration:

    • Install the chiral ligand-exchange column.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector wavelength to 254 nm.[13]

    • Equilibrate the entire system by running the mobile phase through the column until a stable, noise-free baseline is achieved (typically 30-60 minutes).

  • Analytical Run and Data Acquisition:

    • Injection Sequence: a. Inject 10 µL of the (R)-enantiomer standard to establish its retention time. b. Inject 10 µL of the (S)-enantiomer standard to establish its retention time. This definitively determines the elution order. c. Inject 10 µL of the racemic mixture to visualize the separation of the two enantiomeric peaks.

    • Record the chromatograms for each run.

  • Data Analysis and Validation:

    • Identify the peaks in the racemic mixture chromatogram by comparing their retention times to those of the pure standards.

    • Calculate the Resolution (Rₛ) between the two peaks to ensure adequate separation.

    • Determine the area under each peak to calculate the enantiomeric ratio or enantiomeric excess (% ee) using the formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Interpretation A Prepare Mobile Phase (e.g., 2mM CuSO₄ in 85:15 Water:MeOH) C Equilibrate Chiral Column (Flow Rate: 1.0 mL/min) A->C B Prepare Samples (0.5-1.0 mg/mL) - (R)-Standard - (S)-Standard - Racemic Mixture D Inject Standards to Determine Retention Times (t_R) & Elution Order B->D C->D E Inject Racemic Mixture D->E F Identify Enantiomer Peaks Based on t_R E->F G Calculate Resolution (R_s) & Enantiomeric Excess (% ee) F->G

Figure 2. A validated workflow for the chiral separation and analysis of 2-Amino-2-methylhexanoic acid enantiomers using HPLC.

Conclusion

The distinction between (R)- and (S)-2-Amino-2-methylhexanoic acid is a clear illustration of stereospecificity in chemical biology. While possessing identical chemical formulas and molecular weights, their unique three-dimensional structures fundamentally govern their interactions with chiral biological systems. The α-methyl group confers enhanced stability, making them attractive components in modern drug design. For any research or therapeutic development, a rigorous and validated analytical method, such as the chiral HPLC protocol detailed here, is essential for separating, identifying, and quantifying each enantiomer. The individual pharmacological and toxicological profiling of each isomer is a mandatory step to ensure the safety, selectivity, and efficacy of any potential therapeutic candidate.

References

  • Synthetic Genesis of (2S)-2,6-Diamino-2-methylhexanoic Acid: A Technical Guide. Benchchem.
  • (S)-2-amino-2-methylhexanoic acid. ChemScene.
  • (S)-2-Amino-6-((tert-butoxycarbonyl)amino)-2-methylhexanoic acid. Sigma-Aldrich.
  • 2-Amino-2-methylhexanoic acid. PubChem, National Center for Biotechnology Information.
  • Physical and chemical properties of (2S,3S)-2-amino-3-methylhexanoic acid. Benchchem.
  • Synthesis of (2S,3S)-2-amino-3-methylhexanoic Acid: A Technical Guide. Benchchem.
  • Biological activity of 2-amino-3-methylhexanoic acid stereoisomers. Benchchem.
  • An investigation of alpha-methyl amino-acids and their derivatives on isolated tissue preparations. PubMed, National Center for Biotechnology Information.
  • 3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. ACS Publications, The Journal of Organic Chemistry.
  • Synthesis of members of the 2‐methylhexanoic acid series. Reagents and... ResearchGate.
  • Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. ResearchGate.
  • (R)-2-Amino-2-methylhexanoic acid. BLDpharm.
  • (R)-2-AMINO-2-METHYL-PENTANOIC ACID. ChemicalBook.
  • Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers. Benchchem.
  • (R)-2-Amino-2-methylhexanoic acid. Next Peptide.
  • (S)-2-Amino-5-methylhexanoic acid 98%. Advanced ChemBlocks.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. ScienceDirect.
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science.
  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks, Virginia Tech.
  • α-Methyl Amino Acids. Enamine.
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI.
  • Chiral HPLC Separations. Phenomenex.
  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International.
  • Pharmacology of amino acids. (1968). SciSpace.
  • Synthesis of alpha-methyl, alpha-substituted amino acids. Google Patents.

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Comparative

A Senior Application Scientist's Guide to Chiral Auxiliaries for Asymmetric Amino Acid Synthesis

For researchers and professionals in drug development, the stereocontrolled synthesis of non-proteinogenic α-amino acids is a critical task. These tailor-made amino acids are fundamental building blocks for novel therape...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the stereocontrolled synthesis of non-proteinogenic α-amino acids is a critical task. These tailor-made amino acids are fundamental building blocks for novel therapeutics, offering enhanced metabolic stability and unique pharmacological profiles. Among the various strategies for their synthesis, the use of chiral auxiliaries remains a robust, reliable, and highly predictable approach. This guide provides an in-depth comparison of the most effective and commonly employed chiral auxiliaries, offering field-proven insights into their mechanisms, performance, and practical application.

The Principle of Chiral Auxiliary-Mediated Synthesis

The core concept involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate, typically a glycine equivalent. This auxiliary then sterically directs the approach of an incoming electrophile, leading to the formation of a new stereocenter with a high degree of facial selectivity. After the key bond-forming step, the auxiliary is cleaved under conditions that do not racemize the newly formed stereocenter, yielding the enantiomerically enriched target amino acid and allowing for the recovery of the auxiliary.

The choice of auxiliary is dictated by several factors: the desired stereochemical outcome (D- or L-amino acid), the nature of the electrophile, the required reaction conditions, and the ease of auxiliary removal and recovery. Here, we compare four of the most influential systems: Schöllkopf's bis-lactim ethers, Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides.

Schöllkopf Bis-Lactim Ether Method

Developed by Ulrich Schöllkopf in 1981, this method is a cornerstone of asymmetric amino acid synthesis.[1][2] It utilizes a chiral bis-lactim ether, typically derived from the cyclization of a dipeptide of glycine and valine, to direct the diastereoselective alkylation of a glycine enolate.[1][3]

Mechanism of Action

The key to the Schöllkopf method is the steric shielding provided by the bulky isopropyl group of the valine residue.[1] After formation of the 2,5-diketopiperazine from glycine and (L)-valine, O-alkylation yields the stable bis-lactim ether.[1][2] Treatment with a strong base like n-butyllithium (n-BuLi) at -78 °C generates a planar lithiated aza-enolate. The bulky isopropyl group effectively blocks one face of the enolate, forcing the incoming electrophile (R-X) to approach from the less hindered, opposite face.[1][2] This results in exceptionally high diastereoselectivity, often exceeding 95%.[1] Subsequent mild acid hydrolysis cleaves the alkylated intermediate, yielding the desired (R)-α-amino acid ester and the valine methyl ester, from which the auxiliary can be regenerated.[1] Using (D)-valine analogously produces the (S)-amino acids.[1]

Schollkopf_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Hydrolysis & Cleavage Auxiliary Bis-Lactim Ether (L-Val Derived) Enolate Lithiated Aza-Enolate (Top face shielded by i-Pr group) Auxiliary->Enolate  n-BuLi, THF  -78°C Alkylated trans-Alkylated Product Enolate->Alkylated  R-X (Electrophile)  (Bottom face attack) Products (R)-Amino Acid Ester + L-Valine Methyl Ester Alkylated->Products  0.25 M HCl  Room Temp

Caption: Workflow for Schöllkopf Asymmetric Amino Acid Synthesis.

Performance Data

The Schöllkopf method is renowned for its consistently high diastereoselectivity across a broad range of electrophiles.

Electrophile (R-X)Yield (%)Diastereomeric Excess (d.e. %)
CH₃I85>95
BnBr90>95
Allyl-Br88>95
i-BuI75>95
Data is representative of typical outcomes reported for the L-Valine derived auxiliary.[1][4]
Experimental Protocol: Synthesis of (R)-Phenylalanine Methyl Ester
  • Metalation: In a flame-dried, nitrogen-purged flask, dissolve the (L)-Valine-derived Schöllkopf auxiliary (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.[1]

  • Add n-BuLi (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting orange-red solution for 15 minutes. The persistence of the color indicates the formation of the lithiated aza-enolate.

  • Alkylation: Add benzyl bromide (BnBr, 1.1 eq) dropwise to the enolate solution at -78 °C. Stir the mixture for 2-4 hours, allowing it to slowly warm to -40 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl solution.[1] Allow the mixture to warm to room temperature. Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkylated bis-lactim ether.

  • Hydrolysis & Isolation: Dissolve the crude intermediate in 0.25 M aqueous HCl and stir the mixture at room temperature for 24-48 hours, monitoring by TLC for the disappearance of the intermediate.[1]

  • Concentrate the reaction mixture to remove any organic solvent. The resulting aqueous solution contains the hydrochloride salts of (R)-phenylalanine methyl ester and (L)-valine methyl ester.

  • Purification: The target amino acid ester can be separated from the auxiliary by standard techniques such as ion-exchange chromatography.

Evans' Oxazolidinone Auxiliaries

The Evans' auxiliaries are N-acyloxazolidinones, typically derived from readily available amino alcohols like valinol or phenylalaninol.[5][6] They are exceptionally effective for a wide range of asymmetric transformations, including the synthesis of α-amino acids via alkylation of a glycine equivalent.

Mechanism of Action

The N-glycinyl oxazolidinone is first converted to its corresponding enolate. The choice of Lewis acid is critical; boron enolates, for instance, form a rigid six-membered chelate transition state.[7] The substituent on the oxazolidinone (e.g., isopropyl from valinol) sterically blocks one face of the enolate. This forces the electrophile to approach from the opposite, less-hindered face, ensuring high diastereoselectivity. The auxiliary is typically removed via hydrolysis, often with lithium hydroperoxide (LiOOH), which selectively cleaves the acyl group without damaging the auxiliary or the product.[6][8]

Evans_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage AcylOxaz N-Glycinyl Oxazolidinone Enolate Boron Enolate (Chelated & Rigid) AcylOxaz->Enolate  Bu₂BOTf, DIPEA  -78°C Alkylated Alkylated Product Enolate->Alkylated  R-X (Electrophile)  (Shielded face attack) Products Chiral Carboxylic Acid + Recovered Auxiliary Alkylated->Products  LiOOH, THF/H₂O  0°C

Caption: Workflow for Evans' Asymmetric Alkylation.

Performance Data

Evans' auxiliaries provide excellent stereocontrol for the synthesis of a wide variety of substituted amino acids.

Auxiliary SourceElectrophile (R-X)Yield (%)Diastereomeric Ratio (d.r.)
(S)-ValinolBnBr9299:1
(S)-ValinolAllyl-I8999:1
(R)-PhenylalaninolCH₃I8598:2
(R)-PhenylalaninolEt-I88>95:5
Data compiled from representative literature procedures.[6][9]
Experimental Protocol: Synthesis of (S)-2-Aminopent-4-enoic Acid
  • Acylation: To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. After 15 minutes, add bromoacetyl bromide (1.1 eq) and stir for 1 hour before warming to 0 °C. Quench with saturated NH₄Cl, extract, and purify to obtain the N-bromoacetyl oxazolidinone. (This is one method to prepare the glycine equivalent).

  • Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C. Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) followed by diisopropylethylamine (DIPEA, 1.2 eq). Stir for 30 minutes.

  • Alkylation: Add allyl iodide (1.5 eq) to the enolate solution at -78 °C and stir for 3 hours. Allow the reaction to warm to 0 °C over 1 hour.

  • Work-up: Quench the reaction with a pH 7 phosphate buffer. Extract with CH₂Cl₂, dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.

  • Auxiliary Cleavage: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.[6] Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (LiOH, 2.0 eq).[6] Stir vigorously at 0 °C for 2-4 hours.

  • Isolation: Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃). Remove the THF under reduced pressure. The aqueous layer can be extracted to recover the chiral auxiliary. Acidify the aqueous layer to pH 1 with 1N HCl and extract with ethyl acetate to isolate the desired N-protected amino acid. Further deprotection steps may be required.

Oppolzer's Camphorsultam Auxiliary

Oppolzer's sultam, derived from naturally occurring camphor, is another powerful chiral auxiliary.[10] Its rigid bicyclic structure provides a well-defined steric environment, leading to high levels of asymmetric induction in the alkylation of derived glycine enolates.[10][11]

Mechanism of Action

The N-glycinyl camphorsultam is deprotonated to form a lithium enolate. The camphor-derived framework effectively shields one face of the enolate. A key feature is the chelation of the lithium cation between the enolate oxygen and one of the sulfonyl oxygens, which locks the conformation and enhances facial bias. Alkylation occurs from the less-hindered face. The sultam auxiliary is robust and can be cleaved under acidic or basic conditions to release the amino acid, and the auxiliary is typically recovered in high yield.[10]

Oppolzer_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage GlySultam N-Glycinyl Camphorsultam Enolate Chelated Li-Enolate (Rigid Conformation) GlySultam->Enolate  n-BuLi, THF  -78°C Alkylated Alkylated Product Enolate->Alkylated  R-X (Electrophile)  (Anti-face attack) Products α-Amino Acid + Recovered Sultam Alkylated->Products  1. Acid Hydrolysis  2. Saponification

Caption: Workflow for Oppolzer's Sultam-Directed Alkylation.

Performance Data

Oppolzer's sultam is highly effective for a range of electrophiles, particularly activated ones like allylic and benzylic halides.

Electrophile (R-X)Yield (%)Diastereomeric Excess (d.e. %)
BnBr91>98
Allyl-Br85>98
CH₃OCH₂Cl7896
Propargyl-Br8197
Data compiled from representative literature.[10][12]
Experimental Protocol: Synthesis of (R)-Propargylglycine
  • Enolate Formation: In a flame-dried flask under argon, dissolve N-glycinyl-(2R)-bornane-10,2-sultam (1.0 eq) in anhydrous THF (0.1 M). Cool the solution to -78 °C. Add n-BuLi (1.1 eq) dropwise and stir for 30 minutes at -78 °C.

  • Alkylation: Add propargyl bromide (1.2 eq) to the enolate solution. Stir at -78 °C for 4 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl and warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude product is often crystalline and can be purified by recrystallization.[10]

  • Auxiliary Cleavage (Hydrolysis): Dissolve the purified product in a mixture of dioxane and 6N HCl. Heat the mixture to reflux for 12 hours.[10]

  • Isolation: Cool the reaction mixture and concentrate under reduced pressure. The residue contains the desired amino acid hydrochloride and the sultam hydrochloride. The amino acid can be isolated by ion-exchange chromatography.

Myers' Pseudoephedrine Amides

In 1994, Andrew Myers introduced pseudoephedrine as a practical and highly effective chiral auxiliary.[13][14] It is inexpensive, available in both enantiomeric forms, and its amide derivatives are often highly crystalline, facilitating purification. A key advantage is that the glycine amino group does not require protection during the alkylation step.[15]

Mechanism of Action

Pseudoephedrine is first condensed with a glycine ester to form the amide.[15] Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a Z-enolate, which is internally chelated by the lithium cation coordinating to both the enolate oxygen and the auxiliary's hydroxyl oxygen. This rigid, bicyclic-like conformation forces the electrophile to approach from the sterically accessible face, opposite the methyl group. This methodology has a broad substrate scope and provides excellent stereocontrol.[13][16] The auxiliary is readily removed under mild acidic or basic hydrolysis conditions.[17]

Myers_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage PseudoAmide Pseudoephedrine Glycinamide Enolate Internally Chelated Li-Enolate PseudoAmide->Enolate  LDA, LiCl, THF  0°C Alkylated Alkylated Product Enolate->Alkylated  R-X (Electrophile)  -78°C to RT Products α-Amino Acid + Recovered Pseudoephedrine Alkylated->Products  Acid or Base Hydrolysis

Caption: Workflow for Myers' Pseudoephedrine-Directed Alkylation.

Performance Data

The Myers' auxiliary demonstrates high diastereoselectivity for a wide range of unactivated and activated alkyl halides.

AuxiliaryElectrophile (R-X)Yield (%)Diastereomeric Excess (d.e. %)
(1R,2R)-(-)-Pseudoephedrinen-BuI91>99
(1R,2R)-(-)-PseudoephedrineBnBr95>99
(1S,2S)-(+)-Pseudoephedrinei-PrI8898
(1S,2S)-(+)-PseudoephedrineAllyl-Br93>99
Data compiled from Myers et al.[15][16]
Experimental Protocol: Synthesis of (R)-Leucine
  • Enolate Formation: Add a solution of lithium diisopropylamide (LDA, 2.1 eq) in THF to a stirring solution of (1S,2S)-(+)-pseudoephedrine glycinamide (1.0 eq) and anhydrous lithium chloride (2.1 eq) in THF at 0 °C.[15] Stir for 1 hour at 0 °C.

  • Alkylation: Cool the enolate solution to -78 °C and add isobutyl iodide (1.5 eq). Allow the reaction to warm slowly to room temperature and stir for 24 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The product is typically a crystalline solid and can be purified by recrystallization from ethyl acetate/hexanes to ≥99% d.e.[15]

  • Hydrolysis: Add the purified alkylated amide to a 1:1 mixture of THF and 1N NaOH. Heat to reflux for 12 hours.

  • Isolation: Cool the reaction mixture and wash with CH₂Cl₂ to recover the pseudoephedrine auxiliary. Acidify the aqueous layer to pH 5-6 with concentrated HCl to precipitate the (R)-Leucine. Collect the solid by filtration.

Comparative Analysis and Selection Guide

Choosing the optimal chiral auxiliary requires a careful evaluation of the specific synthetic challenge. The following table provides a comparative summary to aid in this decision-making process.

FeatureSchöllkopf Bis-Lactim EtherEvans' OxazolidinoneOppolzer's SultamMyers' Pseudoephedrine
Stereoselectivity Excellent (>95% d.e.)Excellent (>98% d.r.)Excellent (>96% d.e.)Excellent (>98% d.e.)
Substrate Scope Broad for alkyl halidesVery Broad (alkylation, aldol, etc.)Good, best with activated halidesVery Broad, including unactivated halides[13]
Auxiliary Cost Moderate (from Valine)Moderate (from amino alcohols)Moderate (from Camphor)Low (from Pseudoephedrine)
Auxiliary Recovery Good (as Valine ester)GoodExcellentExcellent
Purification Chromatography often neededOften crystalline productsOften crystalline productsOften crystalline products[15]
Key Advantage High predictabilityVersatility in many C-C bond formationsRobust, crystalline productsNo N-protection needed, low cost[15]
Key Disadvantage Multi-step auxiliary synthesisRequires N-protection of glycineCleavage can require harsh conditionsRegulatory handling of pseudoephedrine[17]

Field-Proven Insights for Selection:

  • For high predictability and reliability with standard alkyl halides: The Schöllkopf method is a gold standard, offering consistently excellent results.[2]

  • When robust, highly crystalline intermediates are desired for ease of purification: Oppolzer's sultam is an excellent choice, particularly for large-scale synthesis where avoiding chromatography is a priority.[10]

  • For the most practical, cost-effective, and scalable synthesis, especially with unactivated electrophiles: Myers' pseudoephedrine method is often superior, provided the regulatory hurdles associated with the auxiliary can be managed.[13][15] The development of pseudoephenamine offers a non-regulated alternative with similar or improved performance.[17]

Conclusion

Chiral auxiliaries provide a powerful and dependable platform for the asymmetric synthesis of α-amino acids. The Schöllkopf, Evans, Oppolzer, and Myers methodologies each offer a unique set of advantages, and the optimal choice depends on the specific target molecule, scale, and available resources. By understanding the underlying mechanisms and practical considerations detailed in this guide, researchers can confidently select and implement the most appropriate strategy to accelerate their drug discovery and development programs.

References

  • The Schöllkopf Method: A Technical Guide to Asymmetric Amino Acid Synthesis. Benchchem. [1]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [5]

  • Schöllkopf Bis-Lactim Amino Acid Synthesis. Organic Reactions. [3]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. MDPI.

  • Orthogonally Protected Schöllkopf's Bis-lactim Ethers for the Asymmetric Synthesis of α-Amino Acid Derivatives and Dipeptide Esters. Thieme E-Books & E-Journals.

  • Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews (RSC Publishing).

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books. [4]

  • Schöllkopf method. Wikipedia. [2]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers.

  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [13]

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Andrew G Myers Research Group - Harvard University. [17]

  • Myers Asymmetric Alkylation. SynArchive. [14]

  • Large‐Scale Preparation of Oppolzer's Glycylsultam. ResearchGate. [10]

  • Memory of Chirality: Synthesis of enantiopure sultams derived from α-amino acids. AIR Unimi.

  • ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF. Organic Syntheses Procedure. [15]

  • Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids. OUCI. [16]

  • Evans aldol ppt. Slideshare. [7]

  • A Comparative Guide to D-Valinol and Evans Chiral Auxiliaries in Asymmetric Synthesis. Benchchem. [6]

  • Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. [12]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [8]

  • Experimental and Computational Studies of the Diastereoselective Alkylations of 3-Substituted γ-Sultams. PubMed.

  • Large-Scale Preparation of Oppolzer's Glycylsultam. Organic Syntheses.

  • Efficient Synthesis of 2-Amino Acid by Homologation of β-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Imminium Electrophile. Organic Chemistry Portal. [11]

  • Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. International Union of Crystallography.

  • Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. PMC.

  • Amino Acids and Their Derivatives as Stoichiometric Auxiliaries in Asymmetric Synthesis. Thieme E-Books & E-Journals.

Sources

Validation

A Comparative Guide to Coupling Reagents for Hindered Amino Acids: HATU vs. HCTU

In the intricate world of peptide synthesis, the formation of an amide bond is the fundamental reaction. While this may seem straightforward for many proteinogenic amino acids, the coupling of sterically hindered residue...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of peptide synthesis, the formation of an amide bond is the fundamental reaction. While this may seem straightforward for many proteinogenic amino acids, the coupling of sterically hindered residues presents a significant synthetic challenge. These bulky amino acids, such as α,α-disubstituted amino acids like aminoisobutyric acid (Aib), can dramatically slow down reaction kinetics and lead to incomplete couplings or racemization.[1][2] The choice of coupling reagent is therefore paramount to the success of synthesizing complex peptides. This guide provides an in-depth comparison of two highly effective uronium/aminium salt-based coupling reagents, HATU and HCTU, to assist researchers in making an informed decision for their specific needs.

The Challenge of Hindered Amino Acids

Sterically hindered amino acids are characterized by bulky side chains or substitution at the α-carbon, which physically obstructs the approach of the nucleophilic amine to the activated carboxylic acid. This steric hindrance can lead to:

  • Slow Reaction Rates: The energy barrier for the formation of the tetrahedral intermediate is significantly higher, resulting in sluggish or incomplete reactions.[1]

  • Low Yields: Incomplete reactions directly translate to lower yields of the desired peptide.[1]

  • Increased Racemization: Harsh reaction conditions or prolonged reaction times required to force the coupling can increase the risk of epimerization at the chiral center of the amino acid.[3][4]

  • Side Reactions: The use of excess reagents or more forcing conditions can promote undesirable side reactions.[3]

To overcome these challenges, highly efficient coupling reagents are required. HATU and HCTU have emerged as powerful tools in the peptide chemist's arsenal for tackling these difficult couplings.[4][5]

Understanding the Reagents: HATU and HCTU

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are both based on a guanidinium or uronium structure. Their efficacy stems from their ability to rapidly convert a carboxylic acid into a highly reactive active ester, which is then readily attacked by the amine to form the amide bond.[4][6]

The key difference in their structure lies in the hydroxybenzotriazole derivative from which they are formed. HATU is derived from 1-hydroxy-7-azabenzotriazole (HOAt), while HCTU is derived from 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt).[4] This structural difference influences their reactivity.

Mechanism of Action

The general mechanism for both HATU and HCTU involves a two-step process:

  • Activation: The carboxylate of the N-protected amino acid attacks the electrophilic carbon of the coupling reagent, forming a highly reactive OAt- or O-6-ClBt-active ester and releasing tetramethylurea.[4][6]

  • Coupling: The nucleophilic amine of the growing peptide chain attacks the carbonyl carbon of the active ester, forming the desired peptide bond and releasing HOAt or 6-Cl-HOBt.[4]

The electron-withdrawing properties of the nitrogen atom in the azabenzotriazole ring of HATU and the chlorine atom in HCTU enhance the leaving group potential of the active ester, facilitating a rapid and efficient coupling reaction.[4]

Mechanism of Action cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid N-Protected Amino Acid Active_Ester Reactive OAt/O-6-ClBt Ester Carboxylic_Acid->Active_Ester + Coupling Reagent + Base Coupling_Reagent HATU or HCTU Coupling_Reagent->Active_Ester Peptide_Chain N-deprotected Peptide Chain Peptide_Bond Formation of Peptide Bond Active_Ester->Peptide_Bond + Peptide Chain Base Base (e.g., DIPEA) Base->Carboxylic_Acid Deprotonation Peptide_Chain->Peptide_Bond

Caption: Generalized mechanism of amide bond formation using uronium/aminium coupling reagents.

Head-to-Head Comparison: HATU vs. HCTU

While both reagents are highly effective, there are nuances in their performance, particularly when dealing with sterically hindered amino acids.

FeatureHATUHCTU
Reactivity Generally considered more reactive, often leading to faster coupling times.[4][7]Highly reactive, but slightly less so than HATU.[7]
Effectiveness with Hindered Residues Very effective for coupling sterically demanding amino acids.[8][9]Also very effective, often providing comparable results to HATU.[2][5]
Racemization Known for its ability to suppress racemization.[4][8][10]Also provides excellent suppression of racemization.[3][4][7]
Side Reactions Can undergo guanidinylation of the N-terminal amine if used in excess.[11] Can also react with nucleophilic side chains (e.g., Tyr, Lys).[12]Guanidinylation of the N-terminal amine is also a potential side reaction with excess reagent.[3]
Cost Generally more expensive.[4][13]More cost-effective, making it a good choice for large-scale synthesis.[4][7][13]
Solubility Good solubility in common peptide synthesis solvents like DMF.[14]Good solubility in common peptide synthesis solvents.[5]
Experimental Data Insights

Direct, quantitative head-to-head comparisons in the literature for a wide range of hindered amino acids are limited. However, several studies provide valuable insights:

  • In the synthesis of the acyl carrier protein (65-74) fragment, HATU and HCTU produced peptides of very similar purity, outperforming other common coupling reagents like HBTU, PyBOP, and TBTU.[13]

  • For the synthesis of a phosphorylated peptide, HCTU was found to produce a higher purity peptide compared to HBTU.[13]

  • Studies on the synthesis of aza-peptides showed that HATU resulted in a nearly complete conversion, whereas the reaction with HCTU was incomplete.[15] This highlights HATU's superior reactivity in certain challenging contexts.

  • For the synthesis of peptides containing the sterically hindered Aib residue, HATU has been shown to be an efficient coupling reagent.[16]

Causality Behind Experimental Choices: Why Choose One Over the Other?

The decision between HATU and HCTU often comes down to a balance of reactivity, cost, and the specific demands of the peptide sequence.

  • For extremely difficult couplings , involving multiple adjacent hindered residues or challenging cyclizations, the slightly higher reactivity of HATU may provide a crucial advantage, potentially leading to higher yields and purities.[4][9] Its use is often justified in these cases despite the higher cost.

  • For routine synthesis of peptides containing isolated hindered amino acids or for large-scale production , HCTU offers a compelling balance of high efficiency and cost-effectiveness.[4][7][13] Its performance is often comparable to HATU, making it a more economical choice without a significant compromise in quality.[13]

Self-Validating Protocols: Experimental Methodologies

To ensure the integrity of your results, it is crucial to follow well-defined and validated protocols. Below are step-by-step methodologies for a typical coupling cycle in solid-phase peptide synthesis (SPPS) using both HATU and HCTU.

Experimental Workflow for Comparative Evaluation

Experimental_Workflow Start Start: N-deprotected Resin Split_Resin Split Resin into Two Equal Portions Start->Split_Resin Coupling_HATU Couple with Hindered Amino Acid using HATU Protocol Split_Resin->Coupling_HATU Portion 1 Coupling_HCTU Couple with Hindered Amino Acid using HCTU Protocol Split_Resin->Coupling_HCTU Portion 2 Wash_Resin_HATU Wash Resin Coupling_HATU->Wash_Resin_HATU Wash_Resin_HCTU Wash Resin Coupling_HCTU->Wash_Resin_HCTU Cleavage_HATU Cleave Peptide from Resin Wash_Resin_HATU->Cleavage_HATU Cleavage_HCTU Cleave Peptide from Resin Wash_Resin_HCTU->Cleavage_HCTU Analysis_HATU Analyze Crude Peptide (HPLC, MS) Cleavage_HATU->Analysis_HATU Analysis_HCTU Analyze Crude Peptide (HPLC, MS) Cleavage_HCTU->Analysis_HCTU Compare_Results Compare Purity and Yield Analysis_HATU->Compare_Results Analysis_HCTU->Compare_Results

Caption: Workflow for a head-to-head comparison of HATU and HCTU.

Protocol 1: Standard HATU Coupling in SPPS

This protocol outlines a general procedure for coupling a sterically hindered Fmoc-protected amino acid to a resin-bound peptide.

Materials:

  • N-deprotected peptide-resin

  • Fmoc-protected hindered amino acid (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin has been thoroughly washed with DMF.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF. Add DIPEA to the solution and agitate for 1-2 minutes to pre-activate the amino acid.[17][18]

  • Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature. For hindered amino acids, a coupling time of 1-2 hours is recommended.[18] For particularly difficult couplings, the reaction time can be extended or double coupling may be necessary.[17]

  • Monitoring: The completion of the coupling can be monitored using a qualitative test such as the Kaiser test. A negative result indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[10]

Protocol 2: Standard HCTU Coupling in SPPS

This protocol outlines a general procedure for coupling a sterically hindered Fmoc-protected amino acid using HCTU.

Materials:

  • N-deprotected peptide-resin

  • Fmoc-protected hindered amino acid (2-4 equivalents)

  • HCTU (2-4 equivalents)

  • DIPEA (4-8 equivalents)

  • DMF

Procedure:

  • Resin Preparation: As with the HATU protocol, ensure the resin is N-terminally deprotected and washed.

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid and HCTU in DMF.

  • Coupling: Add the amino acid/HCTU solution to the resin, followed by the addition of DIPEA. Agitate the mixture at room temperature. For hindered amino acids, a coupling time of 5-30 minutes is often sufficient, though longer times may be required for particularly difficult sequences.[7][19]

  • Monitoring: Monitor the reaction progress using a suitable qualitative test (e.g., Kaiser test).

  • Washing: After complete coupling, drain the reaction solution and wash the resin extensively with DMF to remove any residual reagents.

Conclusion and Recommendations

Both HATU and HCTU are exceptional coupling reagents for overcoming the challenges associated with sterically hindered amino acids.

  • HATU stands out for its superior reactivity, making it the reagent of choice for the most demanding synthetic targets where maximizing yield and purity is the primary concern, and cost is a secondary consideration.[4][14]

  • HCTU provides a robust and economical alternative, delivering high coupling efficiency and minimal racemization for a broad range of applications.[4][7] It is an excellent workhorse reagent for both routine and large-scale synthesis involving hindered residues.

Ultimately, the optimal choice will depend on the specific peptide sequence, the scale of the synthesis, and budgetary constraints. For critical applications, a preliminary small-scale comparison, as outlined in the experimental workflow, is recommended to determine the most effective reagent for your specific hindered coupling.

References

  • Benchchem. (2025). Technical Support Center: HCTU in Peptide Synthesis.
  • ChemicalBook. (2024, July 3).
  • Wikipedia.
  • Grokipedia. HCTU.
  • HCTU and TCTU. New coupling reagents: Development and industrial aspects.
  • Benchchem. A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis.
  • Jeremic, T., Linden, A., & Heimgartner, H. (2008). New 21- and 24-atom Aib-containing cyclopeptides. Journal of Peptide Science, 14(9), 1051-1061.
  • YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017).
  • Benchchem. HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis.
  • Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(7), 3527-3532.
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Benchchem. (2025).
  • Nowick Laboratory. (2020, March 17).
  • AAPPTEC - Peptides. Coupling Reagents.
  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101.
  • Benchchem. (2025).
  • MilliporeSigma. Peptide Resin Loading Protocols.
  • Microwave accelerated high speed solution synthesis of peptides employing HATU/HO
  • Benchchem. (2025).
  • Wikipedia. HCTU.
  • Technical Support Inform
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • American Laboratory. (2023, September 26).
  • Luxembourg Bio Technologies. (2017, July 18). Comparison of various coupling reagents in solid-phase aza-peptide synthesis.
  • Benchchem. (2025). Application Notes and Protocols for HCTU in Solution-Phase Peptide Synthesis.
  • Benchchem. A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Letters, 13(7), 1686-1691.
  • Luxembourg Bio Technologies.

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Comparative

A Senior Application Scientist's Guide to Chiral Stationary Phases for Amino Acid Resolution

For researchers, scientists, and professionals in drug development, the precise separation and quantification of amino acid enantiomers is not merely an analytical task; it is a critical step in ensuring safety, efficacy...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of amino acid enantiomers is not merely an analytical task; it is a critical step in ensuring safety, efficacy, and quality. The biological activities of D- and L-amino acids can differ profoundly, with implications ranging from pharmaceutical efficacy to the diagnosis of diseases.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for this challenge.

This guide provides a comparative analysis of the primary CSPs used for amino acid resolution. Moving beyond a simple catalog of products, we will delve into the core mechanisms of chiral recognition, provide a framework for logical method development, and present supporting experimental data to ground our discussion in practical, verifiable results.

Part 1: The Foundation of Chiral Recognition

To make an informed choice of CSP, one must first understand the forces at play. Chiral recognition in HPLC is the result of transient diastereomeric complexes formed between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times and, thus, separation.[3] The primary mechanisms governing this process for amino acids include:

  • π-π Interactions: Attractive, noncovalent interactions between aromatic rings. This is crucial for Pirkle-type CSPs and for derivatized amino acids containing aromatic moieties.[4]

  • Hydrogen Bonding: Essential for creating the three-point interaction model necessary for chiral recognition. The amine and carboxyl groups of amino acids are prime sites for hydrogen bonding.[4]

  • Inclusion Complexation: The analyte, or a portion of it, fits into a chiral cavity within the stationary phase, as seen with cyclodextrin-based CSPs.[3]

  • Ionic (Electrostatic) Interactions: Occur between a charged analyte and an oppositely charged site on the CSP. This is a key interaction for macrocyclic glycopeptide and ligand-exchange CSPs.[5][6]

  • Steric Hindrance: The overall 3D shape of the analyte and selector must be complementary. Steric repulsion can prevent one enantiomer from forming a stable complex, enhancing separation.

Part 2: A Comparative Analysis of Major CSP Classes

The selection of a CSP is dictated by the specific properties of the amino acid (e.g., native vs. derivatized, hydrophobicity) and the desired analytical outcome (e.g., LC-MS compatibility, preparative scale).

Macrocyclic Glycopeptide (Antibiotic) CSPs

These are arguably the most versatile and widely used CSPs for the direct analysis of underivatized amino acids.[7] Selectors like Teicoplanin and Vancomycin are bonded to silica and possess a complex structure with multiple chiral centers, aromatic groups, and ionizable sites.[5][8]

  • Mechanism: Chiral recognition is primarily driven by ionic interactions between the protonated amine of the CSP and the carboxylate anion of the amino acid.[5] This is supplemented by hydrogen bonding, π-π interactions, and steric effects involving the peptide backbone and carbohydrate units of the selector.[6]

  • Advantages:

    • Excellent for separating native, underivatized amino acids, eliminating the need for derivatization.[7]

    • Multimodal, capable of operating in reversed-phase, normal-phase, and polar organic modes.[9]

    • Broad enantioselectivity for a wide range of amino acids and their derivatives.[8][9]

    • LC-MS compatible mobile phases (e.g., methanol/water with volatile salts) can be readily used.[7][10]

  • Limitations:

    • The D-enantiomer is almost always more strongly retained, a consequence of the selector's natural binding preference for D-alanyl-D-alanine residues in bacteria.[7]

    • Selectivity can be highly sensitive to mobile phase pH and buffer concentration.

Ligand-Exchange Chromatography (LEC) CSPs

LEC is a powerful technique specifically tailored for the resolution of racemates that can act as ligands, such as amino acids.[11] The CSP consists of a chiral ligand (often an L-amino acid like Proline or Phenylalanine) complexed with a metal ion (typically Cu²⁺) bonded to a solid support.[3][6]

  • Mechanism: The separation is based on the differential stability of the diastereomeric ternary complexes formed between the stationary phase ligand, the metal ion, and the analyte enantiomers.[11] The enantiomer that forms a more stable ternary complex is retained longer.

  • Advantages:

    • High enantioselectivity for α-amino acids.[12]

    • The ability to invert elution order by simply switching the configuration of the chiral ligand on the column (e.g., from L-Proline to D-Proline).[6]

    • Detection can be achieved without a UV chromophore by using a mobile phase containing CuSO4.[6]

  • Limitations:

    • The mobile phase containing metal ions can be corrosive to standard HPLC systems and is not directly compatible with mass spectrometry.

    • The scope is generally limited to compounds that can effectively chelate with the metal ion, primarily amino acids and hydroxy acids.[13]

Pirkle-Type (Brush-Type) CSPs

Developed by William H. Pirkle, these phases are based on a smaller chiral selector covalently bonded to the silica support.[4] They are often classified as π-acceptor or π-donor phases. A common example is a phase based on N-(3,5-dinitrobenzoyl)-phenylglycine (a π-acceptor).

  • Mechanism: The primary recognition mechanism involves π-π interactions, where the aromatic system of the analyte (which must be derivatized to introduce a π-basic or π-acidic group) interacts with the complementary π-system on the CSP.[4] This is supported by hydrogen bonding and dipole-dipole interactions.

  • Advantages:

    • Robust and durable due to the covalent bonding of the selector.[4][14]

    • Elution order can be inverted by using a CSP with the opposite selector configuration.[14]

    • Excellent for separating N-derivatized amino acids (e.g., with dinitrobenzoyl or naphthyl groups).[4][15]

  • Limitations:

    • Generally requires derivatization of the amino acid to introduce appropriate interacting groups, adding a step to sample preparation.[15][16]

    • Less effective for underivatized amino acids compared to macrocyclic or ligand-exchange phases.

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that form a truncated cone or "bucket" shape.[3] Native (e.g., β-cyclodextrin) or derivatized cyclodextrins are bonded to silica.

  • Mechanism: Chiral recognition occurs through inclusion complexation. One enantiomer fits better into the hydrophobic cavity of the cyclodextrin, while interactions (like hydrogen bonding) occur at the rim of the cone.[3]

  • Advantages:

    • Effective for separating amino acids that have been derivatized with a bulky, hydrophobic group (like a Dansyl or DNP group) that can fit into the cavity.[17][18]

    • Can be operated in both reversed-phase and normal-phase modes.[19]

  • Limitations:

    • Generally ineffective for underivatized amino acids, as they are too polar and small to be retained strongly within the hydrophobic cavity.[7]

    • Requires the analyte to have a shape and size complementary to the cyclodextrin cavity.

Part 3: Performance Data Summary

The following table summarizes representative performance data for the separation of amino acid enantiomers on different CSPs. Note that conditions vary, and this table is for comparative purposes to illustrate typical performance.

CSP Type / ColumnAmino Acid AnalyteMobile Phaseα (Selectivity)Rs (Resolution)Reference
Macrocyclic Glycopeptide
Astec CHIROBIOTIC TDL-Tyrosine80/20 MeOH/H₂O + 0.1% Formic Acid1.804.5[7] (Adapted)
Astec CHIROBIOTIC TDL-Threonine90/10 MeOH/H₂O + 0.1% Formic Acid1.453.2[7] (Adapted)
InfinityLab Poroshell 120 Chiral-TDL-Leucine90/10 MeOH/10mM NH₄ Formate>1.2>2.0[10] (Adapted)
Ligand Exchange
Supelco CLC (L-Phe)DL-Alanine0.25mM CuSO₄1.9>1.5[6] (Concept)
Custom L-Proline CSPDL-Valine0.1mM CuSO₄, 15% ACN~1.5 - 2.5>1.5[19][20] (Concept)
Pirkle-Type
SUMICHIRAL OA-2500(S)NBD-DL-AlanineHexane/1,2-DCE/TFA1.171.3[15]
(R,R)-Whelk-O 1N-Boc-DL-Valine90/10 Hexane/IPA1.35>2.0[21] (Adapted)
Cyclodextrin-Based
Astec CYCLOBOND I 2000Dansyl-DL-Leucine15/85 ACN/1% TEAA (pH 4.1)1.081.5[18] (Concept)
Sulphated-β-CD (in CE)DL-Tryptophan25mM Phosphate (pH 2.5)N/A>2.0[22]

Note: α (Selectivity Factor) is the ratio of retention factors of the two enantiomers. A value > 1 indicates separation. Rs (Resolution) is the degree of separation between the two peaks; a value ≥ 1.5 indicates baseline separation.[20]

Part 4: Experimental Protocols & Method Development

A logical workflow is crucial for efficient method development. The following diagram outlines a typical strategy.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Define Analyte Properties (Native vs. Derivatized, pKa, Polarity) B Select Primary CSP (e.g., Teicoplanin for Native AAs, Pirkle for Derivatized AAs) A->B C Select Initial Mobile Phase (e.g., Reversed-Phase for Teicoplanin, Normal-Phase for Pirkle) B->C D Inject Racemic Standard C->D E Evaluate Resolution (Rs) Is Rs >= 1.5? D->E F Adjust Mobile Phase (% Organic, pH, Additives) E->F No H Method Optimized E->H Yes F->D G Adjust Temperature (Typically 25-40°C) F->G I Try Alternative CSP F->I If no improvement G->D I->B

Caption: Workflow for Chiral Method Development.

Detailed Protocol: Separation of Underivatized DL-Leucine on a Teicoplanin CSP

This protocol provides a robust starting point for the direct analysis of a neutral, hydrophobic amino acid.

1. Materials and Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with UV or ELSD detector.

  • Column: Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm particle size.

  • Reagents: HPLC-grade Methanol (MeOH), Ammonium Formate (NH₄HCO₂), Formic Acid, DL-Leucine standard.

  • Sample Preparation: Dissolve DL-Leucine in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.[20]

2. Chromatographic Conditions:

  • Mobile Phase: 90% Methanol / 10% Aqueous 10mM Ammonium Formate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: Evaporative Light Scattering Detector (ELSD) or UV at 205 nm.

  • Injection Volume: 5 µL.

3. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[20]

  • Inject the prepared DL-Leucine standard solution.

  • Monitor the chromatogram for two distinct peaks. On Teicoplanin CSPs, the L-enantiomer typically elutes first for aliphatic amino acids.[10]

  • Calculate the selectivity factor (α) and resolution (Rs) to assess separation quality.

4. Optimization Insights:

  • Poor Resolution: Increase the aqueous component (e.g., to 85/15 MeOH/Buffer). This often increases retention and can improve resolution on reversed-phase CSPs.

  • Peak Tailing: For acidic or basic amino acids, the pH of the mobile phase is critical. Adjusting the formic acid or ammonium formate concentration can improve peak shape.

  • Elution Order: To definitively confirm elution order, inject a standard of the pure L-enantiomer.[20]

Part 5: Mechanistic Visualization

Understanding the interactions at a molecular level solidifies the rationale behind CSP selection. The diagram below illustrates the key interactions for a Pirkle-type CSP separating a DNB-derivatized amino acid.

G cluster_interactions Chiral Recognition Interactions CSP Pirkle CSP (π-acceptor) - 3,5-Dinitrobenzoyl Group (π-acidic) - Amide Linker (H-bond donor/acceptor) Interaction1 π-π Stacking CSP->Interaction1 π-acceptor Interaction2 Hydrogen Bonding CSP->Interaction2 Interaction3 Steric Hindrance CSP->Interaction3 Analyte DNB-Amino Acid (π-donor) - Naphthyl Group (π-basic) - Carboxyl Group (H-bond acceptor) - Amine (H-bond donor) Analyte->Interaction1 π-donor Analyte->Interaction2 Analyte->Interaction3

Caption: Pirkle-Type CSP Recognition Mechanism.

Conclusion and Future Outlook

The choice of a chiral stationary phase for amino acid resolution is a multi-faceted decision that balances the nature of the analyte with the objectives of the analysis. Macrocyclic glycopeptide CSPs offer unparalleled versatility for the direct analysis of native amino acids, making them a first-line choice for many applications. Ligand-exchange chromatography provides exceptional selectivity with the unique benefit of invertible elution order, while Pirkle-type and cyclodextrin-based phases remain powerful tools for derivatized amino acids.

The field continues to evolve, with recent developments focusing on new chiral selectors and superficially porous particles to achieve faster, more efficient separations.[6] As the demand for high-throughput and sensitive enantiomeric analysis grows, particularly in clinical diagnostics and metabolomics, the development of robust and unified methods will remain a key area of research.[2]

References

  • Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid. Journal of the Chemical Society, Perkin Transactions 2.
  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing.
  • Novel Ligand-Exchange Chromatographic Resolution of DL-Amino Acids using Nucleotides and Coenzymes.
  • Separations of Derivatized Amino Acid Enantiomers by Cyclodextrin-Modified Capillary Electrophoresis: Mechanistic and Molecular Modeling Studies. PubMed.
  • Chiral recognition mechanisms with macrocyclic glycopeptide selectors. PubMed.
  • Novel Ligand-Exchange Chromatographic Resolution of DL-Amino Acids using Nucleotides and Coenzymes. Oxford Academic.
  • Resolution of Amino Acid Enantiomers by Ligand Exchange Chromatography on a New Chiral Packing. Taylor & Francis Online.
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and comput
  • Recent Developments in Chiral Stationary Phases: A Mini-Review.
  • Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia.
  • Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers. Benchchem.
  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI.
  • Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Ligand Exchange Chrom
  • Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers deriv
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases.
  • New Era in Amino Acid Chiral Separ
  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies.
  • Chiral St

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Validation

A Comparative Guide to the Validation of Analytical Methods for Enantiomeric Excess Determination

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemistry and pharmacology, the stereochemical composition of molecules is of paramount importance. For chiral compounds, which e...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemistry and pharmacology, the stereochemical composition of molecules is of paramount importance. For chiral compounds, which exist as non-superimposable mirror images called enantiomers, the determination of enantiomeric excess (e.e.) is a critical quality attribute. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even elicit harmful side effects. This guide provides a comprehensive comparison of the principal analytical methods for determining enantiomeric excess, offering a detailed overview to aid in selecting the most suitable technique for your needs.

The Foundation: Regulatory Framework for Method Validation

The validation of analytical procedures is a cornerstone of quality assurance in the pharmaceutical industry, ensuring that methods yield reliable and reproducible results. The International Council for Harmonisation (ICH), with its Q2(R2) guideline, provides a globally recognized framework for validating analytical procedures. This guidance, adopted by regulatory bodies like the U.S. Food and Drug Administration (FDA), outlines the necessary performance characteristics to be evaluated. The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.

The core validation parameters, as stipulated by ICH, include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-assay precision) and intermediate precision (inter-assay variation).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Principal Analytical Techniques for Enantiomeric Excess Determination

The selection of an analytical method for determining enantiomeric excess is a balance of several factors, including the chemical nature of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation. The most prevalent techniques are chiral chromatography—including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—and Capillary Electrophoresis (CE).

The Workflow of Enantiomeric Excess Validation

The general workflow for validating the enantiomeric excess of a chiral compound involves a series of structured steps, from initial sample preparation to the final calculation of the e.e. value. This process ensures that the chosen analytical method is both appropriate and reliable for its intended use.

Enantiomeric Excess Validation Workflow cluster_0 Phase 1: Method Development & Selection cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Sample Analysis & Reporting Start Define Analytical Target Profile (ATP) MethodSelection Select Analytical Technique (HPLC, GC, SFC, CE) Start->MethodSelection CSP_Selection Choose Chiral Selector / Stationary Phase MethodSelection->CSP_Selection Optimization Optimize Separation Parameters (Mobile Phase, Temperature, Flow Rate) CSP_Selection->Optimization Validation Perform Validation Studies (ICH Q2(R2) Parameters) Optimization->Validation Method Ready for Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness SamplePrep Sample Preparation Robustness->SamplePrep Validated Method Ready for Routine Use Analysis Acquire Data (Chromatogram / Electropherogram) SamplePrep->Analysis Integration Peak Integration Analysis->Integration Calculation Calculate % e.e. Integration->Calculation Report Generate Report Calculation->Report

Caption: General workflow for enantiomeric excess validation.

Comparative Analysis of Leading Methods

The choice of analytical method depends on various factors including the required accuracy, sensitivity, sample throughput, and available instrumentation.

ParameterChiral HPLCChiral GCChiral SFCChiral CE
Principle Differential partitioning of enantiomers on a chiral stationary phase (CSP).Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase.Separation using a supercritical fluid (typically CO2) as the mobile phase, offering properties of both a liquid and a gas.Differential migration of enantiomers in an electric field, typically in the presence of a chiral selector in the buffer.
Sensitivity High (LOD/LOQ can be in the µg/mL to ng/mL range).Very high, especially with sensitive detectors like FID or MS.High, comparable to HPLC, with excellent MS compatibility.Very high, requires only nanoliter to microliter sample volumes.
Sample Throughput Moderate, typical run times are 10-30 minutes.Fast, with run times often less than 15 minutes.Very fast, often providing separations in under 10 minutes.Fast, with short analysis times.
Advantages Well-established, robust, and widely applicable.High resolution and efficiency.Fast analysis, reduced use of harmful organic solvents, and complementary selectivity to LC.High separation efficiency, minimal sample and reagent consumption.
Disadvantages Method development can be time-consuming, requires specialized and expensive chiral columns.Analyte must be volatile and thermally stable; derivatization may be required.Higher initial instrument cost.Method development can be complex, especially for neutral compounds.
Typical Analytes Broad range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds like pheromones, flavors, and fragrances.Wide range of compounds, particularly those amenable to normal-phase HPLC.Wide range of charged and neutral compounds.

In-Depth Look at Key Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric excess determination due to its robustness and broad applicability. The cornerstone of this technique is the chiral stationary phase (CSP), which creates a chiral environment to differentiate between enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their versatility.

Experimental Protocol: Chiral HPLC for a Representative Analyte

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.

  • HPLC System and Conditions:

    • Column: A suitable polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is critical for achieving separation and must be optimized.

    • Flow Rate: Typically 0.5 to 1.5 mL/min.

    • Column Temperature: Usually ambient, but can be varied to improve resolution.

    • Detection: UV detector set at an appropriate wavelength.

  • Data Acquisition and Analysis:

    • Inject the sample and record the chromatogram.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: % e.e. = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering faster separations and reduced environmental impact due to the use of supercritical CO₂ as the primary mobile phase. It often provides complementary selectivity to HPLC.

Experimental Protocol: Chiral SFC

  • Sample Preparation: Dissolve the sample in a suitable organic solvent like methanol or isopropanol.

  • SFC System and Conditions:

    • Column: A chiral column compatible with SFC conditions.

    • Mobile Phase: Supercritical CO₂ with a polar organic modifier (e.g., methanol, ethanol). Additives like amines or acids may be used to improve peak shape.

    • Flow Rate: Typically 2-4 mL/min.

    • Backpressure: Maintained around 150 bar.

    • Column Temperature: Often slightly elevated (e.g., 40°C) to ensure supercritical conditions.

    • Detection: UV or Mass Spectrometry (MS).

  • Data Analysis: Similar to HPLC, calculate the e.e. from the integrated peak areas of the separated enantiomers.

Chiral Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that requires minimal sample volume. Separation is achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. The enantiomers form transient diastereomeric complexes with the selector, leading to different electrophoretic mobilities.

Experimental Protocol: Chiral CE

  • Sample Preparation: Dissolve the sample in the background electrolyte or a compatible low-ionic-strength buffer.

  • CE System and Conditions:

    • Capillary: Fused-silica capillary.

    • Background Electrolyte (BGE): A buffer (e.g., phosphate buffer) containing a chiral selector (e.g., sulfobutyl ether-β-cyclodextrin).

    • Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.

    • Temperature: Controlled, typically around 20-25°C.

    • Detection: Usually a UV detector.

  • Data Analysis: The enantiomers are detected as separate peaks in the electropherogram. The e.e. is calculated from the corrected peak areas.

Decision-Making Framework for Method Selection

Choosing the right analytical method is a critical decision that impacts the accuracy, efficiency, and cost of enantiomeric excess determination. The following decision tree provides a logical framework to guide researchers and scientists in selecting the most appropriate technique based on key sample properties and analytical requirements.

Method Selection Decision Tree Start Start: Determine Enantiomeric Excess Volatile Is the analyte volatile and thermally stable? Start->Volatile HighThroughput Is high throughput / speed a primary requirement? Volatile->HighThroughput No GC Chiral GC is a strong candidate Volatile->GC Yes Charged Is the analyte charged or easily ionizable? HighThroughput->Charged No SFC Consider Chiral SFC for speed and green chemistry benefits HighThroughput->SFC Yes MinimalSample Is minimal sample consumption critical? Charged->MinimalSample No CE Chiral CE is highly suitable Charged->CE Yes MinimalSample->CE Yes HPLC Chiral HPLC is the default robust method MinimalSample->HPLC No

Caption: Decision tree for selecting an analytical method.

Conclusion: A Self-Validating System for Trustworthy Results

The validation of analytical methods for enantiomeric excess determination is not merely a regulatory hurdle but a scientific necessity to ensure the quality, safety, and efficacy of chiral drugs. Each protocol described herein acts as a self-validating system, where adherence to established guidelines and a deep understanding of the underlying principles of separation science converge to produce trustworthy and defensible data.

Chiral HPLC remains a versatile and robust workhorse, while Chiral SFC offers significant advantages in speed and sustainability. Chiral CE provides exceptional efficiency for minute sample quantities. The optimal choice depends on a careful evaluation of the analyte's properties, the analytical objectives, and the available resources. For comprehensive and confident characterization of enantiomeric purity, a cross-validation approach utilizing two different techniques, such as HPLC and SFC, is highly recommended to provide an orthogonal confirmation of the results. By implementing these validated methods, researchers and drug development professionals can ensure the stereochemical integrity of their compounds, a critical factor in the journey from discovery to market.

References

  • Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 36-42.
  • Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. (n.d.). Agilent Technologies.
  • An approach to the determination of the enantiomeric excess at the extreme case by capillary electrophoresis - PubMed. (2015, August 21). Retrieved from [Link]

  • Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement - PubMed. (n.d.). Retrieved from [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Retrieved from [Link]

  • Capillary Electrophoresis Mass Spectrometry: Developments and Applications for Enantioselective Analysis from 2011–2020 - MDPI. (2022, June 27). Retrieved from [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. (n.d.). Retrieved from [Link]

  • Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design - PubMed. (2011, April 28). Retrieved from [Link]

  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom
Comparative

A Senior Application Scientist's Guide to the Differential Biological Activity of (R) and (S) Enantiomers

In the realm of drug development and molecular biology, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental determinant of its biological function. For chiral molecules,...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug development and molecular biology, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental determinant of its biological function. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural nuance can lead to profound differences in pharmacological activity, metabolic fate, and toxicity. This guide provides an in-depth comparison of the biological activities of (R) and (S) enantiomers, supported by foundational principles, illustrative case studies, and robust experimental workflows for their differential analysis.

The Principle of Chiral Recognition: The Easson-Stedman Hypothesis

The classical explanation for why enantiomers can exhibit different biological activities was first proposed in the Easson-Stedman hypothesis. This model posits that for a chiral molecule to elicit a biological response, it must interact with its chiral receptor or enzyme at a minimum of three distinct points. One enantiomer, the more potent eutomer, will have a spatial arrangement of its functional groups that allows for a perfect, three-point binding to the complementary sites on the biological target. In contrast, its mirror image, the less potent distomer, can only achieve a two-point interaction, resulting in a weaker binding affinity and reduced or non-existent activity.

This principle underscores a critical concept: biological systems are inherently chiral, composed of L-amino acids and D-sugars. This homochirality creates a stereospecific environment where the "handedness" of a drug molecule dictates the efficacy of its interaction.

Diagram: The Easson-Stedman Three-Point Attachment Model

The following diagram illustrates how a chiral molecule's enantiomers interact differently with a chiral receptor site. The (R)-enantiomer achieves a stable, three-point binding, leading to a biological response, whereas the (S)-enantiomer cannot, rendering it less active.

Easson_Stedman cluster_receptor Chiral Receptor Surface cluster_R_enantiomer (R)-Enantiomer (Eutomer) cluster_S_enantiomer (S)-Enantiomer (Distomer) A Site A' B Site B' C Site C' R_center R_A A R_A->A Strong Interaction R_B B R_B->B Strong Interaction R_C C R_C->C Strong Interaction R_D D S_center S_A A S_A->A No Interaction (Steric Hindrance) S_B B S_B->B Interaction S_C C S_C->C Interaction S_D D

Caption: Differential binding of enantiomers to a chiral receptor.

Case Studies: From Tragic Lessons to Rational Drug Design

The practical implications of stereochemistry are best understood through well-documented examples where enantiomers display divergent biological profiles.

Thalidomide is perhaps the most infamous example of differential enantiomeric activity. Marketed as a racemic mixture (equal parts R and S), it was prescribed as a sedative and antiemetic. The (R)-enantiomer possesses the desired sedative and anti-inflammatory properties. Conversely, the (S)-enantiomer was discovered to be a potent teratogen, responsible for the devastating birth defects seen in thousands of children.

A critical factor in the thalidomide tragedy is its rapid in-vivo racemization. The chiral center of thalidomide is unstable under physiological conditions, meaning that even if the pure, "safe" (R)-enantiomer is administered, it quickly converts into a mixture containing the teratogenic (S)-enantiomer in the body. This underscores the importance of not only assessing the activity of pure enantiomers but also their metabolic stability and potential for chiral inversion.

Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), is typically sold as a racemic mixture. The anti-inflammatory and analgesic effects are almost exclusively attributed to the (S)-(+)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes. The (R)-(-)-enantiomer is largely inactive as a COX inhibitor.

However, the body possesses an efficient enzymatic pathway, involving the alpha-methylacyl-CoA racemase enzyme, that converts the inactive (R)-ibuprofen into the active (S)-ibuprofen. This unidirectional chiral inversion effectively makes the (R)-enantiomer a prodrug for the (S)-enantiomer. While administering the pure (S)-enantiomer (dexibuprofen) can provide faster onset and potentially fewer side effects at a lower dose, the in-vivo conversion allows the racemic mixture to be therapeutically effective.

Albuterol is a widely used bronchodilator for the treatment of asthma. The therapeutic activity resides in the (R)-enantiomer (levalbuterol), which is a potent β2-adrenergic receptor agonist. The (S)-enantiomer was initially considered inert. However, subsequent research suggested that (S)-albuterol is not merely inactive but may contribute to some of the side effects of the racemic mixture, potentially by promoting pro-inflammatory responses or increasing airway hyperresponsiveness. While some clinical studies have shown little to no advantage of using pure (R)-albuterol over the racemate in terms of efficacy or side effects, the debate highlights the importance of fully characterizing the activity of both enantiomers.

CompoundEnantiomerPrimary Biological Activity
Thalidomide (R)-ThalidomideSedative, Anti-inflammatory
(S)-ThalidomideTeratogenic (causes birth defects)
Ibuprofen (S)-IbuprofenAnti-inflammatory (COX inhibitor)
(R)-IbuprofenInactive, but converts to (S)-form in vivo
Albuterol (R)-AlbuterolBronchodilator (β2-agonist)
(S)-AlbuterolLargely inactive, potential pro-inflammatory effects
An Integrated Experimental Workflow for Comparing Enantiomer Activity

A rigorous, systematic approach is essential to accurately characterize and compare the biological activities of (R) and (S) enantiomers. The following workflow represents a self-validating system, where each step builds upon the last to provide a comprehensive pharmacological profile.

Diagram: Experimental Workflow for Enantiomer Comparison

Workflow cluster_start Step 1: Foundational Analysis cluster_invitro Step 2: In Vitro Characterization cluster_invivo Step 3: In Vivo Evaluation cluster_end Step 4: Synthesis & Decision Purity Chiral Purity Assessment (e.g., Chiral HPLC) Ensures starting material integrity. Binding Receptor Binding Assays Determines Affinity (Ki) Quantifies target engagement. Purity->Binding Functional Cell-Based Functional Assays Measures Potency (EC50/IC50) Assesses biological response. Binding->Functional PK Pharmacokinetics (ADME) Assesses Absorption, Distribution, Metabolism, Excretion, Chiral Inversion. Functional->PK PD Pharmacodynamics Measures therapeutic and toxic effects in a whole organism. PK->PD Analysis Data Analysis & Interpretation Compare Ki, EC50, PK/PD profiles. Determine Therapeutic Index. PD->Analysis

Caption: A systematic workflow for comparing enantiomer bioactivity.

Causality: Before any biological testing, the enantiomeric excess (ee) of the starting materials must be unequivocally established. Contamination with even small amounts of the other enantiomer can confound results, especially if one is significantly more potent. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC

  • Column Selection: Choose a Chiral Stationary Phase (CSP) appropriate for the analyte class (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).

  • Sample Preparation: Dissolve an accurately weighed sample of the enantiomer and a racemic standard in the mobile phase to a concentration of ~1 mg/mL.

  • HPLC System & Conditions:

    • System: Standard HPLC with a UV detector.

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol). The ratio is optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min is a common starting point.

    • Detection: UV wavelength at which the analyte has maximum absorbance (e.g., 220 nm).

  • Data Analysis:

    • Inject the racemic standard to identify the retention times of the (R) and (S) peaks.

    • Inject the purified enantiomer sample.

    • Integrate the peak areas for both enantiomers.

    • Calculate ee using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 .

    • Validation: A sample with >99.5% ee is considered suitable for subsequent biological assays.

A. Receptor Binding Assays

Causality: These assays directly measure the affinity of each enantiomer for its molecular target, providing a quantitative measure (Ki) of how strongly it binds. This is the first step in correlating structure with target engagement. Competitive binding assays are highly robust for this purpose.

Protocol: Competitive Radioligand Binding Assay

  • Preparation: Prepare cell membranes or purified receptors known to express the target of interest.

  • Assay Setup (96-well plate):

    • Total Binding: Add membranes, a fixed concentration of a radiolabeled ligand (e.g., ³H-ligand), and assay buffer.

    • Non-specific Binding: Add membranes, radioligand, and a high concentration of an unlabeled known ligand to saturate the receptors.

    • Competition: Add membranes, radioligand, and serial dilutions of the (R)-enantiomer or (S)-enantiomer.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) to reach binding equilibrium.

  • Separation: Rapidly separate bound from free radioligand using a filter harvester, trapping the membranes on a glass fiber filter.

  • Detection: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percent specific binding against the log concentration of the test enantiomer to generate an inhibition curve.

    • Determine the IC50 (concentration of enantiomer that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. This value represents the affinity of the enantiomer for the receptor.

B. Cell-Based Functional Assays

Causality: While binding assays measure affinity, they don't reveal the functional consequence (e.g., agonism, antagonism, inverse agonism). Cell-based assays provide this crucial information by measuring a physiological response within a living cell, such as signal transduction, gene expression, or cell viability. This allows for the determination of potency (EC50 or IC50).

Protocol: GPCR-Mediated cAMP Reporter Gene Assay

  • Cell Line: Use a host cell line (e.g., HEK293) engineered to express the G-protein coupled receptor (GPCR) of interest and a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE).

  • Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the (R)-enantiomer, (S)-enantiomer, and a known agonist/antagonist (as control) to the cells.

  • Incubation: Incubate for a period sufficient to allow for signal transduction and reporter gene expression (e.g., 4-6 hours).

  • Lysis & Detection: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the log concentration of the enantiomer.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists). This value represents the potency of the enantiomer.

Causality: Positive in vitro results must be validated in a whole organism. In vivo studies are essential to understand the full pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) and pharmacodynamic (PD) profile of each enantiomer. Stereoselectivity can occur at every stage of ADME, dramatically influencing a drug's efficacy and safety profile. It is particularly crucial to assay for chiral inversion during these studies.

Protocol: Mouse Pharmacokinetic and Pharmacodynamic Study

  • Animal Model: Select an appropriate animal model for the disease indication.

  • Dosing: Administer the (R)-enantiomer, (S)-enantiomer, and racemic mixture to different groups of animals via a clinically relevant route (e.g., oral gavage, intravenous injection). Include a vehicle control group.

  • Pharmacokinetic (PK) Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Bioanalysis:

    • Process the blood to plasma.

    • Develop a chiral bioanalytical method (e.g., LC-MS/MS with a chiral column) to quantify the concentration of both the (R) and (S) enantiomers in each sample. This is the self-validating step to detect any in-vivo chiral inversion.

    • Calculate key PK parameters (Cmax, Tmax, AUC, half-life) for each enantiomer.

  • Pharmacodynamic (PD) Assessment:

    • At relevant time points, measure a biomarker of drug efficacy (e.g., reduction in tumor size, change in blood pressure, behavioral response).

    • Monitor for any signs of toxicity.

  • Data Analysis: Correlate the PK profiles of each enantiomer with their PD effects to establish a clear exposure-response relationship.

Regulatory Considerations and the Rise of the "Chiral Switch"

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have long recognized the importance of stereochemistry. FDA policy encourages the development of single enantiomers, especially when one enantiomer is toxic or pharmacologically undesirable. In some cases, a single enantiomer of a previously approved racemic drug may be considered a new chemical entity (NCE), granting it a period of market exclusivity. This practice, known as a "chiral switch," has led to the marketing of numerous single-enantiomer drugs. However, the clinical benefit of these switches is sometimes debated, as superiority over the racemate is not always clearly demonstrated in pre-approval trials.

Conclusion

The comparison of (R) and (S) enantiomers is a cornerstone of modern drug development. A molecule's chirality is a critical determinant of its interaction with biological systems, influencing everything from receptor binding and functional potency to metabolic stability and toxicity. By employing a rigorous, multi-faceted experimental workflow—grounded in chiral purity analysis, followed by comprehensive in vitro and in vivo characterization—researchers can elucidate the distinct pharmacological profiles of each enantiomer. This detailed understanding is not merely an academic exercise; it is essential for designing safer, more effective therapeutics and making informed decisions in the journey from discovery to clinical application.

References

  • Filo.
Validation

A Senior Scientist's Guide to Alternatives for (R)-2-Amino-2-methylhexanoic Acid in Peptidomimetic Design

Introduction: The Quest for Conformational Control and Metabolic Stability In the field of drug discovery, native peptides present a tantalizing yet frustrating starting point. Their high potency and selectivity are ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Conformational Control and Metabolic Stability

In the field of drug discovery, native peptides present a tantalizing yet frustrating starting point. Their high potency and selectivity are often offset by poor metabolic stability and unpredictable conformations in solution. The introduction of non-proteinogenic amino acids is a cornerstone strategy to overcome these limitations, transforming fragile peptides into robust peptidomimetics. (R)-2-Amino-2-methylhexanoic acid, a chiral α,α-disubstituted amino acid (ααAA), represents a specific tool in this endeavor. The gem-dimethyl group on its α-carbon sterically restricts the peptide backbone's rotational freedom, primarily constraining the phi (Φ) and psi (Ψ) dihedral angles. This pre-organization can lock the peptide into a bioactive conformation, enhancing receptor affinity while simultaneously providing a steric shield against enzymatic degradation.

This guide provides a comparative analysis of viable alternatives to (R)-2-Amino-2-methylhexanoic acid, offering researchers a data-driven framework for selecting the optimal building block for their specific application. We will delve into the structural and functional consequences of modifying the side chain and backbone, supported by experimental data and detailed protocols.

Core Principle: The Role of α,α-Disubstitution in Peptide Engineering

The primary function of an α,α-disubstituted amino acid is to induce a specific secondary structure, most commonly a helical or turn conformation. The steric hindrance imposed by the two α-substituents dramatically limits the available conformational space, favoring regions of the Ramachandran plot that are typically associated with α-helices and 3₁₀-helices. This conformational rigidity is a key asset in peptidomimetic design, as it reduces the entropic penalty of binding to a biological target.

Furthermore, the absence of a proton on the α-carbon renders the adjacent peptide bond highly resistant to cleavage by common proteases like chymotrypsin and trypsin, which require an α-hydrogen for their catalytic mechanism. This inherent stability significantly prolongs the in vivo half-life of the resulting peptidomimetic.

Part 1: Comparative Analysis of Key Alternatives

The selection of an alternative to (R)-2-Amino-2-methylhexanoic acid depends on the specific design goal: are you aiming to subtly modulate the helical propensity, introduce a sharper turn, or explore different side-chain interactions? Below, we compare the most common and effective alternatives.

Aminoisobutyric Acid (Aib): The Archetypal Helix Inducer

Aib is the simplest α,α-disubstituted amino acid and the most widely used building block for stabilizing helical conformations.[1] Its two α-methyl groups provide strong steric hindrance, forcing the peptide backbone into a helical fold, predominantly a 3₁₀-helix in shorter peptides and an α-helix in longer sequences.[2][3]

  • Structural Comparison:

    • (R)-2-Amino-2-methylhexanoic acid: Features one methyl and one n-butyl group at the α-carbon. The chirality and the bulkier n-butyl side chain can influence the helical screw sense (right-handed vs. left-handed) and create specific hydrophobic interactions.

    • Aib: Features two methyl groups. It is achiral and provides a baseline for strong helix induction without specific side-chain interactions beyond local sterics.

  • Performance & Experimental Data:

    • Conformational Constraint: Aib is a potent helix inducer.[4][5] Its incorporation dramatically limits the available conformational space to the helical regions of the Ramachandran plot (Φ ≈ ±60°, Ψ ≈ ±30°).[1]

    • Proteolytic Stability: Peptides containing Aib show remarkable resistance to enzymatic degradation.[6] Introducing Aib at or near the cleavage site can completely inhibit proteolysis by enzymes like trypsin and chymotrypsin.[7][8] For instance, placing an Aib residue at the P1' position (immediately C-terminal to the cleavage site) can increase protease resistance by over 19-fold compared to a native peptide.[7]

  • Causality & Application: Choose Aib when the primary goal is to enforce a stable helical structure with maximum metabolic stability, and specific side-chain interactions at that position are not required. It serves as an excellent "structural backbone" stabilizer.

Other Chiral α,α-Disubstituted Amino Acids: Fine-Tuning Helicity and Interaction

This class includes analogs like (R/S)-Isovaline (Iva), α-methyl-Valine, and α-methyl-Leucine. They offer a middle ground between the strong, generic helix induction of Aib and the specific properties of (R)-2-Amino-2-methylhexanoic acid.

  • Structural Comparison:

    • Like the target molecule, these amino acids are chiral. The stereochemistry at the α-carbon is critical for controlling the direction (screw-sense) of the induced helix.[9] For example, (S)-Iva tends to favor right-handed helices, while (R)-Iva favors left-handed ones.[9]

    • The varying bulk and hydrophobicity of the side chains (e.g., isopropyl for Val, isobutyl for Leu) allow for fine-tuning of hydrophobic or van der Waals interactions with the target receptor.

  • Performance & Experimental Data:

    • Conformational Control: The choice of chirality provides an essential tool for controlling the global fold of the peptide. This is critical when mimicking a specific helical interface where the orientation of other side chains is paramount for binding.

    • Receptor Binding: In structure-activity relationship (SAR) studies, swapping between different chiral ααAAs can probe the steric and hydrophobic tolerance of a receptor pocket. An increase in binding affinity upon substitution suggests a favorable interaction with the specific side chain.

  • Causality & Application: Use chiral ααAAs when you need to induce a helix of a specific screw-sense and simultaneously optimize side-chain interactions within a binding pocket. They are ideal for lead optimization once an initial helical scaffold has been established.

Cyclic Amino Acids: Introducing Sharp Turns and Rigid Scaffolds

Cyclic amino acids, such as 1-aminocyclopentanecarboxylic acid (Ac5c) or 1-aminocyclohexanecarboxylic acid (Ac6c), represent another class of α,α-disubstituted residues. Here, the two "substituents" are tied back into a ring structure.

  • Structural Comparison:

    • The ring system imposes an even more rigid constraint on the backbone dihedral angles than acyclic analogs.

    • The ring size (five-membered, six-membered, etc.) dictates the precise Φ/Ψ angles, allowing for the design of specific turn structures (β-turns, γ-turns) in addition to helices.[10]

  • Performance & Experimental Data:

    • Turn Induction: While capable of participating in helices, these residues are particularly adept at inducing β-turns, which are crucial for the bioactivity of many peptides.

    • Synthetic Accessibility: These building blocks are readily synthesized and can be incorporated into standard solid-phase peptide synthesis (SPPS) protocols.[10]

  • Causality & Application: Employ cyclic amino acids when the design goal is to create a rigid turn or a highly constrained local conformation. They are invaluable for mimicking loop regions of proteins or for cyclizing peptides to enhance stability and affinity.

Proline Analogs: Modulating Backbone Kinks and cis/trans Isomerism

Proline itself is a unique secondary amino acid that introduces a "kink" into the peptide backbone. α-methyl-L-proline is a particularly relevant alternative as it combines the features of proline with α,α-disubstitution.

  • Structural Comparison:

    • Proline: The cyclic side chain restricts the Φ angle to approximately -60° and disrupts helical structures. It can uniquely adopt a cis peptide bond conformation.

    • α-methyl-L-proline: The addition of the α-methyl group further restricts the backbone and can stabilize β-turn conformations.[11] It combines the kink-inducing nature of proline with the protease resistance of an ααAA.[12]

  • Performance & Experimental Data:

    • Structural Rigidity: α-methyl-proline significantly increases the stability of β-turns compared to native proline.[11]

    • Cis/Trans Isomerism: The methyl group can influence the energetic preference for the cis or trans Xaa-Pro bond, offering a mechanism to control a key conformational switch in many bioactive peptides.[12]

  • Causality & Application: Use α-methyl-proline to replace a proline residue when you need to rigidify a specific turn structure, enhance proteolytic stability at that position, and potentially lock the peptide bond into a desired cis or trans conformation.

Data Summary Table
AlternativePrimary Structural EffectChiralityKey AdvantageOptimal Use Case
Aminoisobutyric Acid (Aib) Strong helix induction (3₁₀ & α)AchiralMaximum stability and helicity[6]Stabilizing a helical backbone
Chiral ααAAs (e.g., Iva) Helix induction with screw-sense control[9]ChiralFine-tuning side-chain interactionsOptimizing binding affinity of a helical peptide
Cyclic AAs (e.g., Ac5c) Rigid turn or helix induction[10]AchiralPrecise control over local turn geometryMimicking loop regions, peptide cyclization
α-methyl-L-proline Rigid β-turn induction, cis/trans control[11][12]ChiralStabilizing proline-containing turnsEnhancing stability of β-turn motifs

Part 2: Experimental Protocols & Methodologies

To empower researchers to validate these alternatives, this section provides trusted, step-by-step protocols for peptide synthesis and analysis.

Experimental Workflow Diagram

G cluster_synthesis Peptide Synthesis cluster_analysis Biophysical & Functional Analysis sp_synthesis Solid-Phase Peptide Synthesis (SPPS) Fmoc/tBu Chemistry cleavage Cleavage & Deprotection TFA Cocktail sp_synthesis->cleavage purification RP-HPLC Purification cleavage->purification ms Mass Spectrometry (LC-MS) Identity & Purity Check purification->ms Confirm Mass cd Circular Dichroism (CD) Secondary Structure Analysis ms->cd Analyze Structure stability Protease Stability Assay Half-life Determination ms->stability Test Stability nmr 2D NMR Spectroscopy 3D Structure Determination cd->nmr Detailed Conformation binding Binding Assay (e.g., SPR, FP) Affinity (KD) Measurement nmr->binding stability->binding Assess Function caption Workflow for peptidomimetic synthesis and characterization.

Caption: Workflow for peptidomimetic synthesis and characterization.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Modified Peptide

This protocol describes the synthesis of a model 10-mer peptide using standard Fmoc/tBu chemistry, incorporating one of the non-canonical amino acid alternatives (denoted as 'Xaa').

Rationale: SPPS is the gold standard for peptide synthesis due to its efficiency and scalability. The Fmoc/tBu strategy is widely used because of its mild deprotection conditions, which are compatible with a vast array of modified amino acids.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (standard and the chosen alternative 'Xaa')

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection reagent: 20% Piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Methodology:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain DMF. Add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain. Repeat with a second 15-minute incubation.

  • Washing: Wash the resin thoroughly (5x with DMF, 3x with DCM, 5x with DMF).

  • Amino Acid Coupling: a. Pre-activate the first amino acid: In a separate vial, dissolve 4 equivalents (eq) of Fmoc-amino acid, 3.9 eq of HBTU, and 4 eq of HOBt in DMF. Add 8 eq of DIPEA. Vortex for 2 minutes. b. Add the activated amino acid solution to the resin. Agitate for 2 hours. Causality Note: For sterically hindered residues like Aib or other ααAAs, a longer coupling time or a more potent coupling reagent like HATU may be required to ensure complete reaction. A double coupling (repeating step 4b) is often recommended.

  • Washing: Wash the resin as in step 3.

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Add 2 mL of the cleavage cocktail to the resin. Agitate for 3 hours at room temperature. c. Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether. d. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC) on a C18 column. Lyophilize the pure fractions to obtain a white powder.

  • Characterization: Confirm the identity and purity of the peptide using LC-MS.

Protocol 2: Protease Stability Assay

This protocol assesses the half-life of the synthesized peptides in the presence of a common protease, α-chymotrypsin.

Rationale: This assay provides quantitative data on the improved metabolic stability conferred by the incorporated amino acid. Comparing the degradation rate of the modified peptide to its all-L-amino acid counterpart demonstrates the efficacy of the modification.

Materials:

  • Synthesized peptides (modified and control)

  • α-Chymotrypsin (from bovine pancreas)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0

  • Quenching Solution: 10% Trifluoroacetic acid (TFA) in water

  • RP-HPLC system with a C18 analytical column

Methodology:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of each peptide and a 0.1 mg/mL stock solution of α-chymotrypsin in the assay buffer.

  • Reaction Setup: In a microcentrifuge tube, combine 90 µL of the peptide stock solution with 10 µL of the chymotrypsin stock solution. The final peptide concentration is 0.9 mg/mL and the enzyme concentration is 0.01 mg/mL.

  • Time Course: Incubate the reaction at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of the 10% TFA quenching solution.

  • HPLC Analysis: a. Analyze each quenched time point sample by RP-HPLC. b. Monitor the disappearance of the parent peptide peak at a specific wavelength (e.g., 220 nm). c. Integrate the peak area of the parent peptide at each time point.

  • Data Analysis: a. Normalize the peak area at each time point (t) to the peak area at t=0. b. Plot the percentage of remaining peptide versus time. c. Fit the data to a one-phase exponential decay curve to calculate the half-life (t₁/₂) of the peptide.

Structural Analysis Logic Diagram

G cluster_cd Secondary Structure cluster_nmr Atomic-Level Constraints start Purified Peptide cd Circular Dichroism (CD) Spectroscopy start->cd Initial Assessment nmr 2D NMR Spectroscopy (TOCSY, NOESY) cd->nmr If structured cd_result Result: - α-helix - β-sheet - Random coil md Molecular Dynamics (MD) Simulation nmr->md For refinement structure High-Resolution 3D Structure & Dynamics nmr->structure Directly nmr_result Result: - NOE distances - Dihedral angles md->structure Final Model caption Logical flow for determining the solution structure of a peptidomimetic.

Caption: Logical flow for determining the solution structure of a peptidomimetic.

Conclusion and Future Outlook

The rational selection of non-canonical amino acids is a powerful strategy in modern drug design. While (R)-2-Amino-2-methylhexanoic acid offers a unique combination of chirality and hydrophobicity, alternatives such as Aib, other chiral ααAAs, cyclic residues, and proline analogs provide a rich toolkit for the medicinal chemist. The choice of alternative should be guided by a clear structure-activity relationship hypothesis. Aib provides a robust method for enforcing helicity and stability. Chiral and cyclic analogs allow for the fine-tuning of conformation and receptor interactions. Proline mimetics offer control over the critical turn regions of a peptide.

The future of this field lies in the development of novel, synthetically accessible building blocks that offer even more precise control over peptide architecture. Furthermore, the integration of computational modeling with experimental validation will continue to accelerate the design-build-test cycle, enabling the creation of highly potent and specific peptidomimetics with drug-like properties. By understanding the distinct structural and functional impact of each alternative, researchers can more effectively navigate the chemical space to develop next-generation peptide therapeutics.

References

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  • Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. Available at: [Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. Available at: [Link]

  • The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. PMC. Available at: [Link]

  • Effect of α,α-Dialkyl Amino Acids on the Protease Resistance of Peptides. ResearchGate. Available at: [Link]

  • Conformational Manifold of α-Aminoisobutyric Acid (Aib) Containing Alanine-Based Tripeptides in Aqueous Solution Explored by Vibrational Spectroscopy, Electronic Circular Dichroism Spectroscopy, and Molecular Dynamics Simulations. Journal of the American Chemical Society. Available at: [Link]

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  • Turn-Induction in Peptides Incorporating Novel Cyrene-Derived α,α-Disubstituted Amino Acid. ChemRxiv. Available at: [Link]

  • Method for preparation of alpha-methyl-l-proline. Google Patents.
  • De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. ACS Publications. Available at: [Link]

  • Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. ResearchGate. Available at: [Link]

  • Conformational studies on peptides containing alpha aminoisobutyric acid and polypeptides with alternating LD-Sequences. etd@IISc. Available at: [Link]

  • L-Proline, 2-methyl-. Organic Syntheses Procedure. Available at: [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Synthesis of Peptides Containing Proline Analogues. Thieme Connect. Available at: [Link]

  • Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. PubMed. Available at: [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. Available at: [Link]

  • The synthesis of an array of stapled polyproline peptides. University of Birmingham. Available at: [Link]

  • (R)-2-Amino-2-methylhexanoic acid. Next Peptide. Available at: [Link]

  • 2-Amino-2-methylhexanoic acid. PubChem. Available at: [Link]

  • Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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Comparative

Spectroscopic Differentiation of α-Amino Acid Diastereomers: A Technical Comparison Guide

As the complexity of peptide therapeutics and chiral small-molecule drugs increases, the precise stereochemical characterization of α-amino acids with multiple chiral centers (e.g., isoleucine, threonine, and their synth...

Author: BenchChem Technical Support Team. Date: March 2026

As the complexity of peptide therapeutics and chiral small-molecule drugs increases, the precise stereochemical characterization of α-amino acids with multiple chiral centers (e.g., isoleucine, threonine, and their synthetic analogs) has become a critical analytical bottleneck. Diastereomers possess identical molecular weights and atomic connectivity, yet their distinct three-dimensional topologies dictate profoundly different pharmacological behaviors.

As a Senior Application Scientist, I approach stereochemical assignment not as a single measurement, but as a self-validating system . Relying on a single spectroscopic modality introduces the risk of spectral ambiguity. To ensure absolute scientific integrity, we must couple techniques that probe different physical phenomena. This guide objectively compares the primary spectroscopic modalities for differentiating α-amino acid diastereomers and establishes a rigorous, orthogonal workflow for absolute configuration assignment.

Mechanistic Evaluation of Spectroscopic Modalities

To design a robust analytical workflow, we must first understand the causality behind the signals generated by each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality: NMR differentiates diastereomers based on variations in the local magnetic shielding environment caused by distinct spatial atomic arrangements. For instance, the erythro and threo forms of β-hydroxy-α-amino acids exhibit distinct chemical shifts ( δ ) and scalar coupling constants ( 3JHα,Hβ​ ) due to the Karplus relationship, which dictates that coupling constants depend heavily on the dihedral angle between adjacent protons. The Limitation & Solution: While NMR excels at determining relative stereochemistry, it cannot inherently determine absolute configuration without chiral auxiliaries. To bridge this gap, Chiral Solvating Agents (CSAs), such as bis-thiourea derivatives, are employed. These agents form non-covalent diastereomeric solvates via hydrogen bonding, amplifying chemical shift differences ( Δδ ) without requiring covalent modification1. Advanced complemental hard modeling (CHM) can even allow benchtop NMR systems to quantify these diastereomeric excesses in real-time 2.

Vibrational Circular Dichroism (VCD)

The Causality: VCD measures the differential absorption of left- and right-circularly polarized infrared light during molecular vibrational transitions. Because vibrational modes (e.g., C=O stretching, N-H bending) are highly localized yet exquisitely sensitive to the global chiral environment, VCD provides a direct readout of the absolute 3D conformation 3. The Validation Mechanism: VCD spectra are non-intuitive; a positive or negative Cotton effect cannot be assigned to an R or S center by simple inspection. Therefore, causality is established computationally. The experimental spectrum is matched against Density Functional Theory (DFT) simulated spectra of all possible diastereomers. A high-confidence match definitively assigns the absolute configuration 4.

Electronic Circular Dichroism (ECD)

The Causality: ECD probes electronic transitions in the UV-Vis region. It is highly sensitive to chromophores near the chiral center. While it requires significantly lower sample concentrations than VCD, the resulting bands are broad and often lack the high-resolution structural detail necessary to differentiate subtle diastereomeric variations in aliphatic amino acids5.

Quantitative Data Presentation: Modality Comparison

To facilitate instrument selection, the operational parameters and data outputs of the three primary modalities are summarized below.

ParameterNMR (with CSA)VCD (with DFT)ECD
Primary Physical Probe Nuclear magnetic spin (Radiofrequency)Molecular vibrations (Infrared)Electronic transitions (UV-Vis)
Sample Concentration 10 – 50 mM50 – 100 mM0.1 – 1 mM
Derivatization Required? Yes (Non-covalent CSA or covalent CDA)No (Analyzed in native state)No (But requires a UV chromophore)
Stereochemical Output Relative configuration (Absolute if CSA is calibrated)Absolute configurationAbsolute configuration
Resolution of Diastereomers Excellent (Distinct δ and J -couplings)Excellent (Distinct vibrational bands)Moderate (Broad overlapping bands)
Computational Overhead Low (Empirical data analysis)High (Requires extensive DFT modeling)Moderate (TD-DFT required for complex cases)

Self-Validating Experimental Protocol

To eliminate the risk of false assignments, I employ a dual-technique protocol. NMR establishes the relative stereochemistry (e.g., syn vs. anti), acting as a structural constraint for the DFT calculations required by VCD, which subsequently locks in the absolute configuration.

Phase 1: NMR Acquisition for Relative Stereochemistry
  • Sample Preparation: Dissolve 15 mM of the α-amino acid derivative in a deuterated, non-competing solvent (e.g., CDCl₃ or DMSO- d6​ ). Add 2.0 equivalents of an enantiopure Chiral Solvating Agent (e.g., (R,R) -BTDA).

  • 1D Acquisition: Acquire high-resolution 1 H and 13 C spectra. Extract the 3JHα,Hβ​ coupling constants. A large coupling constant (~8-10 Hz) typically indicates an anti periplanar arrangement, while a smaller constant (~2-4 Hz) suggests a gauche arrangement.

  • 2D ROESY Acquisition: Run a Rotating-frame Overhauser Enhancement Spectroscopy (ROESY) experiment to map through-space proton proximities (< 5 Å).

  • Interim Conclusion: Use the J -couplings and ROESY cross-peaks to definitively assign the relative diastereomeric relationship (e.g., confirming the sample is the threo diastereomer).

Phase 2: VCD Acquisition & DFT Modeling for Absolute Configuration
  • Sample Preparation: Prepare a highly concentrated solution (75 mM) of the underivatized amino acid in D₂O or CDCl₃. Place in a BaF₂ cell with a path length of 50–100 μm.

  • Spectral Acquisition: Record the IR and VCD spectra simultaneously over the 800–2000 cm⁻¹ range using a dual-polarization modulation FT-VCD spectrometer. Accumulate scans for 4–6 hours to ensure a high signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search using molecular mechanics.

    • Optimize the geometries of the lowest-energy conformers using DFT at the B3LYP/6-311++G(d,p) level.

    • Simulate the IR and VCD spectra for both enantiomers of the relative diastereomer identified in Phase 1.

  • Self-Validation & Integration: Overlay the experimental VCD spectrum with the simulated spectra. The absolute configuration is assigned to the computed stereoisomer whose predicted Cotton effects (positive/negative bands) perfectly align with the experimental data. Because the relative configuration was pre-validated by NMR, the computational search space is halved, drastically reducing the risk of a false-positive match.

Logical Workflow Visualization

G cluster_NMR NMR Spectroscopy Pathway cluster_VCD Vibrational Circular Dichroism Pathway Start Purified α-Amino Acid Diastereomer NMR_Prep Dissolve in Chiral Solvating Agent (CSA) + Solvent Start->NMR_Prep VCD_Prep Prepare High-Concentration Solution (e.g., D2O/DMSO) Start->VCD_Prep NMR_Acq Acquire 1H, 13C, & ROESY Spectra NMR_Prep->NMR_Acq NMR_Data Extract Δδ & J-Coupling Constants NMR_Acq->NMR_Data Integration Cross-Validation: Match NMR NOE with VCD Conformers NMR_Data->Integration VCD_Acq Measure IR & VCD Spectra (800-2000 cm⁻¹) VCD_Prep->VCD_Acq VCD_Calc Ab Initio DFT Spectral Simulation VCD_Acq->VCD_Calc Compare VCD_Calc->Integration Assignment Absolute Configuration Assigned Integration->Assignment

Caption: Logical workflow for orthogonal stereochemical assignment using NMR and VCD.

References

  • Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation ACS Publications[Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent MDPI[Link]

  • Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity PMC - National Institutes of Health[Link]

  • Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? RSC Publishing[Link]

  • Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review PMC - National Institutes of Health[Link]

Sources

Validation

A Comparative Guide to Kinetic Resolution and Asymmetric Synthesis for Chiral Amino Acid Production

Introduction: The Imperative of Chirality in Amino Acids Chiral α-amino acids are the fundamental building blocks of life and are of paramount importance in the pharmaceutical, agrochemical, and biotechnological industri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Amino Acids

Chiral α-amino acids are the fundamental building blocks of life and are of paramount importance in the pharmaceutical, agrochemical, and biotechnological industries. The stereochemistry of these molecules is critical, as different enantiomers can exhibit vastly different biological activities, with one enantiomer often being therapeutic while the other may be inactive or even harmful. Consequently, the efficient and selective synthesis of enantiomerically pure amino acids is a cornerstone of modern organic chemistry and drug development.

This guide provides an in-depth, objective comparison of two principal strategies for accessing chiral amino acids: kinetic resolution and asymmetric synthesis . We will delve into the fundamental principles of each approach, present a quantitative comparison of their performance using real-world examples, and provide detailed experimental protocols to aid researchers in making informed decisions for their synthetic endeavors.

Conceptual Framework: Two Paths to Enantiopurity

The choice between kinetic resolution and asymmetric synthesis hinges on the nature of the starting material and the desired outcome.

Kinetic Resolution: A Race of Enantiomers

Kinetic resolution operates on a racemic mixture (a 1:1 mixture of two enantiomers) and exploits the differential reaction rates of the enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leading to its conversion into a new product, while the slower-reacting enantiomer is left behind, enriched in enantiomeric purity.

dot

Comparative

Mechanistic Causality: Why Stability Profiles Dictate Synthetic Strategy

Mastering Orthogonality: A Comparative Guide to Amino Acid Protecting Group Stability In the complex landscape of peptide synthesis and organic chemistry, the strategic deployment of protecting groups is the linchpin of...

Author: BenchChem Technical Support Team. Date: March 2026

Mastering Orthogonality: A Comparative Guide to Amino Acid Protecting Group Stability

In the complex landscape of peptide synthesis and organic chemistry, the strategic deployment of protecting groups is the linchpin of successful molecular assembly. Amino acids possess inherently reactive bifunctional or trifunctional centers (α-amino, α-carboxyl, and side-chain moieties) that must be temporarily masked to prevent chaotic polymerization and off-target side reactions. The fundamental principle governing this strategy is orthogonality—the ability to selectively remove one protecting group under specific chemical conditions without compromising the stability of others[1].

This guide provides a rigorous, data-driven comparison of the most ubiquitous amine protecting groups: Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz). By analyzing their stability profiles, mechanistic cleavage pathways, and practical applications, we empower researchers to design robust, self-validating synthetic workflows.

The choice between Fmoc, Boc, and Cbz is not merely a matter of preference; it is dictated by the thermodynamic and kinetic stability of the protecting group-amine bond under varying pH and redox conditions[2].

1. Fmoc (Fluorenylmethyloxycarbonyl): The Base-Labile Standard The Fmoc group revolutionized Solid-Phase Peptide Synthesis (SPPS) by eliminating the need for repetitive acid treatments, allowing for the synthesis of highly modified and acid-sensitive peptides[3]. Fmoc is exceptionally stable to acidic conditions (e.g., TFA, HBr) but is rapidly cleaved by secondary amines like piperidine[4]. Causality of Cleavage: The cleavage is driven by the acidity of the proton at the 9-position of the fluorene ring. Base-induced deprotonation generates a cyclopentadienyl-type anion, which is thermodynamically stabilized by aromaticity (fulfilling Hückel's rule with 14 π electrons)[3]. This triggers a rapid β-elimination, releasing the free amine, carbon dioxide, and highly reactive dibenzofulvene.

2. Boc (tert-Butoxycarbonyl): The Acid-Labile Workhorse Boc is highly stable to strongly basic conditions and catalytic hydrogenolysis, making it perfectly orthogonal to Fmoc and Cbz in multi-step syntheses[5]. It is cleaved by strong acids, most commonly Trifluoroacetic Acid (TFA)[2]. Causality of Cleavage: Acidolysis of the Boc group proceeds via the protonation of the carbamate oxygen, followed by the expulsion of a highly stable tert-butyl carbocation and CO₂[4]. The thermodynamic stability of the resulting tertiary carbocation is the driving force for this reaction.

3. Cbz (Carboxybenzyl): The Reductively-Labile Pioneer Cbz (often abbreviated as Z) is stable to mild acids and bases but is selectively removed via catalytic hydrogenolysis (e.g., H₂, Pd/C)[5]. Causality of Cleavage: The palladium catalyst facilitates the oxidative addition of the benzyl-oxygen bond, followed by reduction with hydrogen gas, yielding toluene, CO₂, and the free amine. While highly effective in solution-phase synthesis, its use in SPPS is limited due to the difficulty of performing heterogeneous catalysis on a solid polymeric support[6].

Comparative Stability Data

The following table synthesizes the stability of Fmoc, Boc, and Cbz under standard synthetic conditions, providing a quantitative and qualitative baseline for protocol design[1][2].

Protecting Group20% Piperidine / DMF (Base)50% TFA / DCM (Acid)H₂, Pd/C (Hydrogenolysis)Nucleophiles (e.g., Hydrazine)
Fmoc Labile (Cleaved in < 10 mins)StableQuasi-stable (Can be reduced)Labile
Boc StableLabile (Cleaved in < 30 mins)StableStable
Cbz StableStable (Labile to strong HF)Labile (Cleaved in < 2 hrs)Stable

Visualizing Orthogonality

To conceptualize how these stability profiles interact during a synthetic sequence, the following diagram maps the orthogonal deprotection pathways.

ProtectingGroupStability Core Protected Amino Acid Fmoc Fmoc Group Core->Fmoc Boc Boc Group Core->Boc Cbz Cbz Group Core->Cbz Base 20% Piperidine / DMF Fmoc->Base Acid TFA / DCM Fmoc->Acid Hydro H2, Pd/C Fmoc->Hydro Boc->Base Boc->Acid Boc->Hydro Cbz->Base Cbz->Acid Cbz->Hydro Fmoc_Cleaved Cleaved (Dibenzofulvene) Base->Fmoc_Cleaved Boc_Stable1 Stable Base->Boc_Stable1 Cbz_Stable1 Stable Base->Cbz_Stable1 Fmoc_Stable1 Stable Acid->Fmoc_Stable1 Boc_Cleaved Cleaved (Isobutylene + CO2) Acid->Boc_Cleaved Cbz_Stable2 Stable to mild acid Acid->Cbz_Stable2 Fmoc_Stable2 Stable Hydro->Fmoc_Stable2 Boc_Stable2 Stable Hydro->Boc_Stable2 Cbz_Cleaved Cleaved (Toluene + CO2) Hydro->Cbz_Cleaved

Orthogonal stability matrix of Fmoc, Boc, and Cbz protecting groups under standard conditions.

Self-Validating Experimental Protocols

A robust experimental protocol must possess internal mechanisms for validation. The following workflows demonstrate how to leverage the mechanistic byproducts of deprotection to ensure synthetic integrity.

Protocol 1: Fmoc Deprotection with Real-Time UV-Vis Monitoring Objective: To quantitatively verify the complete removal of the Fmoc group during SPPS without consuming the sample. Causality: The cleavage of Fmoc generates dibenzofulvene, which immediately reacts with piperidine to form a stable dibenzofulvene-piperidine adduct. This adduct exhibits a strong, distinct UV absorbance at 301 nm[3]. By measuring this absorbance, the deprotection becomes a self-validating system.

Step-by-Step Methodology:

  • Preparation : Suspend the Fmoc-protected peptide-resin in a fritted reaction vessel. Wash thoroughly with N,N-Dimethylformamide (DMF) to remove any uncoupled reagents.

  • Deprotection : Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate gently for 5 minutes.

  • First Collection : Drain the deprotection solution into a collection flask.

  • Second Deprotection : Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 10 minutes. Drain and combine with the first collection.

  • Validation (UV-Vis Quantification) : Dilute an aliquot of the combined deprotection solution (e.g., 1:100 in DMF). Measure the UV absorbance at 301 nm against a 20% piperidine/DMF blank.

  • Analysis : Calculate the exact molar amount of Fmoc cleaved using the Beer-Lambert law (extinction coefficient ε ≈ 7800 M⁻¹cm⁻¹). If the calculated yield matches the theoretical resin loading, the deprotection is 100% complete.

Protocol 2: Boc Deprotection and Carbocation Scavenging Objective: To remove the Boc group and simultaneously cleave the peptide from the resin while preventing irreversible alkylation of electron-rich side chains (e.g., Tryptophan, Tyrosine, Methionine). Causality: Acidolysis of Boc generates a highly reactive tert-butyl carbocation[4]. If left unchecked, this electrophile will attack nucleophilic amino acid side chains, permanently ruining the peptide. The addition of scavengers (nucleophilic "traps") creates a kinetic competition where the carbocation reacts with the scavenger instead of the peptide[7].

Step-by-Step Methodology:

  • Cocktail Preparation : Prepare "Reagent K" (or a similar optimized cleavage cocktail): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). (Note: Phenol and thioanisole scavenge carbocations; water quenches reactive intermediates; EDT protects methionine and cysteine from oxidation).

  • Cleavage : Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin). Stir at room temperature for 2 to 3 hours.

  • Filtration : Filter the resin through a glass frit, collecting the TFA solution containing the fully deprotected peptide. Wash the resin twice with a small volume of neat TFA.

  • Precipitation : Concentrate the combined TFA filtrate under a stream of nitrogen to about 25% of its original volume. Add the concentrated solution dropwise into 10 volumes of ice-cold diethyl ether. The peptide will precipitate as a white solid, while the scavengers and cleaved protecting groups (e.g., isobutylene byproducts) remain soluble in the ether.

  • Validation (LC-MS) : Centrifuge the precipitate, wash with cold ether, and dissolve in water/acetonitrile. Analyze via LC-MS. The protocol is validated if the mass spectrum shows the exact theoretical mass of the target peptide, with zero peaks corresponding to +56 Da (indicating successfully trapped tert-butyl adducts).

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Synthesis Routes for Unnatural Amino Acids

In the landscape of modern drug discovery and chemical biology, unnatural amino acids (UAAs) are indispensable tools.[1][2][3][4] Their incorporation into peptides and other molecular frameworks allows for the fine-tunin...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and chemical biology, unnatural amino acids (UAAs) are indispensable tools.[1][2][3][4] Their incorporation into peptides and other molecular frameworks allows for the fine-tuning of pharmacological properties, the introduction of novel functionalities, and the enhancement of metabolic stability.[5][6] The selection of a synthetic route is a critical decision that dictates the efficiency, scalability, and economic viability of accessing these valuable building blocks. This guide provides a comparative analysis of the primary strategies for UAA synthesis, offering insights to aid researchers in making informed decisions.

The Strategic Imperative: Choosing the Right Synthetic Path

The optimal synthesis of a UAA is highly dependent on the specific target and its intended application. Key factors to consider include stereochemical purity, the potential for large-scale production, the breadth of compatible functional groups, and the overall cost-effectiveness of the chosen route.

A Triumvirate of Synthetic Approaches: Chemical, Enzymatic, and Semi-Synthetic Methods

The synthesis of UAAs is broadly categorized into three main approaches: traditional chemical synthesis, biocatalytic enzymatic methods, and semi-synthetic modifications of natural amino acids.

The Power of Chemical Synthesis: Versatility and Scalability

Chemical synthesis offers the most diverse toolbox for creating a vast array of UAA structures.[1][3]

Classic and Modern Asymmetric Approaches:

  • The Strecker Synthesis: This foundational method involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis.[7][8][9] While effective for producing racemic mixtures, modern iterations employ chiral catalysts to achieve high enantioselectivity, making it a powerful tool for generating non-natural amino acids that are not readily accessible through other means.[4][10][11]

  • Asymmetric Hydrogenation: This is a robust and widely used method for producing optically enriched α- and β-amino acids.[12][13][14] Chiral catalysts, often based on transition metals like rhodium, ruthenium, and iridium, facilitate the stereoselective reduction of prochiral precursors.[12] Nickel-based catalysts have also emerged as efficient and cost-effective alternatives for the asymmetric hydrogenation of various substrates.[15]

Recent Innovations in Chemical Synthesis:

  • Photoredox-Mediated Synthesis: This approach utilizes light to enable the activation of aliphatic alcohols for the asymmetric synthesis of UAAs.[16] This method offers a mild and atom-economical route to a variety of functionalized amino acids.[16]

  • Nickel-Catalyzed Cross-Coupling: Recent advancements have demonstrated the use of nickel catalysts for the enantioconvergent cross-coupling of racemic α-haloglycine derivatives with alkylzinc reagents, providing a practical and scalable route to protected UAAs with high enantioselectivity.[17]

The Precision of Enzymatic Synthesis: Selectivity and Sustainability

Enzymatic methods offer unparalleled stereoselectivity and operate under mild, environmentally friendly conditions.[18]

  • Transaminases: These enzymes are increasingly employed for the synthesis of optically pure amines and unnatural amino acids.[19][20][21] They catalyze the transfer of an amino group from a donor molecule to a keto acid, producing chiral amino acids with high enantiomeric excess.[22] Protein engineering has been instrumental in expanding the substrate scope of transaminases to accept bulkier side chains.[22]

  • Other Biocatalytic Approaches: Acylases are used for the kinetic resolution of racemic mixtures of N-acyl-amino acids.[3] Additionally, chemoenzymatic routes that combine the strengths of both chemical and biological catalysis are being developed to access complex UAA structures.[23][24][25][26][27]

Bridging the Gap with Semi-Synthetic Methods

Semi-synthetic approaches utilize readily available natural amino acids as starting materials, modifying their side chains to generate novel UAAs.[28] This can be a highly efficient strategy for creating analogues of existing amino acids. For instance, the cysteine-biosynthetic pathway in E. coli has been engineered for the semisynthetic production of unnatural L-α-amino acids.[29]

At a Glance: Comparing the Methodologies

Parameter Chemical Synthesis (e.g., Asymmetric Hydrogenation) Enzymatic Synthesis (e.g., Transaminase) Semi-Synthetic Methods
Stereoselectivity Good to ExcellentExcellentExcellent (Chirality from starting material)
Substrate Scope BroadModerate to Broad (Enzyme-dependent)Limited to derivatives of natural amino acids
Scalability HighHighModerate
Reaction Conditions Often requires inert atmosphere, organic solvents, and metal catalystsMild, aqueous conditionsVaries, can involve harsh reagents
Key Advantage High versatility and broad applicabilityHigh selectivity and "green" credentialsUtilizes readily available starting materials
Key Limitation Can involve hazardous reagents and byproductsSubstrate scope can be limited by the enzymeLimited to modifications of existing structures

Experimental Corner: A Representative Protocol

Protocol: Asymmetric Hydrogenation for Chiral β-Amino Acid Derivatives

This protocol is a generalized procedure based on established methods for the synthesis of chiral β-amino acid derivatives via asymmetric hydrogenation.[13][14]

Materials:

  • β-(Acylamino)acrylate substrate

  • Rhodium-based catalyst precursor (e.g., [Rh(COD)2]BF4)

  • Chiral bisphosphine ligand (e.g., TangPhos)[13]

  • Anhydrous, degassed solvent (e.g., methanol, THF, or CH2Cl2)[14]

  • High-pressure hydrogenation apparatus

  • High-purity hydrogen gas

Procedure:

  • Catalyst Preparation (In Situ): In a glovebox, the rhodium precursor and the chiral ligand are dissolved in the degassed solvent within the hydrogenation vessel.

  • Substrate Addition: The β-(acylamino)acrylate substrate is added to the vessel.

  • Hydrogenation: The vessel is sealed, purged with hydrogen, and then pressurized to the desired level (e.g., 1-50 atm). The reaction is stirred at a controlled temperature until completion.

  • Work-up and Purification: The reaction mixture is concentrated, and the product is purified, typically by column chromatography.

  • Analysis: The enantiomeric excess of the product is determined using chiral high-performance liquid chromatography (HPLC).

Visualizing the Workflow: A Chemoenzymatic Cascade

Chemoenzymatic_Synthesis cluster_enzymatic Enzymatic Transformation cluster_chemical Chemical Reduction Diketone 2,n-Diketone Substrate Transaminase Transaminase (e.g., IlvE) Diketone->Transaminase Imino_Acid Intermediate Imino Acid Transaminase->Imino_Acid Stereoselective Transamination Amino_Donor Amino Donor (e.g., L-Leucine) Amino_Donor->Transaminase Hydrogenation Hydrogenation Catalyst (e.g., PtO2) + H2 Imino_Acid->Hydrogenation Cyclic_UAA Cyclic Unnatural Amino Acid Hydrogenation->Cyclic_UAA Diastereoselective Reduction

Caption: A one-pot chemoenzymatic cascade for the synthesis of cyclic unnatural amino acids.[26]

Future Perspectives

The field of UAA synthesis is continually evolving, with a strong emphasis on developing more sustainable and efficient methodologies. The integration of biocatalysis with traditional chemical synthesis in chemoenzymatic processes holds immense promise for accessing novel and complex UAA structures.[26][27] As our ability to engineer enzymes with tailored specificities and to design more efficient and selective chemical catalysts improves, the toolkit for creating custom amino acids will undoubtedly expand, further propelling innovation in drug discovery and biotechnology.[30][][32]

References

  • Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). A chiral catalyst based on nickel, an earth-abundant metal, can achieve the enantioconvergent coupling of readily available racemic alkyl electrophiles with a wide variety of alkylzinc reagents to afford protected unnatural α-amino acids in good yield and ee. Journal of the American Chemical Society, 143(22), 8614–8618.
  • QYAOBIO. (2024, September 3). Chemical Synthesis of Unnatural Amino Acids. Retrieved from [Link]

  • Various Authors. (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen.
  • Lozano, R., et al. (2020). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 11(3), 755-760.
  • Han, X., et al. (2015). The first asymmetric synthesis of α-allyl-α-aryl α-amino acids by means of a three-component coupling of α-iminoesters, Grignard reagents, and cinnamyl acetate is reported.
  • Perdih, A., & Sollner Dolenc, M. (2016). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 20(24), 2566-2600.
  • Tang, W., et al. (2002). Highly Efficient Synthesis of Chiral β-Amino Acid Derivatives via Asymmetric Hydrogenation. Organic Letters, 4(22), 3895–3898.
  • Various Authors. (2018). Efficient Synthesis of Non-Natural L-2-Aryl-Amino Acids by a Chemoenzymatic Route.
  • Rovira, J., et al. (2024, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
  • G.P.C.M. Janssen, et al. (2003).
  • Park, E. S., et al. (2013). Active-Site Engineering of ω-Transaminase for Production of Unnatural Amino Acids Carrying a Side Chain Bulkier than an Ethyl Substituent. Applied and Environmental Microbiology, 79(13), 4031-4038.
  • Adhikari, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(62), 39257-39276.
  • Buller, A. R., et al. (2018). Harnessing Transaminases to Construct Azacyclic Non-Canonical Amino Acids. ChemRxiv.
  • Synfacts. (2009, December 21).
  • Kamphuis, J., et al. (1992). New developments in the synthesis of natural and unnatural amino acids. Chirality, 4(5), 345-352.
  • Garg, A., et al. (2000). Enzymatic synthesis of peptides containing unnatural amino acids. Biotechnology and Bioengineering, 67(3), 349-355.
  • Zuend, S. J., et al. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids.
  • Legros, J., et al. (2001). An Efficient Synthesis of Chiral Cyclic β-Amino Acids via Asymmetric Hydrogenation. Tetrahedron: Asymmetry, 12(7), 1101-1105.
  • Belokon, Y. N., et al. (2012). Asymmetric synthesis of α-deuterated α-amino acids. Organic & Biomolecular Chemistry, 10(40), 8104-8107.
  • Guo, F., & Berglund, P. (2012). ω-Transaminases for the production of optically pure amines and unnatural amino acids.
  • Ward, J. M., & Wohlgemuth, R. (2010). Novel Biosynthetic Approaches to the Production of Unnatural Amino Acids Using Transaminases. Current Organic Chemistry, 14(17), 1914-1927.
  • Adhikari, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(62), 39257-39276.
  • BioAscent. (2024, June 24). Highlights in synthesis - unnatural amino acids. Retrieved from [Link]

  • Uyama, H., et al. (2002). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid.
  • Forster, A. C., et al. (2006). Enzymatic aminoacylation of tRNA with unnatural amino acids. Proceedings of the National Academy of Sciences, 103(12), 4350-4355.
  • Guo, F., & Berglund, P. (2012). ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids.
  • Zhang, R. X., et al. (2024). One-pot chemoenzymatic syntheses of non-canonical amino acids. Trends in Chemistry, 6(4), 284-297.
  • Alix, A., et al. (2024).
  • Bazykin, A. G., et al. (2003). Semisynthetic Production of Unnatural L-alpha-amino Acids by Metabolic Engineering of the Cysteine-Biosynthetic Pathway. Applied and Environmental Microbiology, 69(4), 2007-2015.
  • Li, W., et al. (2016). Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation.
  • ResearchGate. (n.d.). Enzymatic synthesis of non‐natural l‐amino acids. Protein engineering....
  • Sharma, K., et al. (2019). UNNATURAL AMINO ACIDS (UAA'S): A TRENDY SCAFFOLD FOR PHARMACEUTICAL RESEARCH. Journal of Drug Delivery and Therapeutics, 9(4-s), 629-638.
  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • D'hooghe, M. (2022, February 4). Amino Acid. Encyclopedia MDPI.
  • Peñate, X., et al. (2017). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations.
  • Zhang, R. X., et al. (2024, January 24). One-Pot Chemoenzymatic Syntheses of Non-Canonical Amino Acids.
  • BOC Sciences. (n.d.).
  • Singh, V., et al. (2022). Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Modernization in Engineering Technology and Science, 4(9), 1735-1741.

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Comparative

Cross-validation of purity analysis by HPLC and NMR

The Absolute Mass Balance: Cross-Validating Purity Analysis via HPLC and qNMR By: Senior Application Scientist The Analytical Blind Spot In pharmaceutical development and chemical manufacturing, assuming an Active Pharma...

Author: BenchChem Technical Support Team. Date: March 2026

The Absolute Mass Balance: Cross-Validating Purity Analysis via HPLC and qNMR By: Senior Application Scientist

The Analytical Blind Spot

In pharmaceutical development and chemical manufacturing, assuming an Active Pharmaceutical Ingredient (API) is 99% pure simply because a single analytical technique says so is a dangerous fallacy. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the industry workhorse for purity analysis, but it suffers from a critical blind spot: it measures UV absorbance, not absolute mass[1]. Relying solely on HPLC Area % assumes that all impurities share the exact same extinction coefficient as the API—a mechanistic rarity[1].

To achieve true scientific integrity, separation-based methods (HPLC) must be cross-validated with primary ratio methods like Quantitative Nuclear Magnetic Resonance (qNMR)[2]. This guide deconstructs the causality behind these techniques and provides a self-validating framework for absolute purity assessment.

Mechanistic Grounding: Separation vs. Proportionality

HPLC-UV (The Separation Paradigm): HPLC separates complex mixtures into discrete bands based on their affinity for a stationary phase. However, its quantification is intrinsically relative. If an impurity lacks a chromophore (e.g., residual solvents, inorganic salts, or aliphatic byproducts), it becomes "invisible" to the UV detector, artificially inflating the API's apparent purity[1]. Conversely, highly conjugated trace impurities can over-represent their mass, triggering false out-of-specification (OOS) results[1].

qNMR (The Proportionality Paradigm): qNMR is a structurally independent, absolute quantification method[3]. The fundamental physics of NMR dictate that the integrated area of a resonance signal is strictly proportional to the molar concentration of the nuclei producing it[2]. By co-dissolving the sample with a certified Internal Calibrant (IC), we establish an absolute mass balance without ever needing an identical reference standard of the analyte itself[4].

Performance Metrics Matrix

The synergy between these methods becomes obvious when mapping their performance capabilities. HPLC offers the sensitivity needed for trace genotoxic impurities, while qNMR provides the absolute accuracy required for mass balance and reference standard certification[3].

ParameterQuantitative NMR (qNMR)HPLC-UV
Fundamental Principle Primary ratio method; signal strictly proportional to nuclei count[2].Physical separation; quantification via UV absorbance relative to a standard[3].
Reference Standard Requires any certified internal standard (e.g., Maleic acid, DMSO₂)[4].Requires an identical, well-characterized reference standard of the analyte[3].
Linearity ( R2 ) Typically ≥0.999 [3].Typically ≥0.99 [3].
Precision (RSD) Intraday: ≤1.5% , Interday: ≤2.5% [3].Intraday: 0.28−1.39% , Interday: 0.72−2.21% [3].
Sensitivity (LOD) Moderate ( μ M to mM range); typically ~0.1% w/w[3].High (ng range); excellent for trace impurities <0.05%[3].
Impurity Identification Provides direct structural elucidation of impurities in situ[3].Requires MS coupling or known retention times for identification[5].

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must contain internal checkpoints that validate the underlying physics of the experiment.

Protocol 1: Absolute qNMR Purity Assay (Internal Standard Method)

Causality Check: Because qNMR is a primary ratio method, the exact molar ratio of the internal calibrant to the analyte dictates the final purity[6]. The largest source of error in this assay is gravimetric variance[7].

  • Gravimetric Preparation: Using a 5-figure microbalance (calibrated daily), accurately weigh 10–20 mg of the API and an approximately equimolar amount of a certified Internal Calibrant (e.g., Maleic acid) into the same vial[7].

    • Self-Validation: The mass must be large enough to keep the Relative Standard Deviation (RSD) of the balance below 0.1%[7].

  • Dissolution & Homogenization: Co-dissolve in 0.6 mL of a deuterated solvent with low water content (e.g., DMSO-d₆). Vortex thoroughly to ensure complete homogenization, preventing magnetic susceptibility variations that broaden peaks[6][8].

  • Pulse Sequence & Relaxation Delay ( D1​ ): Set the relaxation delay ( D1​ ) to at least 5×T1​ of the slowest relaxing proton in the mixture[9].

    • Causality Check: If D1​ is too short, the nuclear spins will not fully return to thermal equilibrium between pulses. This causes signal saturation and artificially lowers the integral, destroying quantitative accuracy[8][9].

  • Acquisition & Processing: Acquire the ¹H NMR spectrum with a 90° pulse angle. Apply zero-filling and a small line-broadening factor (e.g., 0.3 Hz). Perform rigorous phase and baseline correction[6][8].

  • Integration & Calculation: Integrate the purest signals of both the API and the IC over a frequency range of 64 times the full width at half height (FWHH) to capture 99% of the signal[8]. Calculate absolute purity using the standard molar ratio equation[4][8].

Protocol 2: HPLC-UV Purity Assay & RRF Determination

Causality Check: To correct for UV bias, we use the absolute mass determined by qNMR to calculate Relative Response Factors (RRFs) for the HPLC method, bridging the gap between absorbance and true mass[1].

  • Standard Preparation: Prepare a calibration standard containing the main component and known impurities[1].

  • Chromatographic Separation: Inject the sample onto a validated column using a gradient elution to ensure all polar and non-polar impurities elute within the run time[10].

  • Data Extraction: Record the UV chromatogram at the target wavelength (e.g., 254 nm). Note the Area % of all peaks[1].

  • RRF Calculation (Cross-Validation): Compare the true molar quantity of an impurity (determined via qNMR) against its UV Area %. Calculate the RRF to correct the HPLC data[1].

    • Self-Validation: Once RRFs are applied, the adjusted HPLC mass balance should align perfectly with the qNMR absolute purity[1][11].

The Cross-Validation Workflow

By integrating both techniques, we eliminate the blind spots inherent to each. The workflow below illustrates the logical decision tree for resolving discrepancies between relative and absolute purity data.

CrossValidation Sample API Batch Sample HPLC HPLC-UV Analysis (Separation & UV Response) Sample->HPLC qNMR qNMR Analysis (Internal Standard Method) Sample->qNMR HPLC_Res Relative Purity (% Area) Trace Impurity Profile HPLC->HPLC_Res qNMR_Res Absolute Purity (% w/w) Molar Mass Balance qNMR->qNMR_Res CrossVal Cross-Validation Calculate RRFs & Mass Balance HPLC_Res->CrossVal qNMR_Res->CrossVal Match Concordant Absolute Purity Confirmed CrossVal->Match Δ < 1.0% Mismatch Discordant Investigate Invisible Impurities CrossVal->Mismatch Δ > 1.0%

Caption: Cross-validation workflow integrating HPLC-UV and qNMR for absolute purity determination.

Conclusion

Absolute purity cannot be assumed; it must be proven. By cross-validating the high-throughput, trace-level sensitivity of HPLC with the fundamental proportionality of qNMR, scientists create an unbreakable chain of analytical custody[5][11]. This dual-methodology approach is not just a regulatory preference—it is a scientific imperative for robust drug development and chemical manufacturing.

Sources

Validation

Comparative Guide to the Impact of Alpha-Methylation on Peptide Secondary Structure

In the landscape of peptide-based drug discovery and development, the pursuit of metabolic stability and conformational control is paramount. Native peptides, while offering high specificity and potency, are often plague...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide-based drug discovery and development, the pursuit of metabolic stability and conformational control is paramount. Native peptides, while offering high specificity and potency, are often plagued by rapid proteolytic degradation and excessive flexibility, which can hinder their therapeutic potential. Among the arsenal of chemical modifications available, α-methylation—the substitution of the α-hydrogen with a methyl group—stands out as a simple yet profound strategy to engineer peptides with superior drug-like properties.[1][2]

This guide provides an in-depth comparative analysis of the structural consequences of incorporating α-methylated amino acids into a peptide backbone. We will move beyond a mere description of outcomes to explore the stereoelectronic causality behind these changes, present supporting experimental data, and provide detailed protocols for the validation of these structural effects.

The Foundational Principle: Conformational Restriction via Steric Hindrance

The introduction of a methyl group at the α-carbon atom fundamentally alters the conformational landscape available to an amino acid residue. This modification imposes significant steric hindrance, which drastically restricts the permissible values of the peptide backbone dihedral angles, phi (φ) and psi (ψ).[3] While a standard L-amino acid like Alanine can access a broad area of the Ramachandran plot, its α-methylated counterpart is largely confined to the helical regions (α-helix and 3₁₀-helix).[1][3]

This causal relationship is the cornerstone of α-methylation's utility. By locking a residue into a specific conformational space, we can pre-organize a peptide into a desired secondary structure, reducing the entropic penalty upon binding to a biological target and enhancing proteolytic resistance by shielding the adjacent peptide bonds.[1]

G cluster_0 Standard Amino Acid cluster_1 α-Methylated Amino Acid A Broad φ/ψ Rotational Freedom B Multiple Conformations (Helix, Sheet, Coil) A->B leads to C Steric Hindrance from α-Methyl Group D Restricted φ/ψ Angles C->D causes E Favored Helical Conformation D->E promotes

Caption: Logical flow of α-methylation's impact on conformational freedom.

Comparative Impact on Secondary Structures

The true utility of α-methylation is revealed when we compare its effects on the canonical secondary structures: α-helices, β-sheets, and turns.

Potent Induction of α-Helical Structures

Alpha-methylation is a powerful and widely recognized strategy for inducing and stabilizing helical conformations.[4] Amino acids such as α-aminoisobutyric acid (Aib), which is achiral, and other chiral α-methylated residues strongly favor the formation of both α-helices and the tighter 3₁₀-helices.[3][5] This is a direct consequence of their restricted φ/ψ angles, which align perfectly with the required geometry for these structures.

This effect is so pronounced that even the strategic placement of a single α-methylated residue can nucleate helix formation in an otherwise flexible peptide sequence. This "helix-inducing" propensity is a cornerstone of designing stabilized α-helical (SAH) peptides and other mimetics of helical protein domains.[6][7]

Table 1: Comparative Helicity of Peptides With and Without α-Methylation

Peptide Sequence Modification % Helicity (by CD) Key Observations Source(s)
Ac-AAAAQAAWAAQAAAA-NH₂ None (Alanine) ~30% Exhibits partial helicity in solution. Synthesized from multiple sources[8]
Ac-A(Aib)AAQAAWAAQAAAA-NH₂ Aib substitution >80% Single α,α-disubstitution dramatically stabilizes the α-helix. [5]
ACTR Wild-Type Fragment None Disordered Intrinsically disordered peptide with no stable secondary structure. [9]

| ACTR with multiple α-Me substitutions | α-Methylation | Increased α-helical content | Site-specific α-methylation induces distinct populations of α-helices. |[9] |

General Disruption and Context-Dependent Modulation of β-Sheets

In stark contrast to its effect on helices, α-methylation is generally considered a "β-sheet breaker."[3] The conformational rigidity imposed by the methyl group is incompatible with the extended backbone conformation (φ ≈ -135°, ψ ≈ +135°) required for β-strands. Therefore, incorporating α-methylated residues into a peptide sequence that would normally form β-sheets can disrupt aggregation and fibrillogenesis.[10]

However, recent high-resolution studies have revealed a more nuanced role. In certain contexts, particularly within macrocyclic peptides studied by X-ray crystallography, α-methylation can promote a flatter and more extended β-sheet conformation than is typical.[11][12][13] This occurs at the very edge of the permissible Ramachandran space for β-strands.[11][13] This finding suggests that while disruptive in most linear, aggregation-prone sequences, α-methylation can be used to subtly modulate the geometry of pre-organized β-hairpins.

Table 2: Comparative Impact on β-Sheet Formation and Aggregation

Peptide System Modification Effect on β-Sheet/Aggregation Key Observations Source(s)
Aβ(1-40) None Forms amyloid fibrils with high β-sheet content. The peptide readily aggregates into toxic oligomers and fibrils. [10]
Aβ(1-40) with N-Me @ 17, 19 N-terminal β-sheet disruption Disrupts N-terminal sheet; still forms fibrils, but slower and with altered morphology. Demonstrates that disrupting one sheet domain still allows the other to fold. [10]
Aβ(1-40) with N-Me @ 37, 39 C-terminal β-sheet disruption Disrupts C-terminal sheet; still forms fibrils with highly twisted morphology. Highlights the differential roles of the N- and C-terminal β-sheet domains. [10]

| Aβ-derived hairpin | α-Methylation @ Phe19 | Promotes a flatter, more extended β-sheet conformation in crystal structure. | Preserves backbone H-bonding while subtly altering sheet geometry. |[11][12][13] |

A Self-Validating Experimental Workflow

To rigorously assess the impact of an α-methylation strategy, a multi-faceted analytical approach is required. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy form a powerful combination for characterizing the secondary structure of peptides in solution, providing a self-validating system where the results of one technique corroborate the other.

Experimental Protocol 1: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the workhorse for rapidly assessing the overall secondary structure content of a peptide in solution.[14][15] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, with the peptide backbone producing a characteristic spectrum depending on its conformation.[16]

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the peptide sample is highly pure (>95% by HPLC) and accurately quantified.[17] Incorrect concentration is a major source of error.

    • Dissolve the peptide in a CD-transparent buffer (e.g., 10 mM sodium phosphate) to a final concentration of 0.1-0.2 mg/mL.[16][17] Avoid buffers with high UV absorbance like Tris.[16]

    • Prepare a "buffer blank" sample containing only the buffer.

  • Instrument Setup:

    • Use a calibrated CD spectrometer. Purge the instrument with dry nitrogen gas for at least 30 minutes prior to use to remove oxygen, which absorbs in the far-UV.[18][19]

    • Set the acquisition parameters. Typical settings for secondary structure analysis are:

      • Wavelength Range: 190-260 nm[15][18]

      • Data Pitch: 0.5 or 1.0 nm[15]

      • Scanning Speed: 50 nm/min[15]

      • Bandwidth: 1.0 nm[15]

      • Accumulations: 3-5 scans to improve the signal-to-noise ratio.[15]

  • Data Acquisition:

    • Record the spectrum for the buffer blank first.

    • Record the spectrum for the peptide sample using a quartz cuvette with a short path length (e.g., 0.1 cm).[16]

    • Ensure the total absorbance of the sample does not exceed 1.0.[17]

  • Data Processing and Interpretation:

    • Subtract the buffer blank spectrum from the peptide sample spectrum.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the peptide concentration, path length, and number of residues.

    • Analyze the resulting spectrum:

      • α-Helix: Strong negative bands near 222 nm and 208 nm, and a strong positive band near 192 nm.[15][16]

      • β-Sheet: A negative band around 218 nm and a positive band near 195 nm.[16]

      • Random Coil: A strong negative band near 198 nm.[16]

    • Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of each secondary structure element.

Caption: Workflow for peptide secondary structure analysis via CD spectroscopy.

Experimental Protocol 2: Conformational Analysis by NMR Spectroscopy

While CD provides a global overview, NMR spectroscopy offers residue-specific structural information, making it the gold standard for determining the 3D structure of peptides in solution.[20][21][22]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in an appropriate NMR buffer (e.g., 90% H₂O/10% D₂O or a deuterated solvent like methanol-d₄) to a concentration of 1-5 mM.[23]

    • Adjust pH to the desired value.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR experiments on a high-field spectrometer (≥600 MHz).

    • 1D ¹H: Provides an initial assessment of sample purity and conformational averaging.

    • 2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a given amino acid spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the key experiment. It detects protons that are close in space (<5 Å), providing the distance restraints needed for structure calculation.[24]

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides a fingerprint of the backbone amides.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Use the TOCSY and NOESY spectra to assign every proton resonance to its specific amino acid in the sequence.

    • Restraint Generation: Identify and quantify NOE cross-peaks to generate a list of interproton distance restraints.

    • Structure Calculation: Use software like CYANA, XPLOR-NIH, or CNS to calculate an ensemble of 3D structures that satisfy the experimental distance restraints.[24]

  • Structure Validation:

    • Analyze the resulting ensemble of structures for convergence and agreement with the experimental data.

    • Examine the φ/ψ angles for each residue in the calculated structures to confirm the secondary structure (e.g., helical, extended) and compare with CD results.

Caption: Workflow for peptide 3D structure determination via NMR spectroscopy.

Conclusion and Outlook

Alpha-methylation is an exceptionally effective and predictable tool for peptide engineering. Its primary and most robust application is the potent stabilization of α-helical structures by sterically constraining backbone dihedral angles.[1][5] Conversely, it typically acts as a disruptor of β-sheet formation, a property that can be leveraged to inhibit unwanted peptide aggregation.[10] The ability of this modification to pre-organize a peptide into its bioactive conformation while simultaneously enhancing its resistance to enzymatic degradation makes it a cornerstone of modern medicinal chemistry and drug design.[1][2] By employing a rigorous and self-validating analytical workflow combining Circular Dichroism and NMR spectroscopy, researchers can confidently characterize the structural consequences of α-methylation and rationally design the next generation of peptide-based therapeutics.

References

  • Toniolo, C., Crisma, M., Formaggio, F., Valle, G., Cavicchioni, G., Precigoux, G., Aubry, A., & Kamphuis, J. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061-72. [Link]

  • α-Methylation Enables the X-ray Crystallographic Observation of Oligomeric Assemblies Formed by a β-Hairpin Peptide Derived from Aβ. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc.[Link]

  • α-Methylation Enables the X-ray Crystallographic Observation of Oligomeric Assemblies Formed by a β-Hairpin Peptide Derived from Aβ. PubMed. [Link]

  • α-Methylation Enables the X-ray Crystallographic Observation of Oligomeric Assemblies Formed by a β-Hairpin Peptide Derived from Aβ. PMC. [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Request PDF. [Link]

  • Conformational editing of intrinsically disordered protein by α-methylation. RSC Publishing. [Link]

  • How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. Proteomics. [Link]

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. [Link]

  • NMR spectroscopy in the conformational analysis of peptides: an overview. PubMed. [Link]

  • A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Groupe Français des Peptides et des Protéines - GFPP. [Link]

  • Using circular dichroism spectra to estimate protein secondary structure. PMC - NIH. [Link]

  • Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. MDPI. [Link]

  • Synthesis of Stabilized Alpha-Helical Peptides. PMC - NIH. [Link]

  • Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. [Link]

  • Protein & Peptide NMR Spectroscopy : Practical Aspects. SARomics. [Link]

  • Spatial separation of beta-sheet domains of beta-amyloid: disruption of each beta-sheet by N-methyl amino acids. PubMed. [Link]

  • Synthesis and Biophysical Characterization of Stabilized α-Helices of BCL-2 Domains. PMC. [Link]

  • Design of Stable α-Helical Peptides and Thermostable Proteins in Biotechnology and Biomedicine. PMC. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Safe Disposal of (R)-2-Amino-2-methylhexanoic Acid Hydrochloride

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work.

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-2-Amino-2-methylhexanoic acid hydrochloride, grounding every recommendation in the principles of laboratory safety, regulatory compliance, and scientific integrity. The objective is to move beyond mere instruction to instill a deep understanding of why these procedures are essential.

Hazard Assessment and Waste Characterization

Before any disposal plan can be formulated, a thorough understanding of the compound's potential hazards is necessary. (R)-2-Amino-2-methylhexanoic acid hydrochloride is a research chemical, and as is common with such materials, its toxicological properties have not been exhaustively investigated[1].

However, based on Safety Data Sheets (SDS) for structurally related amino acid derivatives and amine hydrochlorides, we can establish a precautionary hazard profile:

  • Acute Toxicity: May be harmful if swallowed[1].

  • Irritation: Can cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation of dust[1][2].

  • Regulatory Status: The compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA)[3][4]. However, this does not mean it can be disposed of as common trash. The Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach for chemical management, requiring that all laboratory chemical waste be evaluated and handled appropriately[4][5].

The Core Principle: In the absence of comprehensive hazard data, the compound must be treated as a potentially hazardous chemical waste. It should be collected for disposal by a licensed professional service and must never be disposed of down the drain or in regular solid waste[1].

Personal Protective Equipment (PPE) Protocol

Proper PPE is the first line of defense against exposure during handling and disposal operations. The following table outlines the minimum required PPE.

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes or aerosolized dust from entering the eyes, preventing serious irritation[1].
Hand Protection Standard nitrile laboratory gloves (minimum thickness of 4 mil).Prevents direct skin contact and potential irritation. Gloves must be inspected for integrity before use[1].
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Not required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust.Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation[2].

Step-by-Step Disposal Workflow

The following protocol details the process from the point of generation to the final hand-off for disposal. This workflow ensures safety and compliance with EPA and institutional requirements[6][7].

Step 1: Waste Segregation

Immediately segregate waste (R)-2-Amino-2-methylhexanoic acid hydrochloride from all other waste streams at the point of generation.

  • Why? Combining non-hazardous or less-hazardous waste with regulated chemical waste forces the entire mixture to be managed as hazardous, significantly increasing disposal costs and complexity[8]. Furthermore, mixing incompatible chemicals can lead to dangerous reactions[9].

Step 2: Containerization
  • Select a Proper Container: Use a clean, dry, leak-proof container made of a compatible material (e.g., High-Density Polyethylene, HDPE). The container must have a secure, screw-top lid[3][9].

  • Affix a Waste Label: As soon as the first drop of waste enters the container, label it. Most institutions provide standardized "Hazardous Waste" labels. Fill it out completely and legibly.

  • Label Contents:

    • Write the words "Hazardous Waste" [7].

    • List the full chemical name: "(R)-2-Amino-2-methylhexanoic acid hydrochloride" . Do not use abbreviations or chemical formulas[7].

    • Estimate the percentage concentration if it is in a solution. For the pure solid, list 100%.

    • Indicate the accumulation start date.

  • Keep the Container Closed: The container must remain tightly sealed at all times, except when actively adding waste. Leaving a funnel in the container is a common but serious violation[6][7].

Step 3: Accumulation and Storage
  • Designate a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel[6][9].

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Segregate by Hazard: Store the container away from incompatible materials, particularly strong bases.

Step 4: Requesting Disposal
  • Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for expansion and prevent spills[7].

  • Schedule a Pickup: Once the container is full or you have no more of this waste to generate, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Complete any required chemical waste disposal forms accurately.

  • Maintain Records: Keep a copy of the waste pickup request or manifest for your laboratory's records, as required by RCRA[10].

Spill Management Protocol

In the event of a small spill of solid (R)-2-Amino-2-methylhexanoic acid hydrochloride, follow these steps:

  • Alert Personnel: Immediately notify others in the area.

  • Don PPE: Wear the PPE outlined in the table above.

  • Prevent Dusting: Gently cover the spill with a paper towel to minimize dust generation.

  • Collection: Carefully sweep the solid material into a dustpan. Avoid aggressive actions that could make the powder airborne. Place the collected material and any contaminated cleaning materials (e.g., paper towels, gloves) into a designated container.

  • Label as Waste: The container with the spill cleanup material must be labeled and disposed of as chemical waste, following the protocol in Section 3.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel, then clean with soap and water.

Disposal Decision Logic

The following diagram illustrates the decision-making process for managing this chemical waste stream within a laboratory setting.

Caption: Fig. 1: Decision workflow for disposal.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. [Link]

  • In-Laboratory Treatment of Chemical Waste. University of British Columbia Safety & Risk Services. [Link]

  • Laboratory Waste Management Guidelines. Princeton University Environmental Health and Safety. [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf - NIH. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • RCRA Hazardous Waste: Requirements, Training, and Certification. National Environmental Trainers. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Safety Data Sheet for (R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid. Angene Chemical. [Link]

  • Resource Conservation and Recovery Act (RCRA). Wikipedia. [Link]

  • RCRA INFORMATION BROCHURE. U.S. Environmental Protection Agency. [Link]

  • How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]

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Handling

Personal protective equipment for handling (R)-2-Amino-2-methylhexanoic acid hydrochloride

Here is the comprehensive safety, handling, and operational guide for (R)-2-Amino-2-methylhexanoic acid hydrochloride . Chemical Hazard Profiling & Mechanistic Causality (R)-2-Amino-2-methylhexanoic acid hydrochloride (C...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive safety, handling, and operational guide for (R)-2-Amino-2-methylhexanoic acid hydrochloride .

Chemical Hazard Profiling & Mechanistic Causality

(R)-2-Amino-2-methylhexanoic acid hydrochloride (CAS: 73473-41-3) is a non-natural, chiral amino acid derivative frequently utilized as a building block in peptide synthesis and active pharmaceutical ingredient (API) development. While invaluable for introducing steric hindrance and conformational stability into peptide backbones, its physical state as a hydrochloride salt presents specific handling hazards.

According to standard 1 [1], this compound is classified as an acute irritant (H315: Skin, H319: Eye, H335: Respiratory). As an Application Scientist, it is critical to understand the causality behind these hazards to respect the handling protocols:

  • Localized Acidification: As a hydrochloride salt, the powder is highly hygroscopic and water-soluble. When airborne particulates contact the mucosal membranes of the respiratory tract, conjunctiva, or sweat on the skin, the salt rapidly dissociates. This releases hydrochloric acid (HCl), causing a sharp, localized drop in pH that triggers immediate cellular irritation and inflammatory responses.

  • Lipophilic Penetration: The aliphatic hexanoic acid tail imparts a degree of lipophilicity to the molecule. This allows the compound to interact more readily with the lipid bilayers of the stratum corneum and mucosal cells compared to shorter-chain amino acids, facilitating deeper tissue penetration of the acidic moiety.

  • Stoichiometric Degradation: Because the salt is hygroscopic, atmospheric exposure not only poses an inhalation hazard but also allows the powder to absorb ambient moisture. This alters the effective molecular weight of the reagent, leading to stoichiometric errors in sensitive peptide coupling reactions.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, PPE must be scaled according to the mass being handled and the potential for aerosolization.

Operational ScaleEye ProtectionSkin & Body ProtectionRespiratory ProtectionEngineering Controls
Analytical (< 1 g) ANSI Z87.1 chemical splash goggles.Standard nitrile gloves (single layer), flame-resistant lab coat.None required if handled strictly inside a certified fume hood.Chemical fume hood (face velocity 80-120 fpm).
Preparative (> 1 g) Chemical splash goggles + face shield.Double-gloving (nitrile), lab coat, and chemical-resistant apron.N95 or P100 particulate respirator if weighing outside a containment device.HEPA-filtered ventilated balance enclosure or glove box.

Operational Handling Protocols: Self-Validating Workflows

Weighing irritating powders is a high-risk operation due to the potential for electrostatic scattering and inhalation. The following self-validating protocol ensures both operator safety and reagent integrity [2].

Step 1: Environmental Validation Before opening the reagent bottle, verify your engineering controls. Perform a "tissue flutter test" at the sash of the chemical fume hood to visually confirm negative pressure, and check the digital monitor to ensure a face velocity of at least 100 feet per minute (fpm).

Step 2: Anti-Static Preparation Amino acid powders are highly prone to electrostatic charging, which causes the powder to repel from spatulas and become airborne. Use an anti-static zero-stat gun on your plastic weigh boat, or utilize grounded, stainless-steel anti-static spatulas.

Step 3: The Tare-and-Transfer Method Never bring the bulk reagent bottle to the open laboratory balance.

  • Place a sealed, empty vial on the analytical balance and tare it to zero.

  • Transfer the closed vial into the validated fume hood.

  • Open the bulk reagent bottle only inside the hood, dispense the required mass of (R)-2-Amino-2-methylhexanoic acid hydrochloride into the vial, and seal it tightly.

  • Wipe the exterior of the vial with a damp Kimwipe before removing it from the hood to re-weigh on the balance. Self-Validation: If the mass is incorrect, return the sealed vial to the hood before making adjustments. This guarantees the balance area remains uncontaminated.

Spill Response & Waste Disposal Plans

In the event of a powder spill, immediate and methodical action is required to prevent aerosolization and cross-contamination [3].

Spill Response Protocol:

  • Isolate: Alert nearby personnel and restrict access to the spill area. Ensure full preparative-scale PPE is donned.

  • Wet-Wiping (Never Dry Sweep): Dry sweeping will immediately aerosolize the irritating powder into the breathing zone. Gently cover the spill with absorbent paper towels. Carefully dampen the towels with a dilute sodium bicarbonate solution (to neutralize the HCl salt) or water.

  • Wipe and Lift: Wipe inward from the edges of the spill to the center to prevent spreading. Place the contaminated towels into a designated solid hazardous waste bag.

  • Decontaminate: Wash the surface with warm soapy water, followed by a 70% ethanol wipe-down to remove any residual lipophilic hexanoic acid derivatives.

Waste Disposal Plan:

  • Aqueous Waste: Any neutralized aqueous solutions containing the amino acid should be collected in clearly labeled, compatible plastic carboys (e.g., HDPE) designated for non-halogenated aqueous waste.

  • Solid Waste: Contaminated weigh boats, spatulas, and spill cleanup materials must be disposed of in a sealed, labeled solid hazardous waste container. Do not mix with general lab trash.

Operational Workflow Visualization

Workflow Start Start: Hazard Assessment PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Verify Fume Hood (Flow >100 fpm) PPE->Hood Weigh Anti-Static Weighing (Tare-and-Transfer) Hood->Weigh Spill Spill Occurred? Weigh->Spill Clean Wet-Wipe & Neutralize (Do Not Dry Sweep) Spill->Clean Yes Proceed Proceed to Solubilization Spill->Proceed No Dispose Waste Disposal (Solid/Aqueous Bins) Clean->Dispose Proceed->Dispose

Workflow for handling and spill response of (R)-2-Amino-2-methylhexanoic acid HCl.

References

  • ChemScene. (R)-2-amino-2-methylhexanoic acid hydrochloride Safety Data Sheet & Product Specifications. Retrieved from 1.

  • Weill Cornell Environmental Health and Safety. Toxic Powder Weighing: High Hazard Operating Procedures. Retrieved from 2.

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from 3.

Sources

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